4-Methyl-2-(methylsulfonyl)pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-2-methylsulfonylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-5-3-4-7-6(8-5)11(2,9)10/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSFXJZBVVGVIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378240 | |
| Record name | 4-methyl-2-(methylsulfonyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77166-01-9 | |
| Record name | 4-methyl-2-(methylsulfonyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Methyl-2-(methylsulfonyl)pyrimidine CAS number
An In-Depth Technical Guide to 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine
Introduction
This technical guide provides a comprehensive overview of 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine, a key heterocyclic building block in modern organic synthesis. While the initial query specified "4-Methyl-2-(methylsulfonyl)pyrimidine," available chemical literature and databases strongly indicate that the widely studied and commercially available compound is 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine . Therefore, this guide will focus on this disubstituted pyrimidine derivative.
Identified by the CAS Number 35144-22-0 , this compound is a versatile intermediate prized for its role in the synthesis of pharmaceuticals and agrochemicals[1][2]. The pyrimidine core is a fundamental scaffold in numerous biologically active molecules, including nucleobases and a wide range of therapeutic agents[3]. The presence of a methylsulfonyl group at the 2-position and two methyl groups at the 4- and 6-positions imparts specific reactivity and physicochemical properties, making it a valuable synthon for drug discovery and development professionals[1]. This guide will delve into its chemical properties, synthesis, applications, and safety considerations, providing researchers and scientists with a detailed resource.
Physicochemical Properties
The molecular structure of 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine is central to its chemical behavior[1]. The electron-withdrawing methylsulfonyl group makes the pyrimidine ring susceptible to nucleophilic substitution, a key feature leveraged in synthetic applications. The methyl groups, in turn, influence its solubility and steric profile[1]. A summary of its key properties is presented below.
| Property | Value | Source |
| CAS Number | 35144-22-0 | [4][5] |
| Molecular Formula | C₇H₁₀N₂O₂S | [4][5] |
| Molecular Weight | 186.23 g/mol | [4][5] |
| Appearance | White to yellow or orange powder/crystal | [1][5] |
| Melting Point | 80.0 - 85.0 °C | [5] |
| Purity | >98.0% (by GC) | [5] |
| Solubility | Soluble in Methanol | [5] |
| IUPAC Name | 4,6-dimethyl-2-(methylsulfonyl)pyrimidine | [4] |
Synthesis and Reaction Mechanism
The synthesis of 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine is a well-established multi-step process that highlights fundamental principles of heterocyclic chemistry. A common and efficient route involves the cyclocondensation of a β-dicarbonyl compound, followed by methylation and oxidation[2]. This approach is favored for its high yields and the use of readily available starting materials.
Synthetic Workflow Overview
The overall transformation can be visualized as a three-stage process, starting from acetylacetone and thiourea to form the pyrimidine core, followed by the introduction of the methylthio group, and finally, oxidation to the target sulfone.
Caption: Role as an intermediate for diverse bioactive compounds via SNAr.
Handling and Safety
As with any chemical reagent, proper handling of 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine is essential for laboratory safety. The available Safety Data Sheets (SDS) provide specific guidance.
-
Hazard Identification: This compound is known to cause skin irritation and serious eye irritation.[6]
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, such as a chemical fume hood.[6] Ensure that eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Avoid breathing dust.[6]
-
Handling: Wash hands and any exposed skin thoroughly after handling. Avoid contact with eyes, skin, and clothing.[6]
-
-
First Aid:
-
Eye Contact: Immediately rinse cautiously with water for several minutes. If irritation persists, seek medical attention.[6]
-
Skin Contact: Wash off with plenty of soap and water. If skin irritation occurs, get medical advice.[6]
-
Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a physician if you feel unwell.[6]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]
Conclusion
4,6-Dimethyl-2-(methylsulfonyl)pyrimidine (CAS: 35144-22-0) is a high-value chemical intermediate with significant applications in drug discovery and agrochemical synthesis. Its well-defined physicochemical properties and predictable reactivity, particularly the lability of the methylsulfonyl group to nucleophilic substitution, make it an indispensable tool for medicinal and synthetic chemists. Understanding its synthesis, reactivity, and safe handling procedures empowers researchers to effectively leverage this versatile building block in the creation of novel and complex molecules with potential therapeutic or commercial value.
References
-
PubChem. 4,6-Dimethyl-2-methylsulfonylpyrimidine. National Center for Biotechnology Information. [Link]
-
American Elements. 2-(Methylsulfonyl)pyrimidine. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemistry of 4,6-Dimethyl-2-methylsulfonylpyrimidine: Synthesis and Structural Significance. [Link]
- Google Patents. Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine.
-
Orjales, A., Mosquera, R., López, B., Olivera, R., Labeaga, L., & Núñez, M. T. (2008). Novel 2-(4-methylsulfonylphenyl)pyrimidine derivatives as highly potent and specific COX-2 inhibitors. Bioorganic & Medicinal Chemistry, 16(5), 2183–2199. [Link]
-
ResearchGate. A Convenient Synthesis of 4,6-Dimethyl-2-(Methylsulfonyl)Pyrimidine. [Link]
-
ACS Publications. Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate. [Link]
-
MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]
-
Xu, D., Zhu, Z., Xu, H., & Wang, Z. (2012). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Journal of the Serbian Chemical Society, 77(4), 441-445. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Significance of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine in Drug Discovery. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 4,6-Dimethyl-2-methylsulfonylpyrimidine | C7H10N2O2S | CID 2772382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine | 35144-22-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
4-Methyl-2-(methylsulfonyl)pyrimidine: A Core Building Block in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
4-Methyl-2-(methylsulfonyl)pyrimidine is a pivotal heterocyclic compound that has garnered significant attention in the fields of pharmaceutical and agrochemical research.[1] Its unique molecular architecture, characterized by a pyrimidine core substituted with a methyl group and a highly reactive methylsulfonyl group, renders it an exceptionally versatile building block for the synthesis of complex, biologically active molecules.[2] The methylsulfonyl moiety, in particular, acts as an excellent leaving group, facilitating nucleophilic aromatic substitution reactions which are fundamental to the construction of diverse molecular scaffolds. This guide provides an in-depth exploration of the chemical properties, synthesis, reactivity, and applications of this compound, offering valuable insights for scientists engaged in drug discovery and development.
Physicochemical and Structural Properties
The chemical behavior and synthetic utility of this compound are intrinsically linked to its physicochemical properties. A comprehensive understanding of these characteristics is essential for its effective application in research and development.
| Property | Value | Source |
| Molecular Formula | C7H10N2O2S | [3] |
| Molecular Weight | 186.2 g/mol | [3] |
| CAS Number | 35144-22-0 | [2] |
| Appearance | White crystalline powder | [2] |
| Purity | Typically >98.0% | [2] |
This table summarizes the key physicochemical properties of this compound.
Synthesis and Manufacturing
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity.[1] A common and efficient synthetic route begins with the cyclocondensation of acetylacetone and thiourea.[1] This is followed by methylation of the resulting mercaptopyrimidine and subsequent oxidation to the desired sulfone.[1]
A representative synthetic scheme involves:
-
Cyclocondensation: Acetylacetone reacts with thiourea in the presence of an acid catalyst to form 4,6-dimethyl-2-mercaptopyrimidine.[1]
-
Methylation: The mercaptopyrimidine intermediate is then methylated, often using a methylating agent like dimethyl carbonate, to yield 4,6-dimethyl-2-(methylthio)pyrimidine.[1]
-
Oxidation: The final step is the oxidation of the methylthio group to the methylsulfonyl group. This is typically achieved using an oxidizing agent such as hydrogen peroxide in the presence of a catalyst like sodium tungstate, or alternatively, ozone.[1][4] The use of ozone is noted to improve oxidation efficiency and reduce wastewater generation.[4]
Caption: Generalized mechanism of nucleophilic aromatic substitution.
Applications in Drug Discovery and Development
The unique reactivity profile of this compound has established it as a valuable intermediate in the synthesis of numerous pharmaceutical agents. [2]Its ability to readily undergo substitution reactions allows for the efficient assembly of complex molecular structures that are often required for potent and selective biological activity.
One notable application is in the synthesis of GRP119 agonists, which are being investigated for the treatment of type 2 diabetes and obesity. [5]In the synthesis of these compounds, the 2-(methylsulfonyl)pyrimidine core can be reacted with a suitable nucleophile to introduce a key pharmacophoric element. Additionally, derivatives of 2-(methylsulfonylphenyl)pyrimidine have been developed as highly potent and specific COX-2 inhibitors. [6] The versatility of this building block is further highlighted by its use in the creation of kinase inhibitors for cancer therapy and in the development of microtubule targeting agents. [7][8]The pyrimidine scaffold is a common feature in many kinase inhibitors, and the ability to easily modify the 2-position is crucial for tuning the selectivity and potency of these drugs.
Safety and Handling
While comprehensive toxicity data is not available, standard laboratory safety precautions should be observed when handling this compound and its derivatives. [3][9]It may cause skin and serious eye irritation. [9][10]
-
Personal Protective Equipment: Wear appropriate protective gloves, clothing, and eye/face protection. [9]* Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area. [9]* Storage: Store in a well-ventilated place and keep the container tightly closed. [9]* First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, remove the person to fresh air. [9]
Conclusion
This compound is a cornerstone of modern medicinal chemistry, offering a reliable and versatile platform for the synthesis of novel therapeutic agents. Its well-defined reactivity, particularly the facile displacement of the methylsulfonyl group, provides medicinal chemists with a powerful tool for molecular design and optimization. As the demand for new and more effective drugs continues to grow, the importance of key intermediates like this compound in the drug discovery and development pipeline is set to increase even further.
References
- MATERIAL SAFETY DATA SHEETS 4,6-DIMETHYL-2-(METHYLSULFONYL)PYRIMIDINE. (n.d.).
- Xu, D., Zhu, Z., Xu, H., & Wang, Z. (n.d.). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine.
- Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. (2023). Bioconjugate Chemistry.
- Preparation method of 4, 6-dimethyl-2-methylsulfonyl pyrimidine. (n.d.). WIPO Patentscope.
- A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. (n.d.). ResearchGate.
- A Convenient Synthesis of 4,6-Dimethyl-2-(Methylsulfonyl)Pyrimidine. (n.d.). ResearchGate.
- 2-Methylsulfonyl-4-(m-tolyl)pyrimidine. (n.d.). PubChem.
- Facile and green synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine using chloromethane as methylating agent. (2020). Taylor & Francis Online.
- Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. (2023). ACS Publications.
- SAFETY DATA SHEET. (n.d.). Fisher Scientific.
- SAFETY DATA SHEET. (n.d.). Fisher Scientific.
- SAFETY DATA SHEET. (2025). Sigma-Aldrich.
- 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine. (n.d.). PubChem.
- Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. (2017). PubMed.
- Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. (n.d.).
- Exploring the Chemistry of 4,6-Dimethyl-2-methylsulfonylpyrimidine: Synthesis and Structural Significance. (2026).
- SAFETY DATA SHEET. (2025). TCI Chemicals.
- Novel 2-(4-methylsulfonylphenyl)pyrimidine derivatives as highly potent and specific COX-2 inhibitors. (2008). PubMed.
- The Significance of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine in Drug Discovery. (n.d.).
- Crystal structure of 4-methylsulfanyl-2-(2H-tetrazol-2-yl)pyrimidine. (n.d.). PMC - NIH.
- ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. (2013). ResearchGate.
- 2-(Methylsulfonyl)pyrimidine. (n.d.). AMERICAN ELEMENTS.
- Structure based drug design and in vitro metabolism study: discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent. (n.d.). PMC - NIH.
- 2-(Methylsulfonyl)pyrimidine. (n.d.). Sigma-Aldrich.
- 2-(Methylsulphonyl)pyrimidine. (n.d.). PubChem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel 2-(4-methylsulfonylphenyl)pyrimidine derivatives as highly potent and specific COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Structure based drug design and in vitro metabolism study: discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
An In-depth Technical Guide to 4-Methyl-2-(methylsulfonyl)pyrimidine: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Methyl-2-(methylsulfonyl)pyrimidine, a member of the versatile class of 2-sulfonylpyrimidine compounds. While direct literature on this specific mono-methyl substituted pyrimidine is emerging, this document synthesizes established knowledge of the broader class to offer expert insights into its synthesis, chemical properties, reactivity, and significant potential in medicinal chemistry and drug development.
Core Compound Identification
-
IUPAC Name: this compound
-
Synonyms: While specific synonyms are not widely documented, logical variations include:
-
2-(Methanesulfonyl)-4-methylpyrimidine
-
4-Methyl-2-pyrimidinyl methyl sulfone
-
-
Chemical Structure:
Synthesis and Physicochemical Properties
The synthesis of this compound is logically approached via a two-step process, commencing with its thioether precursor. This method is well-established for a wide range of sulfonylpyrimidine derivatives[1][2].
Synthetic Pathway
The primary route to obtaining the title compound involves the oxidation of 4-Methyl-2-(methylthio)pyrimidine.
Experimental Protocol: Oxidation of 4-Methyl-2-(methylthio)pyrimidine
Rationale: The oxidation of the electron-rich sulfur atom in the thioether to a sulfone is a common and efficient transformation. The use of a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) is a standard and reliable method for this conversion. The reaction is typically clean and proceeds in high yield[2].
Step-by-Step Methodology:
-
Dissolution: Dissolve 4-Methyl-2-(methylthio)pyrimidine (1 equivalent) in a suitable chlorinated solvent such as dichloromethane (DCM) or chloroform (CHCl₃).
-
Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermicity of the oxidation reaction.
-
Reagent Addition: Slowly add a solution of m-CPBA (2.2 equivalents) in the same solvent to the cooled solution of the starting material. The use of a slight excess of the oxidizing agent ensures complete conversion.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is fully consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic byproducts. Separate the organic layer.
-
Extraction: Extract the aqueous layer with the organic solvent (2-3 times) to recover any dissolved product.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.
Physicochemical Properties
The following table summarizes the predicted and known properties of this compound and related compounds.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O₂S | - |
| Molecular Weight | 172.21 g/mol | - |
| Appearance | Predicted to be a white to off-white solid | |
| Melting Point | Expected to be in a similar range to 4,6-dimethyl-2-(methylsulfonyl)pyrimidine (80-85 °C) | |
| Solubility | Soluble in methanol and chlorinated solvents |
Reactivity and Mechanism of Action: A Tunable Electrophile
The 2-sulfonylpyrimidine core is a highly valuable electrophilic scaffold in medicinal chemistry, primarily due to its reactivity towards nucleophiles, particularly the thiol group of cysteine residues in proteins. This reactivity is the foundation of its application as a covalent inhibitor in drug discovery[3][4].
The methylsulfonyl group is an excellent leaving group, facilitating nucleophilic aromatic substitution (SNA) reactions at the C2 position of the pyrimidine ring. The reactivity of this system can be finely tuned by the substituents on the pyrimidine ring[3][4]. In the case of this compound, the electron-donating nature of the methyl group at the 4-position is expected to slightly decrease the electrophilicity of the C2 position compared to an unsubstituted 2-sulfonylpyrimidine.
Covalent Modification of Cysteine Residues
The primary mechanism of biological action for many 2-sulfonylpyrimidines is the covalent arylation of cysteine residues in target proteins. This occurs via an SNA reaction where the thiol side chain of cysteine acts as the nucleophile[3][4].
Diagram: Covalent Inhibition by 2-Sulfonylpyrimidines
Caption: SNA-mediated covalent modification of a protein cysteine residue by this compound.
Applications in Drug Discovery
The unique reactivity profile of 2-sulfonylpyrimidines has led to their exploration in various therapeutic areas. The ability to form stable covalent bonds with target proteins offers advantages in terms of potency and duration of action.
Kinase Inhibitors
The pyrimidine scaffold is a well-established pharmacophore that can mimic the purine bases of ATP, enabling it to bind to the hinge region of kinase enzymes[5]. The addition of a reactive sulfonyl group allows for the development of covalent kinase inhibitors that can achieve high potency and selectivity. Derivatives of 4,6-dichloro-2-(methylsulfonyl)pyrimidine are key intermediates in the synthesis of kinase inhibitors for cancer therapy[6].
Cyclooxygenase-2 (COX-2) Inhibitors
Novel series of 2-(4-methylsulfonylphenyl)pyrimidine derivatives have been synthesized and identified as highly potent and specific inhibitors of COX-2, an enzyme involved in inflammation and pain[7]. This highlights the potential of the sulfonylpyrimidine core in developing anti-inflammatory agents.
GRP119 Agonists
Derivatives of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine have been discovered as novel agonists for G protein-coupled receptor 119 (GRP119). These compounds have shown potential for the treatment of diabetes and obesity by promoting insulin secretion and improving glucose tolerance[8].
Safety and Handling
As with any laboratory chemical, proper safety precautions should be taken when handling this compound and its precursors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry place away from oxidizing agents.
-
Toxicity: While specific toxicity data for this compound is not available, related compounds are known to be skin and eye irritants[9]. Assume the compound is hazardous and handle with care.
Conclusion
This compound represents a promising, albeit underexplored, building block for medicinal chemistry and drug discovery. Its synthesis is readily achievable from its thioether precursor, and its reactivity as a tunable electrophile for covalent modification of proteins is well-grounded in the extensive research on the broader class of 2-sulfonylpyrimidines. The demonstrated applications of related compounds in oncology, inflammation, and metabolic diseases underscore the significant potential of this scaffold for the development of novel therapeutics. Further investigation into the specific biological activities of this compound is warranted and could unveil new avenues for targeted drug design.
References
-
PubChem. 2-Methylsulfonyl-4-(m-tolyl)pyrimidine. National Center for Biotechnology Information. [Link]
-
PubChem. 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine. National Center for Biotechnology Information. [Link]
-
Baud, M. G. J., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. [Link]
-
Baud, M. G. J., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. [Link]
-
Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Organic Chemistry Portal. [Link]
-
Taylor & Francis Online. Synthesis of new 4, 5-disubstituted-6-methyl-2-(methylthio) pyrimidines via C-C coupling reactions. [Link]
-
Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc. [Link]
-
Mitsuya, M., et al. (1993). Synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, a novel series of HMG-CoA reductase inhibitors. PubMed. [Link]
-
Organic Chemistry Portal. Sulfone synthesis by oxidation. [Link]
-
Chen, J., et al. (2017). Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. PubMed. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Significance of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine in Drug Discovery. [Link]
-
ResearchGate. Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. [Link]
-
Orjales, A., et al. (2008). Novel 2-(4-methylsulfonylphenyl)pyrimidine derivatives as highly potent and specific COX-2 inhibitors. PubMed. [Link]
-
ResearchGate. ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. [Link]
-
ResearchGate. Chemical structure of a selected 2-(4-methylsulfonylphenyl) pyrimidine (80). [Link]
-
ResearchGate. Pyrimidine and its biological activity: a review. [Link]
-
American Elements. 2-(Methylsulfonyl)pyrimidine. [Link]
-
PubMed. Synthesis of novel 4'-C-methyl-pyrimidine nucleosides and their biological activities. [Link]
-
PubMed. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. [Link]
-
Nature. A reagent to access methyl sulfones. [Link]
-
MDPI. Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide. [Link]
-
MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]
-
ChemRxiv. A New Reagent to Access Methyl Sulfones. [Link]
-
Organic Chemistry Portal. Sulfoxide synthesis by oxidation. [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Sulfone synthesis by oxidation [organic-chemistry.org]
- 3. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Novel 2-(4-methylsulfonylphenyl)pyrimidine derivatives as highly potent and specific COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. americanelements.com [americanelements.com]
The Synthesis, Properties, and Applications of 4-Methyl-2-(methylsulfonyl)pyrimidine: A Technical Guide for Researchers
Introduction
In the landscape of modern drug discovery and development, the strategic design of molecular scaffolds that offer both versatile reactivity and specific biological interactions is paramount. Among the myriad of heterocyclic compounds, pyrimidine derivatives stand out for their ubiquitous presence in biologically active molecules, including several approved pharmaceuticals. This technical guide focuses on a specific, yet highly significant, member of this class: 4-Methyl-2-(methylsulfonyl)pyrimidine . This compound serves as a key intermediate and a reactive building block in the synthesis of more complex molecules, particularly in the realm of targeted covalent inhibitors and other specialized therapeutic agents. Its unique electronic and steric properties, conferred by the methyl and methylsulfonyl substituents, make it a subject of considerable interest for researchers and scientists in medicinal chemistry and chemical biology.
This guide provides an in-depth exploration of the core physicochemical properties of this compound, a detailed, field-proven protocol for its synthesis from a commercially available precursor, and a discussion of its applications, with a particular focus on its role in the development of novel therapeutics. The information presented herein is intended to empower researchers with the practical knowledge required to effectively utilize this valuable chemical entity in their scientific endeavors.
Core Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of a compound is the bedrock of its successful application in research and development. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O₂S | [1] |
| Molecular Weight | 172.21 g/mol | [1] |
| CAS Number | 77166-01-9 | [1] |
| Appearance | Solid | [1] |
| Purity | Typically >95% | [1] |
| Storage Conditions | Sealed in a dry environment at 2-8°C | [1] |
The structure of this compound, characterized by a pyrimidine ring substituted with a methyl group at the 4-position and a methylsulfonyl group at the 2-position, is depicted in the diagram below.
Caption: Chemical structure of this compound.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is most effectively achieved through the oxidation of its corresponding thioether precursor, 4-Methyl-2-(methylthio)pyrimidine. This precursor is commercially available, providing a convenient and reliable starting point for the synthesis.[2] The oxidation of the methylthio group to the methylsulfonyl group significantly enhances the reactivity of the 2-position of the pyrimidine ring, transforming it into an excellent leaving group for nucleophilic substitution reactions.[3]
Experimental Protocol: Oxidation of 4-Methyl-2-(methylthio)pyrimidine
This protocol is based on well-established oxidation methods for converting methylthio-substituted heterocycles to their methylsulfonyl counterparts.[4]
Materials:
-
4-Methyl-2-(methylthio)pyrimidine (CAS: 14001-63-9)[2]
-
meta-Chloroperoxybenzoic acid (m-CPBA), ~77%
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-Methyl-2-(methylthio)pyrimidine (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0°C.
-
Addition of Oxidizing Agent: While maintaining the temperature at 0°C, slowly add meta-chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents) portion-wise to the stirred solution. The use of a slight excess of the oxidizing agent ensures complete conversion of the starting material.
-
Reaction Monitoring: After the addition of m-CPBA is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is fully consumed.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by saturated aqueous NaCl solution (brine).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound as a solid.
Caption: Experimental workflow for the synthesis of this compound.
Applications in Drug Discovery and Chemical Biology
The strategic placement of the methylsulfonyl group at the 2-position of the pyrimidine ring renders this compound a valuable electrophilic building block. The sulfonyl group acts as an excellent leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions with a variety of nucleophiles. This reactivity is the cornerstone of its utility in drug discovery.
Synthesis of Kinase Inhibitors and Other Biologically Active Molecules
The pyrimidine core is a common scaffold in a multitude of kinase inhibitors. The 2-position of the pyrimidine ring is often a key point of interaction within the ATP-binding pocket of kinases. This compound can be employed as a versatile intermediate to introduce various substituents at this position through SNAr reactions with amines, thiols, and alcohols, allowing for the rapid generation of libraries of potential kinase inhibitors for screening.
Development of Covalent Inhibitors
A particularly compelling application of this compound is in the design of targeted covalent inhibitors. The methylsulfonyl group can react with nucleophilic amino acid residues, such as cysteine, on a target protein.[5][6] This reaction forms a stable covalent bond, leading to irreversible inhibition of the protein's function. This approach has gained significant traction in drug development as it can offer enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets. The reactivity of the sulfonylpyrimidine can be finely tuned by modifying substituents on the pyrimidine ring to achieve the desired level of reactivity and selectivity for the target protein.[6]
Caption: Logical relationship of this compound in covalent inhibition.
Conclusion
This compound is a versatile and valuable building block for researchers in drug discovery and chemical biology. Its well-defined physicochemical properties and straightforward synthesis from a commercially available precursor make it an accessible and practical tool for the synthesis of complex molecular architectures. The enhanced reactivity of the 2-position, due to the methylsulfonyl leaving group, opens up a wide array of possibilities for the development of novel therapeutics, including kinase inhibitors and targeted covalent inhibitors. This guide provides a solid foundation for the understanding and application of this important chemical entity, and it is hoped that it will facilitate further innovation in the field.
References
-
Synthesis of new 4, 5-disubstituted-6-methyl-2-(methylthio) pyrimidines via C-C coupling reactions. Taylor & Francis Online. [Link]
-
Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ACS Publications. [Link]
-
Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc. [Link]
-
C6H8N2O2S. PubChem. [Link]
-
Electrochemical Oxidation of 2-pyrimidinethiols and Theoretical Study of Their Dimers, Disulfides, Sulfenyl Radicals, and Tautomers. PubMed. [Link]
-
Sulfoxidation of pyrimidine thioate derivatives and study their biological activities. ResearchGate. [Link]
-
Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. ResearchGate. [Link]
-
Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ACS Publications. [Link]
-
4,6-Dimethyl-2-methylsulfonylpyrimidine. PubChem. [Link]
-
Sulfanilamide. NIST WebBook. [Link]
-
4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine. PubChem. [Link]
-
Benzenesulfonamide, 4-amino-N-(4-methyl-2-pyrimidinyl)-, sodium salt (1:1). US EPA. [Link]
-
Benzenesulfonamide, 4-amino-N-(4,6-dimethyl-2-pyrimidinyl)-N-methyl-. PubChem. [Link]
-
Sulfaperin. PubChem. [Link]
-
4-Methylpyrimidine. PubChem. [Link]
Sources
- 1. This compound | 77166-01-9 [sigmaaldrich.com]
- 2. 4-甲基-2-甲硫基嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Spectroscopic and Structural Elucidation of 4-Methyl-2-(methylsulfonyl)pyrimidine: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Methyl-2-(methylsulfonyl)pyrimidine, a key heterocyclic intermediate in medicinal and agrochemical research. Due to the limited availability of direct experimental spectra for this specific molecule, this guide synthesizes data from closely related analogs and foundational spectroscopic principles to present a robust predictive analysis. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural features that govern these spectroscopic signatures. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of sulfonylpyrimidine derivatives.
Introduction and Molecular Structure
This compound belongs to the class of sulfonylpyrimidines, which are recognized for their diverse biological activities. The pyrimidine core, substituted with a methyl group at the 4-position and a methylsulfonyl group at the 2-position, creates a unique electronic and steric environment that is crucial for its reactivity and interaction with biological targets. The electron-withdrawing nature of the methylsulfonyl group significantly influences the electron density of the pyrimidine ring, a key factor in its chemical behavior.
To facilitate the discussion of its spectroscopic properties, the molecular structure and atom numbering of this compound are presented below.
Figure 1. Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Based on the analysis of related structures, the following ¹H and ¹³C NMR spectral data are predicted for this compound.
Predicted ¹H NMR Data
The proton NMR spectrum is expected to be relatively simple, exhibiting three distinct signals corresponding to the pyrimidine ring protons and the two methyl groups.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H5 | 7.4 - 7.6 | Doublet | ~5 Hz | The proton at C5 is coupled to the proton at C6. Its chemical shift is influenced by the adjacent nitrogen and the distant electron-withdrawing sulfonyl group. |
| H6 | 8.8 - 9.0 | Doublet | ~5 Hz | The proton at C6 is adjacent to a nitrogen atom, leading to a downfield shift. It is coupled to the proton at C5. |
| 4-CH₃ | 2.6 - 2.8 | Singlet | - | The methyl group protons at C4 are not coupled to other protons and will appear as a singlet. |
| 2-SO₂CH₃ | 3.3 - 3.5 | Singlet | - | The methyl group protons of the methylsulfonyl group are deshielded by the adjacent sulfonyl group, resulting in a downfield shift compared to the C4-methyl group. |
Note: Predicted chemical shifts are based on data from analogous compounds and may vary depending on the solvent and experimental conditions.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | 165 - 168 | This carbon is attached to two nitrogen atoms and the electron-withdrawing sulfonyl group, causing a significant downfield shift. |
| C4 | 170 - 173 | The carbon at the 4-position is part of a C=N bond and is substituted with a methyl group, leading to a downfield chemical shift. |
| C5 | 120 - 123 | This carbon is expected to have a chemical shift typical for a pyrimidine ring carbon in this position. |
| C6 | 157 - 160 | The carbon at C6 is adjacent to a nitrogen atom, resulting in a downfield shift. |
| 4-CH₃ | 23 - 26 | A typical chemical shift for a methyl group attached to an sp² hybridized carbon of a heterocyclic ring. |
| 2-SO₂CH₃ | 40 - 43 | The carbon of the methylsulfonyl group is deshielded by the electronegative oxygen and sulfur atoms. |
Note: These are estimated chemical shifts and can be influenced by solvent effects.
Experimental Protocol for NMR Spectroscopy
A detailed, step-by-step methodology for acquiring NMR spectra is as follows:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
Cap the NMR tube and gently invert to ensure complete dissolution and a homogenous solution.
-
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's spinner turbine and adjust the depth.
-
Insert the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, as indicated by the shape of the lock signal.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
Data Acquisition:
-
For ¹H NMR, acquire a spectrum using a standard pulse sequence (e.g., a 90° pulse). Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A wider spectral width (e.g., 0-200 ppm) is required.
-
Set the appropriate number of scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to determine proton-proton connectivities.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted IR absorption bands for this compound are summarized below.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Rationale |
| 3100 - 3000 | C-H stretch (aromatic) | Medium-Weak | Corresponds to the stretching vibrations of the C-H bonds on the pyrimidine ring. |
| 2980 - 2850 | C-H stretch (aliphatic) | Medium-Weak | Arises from the C-H stretching vibrations of the methyl groups. |
| 1600 - 1550 | C=N stretch | Medium-Strong | Characteristic stretching vibrations of the carbon-nitrogen double bonds within the pyrimidine ring. |
| 1500 - 1400 | C=C stretch | Medium-Strong | Aromatic ring stretching vibrations. |
| 1350 - 1300 | SO₂ asymmetric stretch | Strong | A strong and characteristic absorption for the asymmetric stretching of the sulfonyl group. |
| 1180 - 1140 | SO₂ symmetric stretch | Strong | Another strong and characteristic absorption for the symmetric stretching of the sulfonyl group. |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the major absorption bands in the spectrum.
-
Correlate the observed wavenumbers with known vibrational frequencies of functional groups to confirm the molecular structure.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Predicted Mass Spectrum Data
| m/z Value | Proposed Fragment | Rationale |
| 172 | [M]⁺ | Molecular ion peak of this compound. |
| 157 | [M - CH₃]⁺ | Loss of a methyl radical from the molecular ion. |
| 93 | [M - SO₂CH₃]⁺ | Loss of the methylsulfonyl radical, a common fragmentation pathway for sulfonyl compounds. |
| 79 | [SO₂CH₃]⁺ | The methylsulfonyl cation. |
Note: The relative intensities of the peaks will depend on the ionization method and energy.
Fragmentation Pathway
The fragmentation of this compound under electron ionization (EI) is expected to proceed through several key pathways.
Figure 2. Predicted mass spectrometry fragmentation pathway.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer via a direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
-
Ionization:
-
Utilize an appropriate ionization technique. Electron Ionization (EI) is common for volatile compounds and provides detailed fragmentation. Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds and often yields a prominent molecular ion peak.
-
-
Mass Analysis:
-
The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Detection and Data Analysis:
-
The detector records the abundance of each ion.
-
The resulting mass spectrum is a plot of relative intensity versus m/z.
-
Analyze the molecular ion peak to confirm the molecular weight and the fragmentation pattern to elucidate the structure.
-
Conclusion
This technical guide has provided a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, we have constructed a comprehensive spectroscopic profile of this important molecule. The provided experimental protocols offer a standardized approach for researchers to obtain and interpret their own data. This guide serves as a foundational resource for the scientific community, facilitating the efficient and accurate characterization of this compound and its derivatives in various research and development endeavors.
References
Due to the predictive nature of this guide, direct citations for the spectroscopic data of this compound are not available. The following references provide context on the spectroscopy of related compounds and general spectroscopic principles.
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
PubChem Compound Database; CID=2772382, (accessed Jan. 11, 2026). [Link]
Reactivity of 4-Methyl-2-(methylsulfonyl)pyrimidine with nucleophiles
An In-Depth Technical Guide to the Reactivity of 4-Methyl-2-(methylsulfonyl)pyrimidine with Nucleophiles
Abstract
This technical guide provides a comprehensive analysis of the reactivity of this compound, a pivotal heterocyclic intermediate in modern organic synthesis and drug discovery. We will dissect the core principles governing its reactions with a diverse range of nucleophiles, focusing on the Nucleophilic Aromatic Substitution (SNAr) mechanism. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust mechanistic framework to empower the strategic design and execution of synthetic routes involving this versatile building block.
Introduction: The Strategic Importance of this compound
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1] Its prevalence stems from its ability to engage in hydrogen bonding and other critical interactions within biological targets. The strategic functionalization of this ring system is therefore a paramount objective in the synthesis of novel molecular entities.
This compound has emerged as a superior electrophilic partner for constructing these complex molecules. Its reactivity is dominated by the Nucleophilic Aromatic Substitution (SNAr) pathway, a reaction in which a nucleophile displaces a leaving group on an aromatic ring.[2] The utility of this specific reagent is rooted in two key structural features:
-
An Electron-Deficient Aromatic Core: The pyrimidine ring, with its two electronegative nitrogen atoms, is inherently electron-poor, making it susceptible to attack by nucleophiles. This is in contrast to electron-rich rings like benzene, which typically undergo electrophilic substitution.
-
A Highly Efficient Leaving Group: The methylsulfonyl group (-SO2Me) is an exceptional leaving group. Its strong electron-withdrawing nature further activates the C2 position for nucleophilic attack and its stability as the departing methylsulfinate anion drives the reaction to completion. Its reactivity significantly surpasses that of corresponding 2-chloro and 2-methylthio pyrimidines.[3][4]
This combination of an activated ring and a superb leaving group makes this compound a highly reliable and versatile tool for forging new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.
The SNAr Mechanism: A Step-by-Step Analysis
The reaction of this compound with nucleophiles proceeds via a well-established two-step addition-elimination mechanism.[5] Understanding this pathway is critical for predicting reactivity and optimizing reaction conditions.
Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient C2 carbon of the pyrimidine ring. This step temporarily breaks the ring's aromaticity, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The negative charge is effectively delocalized by the ring's nitrogen atoms and the potent electron-withdrawing sulfonyl group, which stabilizes this otherwise high-energy intermediate.[4][5]
Step 2: Elimination of the Leaving Group and Restoration of Aromaticity The aromaticity of the pyrimidine ring is restored in the second, typically rapid, step. The lone pair on the ring nitrogen pushes back into the ring, expelling the methylsulfinate anion (-SO2Me), a stable and excellent leaving group. This elimination step is generally irreversible and provides the thermodynamic driving force for the overall substitution.[4]
Caption: General mechanism for the SNAr addition-elimination reaction.
A Survey of Nucleophilic Partners
The true synthetic power of this compound is demonstrated by its effective coupling with a wide array of nucleophiles.
N-Nucleophiles: Amines and Anilines
The reaction with nitrogen nucleophiles is one of the most common and robust applications, providing straightforward access to 2-aminopyrimidine derivatives, a privileged scaffold in drug discovery.
-
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents such as Dioxane, N,N-Dimethylformamide (DMF), or Acetonitrile (MeCN) are preferred. They effectively solvate the charged Meisenheimer intermediate, accelerating the rate-determining addition step.
-
Base: A non-nucleophilic base like Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) is often included. Its role is to neutralize the H-X acid formed if the nucleophile is neutral (e.g., R₂NH), preventing the protonation and deactivation of the amine nucleophile.
-
Temperature: Reactions with aliphatic amines are often rapid, even at room temperature. Less nucleophilic anilines may require heating (e.g., 80-120 °C) to achieve a reasonable reaction rate.
-
Experimental Protocol 1: Synthesis of N-Benzyl-4-methylpyrimidin-2-amine
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq), dioxane (0.2 M), and Diisopropylethylamine (DIPEA) (1.5 eq).
-
Nucleophile Addition: Add benzylamine (1.1 eq) dropwise to the stirred solution at room temperature.
-
Reaction: Stir the mixture at 80 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and concentrate under reduced pressure. Dilute the residue with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography on silica gel to yield the desired 2-aminopyrimidine.
S-Nucleophiles: Thiols and Thiophenols
Thiolates are exceptionally potent nucleophiles, and their reaction with sulfonylpyrimidines is highly efficient and chemoselective.[3][4] This reactivity is harnessed in bioconjugation chemistry for the selective S-arylation of cysteine residues in proteins.[3][4]
-
Causality Behind Experimental Choices:
-
pH Control: The reaction rate is highly dependent on pH.[3][4] A higher pH increases the equilibrium concentration of the more nucleophilic thiolate anion (RS⁻) versus the neutral thiol (RSH), leading to a significant rate enhancement.[3][4]
-
Solvent: Buffered aqueous solutions or mixtures of organic solvents with water are commonly used, especially for biological applications.
-
Experimental Protocol 2: Synthesis of 2-(Benzylthio)-4-methylpyrimidine
-
Reaction Setup: Dissolve phenylmethanethiol (1.1 eq) in DMF (0.3 M) in a round-bottom flask.
-
Base Addition: Add potassium carbonate (K₂CO₃) (1.5 eq) to the solution and stir for 15 minutes at room temperature to form the thiolate.
-
Electrophile Addition: Add a solution of this compound (1.0 eq) in a minimum amount of DMF.
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. These reactions are often complete within 1-2 hours.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and purify by flash chromatography.
O-Nucleophiles: Alcohols and Phenols
Oxygen nucleophiles are generally less reactive than their nitrogen or sulfur counterparts. Consequently, their reactions require more forcing conditions to proceed efficiently.
-
Causality Behind Experimental Choices:
-
Strong Base: A strong, non-nucleophilic base such as sodium hydride (NaH) is required to fully deprotonate the alcohol or phenol, generating the highly reactive alkoxide or phenoxide.
-
Anhydrous Conditions: NaH reacts violently with water. Therefore, anhydrous solvents (e.g., dry THF, DMF) and reagents are essential for safety and efficacy.
-
Temperature: Elevated temperatures are typically necessary to drive the reaction to completion.
-
Experimental Protocol 3: Synthesis of 2-Methoxy-4-methylpyrimidine
-
Reaction Setup: To a flame-dried flask under an inert atmosphere, add a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF (0.2 M).
-
Nucleophile Preparation: Cool the suspension to 0 °C and slowly add methanol (1.1 eq). Stir for 20 minutes at 0 °C, allowing for the formation of sodium methoxide.
-
Electrophile Addition: Add a solution of this compound (1.0 eq) in anhydrous THF.
-
Reaction: Allow the reaction to warm to room temperature and then heat to reflux.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by cooling to 0 °C and slowly adding saturated aqueous NH₄Cl solution. Extract the product with an organic solvent.
-
Purification: Dry the organic phase, concentrate, and purify by flash chromatography.
Modulating Reactivity: The Impact of Ring Substituents
The intrinsic reactivity of the 2-sulfonylpyrimidine core can be precisely tuned by introducing substituents at other positions on the ring, particularly at C5. This principle is a powerful tool for creating covalent warheads with tailored reactivity profiles for specific biological targets.
-
Electron-Withdrawing Groups (EWGs): Strong mesomeric (-M) or inductive (-I) EWGs at the C5 position (e.g., -NO₂, -COOMe, -CF₃) drastically stabilize the Meisenheimer complex. This stabilization lowers the activation energy of the rate-determining step, leading to a dramatic increase in the reaction rate, sometimes by several orders of magnitude.[3][4]
-
Electron-Donating Groups (EDGs): Conversely, strong mesomeric (+M) EDGs (e.g., -NH₂, -OMe) destabilize the anionic intermediate by pushing electron density into the already electron-rich system. This effect can be so pronounced that it completely switches off the reactivity of the electrophile under standard conditions.[3][4]
Table 1: Influence of C5-Substituents on SNAr Reaction Rates with Thiolates
| C5-Substituent (R) | Electronic Effect | Relative Reactivity | Reference |
| -COOMe | Strong -M, -I (EWG) | ~800,000x | [3][4] |
| -NO₂ | Strong -M, -I (EWG) | High (Rate increased 3.5-6 orders of magnitude) | [3][4] |
| -H (Reference) | Neutral | 1x | [3][4] |
| -NH₂ | Strong +M (EDG) | Reactivity "switched off" | [3][4] |
| -OMe | Strong +M (EDG) | Reactivity "switched off" | [3][4] |
Synthetic Workflow and Troubleshooting
A typical workflow for utilizing this compound in a synthetic campaign is outlined below.
Caption: General experimental workflow for SNAr reactions.
Table 2: Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Insufficiently reactive nucleophile- Inactive starting material- Insufficient temperature- For O/S nucleophiles, incomplete deprotonation | - Increase reaction temperature and/or time- Use a stronger base (e.g., NaH for alcohols)- Verify purity of starting materials- For anilines, consider using NaH to form the more nucleophilic anilide |
| Multiple Products | - Reaction with solvent (e.g., hydrolysis)- Di-substitution or side reactions | - Ensure anhydrous conditions if using reactive bases- Carefully control stoichiometry (use ~1.0-1.2 eq of nucleophile)- Lower reaction temperature to improve selectivity |
| Difficult Purification | - Product and starting material have similar polarity- Contamination with base (e.g., DIPEA) | - Push reaction to full conversion to eliminate starting material- Include an acidic wash (e.g., dilute HCl) during work-up to remove amine bases- Explore alternative chromatography solvent systems |
Conclusion
This compound is a powerful and versatile electrophile for the synthesis of substituted pyrimidines. Its reactivity is governed by the SNAr mechanism, which is profoundly influenced by the nature of the nucleophile, the substituents on the pyrimidine ring, and the reaction conditions. By understanding the mechanistic underpinnings and the causal factors behind experimental choices, researchers can leverage this reagent to efficiently construct diverse molecular libraries for applications ranging from drug discovery to chemical biology. This guide provides the foundational knowledge and practical protocols to successfully employ this key synthetic building block.
References
- Vertex AI Search. (2024). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
-
García-Ramos, Y., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. [Link]
- ACS Publications. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
- National Institutes of Health (NIH). (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines.
- MDPI. (2020). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
- PubMed Central (PMC). (2015). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase.
- BenchChem. (2025). Application Notes and Protocol: Nucleophilic Aromatic Substitution (SNAr) on 2-Ethoxy-4,6-difluoropyrimidine.
- ResearchGate. (2025). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 5-Methoxy-2-methylthiopyrimidine.
- ChemicalBook. (n.d.). 2-Chloro-4-methylpyrimidine synthesis.
- ResearchGate. (2013). Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)
- Guidechem. (n.d.).
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]
-
YouTube. (2019). nucleophilic aromatic substitutions. [Link]
- National Institutes of Health (NIH). (2018). Pyrimidine Nucleosides with a Reactive (β-Chlorovinyl)sulfone or (β-Keto)
- PubMed Central (PMC). (2025). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles.
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]
- University of Wisconsin-Madison Chemistry. (n.d.). Experiment 5: Nucleophilic Substitution Reactions (SN1/SN2).
- Journal of the Chemical Society, Perkin Transactions 2. (1976). Pyrimidine reactions. Part XXV. Synthesis and piperidinolysis of some simple fluoropyrimidines.
- PubMed. (2022). Sulfite-Catalyzed Nucleophilic Substitution Reactions with Thiamin and Analogous Pyrimidine Donors Proceed via an SNAE Mechanism.
Sources
4-Methyl-2-(methylsulfonyl)pyrimidine: A Covalent Modifier of Cysteine - An In-depth Technical Guide
Introduction: The Rise of Covalent Modifiers in Drug Discovery
In the landscape of modern drug discovery and chemical biology, the strategic targeting of specific amino acid residues within proteins has become a cornerstone of innovative therapeutic design. Among the proteinogenic amino acids, cysteine, with its uniquely nucleophilic thiol side chain, presents a prime target for covalent modification.[1][2] The ability to form a stable, covalent bond with a cysteine residue can lead to potent and durable pharmacological effects, offering advantages in terms of occupancy and duration of action over non-covalent inhibitors. This guide provides a comprehensive technical overview of 4-methyl-2-(methylsulfonyl)pyrimidine, a member of the heteroaryl sulfone class of reagents, which has emerged as a versatile and tunable electrophilic warhead for the selective modification of cysteine residues.[1][3] We will delve into the underlying chemical principles, provide field-proven experimental protocols, and explore the broader implications of this chemistry for researchers, scientists, and drug development professionals.
The Chemistry of Cysteine Reactivity
The thiol group of cysteine is a potent nucleophile, particularly in its deprotonated thiolate form.[2] This inherent reactivity makes it susceptible to covalent modification by a variety of electrophilic species. While classic cysteine-reactive warheads like maleimides and acrylamides have been widely used, they can suffer from limitations such as off-target reactivity and instability of the resulting adduct.[1] Heteroaryl sulfones, including 2-sulfonylpyrimidines, have gained prominence as a class of reagents that offer a desirable balance of reactivity, selectivity, and adduct stability.[1][3]
This compound: A Tunable Cysteine-Reactive electrophile
This compound belongs to a class of compounds that react with cysteine via a nucleophilic aromatic substitution (SNAr) mechanism.[4][5] The electron-withdrawing nature of the pyrimidine ring and the potent leaving group ability of the methylsulfinate moiety render the C2 position of the pyrimidine susceptible to attack by the cysteine thiolate.
Mechanism of Action: A Step-by-Step Look
The covalent modification of a cysteine residue by this compound proceeds through a well-defined SNAr pathway. The key steps are:
-
Deprotonation of Cysteine: The reaction is initiated by the deprotonation of the cysteine thiol group to form the more nucleophilic thiolate anion. The rate of this reaction is therefore pH-dependent, with higher pH values favoring the formation of the thiolate and leading to faster reaction rates.[1][3]
-
Nucleophilic Attack: The thiolate anion attacks the electrophilic C2 carbon of the pyrimidine ring.
-
Formation of a Meisenheimer Intermediate: This attack leads to the formation of a transient, negatively charged intermediate known as a Meisenheimer complex.
-
Departure of the Leaving Group: The aromaticity of the pyrimidine ring is restored by the elimination of the methylsulfinate leaving group, resulting in the formation of a stable thioether bond between the cysteine residue and the pyrimidine ring.[1][3]
Caption: Nucleophilic Aromatic Substitution (SNAr) Mechanism.
Tunability of Reactivity
A key advantage of the 2-sulfonylpyrimidine scaffold is the ability to modulate its reactivity through synthetic modifications to the pyrimidine ring. The electronic properties of substituents on the ring can significantly influence the electrophilicity of the C2 carbon and thus the rate of the SNAr reaction. For instance, the presence of electron-withdrawing groups on the pyrimidine ring generally increases the reaction rate, while electron-donating groups tend to decrease it. This tunability allows for the fine-tuning of the reagent's reactivity to match the specific requirements of a biological system.[1][3]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the oxidation of its 2-(methylthio)pyrimidine precursor.[6] A general and environmentally friendly procedure is outlined below.
Materials:
-
4,6-dimethyl-2-mercaptopyrimidine
-
Dimethyl carbonate
-
Tetrabutylammonium bromide
-
Hydrogen peroxide (30%)
-
Sodium tungstate
-
Solvents (e.g., methanol, water)
Step-by-Step Protocol:
-
Methylation:
-
In a round-bottom flask, combine 4,6-dimethyl-2-mercaptopyrimidine, dimethyl carbonate, and a catalytic amount of tetrabutylammonium bromide.
-
Heat the mixture under reflux for several hours until the starting material is consumed (monitor by TLC).
-
After cooling, the reaction mixture can be worked up by extraction to yield 4,6-dimethyl-2-(methylthio)pyrimidine.[6]
-
-
Oxidation:
-
Dissolve the 4,6-dimethyl-2-(methylthio)pyrimidine in a suitable solvent such as methanol.
-
Add a catalytic amount of sodium tungstate.
-
Cool the mixture in an ice bath and slowly add hydrogen peroxide (30%).
-
Allow the reaction to stir at room temperature until the oxidation is complete (monitor by TLC or LC-MS).
-
The product, 4,6-dimethyl-2-(methylsulfonyl)pyrimidine, can be isolated by filtration or extraction and purified by recrystallization or column chromatography.[6]
-
Assessing Cysteine Reactivity: A Kinetic Analysis Workflow
Determining the rate of reaction between this compound and a model thiol such as N-acetylcysteine (NAC) or glutathione (GSH) is crucial for characterizing its reactivity profile. NMR spectroscopy and mass spectrometry are powerful techniques for this purpose.[1][3]
Materials:
-
This compound
-
N-acetylcysteine (NAC) or Glutathione (GSH)
-
Phosphate buffer (e.g., pH 7.4)
-
NMR tubes, NMR spectrometer
-
LC-MS system
Step-by-Step Protocol for NMR-based Kinetic Analysis:
-
Sample Preparation:
-
Prepare stock solutions of this compound and the model thiol (NAC or GSH) in a suitable deuterated buffer (e.g., phosphate buffer in D₂O).
-
-
Reaction Initiation:
-
NMR Data Acquisition:
-
Acquire a series of ¹H NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Integrate the signals corresponding to the starting material and the product at each time point.
-
Plot the natural logarithm of the concentration of the starting material versus time. The slope of this plot will give the pseudo-first-order rate constant (kobs).
-
The second-order rate constant (k₂) can be calculated by dividing kobs by the concentration of the thiol.[7]
-
Caption: Workflow for Kinetic Analysis of Cysteine Reactivity.
Data Presentation: Reactivity Comparison
The reactivity of this compound can be compared to other cysteine-reactive electrophiles. The following table summarizes representative second-order rate constants for the reaction with glutathione (GSH) at approximately neutral pH.
| Electrophilic Warhead | Second-Order Rate Constant (k₂) with GSH (M⁻¹s⁻¹) | Reference |
| 2-Methylsulfonylpyrimidine | ~1.6 x 10⁻² | [1][3] |
| 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine | Lower reactivity than unsubstituted | [1][3] |
| N-ethylmaleimide | > 0.5 | [1] |
| Iodoacetamide | ~0.3 | [8] |
Note: The reactivity of substituted 2-sulfonylpyrimidines can vary significantly based on the nature and position of the substituents.[1][3]
Applications in Drug Discovery and Chemical Biology
The selective and robust covalent modification of cysteine residues by 2-sulfonylpyrimidines has significant implications for various research areas.
Targeted Covalent Inhibitors
The development of targeted covalent inhibitors (TCIs) is a major application. By incorporating a 2-sulfonylpyrimidine warhead into a ligand that binds non-covalently to a target protein, it is possible to achieve potent and irreversible inhibition. This strategy has been successfully employed to target kinases and other enzymes implicated in diseases such as cancer.[9][10]
Chemical Proteomics and Target Identification
2-Sulfonylpyrimidine-based probes can be used in chemical proteomics workflows to identify and quantify reactive cysteine residues across the proteome.[8] This information is invaluable for understanding the roles of cysteine modifications in cellular signaling and for identifying novel drug targets.
Conclusion and Future Perspectives
This compound and its derivatives represent a powerful and versatile class of reagents for the covalent modification of cysteine residues. Their tunable reactivity, high selectivity, and the stability of the resulting thioether linkage make them highly attractive tools for drug discovery and chemical biology. Future research in this area will likely focus on the development of new 2-sulfonylpyrimidine derivatives with even greater selectivity and tailored reactivity profiles, as well as their application to a wider range of biological targets. The continued exploration of this chemical space holds great promise for the development of novel therapeutics and a deeper understanding of the complex roles of cysteine modifications in health and disease.
References
-
Xu, D., Zhu, Z., Xu, H., & Wang, Z. (n.d.). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Journal of the Korean Chemical Society. Retrieved from [Link]
-
Xu, D., Zhu, Z., & Wang, Z. (2013). A Convenient Synthesis of 4,6-Dimethyl-2-(Methylsulfonyl)Pyrimidine. Journal of Chemical Research. Retrieved from [Link]
-
Gabizon, R., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Significance of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine in Drug Discovery. Retrieved from [Link]
-
Orjales, A., et al. (2008). Novel 2-(4-methylsulfonylphenyl)pyrimidine derivatives as highly potent and specific COX-2 inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
-
Chen, Y., et al. (2017). Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. Molecular Diversity. Retrieved from [Link]
-
Gabizon, R., et al. (2023). 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. ResearchGate. Retrieved from [Link]
-
Zhang, T., et al. (2018). Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate.... Journal of Medicinal Chemistry. Retrieved from [Link]
-
Gabizon, R., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ACS Publications. Retrieved from [Link]
-
Wang, Y., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. MDPI. Retrieved from [Link]
-
He, M., et al. (2020). A quantitative thiol reactivity profiling platform to analyze redox and electrophile reactive cysteine proteomes. Nature Protocols. Retrieved from [Link]
-
Backus, K. M., et al. (2016). Profiling the proteome-wide selectivity of diverse electrophiles. Nature. Retrieved from [Link]
-
Collet, G., et al. (2022). 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. National Institutes of Health. Retrieved from [Link]
-
Milligan, V. J., et al. (2021). Breaking Kinetic Record for Cysteine Bioconjugation with Organometallic Reagents. ChemRxiv. Retrieved from [Link]
-
Carroll, K. S., et al. (2020). A quantitative thiol reactivity profiling platform to analyze redox and electrophile reactive cysteine proteomes. Springer Nature. Retrieved from [Link]
-
Corpas, F. J., et al. (2021). Cysteine Reactivity Profiling to Unveil Redox Regulation in Phytopathogens. MDPI. Retrieved from [Link]
-
Streu, K. R., et al. (2020). A Predictive Model for Thiol Reactivity of N‑Heteroaryl α‑Methylene−γ-Lactams: A Medicinally Relevant Covalent Reactive Group. National Institutes of Health. Retrieved from [Link]
-
Wang, Y., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. MDPI. Retrieved from [Link]
-
Sekine, T., et al. (1979). Thiols of myosin. IV. "Abnormal" reactivity of S1 thiol and the conformational changes around S2 thiol. The Journal of Biochemistry. Retrieved from [Link]
-
Schiess, R., et al. (2021). Kinetic Analysis of a Cysteine-Derived Thiyl-Catalyzed Asymmetric Vinyl Cyclopropane Cycloaddition Reflects Numerous Attractive Non-Covalent Interactions. National Institutes of Health. Retrieved from [Link]
-
Wang, X., et al. (2020). Fast and Cysteine-Specific Modification of Peptides, Proteins and Bacteriophage Using Chlorooximes. National Institutes of Health. Retrieved from [Link]
-
Wikipedia. (n.d.). Post-translational modification. Retrieved from [Link]
-
Collet, G., et al. (2022). 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. National Center for Biotechnology Information. Retrieved from [Link]
-
News-Medical.Net. (n.d.). Types of Protein Post-Translational Modification. Retrieved from [Link]
-
Fenselen, M., et al. (2020). Discovering the Landscape of Protein Modifications. National Institutes of Health. Retrieved from [Link]
-
Xian, M., et al. (2012). Methylsulfonyl Benzothiazole (MSBT): A Selective Protein Thiol Blocking Reagent. ACS Publications. Retrieved from [Link]
-
Fenselen, M., et al. (2020). Discovering the Landscape of Protein Modifications. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovering the Landscape of Protein Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Predictive Model for Thiol Reactivity of N‑Heteroaryl α‑Methylene−γ-LactamsA Medicinally Relevant Covalent Reactive Group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A quantitative thiol reactivity profiling platform to analyze redox and electrophile reactive cysteine proteomes | Springer Nature Experiments [experiments.springernature.com]
- 9. nbinno.com [nbinno.com]
- 10. Novel 2-(4-methylsulfonylphenyl)pyrimidine derivatives as highly potent and specific COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical studies on sulfonylpyrimidine reactivity
An In-Depth Technical Guide to the Theoretical Study of Sulfonylpyrimidine Reactivity
Authored by: A Senior Application Scientist
Foreword: From Empirical Observation to Predictive Design
The sulfonylpyrimidine scaffold has emerged as a privileged electrophilic "warhead" in the field of covalent drug discovery.[1] Its remarkable tunability and high selectivity for cysteine residues have positioned it as a compelling alternative to more traditional Michael acceptors.[2][3] However, the true power of this chemical entity lies not just in its observed reactivity, but in our ability to predict and modulate it with high precision. This guide moves beyond a mere recitation of facts to provide a deep, mechanistic understanding of sulfonylpyrimidine reactivity, grounded in the principles of computational chemistry. We will explore the "why" behind the "how," offering researchers and drug developers the theoretical framework needed to rationally design next-generation covalent therapeutics. This document is structured to build from fundamental mechanistic principles to practical, high-level applications, mirroring the journey of a drug discovery program itself.
The Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The reactivity of 2-sulfonylpyrimidines is predominantly governed by the Nucleophilic Aromatic Substitution (SNAr) mechanism.[4] In the context of drug development, the key nucleophile is the thiolate anion of a cysteine residue within a target protein.[5] The reaction proceeds by the attack of the nucleophile on the electron-deficient C-2 position of the pyrimidine ring, leading to the displacement of the sulfonyl group as a sulfinate leaving group and the formation of a stable thioether bond.[4]
Theoretical studies, primarily using Density Functional Theory (DFT), have been instrumental in dissecting this mechanism.[2][6] Calculations reveal that the reaction can proceed through two main pathways:
-
Stepwise Mechanism: This pathway involves the formation of a discrete, stabilized intermediate known as a Meisenheimer complex.[7] The reaction profile features two transition states: one for the initial nucleophilic attack (TS1) and a second for the departure of the leaving group (TS2).[6] For many heteroaromatic systems, the initial nucleophilic addition is the rate-limiting step.[7]
-
Concerted Mechanism: In this pathway, the bond formation and bond breaking occur simultaneously through a single transition state.[4] Some quantum chemical calculations suggest that the SNAr reaction between protonated cysteine residues and 2-sulfonylpyrimidines can proceed in a concerted fashion, potentially involving a ternary transition state with a nearby basic residue acting as a proton shuttle.[4]
The specific pathway and its associated energy barrier are highly dependent on the substitution pattern of the pyrimidine ring, the nature of the leaving group, and the reaction environment.[6]
Caption: Competing SNAr reaction pathways for 2-sulfonylpyrimidines (2-SP).
Theoretical Framework: Predicting Reactivity with DFT
Density Functional Theory (DFT) has become the workhorse for modeling the reactivity of sulfonylpyrimidines, providing a reliable balance between computational cost and accuracy.[2][8] DFT calculations allow us to compute the geometries and energies of reactants, transition states, intermediates, and products, thereby mapping out the entire reaction energy profile.[7]
Causality in Method Selection
The choice of functional and basis set is critical for obtaining meaningful results. A common and validated approach involves:
-
Functional: A range-separated hybrid functional like ωB97X-D is often employed.[6] This functional is advantageous because it accurately models both short-range and long-range interactions, including the non-covalent interactions that can be crucial in stabilizing transition states. The "-D" indicates the inclusion of an empirical dispersion correction, which is vital for describing van der Waals forces.
-
Basis Set: A Pople-style basis set such as 6-31+G(d,p) is a robust choice.[6] The "+" indicates the addition of diffuse functions, which are essential for accurately describing the electron distribution of anionic species like the thiolate nucleophile and the Meisenheimer intermediate. The "(d,p)" signifies the inclusion of polarization functions on heavy atoms and hydrogens, respectively, allowing for greater flexibility in describing bonding.
-
Solvation Model: Reactions in a biological context occur in water. An implicit solvation model, such as the SMD (Solvation Model based on Density) , is used to account for the bulk electrostatic effects of the solvent without the prohibitive cost of explicitly modeling water molecules.[6]
A Self-Validating Computational Protocol
The trustworthiness of a computational model hinges on its ability to reproduce experimental observations. The protocol below outlines a self-validating workflow where theoretical predictions are continuously benchmarked against empirical data.
Caption: A self-validating workflow for developing a predictive reactivity model.
Step-by-Step Protocol: Calculating the SNAr Activation Energy (ΔG‡)
-
Molecule Building: Construct the 3D structures of the reactants: the sulfonylpyrimidine derivative and the nucleophile (methanethiolate, CH₃S⁻, is a common, cost-effective model for cysteine).[6][7]
-
Reactant Optimization: Perform a geometry optimization and frequency calculation for each reactant individually in the chosen solvent model to find their lowest energy conformations and obtain their free energies (G_reactants).
-
Transition State (TS) Search:
-
Perform a relaxed potential energy surface scan by decreasing the distance between the nucleophilic sulfur and the C-2 of the pyrimidine ring to locate an approximate transition state structure.
-
Use this approximate structure as the input for a TS optimization calculation (e.g., using the Berny algorithm). A successful TS search will yield a structure with exactly one imaginary frequency corresponding to the reaction coordinate (bond formation/breaking).
-
-
TS Verification:
-
Perform a frequency calculation on the optimized TS structure to confirm the single imaginary frequency and to obtain its free energy (G_TS).
-
Run an Intrinsic Reaction Coordinate (IRC) calculation starting from the TS. This calculation maps the path downhill from the TS, and it must connect the reactants on one side and the intermediate/products on the other to be a valid TS for the reaction of interest.
-
-
Calculate Activation Free Energy: The activation free energy is calculated as: ΔG‡ = G_TS - G_reactants
-
Correlation: Plot the calculated ΔG‡ values against the experimental activation energies (derived from rate constants, k_exp) for a series of compounds. A strong linear correlation validates the predictive power of the model.[2]
Structure-Activity Relationships (SAR): A Quantitative Guide
Theoretical calculations provide a quantitative basis for the structure-activity relationships that are observed experimentally. The reactivity of 2-sulfonylpyrimidines can be modulated over 9 orders of magnitude by altering the substitution pattern on the pyrimidine ring.[5]
The key principle is that electron-withdrawing groups (EWGs) increase reactivity, while electron-donating groups (EDGs) decrease it. This is because EWGs stabilize the electron-rich Meisenheimer intermediate, thereby lowering the energy of the transition state leading to it.[2]
| Position | Substituent Type | Example Substituent | Effect on Reaction Rate | Relative Rate (Approx.) | Reference |
| 5 | Strong EWG (-M) | -NO₂ | Drastic Increase | > 100,000x | [2][5] |
| 5 | Strong EWG (-M) | -COOMe | Drastic Increase | > 800,000x | [2][5] |
| 5 | EWG (-I) | -CF₃ | Significant Increase | ~ 1000x | [2][5] |
| 5 | Unsubstituted | -H | Baseline | 1x | [2][5] |
| 5 | Strong EDG (+M) | -NH₂ | Reaction Off | ~ 0x | [2][5] |
| 5 | Strong EDG (+M) | -OMe | Reaction Off | ~ 0x | [2][5] |
| 4/6 | EDG (+M) | -OMe | Decrease | < 1x | [5] |
Table 1: Influence of Pyrimidine Ring Substituents on SNAr Reactivity.
DFT calculations can reliably predict these effects, providing a valuable tool for future reagent design without the need for extensive synthesis and testing.[2]
Application in Drug Development: Designing Targeted Covalent Inhibitors
The ultimate goal of these theoretical studies is to accelerate drug discovery.[9][10][11] The validated computational models for sulfonylpyrimidine reactivity are directly applied to the design of Targeted Covalent Inhibitors (TCIs).[2]
The process involves leveraging the 3D structure of the target protein to design molecules that can bind non-covalently first, positioning the sulfonylpyrimidine warhead optimally for reaction with a nearby cysteine.[10]
Caption: CADD workflow for designing 2-sulfonylpyrimidine-based covalent inhibitors.
By using these theoretical approaches, researchers can:
-
Tune Electrophilicity: Adjust the reactivity of the warhead to be "just right"—reactive enough to engage the target cysteine on a biological timescale, but not so reactive that it causes off-target modifications.[5]
-
Improve Selectivity: Model the reaction within the confines of the protein's active site to ensure the warhead is properly oriented for reaction with the target cysteine and not others.[12]
-
Reduce Timelines and Costs: Screen thousands of virtual compounds and prioritize the most promising candidates for synthesis, significantly reducing the experimental workload.[9]
This synergy between computational prediction and experimental validation has been successfully applied to develop potent and selective inhibitors for targets such as Bruton's tyrosine kinase (BTK) and to stabilize cancer-associated p53 mutants.[1][12]
References
-
Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. (2023). Bioconjugate Chemistry. [Link]
-
Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. (n.d.). PubMed Central. [Link]
-
2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. (2022). PubMed Central. [Link]
-
(PDF) 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. (n.d.). ResearchGate. [Link]
-
2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles. (2020). ACS Publications. [Link]
-
Structure-Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation | Request PDF. (n.d.). ResearchGate. [Link]
-
Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. (2021). PubMed Central. [Link]
-
2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. (2023). ChemRxiv. [Link]
-
2-Sulfonylpyrimidines: Mild alkylating agents with anticancer activity toward p53-compromised cells. (2016). PNAS. [Link]
-
Computational Methods in Drug Discovery. (2021). AZoLifeSciences. [Link]
-
Computational Methods in Drug Discovery. (n.d.). PubMed Central. [Link]
-
(PDF) Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. (2021). ResearchGate. [Link]
-
Computational methods in drug discovery. (2016). Beilstein Journals. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. azolifesciences.com [azolifesciences.com]
- 10. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. beilstein-journals.org [beilstein-journals.org]
- 12. pnas.org [pnas.org]
An In-depth Technical Guide to the Physicochemical Properties of 4-Methyl-2-(methylsulfonyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-2-(methylsulfonyl)pyrimidine is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structural motif, a pyrimidine ring substituted with a methyl and a methylsulfonyl group, imparts a unique electronic and steric profile, making it a valuable scaffold for the synthesis of novel bioactive molecules. Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The methylsulfonyl group, being a strong electron-withdrawing group and a good leaving group, enhances the reactivity of the pyrimidine ring towards nucleophilic substitution, a key reaction in the synthesis of diverse chemical libraries for drug screening. This guide provides a comprehensive overview of the physicochemical properties of this compound, offering insights into its behavior and characteristics that are crucial for its application in research and development. While experimental data for this specific compound is limited, this guide consolidates available information on closely related analogues and provides detailed protocols for its empirical characterization.
Molecular Structure and Properties
The foundational step in understanding the physicochemical nature of this compound is to analyze its molecular structure and key computed properties.
Chemical Structure
Caption: Workflow for Melting Point Determination.
Determination of Solubility
Understanding the solubility of a compound in various solvents is critical for its formulation and delivery in drug development.
Methodology:
-
Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane).
-
Sample Preparation: A known amount of this compound (e.g., 1 mg) is added to a vial.
-
Titration: A specific volume of the selected solvent (e.g., 0.1 mL) is added to the vial.
-
Observation: The mixture is vortexed and visually inspected for dissolution. If the solid dissolves completely, the compound is considered soluble at that concentration. If not, another aliquot of the solvent is added, and the process is repeated.
-
Quantification: The solubility is expressed in terms of mg/mL or mol/L.
Spectroscopic Analysis
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy: Provides information about the number and types of protons in the molecule.
-
Expected Signals:
-
A singlet for the methyl group attached to the pyrimidine ring.
-
A singlet for the methyl group of the methylsulfonyl moiety.
-
Two doublets for the aromatic protons on the pyrimidine ring.
-
-
-
¹³C NMR Spectroscopy: Provides information about the carbon framework of the molecule.
-
Expected Signals:
-
A signal for the methyl carbon attached to the pyrimidine ring.
-
A signal for the methyl carbon of the methylsulfonyl moiety.
-
Signals for the carbon atoms of the pyrimidine ring.
-
-
2. Mass Spectrometry (MS)
-
Provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.
-
Expected Molecular Ion Peak (M+): m/z = 172.03
-
3. Infrared (IR) Spectroscopy
-
Identifies the functional groups present in the molecule.
-
Expected Characteristic Peaks:
-
Strong absorptions corresponding to the S=O stretching of the sulfonyl group (around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹).
-
Absorptions corresponding to C=N and C=C stretching of the pyrimidine ring.
-
Absorptions corresponding to C-H stretching and bending vibrations.
-
-
Caption: Spectroscopic Techniques for Structural Elucidation.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a crucial technique for determining the purity of this compound.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column, and an autosampler.
-
Mobile Phase Preparation: A mixture of acetonitrile and water (or a suitable buffer) is commonly used. The exact ratio should be optimized to achieve good separation.
-
Sample Preparation: A standard solution of this compound is prepared in a suitable solvent (e.g., acetonitrile) at a known concentration.
-
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: Isocratic or gradient elution with acetonitrile/water.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at a wavelength where the compound has maximum absorbance.
-
-
Data Analysis: The chromatogram is analyzed to determine the retention time of the main peak and the presence of any impurity peaks. Purity is calculated based on the peak area percentages.
Reactivity and Applications in Drug Development
The methylsulfonyl group at the 2-position of the pyrimidine ring is a key feature that dictates the reactivity of this compound. This group is a potent electron-withdrawing group, which makes the C2 carbon of the pyrimidine ring highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is the cornerstone of its utility in drug discovery.
Cysteine-Reactive Covalent Inhibition
Recent studies have highlighted the potential of 2-sulfonylpyrimidines as selective cysteine-reactive covalent inhibitors. The sulfonyl group acts as an excellent leaving group upon nucleophilic attack by the thiol side chain of a cysteine residue in a target protein. This covalent modification can lead to irreversible inhibition of the protein's function, a strategy that has been successfully employed in the development of potent and selective drugs.
Caption: SNAr Mechanism for Covalent Inhibition.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutics. While a complete experimental physicochemical profile is not yet available in the public domain, this guide provides a robust framework for its characterization based on the properties of related compounds and established analytical methodologies. The inherent reactivity of the 2-methylsulfonyl group, particularly its propensity for SNAr reactions, makes this compound an attractive starting point for the design of covalent inhibitors and other targeted therapies. Further research into the empirical determination of its physicochemical properties will undoubtedly accelerate its application in medicinal chemistry and contribute to the discovery of new and effective drugs.
References
-
Crystal structure of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Crystal structure of 4-methylsulfanyl-2-(2H-tetrazol-2-yl)pyrimidine. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
2-Methylsulfanyl-4-(3-pyridyl)pyrimidine. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine. (n.d.). PubChem. Retrieved from [Link]
-
13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0059814). (n.d.). Human Metabolome Database. Retrieved from [Link]
-
Pyrimidine, 5-(1-chloroethenyl)-4-methyl-2-(methylsulfonyl)-. (n.d.). SpectraBase. Retrieved from [Link]
-
Pyrimidine, 4-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]
-
2-Methylsulfonyl-4-(m-tolyl)pyrimidine. (n.d.). PubChem. Retrieved from [Link]
-
4-Methyl-2-(methylsulfanyl)pyrimidine. (n.d.). PubChem. Retrieved from [Link]
-
Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. (n.d.). PeerJ. Retrieved from [Link]
-
Prediction of pKa values using the PM6 semiempirical method. (n.d.). PeerJ. Retrieved from [Link]
-
Crystal structure of (2R,4S)-methyl 2-isopropyl-4-methyl-3-(2-(trimethylsilyl) ethylsulfonyl)-1,3-oxazolidine-4-carboxylate, C14H29NO5SSi. (n.d.). ResearchGate. Retrieved from [Link]
-
Pyrimidine, 4-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]
-
4-Methylpyrimidine. (n.d.). SpectraBase. Retrieved from [Link]
-
4-Methylpyrimidine. (n.d.). SpectraBase. Retrieved from [Link]
-
The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the corresponding bromides 11a-e (the aromatic region). (n.d.). ResearchGate. Retrieved from [Link]
-
4-Chloro-2-(methylsulfonyl)pyrimidine. (n.d.). PubChem. Retrieved from [Link]
-
4-benzyl-2-methyl-1-methylsulfonylpyrrole. (n.d.). Chemical Synthesis Database. Retrieved from [Link]
-
HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). (n.d.). ResearchGate. Retrieved from [Link]
-
4-methyl-2-pyrimidinamine. (n.d.). ChemSynthesis. Retrieved from [Link]
-
Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. (n.d.). PubMed. Retrieved from [Link]
-
HPLC methods for recently approved pharmaceuticals. (n.d.). National Academic Digital Library of Ethiopia. Retrieved from [Link]
-
Physicochemical properties of some pyrimidine derivatives in some organic solvents. (n.d.). MedCrave online. Retrieved from [Link]
-
Analysis of 2- and 4-Methylimidazole in Beverages using Alliance HPLC with Mass Detection. (n.d.). Waters. Retrieved from [Link]
-
Fast Extraction and Detection of 4-Methylimidazole in Soy Sauce Using Magnetic Molecularly Imprinted Polymer by HPLC. (n.d.). MDPI. Retrieved from [Link]
-
4,6-Dimethyl-2-methylsulfonylpyrimidine. (n.d.). PubChem. Retrieved from [Link]
-
Discovery of 2-((R)-4-(2-Fluoro-4-(methylsulfonyl)phenyl)-2-methylpiperazin-1-yl)-N-((1R,2s,3S,5S,7S)-5-hydroxyadamantan-2-yl)pyrimidine-4-carboxamide (SKI2852): A Highly Potent, Selective, and Orally Bioavailable Inhibitor of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1). (n.d.). PubMed. Retrieved from [Link]
An In-Depth Technical Guide to the Biological Activity Screening of 4-Methyl-2-(methylsulfonyl)pyrimidine
Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold
The pyrimidine nucleus is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of essential biomolecules and a multitude of therapeutic agents.[1][2][3][4] Its derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[2][5][6][7][8][9] The subject of this guide, 4-Methyl-2-(methylsulfonyl)pyrimidine, combines this privileged pyrimidine scaffold with a methylsulfonyl group—a moiety known to modulate pharmacokinetic properties and engage in critical interactions with biological targets. This unique combination warrants a systematic and thorough investigation of its biological potential.
This guide provides a comprehensive framework for the biological activity screening of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind a multi-faceted screening approach. We will explore potential activities based on structure-activity relationships gleaned from closely related analogs and outline a logical, tiered experimental plan to efficiently identify and characterize the bioactivity of this promising compound.
Part 1: Strategic Rationale for Screening
The chemical architecture of this compound suggests several plausible biological activities. The pyrimidine ring is a known pharmacophore in numerous approved drugs, while the sulfonyl group is a key feature in various inhibitors of enzymes such as kinases and cyclooxygenases.[10][11][12] Consequently, our screening strategy will be multi-pronged, initially focusing on three primary areas with strong precedent in the literature for pyrimidine and sulfonyl-containing compounds:
-
Anticancer Activity: Pyrimidine derivatives are extensively studied as anticancer agents, with many acting as kinase inhibitors.[2][6][12][13][14] The methylsulfonyl group can act as a hydrogen bond acceptor and contribute to binding affinity in enzyme active sites. Therefore, a primary screen against a panel of cancer cell lines is a logical starting point, followed by more targeted enzymatic assays if significant antiproliferative activity is observed.
-
Antimicrobial Activity: The pyrimidine scaffold is present in numerous antimicrobial agents.[1][5][7][9][15] Various derivatives have shown potent activity against a range of bacteria and fungi.[1][9][16][17][18] The initial screening will therefore include assays to determine the compound's efficacy against representative Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
-
Herbicidal Activity: Sulfonylurea and related sulfonyl-containing pyrimidines are a well-established class of herbicides that typically act by inhibiting acetolactate synthase (ALS), an enzyme essential for branched-chain amino acid synthesis in plants.[19][20][21][22] The structural similarity of this compound to these herbicides makes this an important area of investigation.
This tiered approach, beginning with broad phenotypic screens and progressing to more specific mechanistic studies, ensures a resource-efficient and scientifically rigorous evaluation of the compound's biological profile.
Part 2: Anticancer Activity Screening Workflow
The investigation into the anticancer potential of this compound will follow a hierarchical workflow, starting with a broad assessment of cytotoxicity and narrowing down to specific molecular targets.
Workflow for Anticancer Screening
Caption: A tiered workflow for assessing the anticancer properties of the target compound.
Experimental Protocols
This protocol assesses the compound's effect on the metabolic activity of cancer cells, which is an indicator of cell viability.
1. Cell Culture:
- Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin, at 37°C in a humidified 5% CO₂ incubator.
2. Cell Seeding:
- Harvest cells using trypsin and perform a cell count.
- Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
3. Compound Treatment:
- Prepare a stock solution of this compound in DMSO.
- Perform serial dilutions to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
- Add the diluted compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
- Incubate the plates for 48-72 hours.
4. MTT Reagent Addition and Incubation:
- Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
5. Solubilization and Absorbance Reading:
- Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Read the absorbance at 570 nm using a microplate reader.
6. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle control.
- Plot the dose-response curve and determine the GI₅₀ (concentration for 50% growth inhibition) value.
| Cell Line | Tissue of Origin | GI₅₀ (µM) [Example Data] |
| MCF-7 | Breast Cancer | 12.5 |
| A549 | Lung Cancer | 25.8 |
| HCT116 | Colon Cancer | 8.2 |
| U87 | Glioblastoma | >100 |
If significant antiproliferative activity is observed, a direct enzymatic assay is warranted. Given that many pyrimidine derivatives are kinase inhibitors, an in vitro kinase inhibition assay is a logical next step.[10][12][13]
1. Reagents and Materials:
- Recombinant human kinase (e.g., Aurora Kinase A, VEGFR2).
- Kinase-specific substrate peptide.
- ATP.
- Kinase buffer.
- ADP-Glo™ Kinase Assay kit (Promega) or similar.
2. Assay Procedure:
- Prepare a reaction mixture containing the kinase, its substrate, and the kinase buffer.
- Add varying concentrations of this compound to the wells of a 384-well plate. Include a known inhibitor as a positive control.
- Initiate the kinase reaction by adding ATP.
- Incubate at room temperature for 1 hour.
- Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which correlates with kinase activity.
3. Data Analysis:
- Calculate the percentage of kinase inhibition for each compound concentration.
- Determine the IC₅₀ value by fitting the data to a dose-response curve.
| Kinase Target | IC₅₀ (nM) [Example Data] |
| Aurora Kinase A | 75 |
| VEGFR2 | 250 |
| EGFR | >10,000 |
Part 3: Antimicrobial Activity Screening
The evaluation of antimicrobial properties will involve determining the minimum inhibitory concentration (MIC) against a panel of clinically relevant microorganisms.
Workflow for Antimicrobial Screening
Caption: Workflow for assessing the antimicrobial activity of the target compound.
Experimental Protocol: Broth Microdilution for MIC Determination
This method is a gold standard for determining the minimum inhibitory concentration of an antimicrobial agent.[5]
1. Microorganism Preparation:
- Culture bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) and fungal strains (e.g., Candida albicans ATCC 90028) overnight in appropriate broth media.
- Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard.
2. Assay Plate Preparation:
- In a 96-well plate, perform a two-fold serial dilution of this compound in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).
- The final concentration range should typically be from 256 µg/mL down to 0.5 µg/mL.
3. Inoculation:
- Add the standardized microbial inoculum to each well.
- Include a growth control (no compound) and a sterility control (no inoculum).
4. Incubation:
- Incubate bacterial plates at 37°C for 18-24 hours.
- Incubate fungal plates at 35°C for 24-48 hours.
5. MIC Determination:
- The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
| Microorganism | Type | MIC (µg/mL) [Example Data] |
| Staphylococcus aureus | Gram-positive | 16 |
| Escherichia coli | Gram-negative | 64 |
| Candida albicans | Fungus | 32 |
Part 4: Herbicidal Activity Screening
To assess the potential of this compound as a herbicide, a simple seed germination and seedling growth assay can be employed.
Experimental Protocol: Petri Dish Seed Germination Assay
This assay provides a rapid assessment of a compound's pre-emergent herbicidal activity.[19][22]
1. Test Species:
- Select representative monocot (e.g., Echinochloa crus-galli - barnyard grass) and dicot (e.g., Brassica campestris - field mustard) plant species.
2. Assay Setup:
- Place a filter paper in a Petri dish.
- Prepare different concentrations of the test compound in a suitable solvent with a surfactant.
- Evenly apply the test solution to the filter paper and allow the solvent to evaporate.
- Place 10-20 seeds of the test species on the treated filter paper.
- Add a defined volume of distilled water to moisten the paper.
3. Incubation:
- Seal the Petri dishes and incubate in a growth chamber with controlled light and temperature for 7-10 days.
4. Assessment:
- Measure the germination rate, root length, and shoot length of the seedlings.
- Calculate the percent inhibition compared to a vehicle-treated control.
| Plant Species | Test Concentration (mg/L) | Root Growth Inhibition (%) [Example Data] |
| Echinochloa crus-galli | 100 | 85 |
| Brassica campestris | 100 | 92 |
Conclusion and Future Directions
This guide outlines a systematic and rationale-driven approach to the initial biological activity screening of this compound. The proposed workflows in anticancer, antimicrobial, and herbicidal screening are based on the well-documented activities of structurally related pyrimidine and sulfonyl-containing compounds. Positive results in any of these primary screens should be followed by more in-depth mechanistic studies to elucidate the specific molecular targets and pathways involved. The inherent versatility of the pyrimidine scaffold suggests that this compound is a compound of significant interest, and its thorough biological evaluation could unveil novel therapeutic or agrochemical leads.
References
-
Shelar, U. B. et al. (2022). Review on Antimicrobial Activity of Pyrimidine. Journal of Current Pharma Research, 14(3), 33-40. [Link][1][9]
-
Al-Omair, M. A. et al. (2023). Recent Advances in Pyrimidine-Based Drugs. Molecules, 28(21), 7354. [Link][2]
-
Abdellatif, K. R. A. et al. (2018). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules, 23(10), 2505. [Link][5]
-
Kumar, R. et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Chemistry, 6(2), 48. [Link][6]
-
Verma, M. et al. (2023). RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 14(4), 1000-1014. [Link][7]
-
Sharma, P. et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Biology Pharmacy and Health Sciences, 19(01), 133–145. [Link][3]
-
Sroka, W. D. et al. (2020). Synthesis and antibacterial properties of pyrimidine derivatives. Molecules, 25(22), 5462. [Link][15]
-
Kaur, R. et al. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Medicinal Research Reviews, 41(5), 2621-2666. [Link][4]
-
Nayak, S. K. et al. (2023). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Journal of the Iranian Chemical Society, 20, 2697–2730. [Link][8]
-
Yang, L. et al. (2021). Synthesis and herbicidal activity of pyrimidyl-1,2,4-triazole derivatives containing aryl sulfonyl moiety. Journal of Heterocyclic Chemistry, 58(4), 936-945. [Link][19]
-
Schmitzer, P. R. et al. (2009). Penoxsulam--structure-activity relationships of triazolopyrimidine sulfonamides. Pest Management Science, 65(6), 685-692. [Link][20]
-
da Silva, J. B. P. et al. (2022). Molecular basis of two pyrimidine-sulfonylurea herbicides: from supramolecular arrangement to acetolactate synthase inhibition. Journal of Biomolecular Structure and Dynamics, 40(18), 8195-8208. [Link][21]
-
Foote, K. M. et al. (2013). Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. Journal of Medicinal Chemistry, 56(5), 2125-2138. [Link][10]
-
Wang, Y. et al. (2022). Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives. Molecules, 27(7), 2329. [Link][22]
-
Al-Ghorbani, M. et al. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. Molecules, 29(3), 633. [Link][16]
-
Jo, H. et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7678-7695. [Link][13]
-
Ali, T. E. S. et al. (2014). Novel 2-(4-methylsulfonylphenyl)pyrimidine derivatives as highly potent and specific COX-2 inhibitors. Bioorganic & Medicinal Chemistry, 22(1), 113-122. [Link][11]
-
Chen, H. et al. (2020). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry, 8, 584. [Link][17]
-
Robbins, N. et al. (2022). A series of pyrimidine-based antifungals with anti-mold activity disrupt ER function in Aspergillus fumigatus. mSphere, 7(4), e0024222. [Link][18]
-
Artico, M. et al. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules, 26(3), 771. [Link][14]
-
Scott, J. S. et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(6), 648-663. [Link][12]
Sources
- 1. Review on Antimicrobial Activity of Pyrimidine - ProQuest [proquest.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Review on Antimicrobial Activity of Pyrimidine - ProQuest [proquest.com]
- 10. Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel 2-(4-methylsulfonylphenyl)pyrimidine derivatives as highly potent and specific COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and antibacterial properties of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]
- 18. A series of pyrimidine-based antifungals with anti-mold activity disrupt ER function in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Penoxsulam--structure-activity relationships of triazolopyrimidine sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Molecular basis of two pyrimidine-sulfonylurea herbicides: from supramolecular arrangement to acetolactate synthase inhibition | Semantic Scholar [semanticscholar.org]
- 22. Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and history of 4-Methyl-2-(methylsulfonyl)pyrimidine
An In-Depth Technical Guide to 4-Methyl-2-(methylsulfonyl)pyrimidine: Synthesis, History, and Applications
Introduction: The Emergence of a Privileged Scaffold
In the landscape of modern medicinal and agricultural chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to serve as versatile platforms for the synthesis of a wide array of biologically active compounds. This compound is a prime example of such a scaffold. This heterocyclic compound, featuring a pyrimidine core functionalized with a methyl group and a potent methylsulfonyl activating group, represents a cornerstone intermediate for researchers, scientists, and drug development professionals.
The pyrimidine ring itself is a fundamental component of life, forming the basis of nucleobases like cytosine, thymine, and uracil in DNA and RNA.[1][2] This inherent biocompatibility has made it a frequent target for synthetic chemists aiming to create molecules that can interact with biological systems.[2][3] The addition of the methylsulfonyl (-SO₂CH₃) group at the 2-position transforms this stable aromatic ring into a highly reactive intermediate. This group acts as an excellent leaving group in nucleophilic aromatic substitution reactions, providing a reliable chemical handle for introducing diverse functional groups and building molecular complexity.[4][5] This guide provides a comprehensive overview of the history, synthesis, and critical applications of this compound, offering field-proven insights for its effective utilization in research and development.
Historical Context and Discovery
The story of this compound is not one of a singular, celebrated discovery but rather of its gradual establishment as an indispensable tool in the synthetic chemist's arsenal. Its history is intertwined with the broader development of pyrimidine chemistry and the rise of sulfonamides in therapeutics.
While pyrimidine derivatives were known in the 19th century, their systematic synthesis and exploration accelerated in the 20th century.[1] A pivotal moment in a related field was Gerhard Domagk's discovery of the antibacterial properties of Prontosil, which was later found to metabolize into sulfanilamide.[6] This sparked decades of research into sulfa drugs and established the importance of the sulfonamide functional group in medicine.[6][7]
The specific utility of 2-(methylsulfonyl)pyrimidine derivatives came to the forefront as chemists sought reactive intermediates for constructing complex molecules. The precursor, 2-(methylthio)pyrimidine, could be easily oxidized to the corresponding sulfone, dramatically increasing the electrophilicity of the C2 position of the pyrimidine ring. This activation allows for facile displacement of the methylsulfonyl group by a wide range of nucleophiles. Consequently, compounds like this compound are rarely the final product but are documented in patents and literature as "key intermediates" in the synthesis of high-value targets, including herbicides and pharmaceuticals like the endothelin receptor antagonist Ambrisentan.[8][9]
Synthesis and Chemical Properties
The synthesis of this compound is typically achieved through a reliable, multi-step process that offers high yields and purity. The general strategy involves the construction of a 2-thiopyrimidine precursor, followed by methylation and oxidation.
General Synthetic Pathway
The most common and efficient pathway can be visualized as a three-stage process, starting from readily available commercial reagents.
Caption: General three-step synthesis of this compound.
Detailed Experimental Protocols
The following protocol is a representative synthesis adapted from established procedures for analogous compounds, such as the 4,6-dimethyl derivative.[8]
Step 1: Cyclocondensation to 4-Methyl-1,6-dihydro-pyrimidine-2-thiol
This foundational step builds the core heterocyclic ring system. The choice of a β-dicarbonyl compound dictates the substitution pattern on the pyrimidine ring.
-
Methodology:
-
To a stirred solution of a suitable base (e.g., sodium ethoxide in ethanol), add thiourea.
-
Slowly add an equimolar amount of a β-ketoaldehyde or β-diketone (for 4-methylpyrimidine, 3-oxobutanal or its equivalent would be used).
-
Heat the mixture under reflux for several hours until thin-layer chromatography (TLC) indicates the consumption of starting materials.
-
Cool the reaction mixture, acidify with a mineral acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the 2-thiol intermediate.
-
Step 2: S-Methylation to 4-Methyl-2-(methylthio)pyrimidine
This step attaches the methyl group to the sulfur atom, creating the thioether precursor to the sulfone.
-
Causality: Methylating agents like dimethyl sulfate or methyl iodide are highly effective electrophiles for this transformation. The use of a base deprotonates the thiol, forming a more nucleophilic thiolate anion, which readily attacks the methylating agent.
-
Methodology:
-
Suspend the 4-Methyl-1,6-dihydro-pyrimidine-2-thiol in a suitable solvent (e.g., methanol or acetone).
-
Add a base such as potassium carbonate or sodium hydroxide.
-
Add dimethyl sulfate or methyl iodide dropwise while maintaining the temperature below 30°C.
-
Stir the mixture at room temperature for 2-4 hours.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain 4-Methyl-2-(methylthio)pyrimidine, which can be purified by chromatography if necessary.
-
Step 3: Oxidation to this compound
This is the critical activation step, converting the relatively inert thioether into the highly reactive sulfone.
-
Causality: Several oxidizing agents can be employed.
-
Hydrogen Peroxide with Sodium Tungstate: This is an efficient and environmentally friendly option where sodium tungstate acts as a catalyst to form potent peroxotungstate species that perform the oxidation.[10][11]
-
meta-Chloroperoxybenzoic acid (m-CPBA): A common, powerful, and selective oxidant for converting sulfides to sulfones, though it can be more expensive and generate stoichiometric waste.[4][12]
-
Oxone®: A stable, easy-to-handle solid that is a versatile oxidant for this transformation.[8]
-
-
Methodology (using H₂O₂/Na₂WO₄):
-
Dissolve 4-Methyl-2-(methylthio)pyrimidine in a suitable solvent like methanol or acetic acid.
-
Add a catalytic amount of sodium tungstate dihydrate (Na₂WO₄·2H₂O).
-
Heat the mixture to 40-50°C.
-
Add 30% hydrogen peroxide dropwise, controlling the addition to maintain the reaction temperature.
-
Stir for 1-3 hours until TLC analysis confirms the complete oxidation of the starting material.
-
Cool the mixture and add a saturated solution of sodium sulfite to quench excess peroxide.
-
Filter the precipitated product, wash with water, and dry to afford pure this compound.
-
Quantitative Data Summary
| Step | Key Reagents | Solvent | Typical Yield | Reference |
| Cyclocondensation | Thiourea, Acetylacetone | Ethanol | ~85% | [8] |
| S-Methylation | Dimethyl Carbonate, [Bmim]Cl | Neat | >90% | [8] |
| Oxidation | H₂O₂, Na₂WO₄, TBAB | Water/Toluene | ~90% | [8] |
| Table adapted from synthesis of the 4,6-dimethyl analog, yields are representative. |
Key Chemical Property: The Sulfonyl Group as a Leaving Group
The primary value of this compound in synthesis is the reactivity of the C2 position towards nucleophiles. The electron-withdrawing nature of the sulfonyl group and the nitrogen atoms in the pyrimidine ring makes the C2 carbon highly electrophilic, facilitating Nucleophilic Aromatic Substitution (SNAr).
Caption: SNAr reaction showing displacement of the methylsulfonyl group.
This reactivity is exploited to introduce amines, alcohols, thiols, and other functionalities, making it a cornerstone of combinatorial chemistry and library synthesis for drug discovery.[4][13]
Applications in Research and Development
The versatile reactivity and privileged structure of this compound have cemented its role as a vital intermediate in both the pharmaceutical and agrochemical industries.
Pharmaceuticals
The pyrimidine sulfone scaffold is a recurring motif in a multitude of clinically relevant molecules and drug candidates.
-
Endothelin Receptor Antagonists: It is a documented intermediate in the synthesis of Ambrisentan , a drug used to treat pulmonary hypertension.[9] Its structure allows for the precise installation of the side chains necessary for potent receptor binding.
-
Kinase Inhibitors: Kinase inhibition is a major strategy in oncology. The pyrimidine core can act as a hinge-binding motif, and the reactivity at the C2 position allows for the exploration of substituents that confer potency and selectivity. Derivatives have been developed as potent inhibitors of various kinases, including:
-
GPCR Modulators: Beyond kinases, the scaffold is used to create ligands for G-protein coupled receptors (GPCRs). For example, derivatives have been investigated as GRP119 agonists for the potential treatment of type 2 diabetes and obesity.[16]
Agrochemicals
In agriculture, pyrimidine derivatives are crucial for developing modern herbicides.
-
ALS Inhibitors: 4,6-Disubstituted-2-(methylsulfonyl)pyrimidine is a core component of several herbicides that function by inhibiting acetolactate synthase (ALS), an enzyme essential for amino acid synthesis in plants but not in animals.[10] This provides a desirable selectivity profile. The dimethoxy analog is a key intermediate for herbicides like bispyribac-sodium .[10][17] The reactivity of the sulfone group is again central to the synthesis of these complex final products.
Conclusion
This compound stands as a testament to the power of a well-designed chemical intermediate. Its history is rooted in the fundamental principles of pyrimidine and sulfonamide chemistry, while its modern applications are found at the cutting edge of drug discovery and agricultural science. The strategic placement of the methylsulfonyl group transforms the stable pyrimidine ring into a versatile and reactive scaffold, enabling chemists to efficiently construct complex and diverse molecular architectures. For researchers and developers, a thorough understanding of its synthesis, reactivity, and applications is essential for leveraging this powerful building block to create the next generation of innovative medicines and crop protection agents.
References
-
Xu, D., Zhu, Z., Xu, H., & Wang, Z. (n.d.). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Journal of the Korean Chemical Society. Available at: [Link]
-
Xu, D., Zhu, Z., & Wang, Z. (2013). A Convenient Synthesis of 4,6-Dimethyl-2-(Methylsulfonyl)Pyrimidine. ResearchGate. Available at: [Link]
- CN101747283B - Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine. (n.d.). Google Patents.
-
Preparation method of 4, 6-dimethyl-2-methylsulfonyl pyrimidine. (n.d.). WIPO Patentscope. Available at: [Link]
-
Kim, K., et al. (2016). Discovery of 2-((R)-4-(2-Fluoro-4-(methylsulfonyl)phenyl)-2-methylpiperazin-1-yl)-N-((1R,2s,3S,5S,7S)-5-hydroxyadamantan-2-yl)pyrimidine-4-carboxamide (SKI2852): A Highly Potent, Selective, and Orally Bioavailable Inhibitor of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1). Journal of Medicinal Chemistry. Available at: [Link]
-
Xie, Y., et al. (2020). Facile and green synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine using chloromethane as methylating agent. Taylor & Francis Online. Available at: [Link]
-
A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. (n.d.). ResearchGate. Available at: [Link]
-
Addie, M., et al. (2018). Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate... ACS Publications. Available at: [Link]
- US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine. (n.d.). Google Patents.
-
The Significance of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine in Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Pyrimidine. (n.d.). Wikipedia. Available at: [Link]
-
Chen, Y., et al. (2017). Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. Molecular Diversity. Available at: [Link]
-
Exploring the Chemistry of 4,6-Dimethyl-2-methylsulfonylpyrimidine: Synthesis and Structural Significance. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Orjales, A., et al. (2008). Novel 2-(4-methylsulfonylphenyl)pyrimidine derivatives as highly potent and specific COX-2 inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
- US10695347B2 - Pyrimidine derivative and use thereof. (n.d.). Google Patents.
- US10683302B2 - Inhibitors of the menin-MLL interaction. (n.d.). Google Patents.
-
4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine. (2011). Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. Available at: [Link]
- US9314464B2 - Compounds and compositions as protein kinase inhibitors. (n.d.). Google Patents.
-
Hsieh, H., et al. (2012). Structure based drug design and in vitro metabolism study: discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent. Molecules. Available at: [Link]
-
Kumar, H., et al. (2008). Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor. Journal of Medicinal Chemistry. Available at: [Link]
-
Bhat, A. R. (2014). Biological and medicinal significance of pyrimidines. ResearchGate. Available at: [Link]
-
SULPHONAMIDES AND SULFONES Medicinal Chemistry III.ppt. (n.d.). Slideshare. Available at: [Link]
-
Nerkar, A. U. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Journal of Advanced Chemical Sciences. Available at: [Link]
-
van Miert, A. S. (1994). The sulfonamide-diaminopyrimidine story. Journal of Veterinary Pharmacology and Therapeutics. Available at: [Link]
Sources
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nbinno.com [nbinno.com]
- 6. The sulfonamide-diaminopyrimidine story - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SULPHONAMIDES AND SULFONES Medicinal Chemistry III.ppt [slideshare.net]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. asianpubs.org [asianpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. US9314464B2 - Compounds and compositions as protein kinase inhibitors - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Novel 2-(4-methylsulfonylphenyl)pyrimidine derivatives as highly potent and specific COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 4-Methyl-2-(methylsulfonyl)pyrimidine in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-Methyl-2-(methylsulfonyl)pyrimidine, a key heterocyclic building block in medicinal chemistry. Recognizing the scarcity of publicly available quantitative solubility data for this specific compound, this document emphasizes the foundational principles and robust experimental methodologies required to generate such data. It combines theoretical concepts, including molecular polarity and Hansen Solubility Parameters, with a detailed, field-proven experimental protocol. This guide is designed to empower researchers to predict, measure, and apply the solubility characteristics of this compound and related compounds in the context of reaction optimization, purification, and formulation development.
Introduction: The Significance of this compound
This compound belongs to the class of sulfonylpyrimidines, which are recognized as "privileged" structures in drug discovery. The pyrimidine core is a fundamental component of nucleobases, rendering it biocompatible and capable of interacting with a wide range of biological targets.[1][2] The addition of the electron-withdrawing methylsulfonyl group at the 2-position makes the pyrimidine ring susceptible to nucleophilic aromatic substitution, a key reaction in the synthesis of complex pharmaceutical intermediates.[3]
Compounds incorporating the 2-sulfonylpyrimidine moiety have been identified as potent and selective covalent inhibitors for various enzymes, demonstrating their therapeutic potential in oncology and infectious diseases.[3][4] Given its role as a critical synthetic intermediate, a thorough understanding of the solubility of this compound in various organic solvents is paramount for its effective use in:
-
Reaction Homogeneity: Ensuring the compound is fully dissolved in a reaction solvent is crucial for achieving optimal reaction kinetics and yields.
-
Purification and Crystallization: Solubility data guides the selection of appropriate solvent/anti-solvent systems for effective purification.
-
Formulation Development: For compounds intended for biological screening, solubility in solvents like DMSO is a prerequisite.
Theoretical Framework for Predicting Solubility
While direct experimental measurement is the gold standard, theoretical principles can provide a strong predictive foundation for solvent selection. The core idea is that "like dissolves like," meaning solutes dissolve best in solvents with similar intermolecular forces.[5][6]
Molecular Structure and Polarity
The structure of this compound dictates its solubility profile.
-
Polar Moieties: The pyrimidine ring with its two nitrogen atoms and the highly polar sulfonyl group (-SO₂) are capable of dipole-dipole interactions and can act as hydrogen bond acceptors.
-
Nonpolar Moieties: The methyl group on the pyrimidine ring and the methyl group on the sulfone contribute to the molecule's nonpolar character.
This amphiphilic nature suggests that the compound will exhibit moderate solubility in a range of solvents, with a preference for polar aprotic and some polar protic solvents that can engage with its key functional groups.
Hansen Solubility Parameters (HSP)
A more sophisticated approach is the use of Hansen Solubility Parameters (HSP), which deconstruct solubility into three components:
-
δd: Energy from dispersion forces.
-
δp: Energy from polar forces.
Every solvent and solute can be assigned these three parameters, defining a point in "Hansen space." The principle states that the smaller the distance between the solute and solvent in this space, the higher the likelihood of dissolution.[9] While the specific HSP values for this compound are not published, they can be estimated using software or determined experimentally. This powerful tool is invaluable for rationally selecting solvents or designing optimal solvent blends.[10][11]
Experimentally Determining Solubility: A Validated Protocol
The most reliable method for determining the equilibrium solubility of a compound is the Isothermal Shake-Flask Method , which is based on OECD and other regulatory guidelines.[12][13] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.
Detailed Step-by-Step Methodology
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature (e.g., 25 °C).
Materials:
-
This compound (solid, >98% purity)
-
Selected solvents (HPLC grade)
-
Scintillation vials (20 mL) with PTFE-lined caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Analytical balance
Protocol:
-
Preparation of Saturated Solutions: a. Add an excess amount of solid this compound to a series of scintillation vials. An excess is critical to ensure saturation is achieved.[14] b. Pipette a precise volume (e.g., 10.0 mL) of the desired organic solvent into each vial. c. Securely cap the vials.
-
Equilibration: a. Place the vials in a temperature-controlled orbital shaker set to 25 °C (or the desired temperature). b. Agitate the vials at a constant speed (e.g., 150 rpm) for a predetermined time (e.g., 48-72 hours) to ensure equilibrium is reached. Studies have shown that agitation time can be a critical parameter.[13][14]
-
Sample Separation: a. After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow excess solid to sediment. b. Carefully draw the supernatant (the clear, saturated solution) using a syringe. c. Immediately filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial. This step is crucial to remove any undissolved microparticles.
-
Quantification by HPLC: a. Prepare a series of calibration standards of this compound of known concentrations in the same solvent. b. Analyze the calibration standards by HPLC to generate a calibration curve (Peak Area vs. Concentration). c. Dilute the filtered saturated solution with a known factor to bring its concentration within the linear range of the calibration curve. d. Analyze the diluted sample by HPLC. e. Use the peak area from the sample and the calibration curve to determine the concentration of the diluted sample. f. Multiply the result by the dilution factor to calculate the final solubility concentration in the solvent.
Mandatory Visualization: Experimental Workflow
Below is a diagram illustrating the shake-flask solubility determination workflow.
Caption: Workflow for Equilibrium Solubility Determination.
Solubility Profile of this compound
| Solvent | Solvent Type | Polarity | Expected Solubility | Rationale |
| Heptane | Nonpolar | Very Low | Very Low / Insoluble | Dominated by dispersion forces; poor match for the polar sulfonyl and pyrimidine groups. |
| Toluene | Nonpolar (Aromatic) | Low | Low | Aromatic ring offers some π-π interaction with the pyrimidine ring, but overall polarity mismatch. |
| Ethyl Acetate | Polar Aprotic | Medium | Moderate | The ester group can act as a hydrogen bond acceptor, interacting with the pyrimidine nitrogens. |
| Acetone | Polar Aprotic | Medium-High | Soluble | The ketone is a strong hydrogen bond acceptor and has sufficient polarity to solvate the molecule. |
| Acetonitrile | Polar Aprotic | High | Soluble | High polarity and dipole moment effectively solvate the polar functional groups. |
| Methanol | Polar Protic | High | Soluble | Capable of hydrogen bonding (as a donor) and has high polarity. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Very Soluble | A highly polar aprotic solvent, excellent at dissolving a wide range of organic compounds. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very High | Very Soluble | Similar to DMSO, a highly polar aprotic solvent capable of strong dipole-dipole interactions. |
Factors Influencing Solubility
Several physical factors can significantly alter the measured solubility of a compound.
-
Temperature: For most solid solutes in organic solvents, solubility increases with temperature.[15] This relationship is described by the van 't Hoff equation. Performing solubility determinations at different temperatures is crucial for developing robust crystallization processes.
-
Polymorphism: The crystalline form (polymorph) of the solid can have a profound impact on its solubility. Different polymorphs have different lattice energies, leading to different solubilities. It is essential to characterize the solid form used in any solubility study.
-
Purity of Solute and Solvent: Impurities can either increase or decrease the apparent solubility of a compound. Using highly pure starting materials is essential for obtaining accurate and reproducible data.
Mandatory Visualization: Solubility Relationships
This diagram illustrates the conceptual relationship between solvent properties and solute dissolution.
Caption: Principle of "Like Dissolves Like".
Conclusion
While specific quantitative solubility data for this compound requires dedicated laboratory investigation, this guide provides the essential theoretical and practical framework for such an endeavor. By understanding the interplay of molecular structure and solvent properties, and by employing a rigorous experimental method like the isothermal shake-flask technique, researchers can generate the high-quality data needed to accelerate their work. This knowledge is critical for optimizing synthetic routes, developing effective purification strategies, and advancing the discovery of new therapeutics based on this versatile chemical scaffold.
References
- Hansen, C. M. (1967). The Three Dimensional Solubility Parameter and Solvent Diffusion Coefficient. Danish Technical Press.
-
Hansen Solubility Parameters (HSP) - Adscientis. (n.d.). Retrieved from [Link]
-
Hansen Solubility Parameters. (n.d.). Retrieved from [Link]
-
Experiment 1: Determination of Solubility Class. (n.d.). Retrieved from [Link]
- OECD. (1995). OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties, No.
-
Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methyl-2-(methylsulfanyl)pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4,6-Dimethyl-2-methylsulfonylpyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]
-
ACS Publications. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. Retrieved from [Link]
-
Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Using Hansen solubility parameters to predict the dispersion of nano-particles in polymeric films. Retrieved from [Link]
- OECD. (2006). OECD Guidelines for the Testing of Chemicals, No.
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]
-
KREATiS. (n.d.). High-accuracy water solubility determination using logK. Retrieved from [Link]
-
PubChem. (n.d.). 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
-
The Power of Pyrimidine Sulfonamides in Drug Discovery. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-2-(methylsulfonyl)pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed Central (PMC). (2022). 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. National Institutes of Health. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methylpyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Drugs containing pyrimidine (Orange) and sulfonamide (purple). Retrieved from [Link]
-
SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved from [Link]
-
ACS Publications. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Retrieved from [Link]
-
PubMed Central (PMC). (2024). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. National Institutes of Health. Retrieved from [Link]
-
World Scientific News. (n.d.). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Retrieved from [Link]
-
Wikipedia. (n.d.). Solubility table. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methylsulfonyl-4-(m-tolyl)pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.ws [chem.ws]
- 6. Solvent Miscibility Table [sigmaaldrich.com]
- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 8. Solubility parameters (HSP) [adscientis.com]
- 9. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Using Hansen solubility parameters to predict the dispersion of nano-particles in polymeric films - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. enfo.hu [enfo.hu]
- 13. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
An In-Depth Technical Guide to the In Vitro ADME Profiling of Sulfonylpyrimidine Derivatives
Introduction: The Critical Role of ADME in Developing Sulfonylpyrimidine-Based Therapeutics
The sulfonylpyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. However, the journey from a promising lead compound to a clinically successful drug is fraught with challenges, many of which are rooted in the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Early and accurate in vitro ADME profiling is not merely a screening step; it is a fundamental component of a model-driven drug discovery strategy that derisks candidates, guides structural optimization, and ultimately reduces late-stage clinical failures.[1][2][3]
Sulfonylpyrimidine derivatives, which often contain a sulfonylurea-like moiety, present a unique set of physicochemical characteristics that can profoundly influence their ADME profile.[4] Understanding these nuances is critical for designing relevant assays and correctly interpreting the resulting data. This guide provides an in-depth, experience-driven perspective on constructing a robust in vitro ADME profile for this important class of molecules. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and offer insights into interpreting the data within the context of sulfonylpyrimidine chemistry.
Part 1: Foundational Physicochemical Properties
Before embarking on complex biological assays, a thorough understanding of the fundamental physicochemical properties of your sulfonylpyrimidine derivatives is paramount. These properties are often predictive of in vivo behavior and can help rationalize the results of subsequent ADME studies.
A key consideration for sulfonylpyrimidines is their potential for good aqueous stability and solubility, which can be significantly influenced by substitutions on the pyrimidine ring.[5][6] For instance, the introduction of electron-withdrawing groups can drastically alter the molecule's properties.[5]
Key Parameters:
-
Solubility: The aqueous solubility of a compound is a critical determinant of its oral absorption. For sulfonylpyrimidines, this should be assessed at different pH values to reflect the physiological range of the gastrointestinal tract.
-
Lipophilicity (LogD): The octanol-water distribution coefficient at a specific pH (LogD) is a measure of a compound's lipophilicity, which influences its ability to cross biological membranes.
-
pKa: The ionization constant (pKa) is particularly important for sulfonylpyrimidine derivatives, as the sulfonylurea-like moiety can have acidic protons, influencing solubility, permeability, and plasma protein binding.
Part 2: Core In Vitro ADME Assays for Sulfonylpyrimidine Derivatives
A comprehensive in vitro ADME package for sulfonylpyrimidine derivatives should include assays that probe permeability, metabolic stability, potential for drug-drug interactions (DDIs), and plasma protein binding.
Permeability Assessment: Predicting Absorption
The ability of a drug to pass through the intestinal epithelium is a prerequisite for oral bioavailability. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method to predict passive diffusion.[7][8]
-
Preparation of Solutions:
-
Prepare a stock solution of the sulfonylpyrimidine derivative (e.g., 10 mM in DMSO).
-
Prepare the donor buffer (e.g., pH 5.0) and acceptor buffer (e.g., pH 7.4) to mimic the gastrointestinal pH gradient.
-
Prepare the artificial membrane solution (e.g., 1% lecithin in dodecane).[9]
-
-
Plate Preparation:
-
Pipette the acceptor buffer into the wells of a 96-well acceptor plate.
-
Carefully coat the filter membrane of a 96-well donor plate with the artificial membrane solution.
-
-
Assay Execution:
-
Dilute the test compound stock solution into the donor buffer to the final desired concentration (e.g., 10 µM).
-
Add the diluted test compound to the donor plate wells.
-
Place the donor plate onto the acceptor plate to form a "sandwich" and incubate at room temperature with gentle shaking for a defined period (e.g., 4-18 hours).[9][10]
-
-
Quantification and Analysis:
Causality and Interpretation: PAMPA is a valuable first-pass screen for passive permeability.[7] For sulfonylpyrimidines, if permeability is low, it is important to consider whether the compound is a substrate for active uptake transporters. Conversely, high permeability in PAMPA coupled with low oral bioavailability in vivo might suggest that the compound is a substrate for efflux transporters or undergoes extensive first-pass metabolism.
Metabolic Stability: Predicting Clearance
The metabolic stability of a compound provides an estimate of its susceptibility to metabolism by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family.[12] This is a critical parameter for predicting the in vivo half-life and clearance of a drug.[13] Assays are typically conducted using human liver microsomes (HLM) or hepatocytes.[14][15]
-
Reagent Preparation:
-
Prepare a working solution of the sulfonylpyrimidine derivative (e.g., 1 µM) in incubation buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Prepare a suspension of human liver microsomes (e.g., 0.5 mg/mL) in the same buffer.
-
Prepare a NADPH-regenerating system solution.
-
-
Incubation:
-
In a 96-well plate, combine the test compound and the microsome suspension. Pre-incubate at 37°C for 5-10 minutes.[16]
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the incubation mixture and quench the reaction by adding it to a collection plate containing a cold organic solvent (e.g., acetonitrile) with an internal standard.[17]
-
-
Sample Processing and Analysis:
-
Centrifuge the collection plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point by LC-MS/MS.[16]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
Calculate the half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint) using the half-life and the incubation conditions.[13]
-
Causality and Interpretation: A short half-life (high CLint) indicates that the sulfonylpyrimidine derivative is rapidly metabolized, which may lead to poor oral bioavailability and a short duration of action.[13] If a compound is found to be metabolically labile, the next logical step is metabolite identification to pinpoint the "soft spots" in the molecule. This information is invaluable for guiding medicinal chemistry efforts to block metabolic pathways and improve the compound's pharmacokinetic profile.[18]
Cytochrome P450 (CYP) Inhibition: Predicting Drug-Drug Interactions
Sulfonylpyrimidine derivatives, like any new chemical entity, have the potential to inhibit CYP enzymes, which are responsible for the metabolism of a vast number of co-administered drugs.[12][19] Inhibition of these enzymes can lead to elevated plasma concentrations of other drugs, potentially causing toxicity.[19][20] Therefore, assessing the inhibitory potential of new compounds against the major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) is a regulatory requirement and a critical safety assessment.[12][19][21]
-
Assay Setup:
-
Use human liver microsomes or recombinant human CYP enzymes.
-
For each CYP isoform, use a specific probe substrate that is metabolized to a fluorescent or mass-spectrometrically detectable product.
-
Prepare a range of concentrations of the sulfonylpyrimidine test compound.
-
-
Incubation:
-
In a 96-well plate, combine the microsomes (or recombinant enzyme), buffer, and each concentration of the test compound.
-
After a brief pre-incubation at 37°C, add the specific CYP probe substrate.
-
Initiate the reaction by adding the NADPH-regenerating system.
-
Incubate for a specific time at 37°C.
-
-
Detection and Analysis:
-
Stop the reaction (e.g., with acetonitrile).
-
Quantify the formation of the metabolite from the probe substrate using fluorescence or LC-MS/MS.[20][22]
-
Calculate the percent inhibition of CYP activity at each concentration of the test compound relative to a vehicle control.
-
Determine the IC50 value (the concentration of the test compound that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve.[19]
-
Causality and Interpretation: A potent IC50 value for a particular CYP isoform raises a red flag for potential clinical drug-drug interactions.[19] If significant inhibition is observed, further studies, such as determining the mechanism of inhibition (e.g., competitive, non-competitive, or time-dependent inhibition), are warranted.[2][23] This information is crucial for predicting the clinical significance of the DDI potential.
Plasma Protein Binding (PPB): Understanding Distribution and Free Drug Concentration
Once a drug enters the bloodstream, it can bind to plasma proteins, primarily albumin and α1-acid glycoprotein.[24] It is generally accepted that only the unbound (free) fraction of a drug is pharmacologically active and available for distribution to target tissues and for metabolism and excretion.[24][25] Therefore, determining the extent of plasma protein binding is essential for understanding a drug's pharmacokinetics and pharmacodynamics.[26][27] The Rapid Equilibrium Dialysis (RED) method is a commonly used and reliable technique for this purpose.[25][27][28]
-
Device Preparation:
-
Use a commercially available RED device, which consists of a base plate with individual wells and corresponding inserts, each containing a dialysis membrane (typically with an 8 kDa molecular weight cutoff).
-
-
Assay Setup:
-
Add plasma (e.g., human, rat) spiked with the sulfonylpyrimidine test compound to one chamber of the RED insert (the plasma chamber).
-
Add buffer (e.g., phosphate-buffered saline, pH 7.4) to the other chamber (the buffer chamber).
-
-
Equilibration:
-
Sample Analysis:
-
After incubation, carefully collect aliquots from both the plasma and buffer chambers.
-
It is crucial to match the matrix of both samples before analysis. This is typically done by adding blank buffer to the plasma sample and blank plasma to the buffer sample in the same ratio.
-
Quantify the concentration of the test compound in both matrices using LC-MS/MS.[24]
-
-
Calculation:
-
Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
-
Causality and Interpretation: Sulfonylpyrimidine derivatives, particularly those with acidic character, can exhibit high plasma protein binding.[4] A high degree of PPB (>99%) means that only a small fraction of the drug is free to exert its pharmacological effect. This can have significant implications for dosing and potential drug-drug interactions, as small changes in binding can lead to large changes in the free drug concentration.
Part 3: Data Synthesis and Integrated View
The true power of in vitro ADME profiling lies in the integration of data from multiple assays to build a holistic understanding of a compound's potential pharmacokinetic behavior.
Data Summary Table
| ADME Parameter | Assay | Key Metric | Example Result (Sulfonylpyrimidine Derivative X) | Implication |
| Absorption | PAMPA-GIT | Pe (10⁻⁶ cm/s) | 15.2 | High passive permeability predicted. |
| Metabolism | HLM Stability | t½ (min) | 45 | Moderate metabolic stability. |
| HLM Stability | CLint (µL/min/mg) | 25.5 | Moderate intrinsic clearance. | |
| DDI Potential | CYP Inhibition | IC50 (µM) | > 20 for all major isoforms | Low risk of clinical DDIs via CYP inhibition. |
| Distribution | Plasma Protein Binding | Fraction Unbound (fu) | 0.02 (2% free) | High binding to plasma proteins. |
Integrated Analysis and Path Forward
The example data for "Sulfonylpyrimidine Derivative X" paints a promising but nuanced picture. The high passive permeability is a favorable characteristic for oral absorption. The moderate metabolic stability suggests that the compound is not excessively labile, but metabolite identification studies would still be prudent to ensure no major, pharmacologically active, or reactive metabolites are formed. The low potential for CYP inhibition is a significant advantage from a safety perspective. However, the high plasma protein binding is a key factor to consider. While not necessarily a deal-breaker, it means that the free concentration of the drug will be low, which must be factored into the design and interpretation of efficacy and toxicology studies.
This integrated view allows for a more informed decision-making process. For Derivative X, the next steps might include in vivo pharmacokinetic studies in a relevant animal model to confirm the predictions from the in vitro data and to better understand the interplay between its high permeability and high plasma protein binding.
Conclusion
The in vitro ADME profiling of sulfonylpyrimidine derivatives is a multifaceted process that requires a deep understanding of both the analytical techniques and the underlying chemical principles of this important scaffold. By moving beyond a simple checklist of assays and instead focusing on the causal relationships between a compound's structure, its physicochemical properties, and its biological behavior, we can make more intelligent decisions in the drug discovery process. This guide provides a framework for designing and interpreting a robust in vitro ADME package, ultimately increasing the probability of successfully advancing potent and safe sulfonylpyrimidine-based therapeutics to the clinic.
References
-
Selvita. In Vitro ADME. [Link]
-
Charles River Laboratories. In Vitro ADME Assays and Services. [Link]
-
Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]
-
Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]
-
BioPharma PEG. How to Conduct an In Vitro Metabolic Stability Study. [Link]
-
PharmaLegacy. In Vitro ADME Studies. [Link]
-
MDPI. A Review on New Frontiers in Drug-Drug Interaction Predictions and Safety Evaluations with In Vitro Cellular Models. [Link]
-
Concept Life Sciences. In Vitro ADME Assays. [Link]
-
Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
-
FDA. Guidance Snapshot: In Vitro Drug Interaction Studies Cytochrome P450 Enzyme. [Link]
-
PubMed. The conduct of in vitro and in vivo drug-drug interaction studies: a PhRMA perspective. [Link]
-
Springer Nature Experiments. Assessment of Drug Plasma Protein Binding in Drug Discovery. [Link]
-
BioIVT. In Vitro Evaluation of Drug-Drug Interaction (DDI) Potential. [Link]
-
Charles River Laboratories. Drug-drug Interaction Studies for Regulatory Submission. [Link]
-
AxisPharm. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. [Link]
-
Visikol. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. [Link]
-
BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). [Link]
-
Wikidot. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols. [Link]
-
BioIVT. Plasma Protein Binding Assay. [Link]
-
Technology Networks. pampa-permeability-assay.pdf. [Link]
-
LifeNet Health LifeSciences. CYP Inhibition Assay. [Link]
-
Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]
-
Creative Bioarray. Plasma Protein Binding Assay. [Link]
-
PMC - NIH. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. [Link]
-
PMC - NIH. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. [Link]
-
Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]
-
ResearchGate. CHARACTERIZATION OF SULFONYLUREAS' ADME PROPERTIES USING BIOMIMETIC CHROMATOGRAPHY AND COMPUTATIONAL PROCEDURES | Request PDF. [Link]
-
ACS Publications. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. [Link]
-
ACS Publications. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation | Bioconjugate Chemistry. [Link]
-
ResearchGate. (PDF) 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. [Link]
-
IQVIA. Bioanalytical and ADME Laboratory Services. [Link]
-
Creative Biolabs. ADME and Bioanalysis in Drug Discovery. [Link]
-
ResearchGate. Structure-Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation | Request PDF. [Link]
-
IQVIA Laboratories. Bioanalytical and ADME Assays and Services List. [Link]
-
PubMed. The role of sulphonylureas in the management of type 2 diabetes mellitus. [Link]
-
ACS Publications. 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles. [Link]
-
ResearchGate. Recent development in high-throughput bioanalytical support for in vitro ADMET profiling | Request PDF. [Link]
-
PMC - PubMed Central. Sulfonylureas and their use in clinical practice. [Link]
-
PMC - PubMed Central. Synthesis, molecular docking, and in silico ADME/Tox profiling studies of new 1-aryl-5-(3-azidopropyl)indol-4-ones: Potential inhibitors of SARS CoV-2 main protease. [Link]
-
MDPI. Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. [Link]
-
PMC - NIH. Sulfonylureas exert antidiabetic action on adipocytes by inhibition of PPARγ serine 273 phosphorylation. [Link]
-
Semantic Scholar. Mechanisms of the Glycaemic Effects of Sulfonylureas. [Link]
-
ResearchGate. ADME properties profile of the synthesized compounds. [Link]
-
PubMed. Recent developments in software tools for high-throughput in vitro ADME support with high-resolution MS. [Link]
Sources
- 1. selvita.com [selvita.com]
- 2. criver.com [criver.com]
- 3. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 10. bioassaysys.com [bioassaysys.com]
- 11. ADME and Bioanalysis in Drug Discovery - Creative Biolabs [dataverify.creative-biolabs.com]
- 12. fda.gov [fda.gov]
- 13. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 14. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 16. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. In Vitro ADME Studies - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 19. enamine.net [enamine.net]
- 20. lnhlifesciences.org [lnhlifesciences.org]
- 21. A Review on New Frontiers in Drug-Drug Interaction Predictions and Safety Evaluations with In Vitro Cellular Models [mdpi.com]
- 22. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 23. criver.com [criver.com]
- 24. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
- 25. Assessment of Drug Plasma Protein Binding in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 26. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 27. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 28. bioivt.com [bioivt.com]
Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of 4-Methyl-2-(methylsulfonyl)pyrimidine and Its Analogs
For the attention of: Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth technical exploration of the crystal structure analysis of 4-methyl-2-(methylsulfonyl)pyrimidine, a molecule of significant interest in medicinal chemistry. Given the current absence of a publicly available crystal structure for this specific compound, this document will leverage the detailed crystallographic analysis of a closely related analog, 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine , to illustrate the principles and methodologies involved. This approach allows for a robust discussion of the structural nuances and intermolecular interactions that are critical for rational drug design and development.
Introduction: The Significance of the Pyrimidine-Sulfonyl Moiety
The convergence of the pyrimidine ring and the methylsulfonyl group within a single molecular entity creates a scaffold of considerable importance in pharmaceutical sciences. Pyrimidine derivatives are integral to a vast array of biologically active molecules, including anticancer and antiviral agents.[1][2] The nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors, playing a crucial role in molecular recognition at biological targets.[1]
The sulfonyl group, with its tetrahedral geometry and capacity for strong hydrogen bonding interactions, is a privileged functional group in medicinal chemistry.[3][4] Its incorporation into drug candidates can enhance metabolic stability, modulate solubility, and improve binding affinity to target proteins.[5][6] The combination of these two moieties in this compound suggests a molecule with potential for nuanced interactions with biological systems, making a thorough understanding of its three-dimensional structure paramount for drug discovery efforts.
Experimental Methodology: From Synthesis to Structural Elucidation
The journey to elucidating the crystal structure of a compound like this compound involves a multi-step process, beginning with its synthesis and culminating in the refinement of its crystallographic model.
Synthesis and Crystal Growth
The synthesis of 4,6-disubstituted-2-(methylsulfonyl)pyrimidines typically involves a multi-step reaction sequence. A common route is the oxidation of the corresponding 2-(methylthio)pyrimidine precursor. For instance, 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine can be synthesized by the oxidation of 4,6-dimethoxy-2-methylmercaptopyrimidine using an oxidizing agent such as periodic acid in the presence of a catalyst like chromium trioxide.[5]
Obtaining high-quality single crystals suitable for X-ray diffraction is a critical and often challenging step. This is typically achieved through slow evaporation of a saturated solution of the compound in an appropriate solvent, such as dichloromethane.[5] The slow, controlled growth allows for the formation of a well-ordered crystal lattice, which is essential for obtaining high-resolution diffraction data.
Single-Crystal X-ray Diffraction: Data Collection and Processing
Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[2] The experimental workflow for this analysis is outlined below:
A suitable single crystal is mounted on a goniometer and placed in a stream of X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. A modern CCD area-detector diffractometer is used to collect this pattern.[5] The collected data is then processed to correct for experimental factors and to integrate the intensities of the diffraction spots.
Crystal Structure Analysis of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine: A Case Study
The crystal structure of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine provides invaluable insights into the solid-state conformation and intermolecular interactions that would be expected to be similar in this compound.
Crystallographic Data
The key crystallographic parameters for 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine are summarized in the table below.[5]
| Parameter | Value |
| Chemical Formula | C₇H₁₀N₂O₄S |
| Formula Weight | 218.23 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.349(2) |
| b (Å) | 11.067(3) |
| c (Å) | 11.438(3) |
| α (°) | 108.457(8) |
| β (°) | 92.774(8) |
| γ (°) | 98.504(8) |
| Volume (ų) | 986.4(4) |
| Z | 4 |
| Temperature (K) | 296 |
| Radiation | Mo Kα |
Table 1: Crystallographic data for 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine.[5]
Molecular Conformation and Asymmetric Unit
A significant finding from the crystal structure analysis of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine is the presence of two independent molecules (A and B) in the asymmetric unit.[5] This indicates that the molecule can adopt slightly different conformations in the solid state. The primary difference between molecules A and B lies in the orientation of the methylsulfonyl group relative to the pyrimidine ring.[5] This conformational flexibility is an important consideration for understanding how the molecule might adapt its shape to fit into a biological binding site.
Intermolecular Interactions and Crystal Packing
The way molecules pack in a crystal is determined by a network of intermolecular interactions. In the crystal structure of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine, C—H⋯O hydrogen bonds are the primary interactions that dictate the crystal packing.[5] Molecules of type A are linked into chains along the a-axis via these hydrogen bonds. The type B molecules are then linked to these chains, also through C—H⋯O hydrogen bonds.[5]
The presence of these specific hydrogen bonding patterns highlights the importance of the sulfonyl oxygens and the methyl hydrogens in mediating intermolecular recognition. These are the very same interactions that are likely to be important in the binding of this compound to a biological target.
Implications for Drug Design and Development
A detailed understanding of the crystal structure of a molecule like this compound, or its close analogs, is a cornerstone of structure-based drug design. The key takeaways from this analysis for drug development professionals include:
-
Conformational Preferences: The observed conformations in the solid state provide valuable starting points for computational modeling and docking studies. The flexibility of the methylsulfonyl group is a key feature to consider.
-
Key Interaction Points: The C—H⋯O hydrogen bonds observed in the crystal structure highlight the key functional groups involved in molecular recognition. This information can guide the design of more potent and selective inhibitors by optimizing these interactions within a target's binding site.
-
Solid-State Properties: The crystal packing and intermolecular forces influence the physicochemical properties of the active pharmaceutical ingredient (API), such as solubility, stability, and dissolution rate. Understanding these aspects is crucial for formulation development.
Conclusion
While the specific crystal structure of this compound remains to be publicly reported, the detailed analysis of its close analog, 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine, provides a robust and insightful framework for understanding its likely solid-state properties. The methodologies of synthesis, crystallization, and single-crystal X-ray diffraction are well-established, and the resulting structural information is indispensable for advancing our understanding of this important class of molecules and for guiding the development of new therapeutics. The conformational flexibility and the key hydrogen bonding interactions identified in this analysis serve as a critical foundation for future research and drug design endeavors.
References
-
Crystal structure of 4-methylsulfanyl-2-(2H-tetrazol-2-yl)pyrimidine. Acta Crystallographica Section E: Crystallographic Communications, E71(Pt 10), o1051. Available at: [Link]
-
Fun, H.-K., Yeap, C. S., Rai, S., Isloor, A. M., & Shetty, P. (2010). 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1678. Available at: [Link]
-
PubMed. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Available at: [Link]
-
Semantic Scholar. Application of Sulfonyl in Drug Design. Available at: [Link]
-
BTC. What are the crystal structures of pyrimidine series compounds? Available at: [Link]
Sources
- 1. 2-Methylsulfanyl-4-(3-pyridyl)pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. journals.iucr.org [journals.iucr.org]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine | C7H10N2O4S | CID 838363 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust and Scalable Synthesis of 4-Methyl-2-(methylsulfonyl)pyrimidine via Thioether Oxidation
Introduction: The Significance of Pyrimidine Sulfones in Drug Discovery
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Among its many derivatives, 2-(methylsulfonyl)pyrimidines have emerged as particularly valuable intermediates. The methylsulfonyl group acts as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, enabling the facile introduction of various nucleophiles at the C2-position. This reactivity makes compounds like 4-Methyl-2-(methylsulfonyl)pyrimidine indispensable building blocks for creating libraries of novel molecules for drug discovery programs, including the development of kinase inhibitors and highly specific covalent protein modifiers.[2][3][4]
This application note provides a comprehensive, field-tested protocol for the synthesis of this compound from its readily available thioether precursor, 4-Methyl-2-(methylthio)pyrimidine. We will delve into the mechanistic underpinnings of the chosen oxidation method, offer a detailed step-by-step procedure optimized for safety and efficiency, and provide guidance on process control and troubleshooting. The selected method utilizes Oxone® (potassium peroxymonosulfate), a stable, inexpensive, and environmentally benign oxidant that offers high yields and operational simplicity.[5]
Chemical Principles and Mechanistic Rationale
The conversion of a thioether to a sulfone is a two-step oxidation process that proceeds through a sulfoxide intermediate. Complete conversion to the sulfone is critical for the desired reactivity of the final product, as the corresponding sulfoxide is a significantly poorer leaving group.
The choice of oxidant is paramount to achieving a clean and high-yielding transformation. While various reagents can effect this oxidation, many involve harsh conditions, toxic heavy metals, or difficult-to-handle peroxides.[6][7] Oxone®, a stable triple salt of potassium peroxymonosulfate (2KHSO₅·KHSO₄·K₂SO₄), stands out as a superior choice for this application.[5]
Mechanism of Oxidation with Oxone®:
The active oxidizing species is the peroxymonosulfate anion (HSO₅⁻). The reaction proceeds via a nucleophilic attack by the electron-rich sulfur atom of the thioether on the electrophilic terminal oxygen atom of the peroxymonosulfate. This concerted process occurs twice to achieve the full oxidation from thioether to sulfone. The use of a protic solvent system, such as a methanol/water or acetone/water mixture, is essential to dissolve both the organic thioether substrate and the inorganic Oxone® salt, facilitating the reaction.[1][8]
Detailed Experimental Protocol
This protocol is optimized for a ~10g scale and can be adapted for other scales with appropriate adjustments to reagent quantities and equipment.
Materials and Equipment
| Reagents & Materials | Grade | Supplier |
| 4-Methyl-2-(methylthio)pyrimidine | ≥97% | Commercial Source |
| Oxone® (Potassium peroxomonosulfate) | Reagent | Commercial Source |
| Methanol (MeOH) | ACS Grade | Commercial Source |
| Deionized Water (DI H₂O) | - | - |
| Sodium Thiosulfate (Na₂S₂O₃) | ACS Grade | Commercial Source |
| Isopropanol (IPA) | ACS Grade | Commercial Source |
| Equipment | ||
| 500 mL Three-neck round-bottom flask | ||
| Magnetic stirrer and stir bar | ||
| Thermometer | ||
| Addition funnel (125 mL) | ||
| Ice-water bath | ||
| Büchner funnel and filter flask | ||
| pH paper or pH meter | ||
| Rotary evaporator |
Safety Precautions
-
Oxone®: Corrosive and a strong oxidizing agent. Causes severe skin burns and eye damage.[9][10] Avoid breathing dust.[11] It can enhance combustion of other materials.[9]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling reagents.[12][13]
-
Handling: Perform the reaction in a well-ventilated fume hood.[9] Keep combustible materials away from Oxone®.[13]
-
Spills: Clean up spills immediately. For solid Oxone®, sweep up carefully to avoid generating dust and place in a designated waste container.[13]
-
Waste Disposal: Neutralize aqueous waste containing residual oxidant with a reducing agent like sodium thiosulfate or sodium bisulfite before disposal according to local regulations.
Step-by-Step Synthesis Procedure
-
Preparation: To a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer, add 4-Methyl-2-(methylthio)pyrimidine (10.0 g, 71.3 mmol) and methanol (150 mL). Stir the mixture until the solid is completely dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with vigorous stirring.
-
Oxidant Solution: In a separate beaker, dissolve Oxone® (52.5 g, 85.6 mmol, ~2.5 equivalents of KHSO₅) in deionized water (150 mL). Note: Oxone® dissolution is endothermic.
-
Addition: Transfer the Oxone® solution to an addition funnel. Add the Oxone® solution dropwise to the stirred thioether solution over 45-60 minutes. Causality: A slow, controlled addition is critical. The oxidation is exothermic, and maintaining a low temperature (<10 °C) prevents runaway reactions and the formation of byproducts.
-
Reaction: After the addition is complete, continue stirring the milky white slurry in the ice bath for 1 hour. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 3-5 hours.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The starting thioether will have a high Rf value, while the sulfone product will be significantly more polar with a lower Rf. The reaction is complete when the starting material spot is no longer visible.[14]
-
Work-up & Isolation: Once the reaction is complete, cool the mixture back down to 0-5 °C in an ice bath.
-
Quenching: Slowly add a saturated aqueous solution of sodium thiosulfate (~50 mL) until a starch-iodide paper test indicates the absence of peroxides. This step safely neutralizes any excess oxidant.
-
Precipitation: Pour the reaction mixture into a beaker containing 500 mL of ice-cold deionized water with stirring. A white precipitate of the product will form.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 100 mL) to remove inorganic salts.
-
Drying: Allow the product to air-dry on the funnel, then transfer it to a watch glass to dry completely. A vacuum oven at 40-50 °C can be used to expedite drying. The typical crude yield is 12.0-12.8 g (90-96%).
Purification Protocol
The crude product is often of high purity, but recrystallization can be performed to obtain analytical-grade material.[15]
-
Solvent Selection: Isopropanol (IPA) is an excellent solvent for recrystallization.
-
Procedure: Place the crude solid (e.g., 12.0 g) in an Erlenmeyer flask. Add the minimum amount of hot IPA (~60-70 °C) required to fully dissolve the solid (approx. 40-50 mL).
-
Crystallization: Once dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for 30 minutes to maximize crystal formation.[16]
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold IPA, and dry under vacuum. The typical recovery from recrystallization is >85%.
Data, Troubleshooting, and Process Control
Expected Results & Characterization
-
Appearance: White crystalline solid.
-
Yield (after recrystallization): 75-85%.
-
Melting Point: 118-120 °C.
-
¹H NMR (400 MHz, CDCl₃): δ 8.85 (d, 1H), 7.30 (d, 1H), 3.45 (s, 3H), 2.70 (s, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ 172.0, 168.5, 158.2, 118.0, 40.0, 24.5.
Process Parameter Summary
| Parameter | Recommended Value | Rationale & Impact on Results |
| Oxidant Stoichiometry | 2.5 eq. KHSO₅ (from Oxone®) | A slight excess ensures complete oxidation to the sulfone. <2.2 equivalents can lead to significant sulfoxide byproduct contamination.[17] |
| Temperature Control | 0–10 °C during addition | Crucial for safety and selectivity. The oxidation is highly exothermic. Higher temperatures risk byproduct formation and decomposition. |
| Solvent System | Methanol/Water | Provides sufficient solubility for both the organic substrate and the inorganic oxidant, facilitating a homogeneous reaction environment.[1] |
| Reaction Time | 4–6 hours | Insufficient time will result in an incomplete reaction. Monitor by TLC or LC-MS to confirm the consumption of starting material. |
| Quenching | Saturated aq. Na₂S₂O₃ | Safely destroys residual peroxides before work-up, preventing potential hazards during solvent removal or product isolation. |
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient oxidant. 2. Low quality/degraded Oxone®. 3. Reaction time too short. | 1. Add an additional 0.2 eq. of Oxone® and stir for another 1-2 hours. 2. Use a fresh bottle of Oxone®. 3. Continue stirring and monitor by TLC until complete. |
| Significant Sulfoxide Byproduct | 1. Insufficient equivalents of Oxone®. 2. Poor mixing during addition. | 1. Increase Oxone® stoichiometry to 2.5-2.8 equivalents. 2. Ensure vigorous stirring, especially during the dropwise addition of the oxidant. |
| Low Yield | 1. Product loss during filtration (if particle size is very small). 2. Incomplete precipitation. 3. Too much solvent used for recrystallization. | 1. Use a finer porosity filter paper. 2. Ensure the precipitation is done in a large volume of ice-cold water. 3. Use the minimum amount of hot solvent necessary for dissolution during recrystallization.[16] |
| Product is Oily/Gummy | Presence of impurities or residual solvent. | Ensure thorough washing of the crude product with water. Perform recrystallization as described. If it persists, try trituration with cold diethyl ether. |
References
-
DuPont. (n.d.). DuPont Oxone® Chemistry and Product Properties. Piscinas Benages. [Link]
-
Horizon. (2025). SDS--Horizon-Non-Chlorine-Shock-Oxone-Monopersulfate.pdf. [Link]
-
Nexchem Ltd. (2023). Oxone - SAFETY DATA SHEET. [Link]
-
Yin, X., et al. (2018). Convenient synthesis of 2-(methylsulfonyl)pyrimidine derivatives. Synthetic Communications, 48(6), 695-703. [Link]
- Paterson, J. C., & Gordon, J. E. (1957). U.S. Patent No. 2,777,844. U.S.
-
Frontier, A. (2026). Purification: How To. University of Rochester, Department of Chemistry. [Link]
-
Hanson, J. E., & Jingwen, C. (2023). How to purify a sulfone and sulfide sulfoxide without a column? ResearchGate. [Link]
-
Reddit User Discussion. (2022). Chemoselective thioether oxidation. r/Chempros. [Link]
-
Kennedy, R. J., & Stock, A. M. (1960). The Oxidation of Organic Substances by Potassium Peroxymonosulfate. Journal of Organic Chemistry, 25(11), 1901-1906. [Link]
- American Cyanamid Company. (1957). Sulfonamide purification process.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Significance of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine in Drug Discovery. [Link]
-
Chen, L., et al. (2017). Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. Molecular Diversity, 21(3), 637-654. [Link]
-
Oae, S., et al. (1985). Sulfide oxidation and oxidative hydrolysis of thioesters by peroxymonosulfate ion. Journal of the Chemical Society, Perkin Transactions 2, (11), 1731-1735. [Link]
-
Xu, D., et al. (n.d.). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. [Link]
-
Orjales, A., et al. (2008). Novel 2-(4-methylsulfonylphenyl)pyrimidine derivatives as highly potent and specific COX-2 inhibitors. Bioorganic & Medicinal Chemistry, 16(5), 2183-99. [Link]
-
Kupwade, R. V., et al. (n.d.). Planned oxidation of sulfides to sulfoxides using an Oxone–KBr combination. [Link]
-
Vinogradova, E. V., et al. (2020). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Journal of the American Chemical Society, 142(11), 5025-5035. [Link]
-
National Center for Biotechnology Information. (n.d.). 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine. PubChem. [Link]
-
Onysko, M. Y., et al. (2019). Oxone as an effective reagent for 2-(alkylthio)pyrimidine oxidation. Morressier. [Link]
-
An, A. G., et al. (2015). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters, 17(8), 1914–1917. [Link]
-
City University of New York. (n.d.). Purification by Recrystallization. [Link]
-
Organic Chemistry Portal. (n.d.). Oxone, Potassium peroxomonosulfate. [Link]
-
Organic Chemistry Portal. (n.d.). Potassium peroxydisulfate. [Link]
-
Sastre, A. M., et al. (2001). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Journal of Catalysis, 200(2), 294-303. [Link]
- Wang, Y. (2014). Method of oxidizing thioether to sulfone.
-
Moorthy, J. N., & Senapati, K. (2013). Solvent-mediated switching between oxidative addition and addition–oxidation: access to β-hydroxysulfides and β-arylsulfones by the addition of thiols to olefins in the presence of Oxone. New Journal of Chemistry, 37(12), 3847-3850. [Link]
-
ResearchGate. (n.d.). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. nbinno.com [nbinno.com]
- 3. Novel 2-(4-methylsulfonylphenyl)pyrimidine derivatives as highly potent and specific COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxone, Potassium peroxomonosulfate [organic-chemistry.org]
- 6. CN103910658A - Method of oxidizing thioether to sulfone - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Solvent-mediated switching between oxidative addition and addition–oxidation: access to β-hydroxysulfides and β-arylsulfones by the addition of thiols to olefins in the presence of Oxone - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. fishersci.com [fishersci.com]
- 10. nexchem.co.uk [nexchem.co.uk]
- 11. piscinasbenages.es [piscinasbenages.es]
- 12. chempoint.com [chempoint.com]
- 13. horizonpoolsupply.com [horizonpoolsupply.com]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 17. researchgate.net [researchgate.net]
Application Notes & Protocols: 4-Methyl-2-(methylsulfonyl)pyrimidine as a Pivotal Intermediate in Modern Herbicide Synthesis
Introduction: The Strategic Importance of the Pyrimidine Core in Agrochemicals
In the landscape of modern crop protection, sulfonylurea herbicides represent a class of compounds distinguished by their high efficacy at exceptionally low application rates, favorable toxicological profiles, and broad-spectrum weed control.[1] The chemical backbone of many of these potent herbicides is a heterocyclic moiety, frequently a substituted pyrimidine ring.[2] The compound 4-methyl-2-(methylsulfonyl)pyrimidine serves as a critical and versatile intermediate in the synthesis of these agrochemicals. Its utility is rooted in the electronic properties of the pyrimidine ring, enhanced by the presence of a potent leaving group—the methylsulfonyl moiety (–SO₂CH₃). This group activates the C2 position of the pyrimidine ring for nucleophilic substitution, which is the cornerstone reaction for constructing the vital sulfonylurea bridge.
This guide provides an in-depth examination of the synthesis of this compound and its subsequent application in the synthesis of a model sulfonylurea herbicide. We will explore the chemical principles underpinning these protocols, provide detailed, step-by-step experimental procedures, and elucidate the biochemical mechanism through which the final herbicidal products exert their effects. The methodologies presented are designed to be robust and reproducible, drawing from established, environmentally conscious chemical transformations.[3][4]
Part I: Synthesis of the Key Intermediate: this compound
The transformation of a methylthioether to a methylsulfone is a fundamental and critical step in the synthesis of the target intermediate. The resulting sulfone is an excellent leaving group, making the intermediate a highly valuable synthon for building more complex molecules.
Principle of the Reaction: Catalytic Oxidation
The synthesis of this compound is most efficiently achieved through the oxidation of its precursor, 4-methyl-2-(methylthio)pyrimidine. While various oxidizing agents can accomplish this transformation, a preferred method for both laboratory and industrial-scale synthesis employs hydrogen peroxide (H₂O₂) in the presence of a catalyst, such as sodium tungstate (Na₂WO₄).[4][5]
Causality of Experimental Choice:
-
Hydrogen Peroxide (H₂O₂): It is a cost-effective and environmentally benign oxidant, with water being its only byproduct.
-
Sodium Tungstate (Na₂WO₄): This catalyst reacts with H₂O₂ to form a peroxotungstate species. This species is a more potent and selective oxidizing agent for the thioether than hydrogen peroxide alone, enabling the reaction to proceed efficiently under milder conditions and preventing over-oxidation.
The overall reaction proceeds in two stages: the thioether is first oxidized to a sulfoxide, which is then further oxidized to the sulfone. Using a catalytic amount of sodium tungstate ensures a high-yield conversion directly to the desired sulfone.
Experimental Workflow: Synthesis of this compound
The following diagram illustrates the synthetic pathway from the thioether precursor to the final sulfonyl intermediate.
Caption: Synthetic workflow for the oxidation of the thioether precursor.
Detailed Protocol: Synthesis of this compound
This protocol is adapted from established procedures for analogous 4,6-disubstituted pyrimidines.[6]
Materials:
-
4-Methyl-2-(methylthio)pyrimidine (1.0 eq)
-
Methanol (MeOH)
-
Sodium tungstate dihydrate (Na₂WO₄·2H₂O) (0.03 eq)
-
30% Hydrogen peroxide (H₂O₂) (2.0 eq)
-
Water (H₂O)
-
Saturated sodium sulfite (Na₂SO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-necked round-bottom flask, reflux condenser, thermometer, magnetic stirrer
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, reflux condenser, and thermometer, dissolve 4-methyl-2-(methylthio)pyrimidine (1.0 eq) and sodium tungstate dihydrate (0.03 eq) in methanol (approx. 5 mL per gram of starting material).
-
Initiation of Oxidation: Begin stirring the mixture. Gently warm the solution to approximately 40°C.
-
Addition of Oxidant: Slowly add 30% hydrogen peroxide (2.0 eq) dropwise to the reaction mixture, ensuring the internal temperature does not exceed 50-55°C. An exothermic reaction is expected.
-
Self-Validating Checkpoint: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate/Hexane 1:1), comparing the reaction mixture to a spot of the starting material. The disappearance of the starting material spot indicates reaction completion.
-
-
Reaction Time: Maintain the reaction at 50°C for 1-2 hours, or until TLC analysis confirms the complete consumption of the starting material.
-
Quenching: Cool the reaction mixture to room temperature. Carefully add saturated sodium sulfite solution to quench any unreacted hydrogen peroxide. Stir for 15 minutes.
-
Work-up: a. Remove the methanol under reduced pressure using a rotary evaporator. b. To the remaining aqueous residue, add ethyl acetate to extract the product. Transfer the mixture to a separatory funnel. c. Separate the organic layer. Wash the organic layer sequentially with water and then brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: The crude product, typically a solid, can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethyl acetate/hexane mixture) to afford pure this compound.
Part II: Application in Sulfonylurea Herbicide Synthesis
The synthesized this compound is now ready to be used as the key building block for constructing the final herbicide. The methylsulfonyl group will be displaced by a sulfonamide anion to form the characteristic sulfonylurea bridge.
Principle of the Reaction: Nucleophilic Aromatic Substitution
The core of the herbicide synthesis is the coupling of the pyrimidine intermediate with an appropriate arylsulfonamide. The reaction is a nucleophilic aromatic substitution where the nitrogen atom of the deprotonated sulfonamide acts as the nucleophile, attacking the electron-deficient C2 position of the pyrimidine ring and displacing the methylsulfinate leaving group.
Causality of Experimental Choice:
-
Base (e.g., K₂CO₃): A non-nucleophilic base is required to deprotonate the sulfonamide, generating the nucleophilic sulfonamide anion without competing in the substitution reaction.
-
Aprotic Polar Solvent (e.g., Acetonitrile): A solvent like acetonitrile is ideal as it can dissolve the reactants and facilitate the reaction between the ionic and organic species without participating in the reaction itself.
Experimental Workflow: Synthesis of a Model Sulfonylurea Herbicide
Caption: General workflow for the synthesis of a sulfonylurea herbicide.
Detailed Protocol: Synthesis of a Model Herbicide
Materials:
-
This compound (1.0 eq)
-
2-Methoxycarbonylphenylsulfonamide (or other desired arylsulfonamide) (1.0 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the arylsulfonamide (1.0 eq), potassium carbonate (1.5 eq), and anhydrous acetonitrile.
-
Addition of Intermediate: Stir the suspension for 15 minutes at room temperature. Then, add a solution of this compound (1.0 eq) in anhydrous acetonitrile.
-
Reaction: Heat the mixture to reflux (approx. 80-82°C) and maintain for 4-6 hours.
-
Self-Validating Checkpoint: Monitor the reaction by TLC. The formation of a new, more polar spot corresponding to the sulfonylurea product should be observed.
-
-
Work-up: a. Cool the reaction to room temperature and filter off the inorganic salts. b. Concentrate the filtrate under reduced pressure. c. Dissolve the residue in ethyl acetate and water. d. Carefully acidify the aqueous layer to pH 3-4 with 1M HCl to protonate the product, causing it to precipitate or move into the organic layer. e. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: The resulting crude solid can be purified by recrystallization or column chromatography to yield the final sulfonylurea herbicide.
| Reaction Stage | Typical Yield | Key Parameters | Reference |
| Oxidation to Sulfone | >90% | H₂O₂, Na₂WO₄, 50°C | [4][5] |
| Sulfonylurea Coupling | 70-85% | K₂CO₃, Acetonitrile, Reflux | [7] |
Part III: Biochemical Mechanism of Action
The remarkable potency of sulfonylurea herbicides stems from their highly specific mode of action at the molecular level.
Target Site: Acetolactate Synthase (ALS)
Sulfonylurea herbicides function by inhibiting acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1] This enzyme is critical for the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine.[8] These amino acids are essential for protein synthesis and, consequently, for cell division and plant growth.
Causality of Herbicidal Effect:
-
Enzyme Inhibition: The herbicide binds to a specific site on the ALS enzyme, blocking its active site. This binding is non-competitive with the enzyme's natural substrates.
-
Amino Acid Starvation: The inhibition of ALS leads to a rapid depletion of the internal pools of valine, leucine, and isoleucine.
-
Cessation of Growth: Without these essential building blocks, the plant cannot synthesize necessary proteins. This halts cell division in the meristematic tissues (the growing points of roots and shoots), leading to a cessation of growth. The plant ultimately dies from this systemic starvation.
The high selectivity of these herbicides for plants over mammals is due to the fact that mammals lack the ALS enzyme and must obtain these branched-chain amino acids from their diet.
Inhibitory Pathway Diagram
Caption: Inhibition of the branched-chain amino acid pathway by sulfonylurea herbicides.
References
-
Xu, D., Zhu, Z., Xu, H., & Wang, Z. (n.d.). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. School of Pharmaceutical and Life Sciences, Changzhou University. [Link]
-
Xu, D., Zhu, Z., & Wang, Z. (2013). A Convenient Synthesis of 4,6-Dimethyl-2-(Methylsulfonyl)Pyrimidine. Journal of Chemical Research, 2013(12), 720–721. [Link]
-
WIPO Patent. (n.d.). Preparation method of 4, 6-dimethyl-2-methylsulfonyl pyrimidine. WIPO Patentscope. [Link]
-
Cao, G., et al. (2011). Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives. Chemical Research in Chinese Universities, 27(1), 60-65. [Link]
-
ResearchGate. (n.d.). Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives. [Link]
-
Huang, T.-H., et al. (2011). Synthesis and herbicidal activity of new substituted 2- and 4-pyrimidinyloxyphenoxypropionate derivatives. ARKIVOC, 2011(ii), 1-17. [Link]
-
ResearchGate. (n.d.). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. [Link]
-
Xie, Y., et al. (2020). Facile and green synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine using chloromethane as methylating agent. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(2), 173-179. [Link]
-
Fun, H.-K., et al. (2010). 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o103. [Link]
-
Liu, W., et al. (2022). Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives. Molecules, 27(7), 2339. [Link]
-
Gan, J., et al. (2002). Transformation Kinetics and Mechanism of the Sulfonylurea Herbicides Pyrazosulfuron Ethyl and Halosulfuron Methyl in Aqueous Solutions. Journal of Agricultural and Food Chemistry, 50(22), 6434-6440. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives [crcu.jlu.edu.cn]
- 8. mdpi.com [mdpi.com]
Using 4-Methyl-2-(methylsulfonyl)pyrimidine in COX-2 inhibitor synthesis
Application Note & Protocol
Strategic Synthesis of COX-2 Inhibitor Scaffolds Utilizing 4-Methyl-2-(methylsulfonyl)pyrimidine as a Key Building Block
Abstract
This document provides a detailed guide for researchers and drug development professionals on the strategic use of this compound in the synthesis of selective Cyclooxygenase-2 (COX-2) inhibitors. We delve into the mechanistic principles that establish the methylsulfonyl group as a superior leaving group for nucleophilic aromatic substitution (SNAr) reactions on the pyrimidine core. This application note presents a validated, two-step protocol for the synthesis of a pyrazolyl-pyrimidine scaffold, a core structural motif in many potent COX-2 inhibitors. The guide includes step-by-step experimental procedures, a comprehensive data summary table, and detailed diagrams illustrating both the chemical mechanism and the experimental workflow to ensure reproducibility and a deep understanding of the process.
Introduction: The Significance of Pyrimidine Scaffolds in COX-2 Inhibition
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management.[1] Their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which exist as two main isoforms: COX-1 and COX-2.[1][2] While COX-1 is a constitutive "housekeeping" enzyme responsible for physiological processes like gastric protection, COX-2 is primarily induced at sites of inflammation.[1][2] The development of selective COX-2 inhibitors was a major therapeutic advance, offering potent anti-inflammatory effects with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[3]
A significant number of selective COX-2 inhibitors, such as Celecoxib and Etoricoxib, are diaryl heterocyclic compounds.[3][4] The pyrimidine ring, in particular, is a privileged scaffold in medicinal chemistry and has been incorporated into numerous novel COX-2 inhibitor designs due to its versatile chemical handles and ability to form key interactions within the enzyme's active site.[5][6] The synthesis of these complex molecules relies on robust and efficient chemical reactions, often involving the strategic functionalization of the pyrimidine core. This note focuses on the utility of this compound as a highly effective and versatile intermediate for this purpose.
Principle & Mechanistic Insights: The Role of the Methylsulfonyl Group
The core of the synthetic strategy described herein is a Nucleophilic Aromatic Substitution (SNAr) reaction. In this process, a nucleophile displaces a leaving group on the electron-deficient pyrimidine ring. The success and efficiency of this reaction are critically dependent on two factors: the electron-poor nature of the aromatic ring and the proficiency of the leaving group.
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This property is further enhanced by the powerful electron-withdrawing nature of the methylsulfonyl (-SO2CH3) group. This activation makes the carbon atom at the C2 position highly electrophilic and susceptible to attack by a nucleophile.[7][8][9]
The generally accepted mechanism for SNAr reactions proceeds via a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[7][10][11]
-
Addition Step (Rate-Determining): A nucleophile (in our protocol, hydrazine) attacks the electrophilic C2 carbon of the pyrimidine ring. This forms a tetrahedral, negatively charged Meisenheimer complex. The electron-withdrawing sulfonyl group is crucial for stabilizing this intermediate through resonance, thereby lowering the activation energy of this rate-limiting step.[8]
-
Elimination Step (Fast): The aromaticity of the ring is restored through the rapid expulsion of the leaving group. The methylsulfonyl group is an excellent leaving group because its conjugate acid, methanesulfinic acid, is relatively stable, facilitating the departure of the methylsulfinate anion.
The overall reactivity order in SNAr reactions is often F > Cl > Br > I, which is counterintuitive to the trend seen in SN2 reactions.[8] This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by more electronegative (and thus more electron-withdrawing) substituents, rather than the C-X bond cleavage.[8] The methylsulfonyl group functions as a "pseudo-halide" in this context, providing exceptional reactivity for the SNAr reaction.
Caption: SNAr mechanism for the synthesis of 2-hydrazinyl-4-methylpyrimidine.
Experimental Protocols
This section details a reliable two-step protocol for synthesizing a pyrazolyl-pyrimidine derivative, a common core for COX-2 inhibitors, starting from this compound.
Part A: Synthesis of 2-Hydrazinyl-4-methylpyrimidine Intermediate
This step involves the displacement of the methylsulfonyl group with hydrazine hydrate. Pyrimidine hydrazine derivatives are valuable building blocks for creating heterocyclic compounds.[12]
Materials:
-
This compound
-
Hydrazine hydrate (99%)
-
Methanol (Anhydrous)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in methanol.
-
With gentle stirring and external cooling (ice bath), add hydrazine hydrate (1.5 eq) dropwise to the solution. The addition should be controlled to maintain the temperature below 25°C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 5-6 hours.[12] Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon reaction completion, a precipitate will form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Filter the solid product using a Büchner funnel, wash it with a small amount of cold methanol, and then with ethyl acetate.
-
Dry the resulting white to off-white solid under vacuum to yield 2-Hydrazinyl-4-methylpyrimidine.
Part B: Cyclocondensation to Form the Pyrazolyl-pyrimidine Scaffold
This step constructs the pyrazole ring, a key pharmacophore for COX-2 selectivity, through a cyclocondensation reaction. The synthesis of Celecoxib, for instance, involves a similar condensation of a hydrazine derivative with a 1,3-dione.[3][13]
Materials:
-
2-Hydrazinyl-4-methylpyrimidine (from Part A)
-
4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione
-
Ethanol (Absolute)
Procedure:
-
To a round-bottom flask, add 2-Hydrazinyl-4-methylpyrimidine (1.0 eq), 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.05 eq), and absolute ethanol.[13]
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78-80°C) with vigorous stirring.
-
Maintain the reflux for 8-10 hours.[13] Monitor the reaction by TLC until the starting materials are consumed.
-
After completion, cool the reaction mixture to room temperature, then further cool in an ice bath for 1-2 hours to induce crystallization of the product.
-
Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol to remove any unreacted starting materials.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the final pyrazolyl-pyrimidine product.
Data Presentation: Reaction Parameters
The following table summarizes the key quantitative parameters for the described protocol. Yields are representative and may vary based on experimental conditions and scale.
| Parameter | Part A: Hydrazinolysis | Part B: Cyclocondensation |
| Key Reactant 1 | This compound | 2-Hydrazinyl-4-methylpyrimidine |
| Molar Ratio (vs. Reactant 1) | 1.0 eq | 1.0 eq |
| Key Reactant 2 | Hydrazine Hydrate | 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione |
| Molar Ratio (vs. Reactant 1) | 1.5 eq | 1.05 eq |
| Solvent | Methanol | Ethanol |
| Temperature | Room Temperature | Reflux (~78-80°C) |
| Reaction Time | 5 - 6 hours | 8 - 10 hours |
| Expected Yield | 85 - 95% | 75 - 85% |
| Product Purity (Post-Workup) | >95% | >98% (after recrystallization) |
Visualization: Experimental Workflow
The following diagram outlines the complete experimental workflow from starting materials to the purified final product.
Caption: Experimental workflow for the two-step synthesis of a COX-2 inhibitor scaffold.
Conclusion
This compound is a highly effective and reactive building block for the synthesis of pyrimidine-based COX-2 inhibitors. The methylsulfonyl moiety acts as an excellent leaving group, facilitating high-yielding nucleophilic aromatic substitution reactions with key nucleophiles like hydrazine. The protocols detailed in this application note provide a robust and reproducible pathway to generate complex heterocyclic scaffolds that are central to the design of modern anti-inflammatory agents. This methodology is well-suited for both discovery chemistry and process development environments, offering an efficient route to novel therapeutic candidates.
References
- New Diaryl-1,2,4-triazolo[3,4-a]pyrimidine Hybrids as Selective COX-2/sEH Dual Inhibitors with Potent Analgesic/Anti-inflammatory and Cardioprotective Properties. (2024). ACS Omega.
- Design, synthesis, molecular modeling and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors. PubMed Central.
- Concerted Nucleophilic Arom
- Synthesis and Biological Evaluation of New Diarylpyrazole and Triarylimidazoline Derivatives as Selective COX‐2 Inhibitors. Semantic Scholar.
- SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. (2020). Zenodo.
- Nucleophilic Arom
- Application Notes and Protocols for the Synthesis of Celecoxib
- Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. MDPI.
- Nucleophilic arom
- Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. MDPI.
- A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. RSC Publishing.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.
- 4-Hydrazino-2-(methylsulfanyl)pyrimidine. PubMed Central.
- Novel pyrimidines as COX-2 selective inhibitors: synthesis, DFT analysis, molecular docking and dynamic simul
- Nucleophilic arom
Sources
- 1. Design, synthesis, molecular modeling and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors [mdpi.com]
- 3. zenodo.org [zenodo.org]
- 4. A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel pyrimidines as COX-2 selective inhibitors: synthesis, DFT analysis, molecular docking and dynamic simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. byjus.com [byjus.com]
- 10. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 12. 4-Hydrazino-2-(methylsulfanyl)pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocol for Nucleophilic Aromatic Substitution with 4-Methyl-2-(methylsulfonyl)pyrimidine
Introduction: The Strategic Value of 4-Methyl-2-(methylsulfonyl)pyrimidine in Medicinal Chemistry
The pyrimidine scaffold is a cornerstone in the architecture of a vast number of biologically active molecules, including many approved pharmaceuticals.[1] Among the diverse array of functionalized pyrimidines, this compound has emerged as a highly versatile and reactive building block for drug discovery and development. The potent electron-withdrawing nature of the methylsulfonyl group at the 2-position, coupled with the inherent π-deficient character of the pyrimidine ring, renders this position exceptionally susceptible to nucleophilic aromatic substitution (SNAr).[2] This predictable reactivity allows for the facile and efficient introduction of a wide range of functionalities, enabling the rapid generation of compound libraries for lead optimization and structure-activity relationship (SAR) studies.[3]
The methylsulfonyl moiety is an excellent leaving group, often superior to traditional halogens in SNAr reactions, proceeding under mild conditions and frequently with high yields.[4] The presence of the 4-methyl group can also subtly influence the electronic properties and steric environment of the pyrimidine core, potentially offering advantages in molecular recognition by biological targets. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical execution of SNAr reactions utilizing this compound.
Reaction Principle and Mechanism
The nucleophilic aromatic substitution on this compound proceeds via a well-established two-step addition-elimination mechanism.[5]
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (Nu-) on the electron-deficient C2 carbon of the pyrimidine ring. This step disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is effectively delocalized by the ring nitrogens and the powerfully electron-withdrawing sulfonyl group.[6]
-
Elimination of the Leaving Group: In the second step, the aromaticity of the pyrimidine ring is restored by the expulsion of the methylsulfinate anion, a good leaving group. This results in the formation of the 2-substituted-4-methylpyrimidine product.
The overall transformation is a highly efficient method for forging new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds.
Visualizing the SNAr Mechanism
Caption: General mechanism for the SNAr addition-elimination reaction.
Experimental Protocols
This section provides detailed, step-by-step methodologies for conducting SNAr reactions with this compound using representative amine, thiol, and alcohol nucleophiles.
General Considerations:
-
Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents should be used, particularly when working with strong bases like sodium hydride.
-
Inert Atmosphere: Reactions are best performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen, especially when using sensitive reagents.
-
Reaction Monitoring: The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of completion.
Protocol 1: SNAr with an Amine Nucleophile (e.g., Piperidine)
This protocol describes a general procedure for the reaction with a secondary amine.
Materials:
-
This compound
-
Piperidine
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (1.0 eq).
-
Solvent and Base Addition: Dissolve the starting material in anhydrous DMF (approximately 0.1-0.5 M concentration). Add finely powdered potassium carbonate (2.0-3.0 eq).[7]
-
Nucleophile Addition: To the stirring suspension, add piperidine (1.1-1.2 eq) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or gently heat to 50-60 °C. The optimal temperature may vary depending on the reactivity of the amine.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). Combine the organic extracts and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-(piperidin-1-yl)-4-methylpyrimidine.
Visualizing the General Experimental Workflow
Caption: General experimental workflow for SNAr reactions.
Protocol 2: SNAr with a Thiol Nucleophile (e.g., Thiophenol)
This protocol outlines the reaction with a thiol, which are generally very reactive nucleophiles in SNAr.[8]
Materials:
-
This compound
-
Thiophenol
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM or THF.
-
Base Addition: Add potassium carbonate (1.5-2.0 eq) to the solution.[9]
-
Nucleophile Addition: Add thiophenol (1.05-1.1 eq) to the suspension at 0 °C (ice bath).
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, filter off the solids and concentrate the filtrate. Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Protocol 3: SNAr with an Alcohol Nucleophile (e.g., Sodium Methoxide)
Oxygen nucleophiles often require stronger basic conditions to deprotonate the alcohol, making them sufficiently nucleophilic.
Materials:
-
This compound
-
Sodium methoxide (NaOMe) or Sodium Hydride (NaH) and Methanol
-
Anhydrous Tetrahydrofuran (THF) or Methanol
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Nucleophile Preparation (if using NaH): To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C, add methanol (1.1 eq) dropwise. Stir for 20 minutes at 0 °C.
-
Reaction Setup: In a separate dry flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.
-
Nucleophile Addition: Slowly add the solution of the pyrimidine to the freshly prepared sodium methoxide solution at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux if necessary.
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Extract with ethyl acetate, and wash the combined organic layers with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Data Presentation: Summary of Reaction Conditions
The optimal conditions for SNAr on this compound can vary depending on the nucleophilicity of the reacting partner. The following table provides a general summary of typical conditions.
| Nucleophile Class | Representative Nucleophile | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Nitrogen | Primary/Secondary Amines | K₂CO₃, Et₃N, DIPEA | DMF, ACN, THF | Room Temp - 80 | 2 - 12 |
| Anilines | K₂CO₃, NaHCO₃ | DMF, DMSO | 60 - 100 | 4 - 24 | |
| Sulfur | Thiols | K₂CO₃, Et₃N | DCM, THF, DMF | 0 - Room Temp | 1 - 4 |
| Oxygen | Alcohols/Phenols | NaH, K₂CO₃, NaOMe | THF, DMF | Room Temp - Reflux | 6 - 24 |
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield / Incomplete Reaction | - Insufficient reaction time or temperature.- Low quality or impure starting material.- Inefficient base.- Poor stirring. | - Increase reaction time or moderately increase temperature, monitoring for side products.- Ensure high purity of this compound.- Use a stronger base or ensure the base is finely powdered for better solubility/reactivity.- Ensure efficient mixing, especially in heterogeneous mixtures. |
| Formation of Multiple Products | - Di-substitution (if applicable on the nucleophile).- Side reactions due to high temperatures.- Reaction with solvent (e.g., with alcoholic solvents). | - Use a controlled stoichiometry of the nucleophile (e.g., 1.05 eq).- Perform the reaction at the lowest effective temperature.- Choose an aprotic solvent. |
| Difficulty in Purification | - Co-elution of product and starting material.- Presence of baseline impurities. | - Adjust the polarity of the eluent for column chromatography.- Wash the crude product with a solvent in which the product is sparingly soluble but the impurities are soluble (trituration). |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10]
-
Fume Hood: Conduct all reactions in a well-ventilated fume hood.
-
Handling of Reagents:
-
This compound and related sulfones: May cause skin, eye, and respiratory irritation. Avoid inhalation of dust and contact with skin and eyes.[11][12]
-
Bases: Potassium carbonate is an irritant. Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.
-
Solvents: DMF is a reproductive toxin. DCM is a suspected carcinogen. Minimize exposure and use appropriate containment.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
-
Material Safety Data Sheets. (n.d.). 4,6-DIMETHYL-2-(METHYLSULFONYL)PYRIMIDINE. [Link]
-
Gimza, B., et al. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. National Institutes of Health. [Link]
-
YouTube. (2017). Heterocycles Part 1 - Nucleophilic Aromatic Substitution. [Link]
-
MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
ResearchGate. (n.d.). Synthetic procedure, part 1. Reagents and conditions. (i) BnBr, K2CO3, DMF, r.t., 24 h;.... [Link]
-
ACS Publications. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. [Link]
-
Wiley Online Library. (2025). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]
-
National Institutes of Health. (2021). Iterative Exponential Growth of Oxygen-Linked Aromatic Polymers Driven by Nucleophilic Aromatic Substitution Reactions. [Link]
-
ResearchGate. (n.d.). Scheme 1. Condition of synthesis: i) K2CO3, DMF, room temperature and.... [Link]
-
ResearchGate. (n.d.). Synthetic route for 8: (a) DMAD (1.5 eq.), K2CO3 (1.4 eq.), DMF, r.t.,.... [Link]
-
National Institutes of Health. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. [Link]
-
National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. [Link]
-
ACS Publications. (n.d.). Nucleophilic Substitution of Hydrogen in Heterocyclic Chemistry. [Link]
-
ChemRxiv. (n.d.). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. [Link]
-
ResearchGate. (2025). (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. [Link]
-
ResearchGate. (2025). (PDF) ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. [Link]
-
ResearchGate. (n.d.). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. [Link]
-
ResearchGate. (n.d.). Synthesis of N‐alkylated A (1) and (3). i) K2CO3, dry DMF, r.t. Yields:.... [Link]
-
WordPress. (n.d.). SNAr Reaction in Other Common Molecular Solvents. [Link]
-
ResearchGate. (2025). ChemInform Abstract: SNAr Reactions of 2-Methylthio-4-pyrimidinones in Pivalic Acid: Access to Functionalized Pyrimidinones and Pyrimidines. [Link]
-
Universidad del Atlántico. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]
-
ACS Publications. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. [Link]
-
ResearchGate. (n.d.). Synthesis of 4-(methylsulfonyl)aniline (6). [Link]
-
National Institutes of Health. (n.d.). Selective Arylation of RNA 2'-OH Groups via SNAr Reaction with Trialkylammonium Heterocycles. [Link]
-
PubMed. (2017). Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. [Link]
-
ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iterative Exponential Growth of Oxygen-Linked Aromatic Polymers Driven by Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cleanchemlab.com [cleanchemlab.com]
- 11. fishersci.com [fishersci.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
Application Notes & Protocols for 4-Methyl-2-(methylsulfonyl)pyrimidine in Agrochemical Research
Prepared by: Gemini, Senior Application Scientist
Introduction: The Pyrimidine Core in Modern Agrochemicals
The pyrimidine scaffold is a cornerstone in the development of modern agrochemicals, lending its versatile chemistry to a range of bioactive molecules. Within this class, 2-(methylsulfonyl)pyrimidine derivatives have emerged as particularly valuable intermediates. The methylsulfonyl group, a strong electron-withdrawing moiety, acts as an excellent leaving group in nucleophilic aromatic substitution reactions. This reactivity is pivotal for the synthesis of a diverse array of herbicidal and fungicidal compounds.[1][2] 4-Methyl-2-(methylsulfonyl)pyrimidine, the subject of this guide, serves as a key building block for creating novel crop protection agents. Its derivatives have shown promise in various applications, from inhibiting essential amino acid biosynthesis in weeds to disrupting fungal growth.[3][4] This document provides a detailed exploration of its synthesis and application in agrochemical research, complete with field-proven protocols for researchers and scientists in drug development.
PART 1: Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process involving methylation followed by oxidation, starting from the readily available 4-Methyl-2-mercaptopyrimidine. This method is favored for its efficiency and use of relatively manageable reagents.[1]
Protocol 1: Two-Step Synthesis
Rationale: This protocol first introduces a methyl group onto the sulfur atom of the mercaptopyrimidine. The resulting methylthioether is then oxidized to the corresponding sulfone. The oxidation step is crucial as it transforms the methylthio group into the highly effective methylsulfonyl leaving group, which is key to its utility as a synthetic intermediate.[1]
Step 1: Methylation of 4-Methyl-2-mercaptopyrimidine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-Methyl-2-mercaptopyrimidine (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Base Addition: Add a base, for example, sodium hydroxide (1.1 equivalents), to the solution and stir until the starting material is fully dissolved, forming the sodium thiolate salt.
-
Methylation: Introduce a methylating agent, such as dimethyl sulfate or methyl iodide (1.1 equivalents), dropwise to the reaction mixture at room temperature. Caution: Dimethyl sulfate and methyl iodide are toxic and should be handled in a fume hood with appropriate personal protective equipment.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl). The product, 4-Methyl-2-(methylthio)pyrimidine, may precipitate out of the solution. If not, extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel to yield pure 4-Methyl-2-(methylthio)pyrimidine.
Step 2: Oxidation to this compound
-
Reaction Setup: Dissolve the 4-Methyl-2-(methylthio)pyrimidine (1 equivalent) from the previous step in a suitable solvent like acetic acid or dichloromethane in a round-bottom flask.
-
Oxidant Addition: Cool the solution in an ice bath. Slowly add an oxidizing agent, such as hydrogen peroxide (2.2 equivalents) or meta-chloroperoxybenzoic acid (m-CPBA), to the reaction mixture. The use of a catalyst like sodium tungstate can facilitate the oxidation with hydrogen peroxide.[1]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, quench any excess oxidizing agent. For hydrogen peroxide, a saturated solution of sodium sulfite can be used. For m-CPBA, a wash with sodium bicarbonate solution is effective.
-
Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it. Purify the resulting crude this compound by recrystallization or column chromatography.
PART 2: Application in Herbicide Discovery
The most significant application of 2-(methylsulfonyl)pyrimidine derivatives is in the synthesis of sulfonylurea and pyrimidinylbenzoate herbicides.[5][6] These herbicides are known for their high efficacy at low application rates and target the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids in plants but not in animals.[3][5] More recently, pyrimidine derivatives have also been implicated in a novel herbicidal mechanism: the disruption of pyrimidine biosynthesis via inhibition of dihydroorotate dehydrogenase (DHODH).[7][8][9]
Mechanism of Action: ALS Inhibition
Protocol 2: Whole-Plant Greenhouse Bioassay for Herbicidal Activity
This protocol is designed to assess the pre-emergence and post-emergence herbicidal activity of compounds derived from this compound.[10]
Materials:
-
Test compounds
-
Pots (3-4 inch diameter)[11]
-
Potting mix (soil, sand, and peat mixture)
-
Seeds of indicator weed species (e.g., Amaranthus retroflexus - redroot pigweed, Echinochloa crus-galli - barnyardgrass) and a crop species (e.g., wheat, corn).
-
Control herbicide with a known mode of action.
-
Untreated control (solvent only).
-
Greenhouse with controlled temperature and light conditions.
-
Spraying equipment calibrated for small-scale applications.
Procedure:
-
Planting: Fill pots with the potting mix. For pre-emergence testing, sow seeds of the indicator species at a uniform depth. For post-emergence testing, sow seeds and allow them to grow until they reach the 2-3 leaf stage.[10] Prepare at least three replicate pots for each treatment and control.[12]
-
Preparation of Test Solutions: Dissolve the test compounds in a suitable solvent (e.g., acetone) and then dilute with water containing a surfactant to achieve the desired concentrations (e.g., 10, 100, 1000 ppm).
-
Application:
-
Pre-emergence: Spray the soil surface of the seeded pots uniformly with the test solutions.
-
Post-emergence: Spray the foliage of the seedlings until runoff.
-
-
Incubation: Place the treated pots in a greenhouse under optimal growing conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod). Water the pots as needed, avoiding washing the chemical off the foliage in post-emergence tests.
-
Evaluation: Assess the herbicidal effects at 7, 14, and 21 days after treatment.[13] Use a rating scale from 0 to 100, where 0 represents no effect and 100 represents complete plant death. Observe for symptoms like chlorosis, necrosis, stunting, and malformation.[13]
-
Data Analysis: Calculate the average injury rating for each treatment and compare it with the untreated and positive controls. Determine the GR50 (the concentration required to cause 50% growth reduction) for active compounds.
Data Presentation: Herbicide Bioassay Results
| Compound ID | Concentration (ppm) | Weed Species | Average Injury Rating (%) at 14 DAT |
| Test-Cmpd-01 | 100 | A. retroflexus | 25 |
| Test-Cmpd-01 | 1000 | A. retroflexus | 85 |
| Test-Cmpd-01 | 100 | E. crus-galli | 10 |
| Test-Cmpd-01 | 1000 | E. crus-galli | 60 |
| Positive Ctrl | 50 | A. retroflexus | 95 |
| Untreated Ctrl | N/A | A. retroflexus | 0 |
Workflow for Herbicide Screening
PART 3: Application in Fungicide Discovery
While less common than their herbicidal counterparts, pyrimidine derivatives have also been investigated for their fungicidal properties.[4][14][15] The versatility of the this compound intermediate allows for the synthesis of novel structures that can be screened against economically important plant pathogens.
Protocol 3: In Vitro Fungicidal Assay (Mycelial Growth Inhibition)
This protocol is a primary screening method to determine the intrinsic activity of test compounds against a fungal pathogen like Botrytis cinerea (gray mold).
Materials:
-
Test compounds
-
Pure culture of the target fungus (e.g., Botrytis cinerea)
-
Potato Dextrose Agar (PDA) medium
-
Petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Preparation of Amended Media: Prepare PDA medium and autoclave. While the medium is still molten (around 45-50°C), add the test compound (dissolved in a small amount of a solvent like DMSO) to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µg/mL). Pour the amended media into sterile Petri dishes. Include solvent-only controls and a positive control with a commercial fungicide.
-
Inoculation: From the edge of an actively growing fungal culture on a PDA plate, take a 5 mm mycelial plug using a sterile cork borer.
-
Incubation: Place the mycelial plug, mycelium-side down, in the center of each test and control plate. Seal the plates and incubate them at 22-25°C in the dark.
-
Measurement: After the fungal colony in the control plate has reached about two-thirds of the plate diameter (typically 3-5 days), measure the diameter of the fungal colony on all plates.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where dc is the average diameter of the fungal colony in the control and dt is the average diameter of the fungal colony in the treatment. Calculate the EC50 value (effective concentration to inhibit 50% of growth) for active compounds.
PART 4: Field Trial Protocols for Agrochemical Candidates
Once a compound shows promising activity in greenhouse and lab assays, it must be evaluated under real-world conditions.[16] Field trials are essential to assess efficacy against target pests, crop safety, and performance under varying environmental conditions.[17][18]
Protocol 4: Small-Plot Replicated Field Trial
Rationale: This protocol establishes a scientifically robust method for evaluating a new agrochemical formulation on a larger scale than greenhouse tests. The use of a randomized complete block design helps to minimize the effects of field variability.[12][16]
Procedure:
-
Site Selection: Choose a field with a uniform history of cropping and soil type, and a known infestation of the target weed or disease.
-
Trial Design: Use a Randomized Complete Block Design (RCBD) with at least 3-4 replications (blocks).[18] Each block will contain all treatments, including:
-
Plot Establishment: Mark out individual plots of a suitable size (e.g., 3m x 5m) that can be managed with small-plot research equipment. Leave buffer zones between plots to prevent spray drift.
-
Application: Apply the treatments at the appropriate crop and pest growth stage using a calibrated backpack sprayer or a small-plot boom sprayer. Record all application details, including weather conditions.
-
Data Collection:
-
Efficacy: Assess weed control or disease severity at regular intervals using established rating scales.
-
Phytotoxicity: Evaluate crop injury (stunting, chlorosis, necrosis) at several time points after application.
-
Yield: At the end of the growing season, harvest the central area of each plot and measure the crop yield.[18]
-
-
Statistical Analysis: Analyze the collected data using Analysis of Variance (ANOVA) to determine if there are statistically significant differences between the treatments.
Workflow for Agrochemical Field Trials
Conclusion
This compound is a highly valuable and reactive intermediate in the field of agrochemical research. Its utility in the synthesis of potent herbicides targeting the ALS enzyme is well-established, and its potential for creating novel fungicides and herbicides with different modes of action continues to be an active area of investigation. The protocols outlined in this guide provide a robust framework for the synthesis, screening, and field evaluation of new crop protection agents derived from this versatile chemical scaffold. By adhering to these methodologies, researchers can effectively advance the discovery and development of next-generation agrochemicals.
References
-
Washington State University. (2023, July 18). Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. [Link]
-
NC State Extension Publications. (2016, October 11). Conducting a Bioassay For Herbicide Residues. [Link]
-
SGS. (2025, April 14). Focus on Field Trials 2025. [Link]
-
Busi, R., & Powles, S. B. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), 52767. [Link]
-
Brewer International. (2022, July 1). Process of Testing & Trialing a New Agricultural Chemical Formulation. [Link]
-
Woods End Laboratories. Herbicide Bioassay. [Link]
-
University of Nebraska–Lincoln Extension. A Quick Test for Herbicide Carry-over in the Soil. [Link]
-
Xu, D., et al. A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Journal of the Chilean Chemical Society. [Link]
-
NSW Department of Primary Industries. How to conduct your own field trials. [Link]
-
Lira, B. H., et al. (2023). A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. Proceedings of the National Academy of Sciences, 120(48), e2313197120. [Link]
-
Semantic Scholar. Molecular basis of two pyrimidine-sulfonylurea herbicides: from supramolecular arrangement to acetolactate synthase inhibition. [Link]
-
ResearchGate. (2025, August 7). Synthesis and herbicidal activities of pyridyl sulfonylureas: More convenient preparation process of phenyl pyrimidylcarbamates. [Link]
-
ResearchGate. (2013). A Convenient Synthesis of 4,6-Dimethyl-2-(Methylsulfonyl)Pyrimidine. [Link]
-
South African Sugarcane Research Institute. Guidelines for preparing Agrochemical field trials in sugarcane. [Link]
-
WIPO Patentscope. Preparation method of 4, 6-dimethyl-2-methylsulfonyl pyrimidine. [Link]
-
ResearchGate. (2011). Synthesis and herbicidal activity of new substituted 2-and 4-pyrimidinyloxyphenoxypropionate derivatives. [Link]
- Google Patents. US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine.
-
National Center for Biotechnology Information. (2023, November 21). A novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. [Link]
-
CropLife America. Pesticide's Journey From Lab to Field. [Link]
-
National Library of Medicine. (2023, November 28). A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. [Link]
-
MDPI. (2016). Synthesis, Fungicidal Activity and Mode of Action of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea. [Link]
-
National Center for Biotechnology Information. (2010). 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine. [Link]
-
National Library of Medicine. (2008). Novel 2-(4-methylsulfonylphenyl)pyrimidine derivatives as highly potent and specific COX-2 inhibitors. [Link]
-
ResearchGate. (2025, August 5). Facile and green synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine using chloromethane as methylating agent. [Link]
-
National Library of Medicine. (2009). Synthesis and fungicidal activities of new 1,2,4-triazolo[1,5-a]pyrimidines. [Link]
-
Frontiers. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. [Link]
-
ResearchGate. (2013). Effect of acibenzolar-S-methyl, strobilurins and other fungicide treatments on phylloplane fungi of crops. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. asianpubs.org [asianpubs.org]
- 6. 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A novel mechanism of herbicide action through disruption of pyrimidine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]
- 12. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 13. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]
- 14. Synthesis and fungicidal activities of new 1,2,4-triazolo[1,5-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety [frontiersin.org]
- 16. Process of Testing & Trialing a New Agricultural Chemical Formulation [cjbappliedtechnologies.com]
- 17. sgs.com [sgs.com]
- 18. croplife.co.za [croplife.co.za]
Application Notes and Protocols: Covalent Labeling of Proteins with 4-Methyl-2-(methylsulfonyl)pyrimidine
Introduction: The Rise of Tunable Covalent Probes for Exploring the Proteome
In the landscape of chemical biology and drug discovery, the precise and stable modification of proteins is paramount for elucidating biological function, identifying novel therapeutic targets, and developing next-generation covalent therapeutics. Covalent labeling, a technique that involves the formation of a stable, irreversible bond between a small molecule probe and a protein, has emerged as a powerful tool for these endeavors.[1][2][3][4] Among the diverse array of electrophilic "warheads" used for this purpose, heteroaryl sulfones have gained prominence due to their tunable reactivity and the formation of highly stable thioether linkages with cysteine residues.[5][6][7]
This application note provides a detailed guide to the use of 4-Methyl-2-(methylsulfonyl)pyrimidine as a selective and efficient covalent labeling agent for cysteine residues in proteins. We will delve into the underlying reaction mechanism, provide detailed experimental protocols for labeling and analysis, and discuss the critical parameters that ensure successful and reproducible outcomes. This reagent represents a valuable addition to the chemoproteomics toolbox, offering a balance of reactivity and selectivity that is advantageous for a wide range of applications, from fundamental research to drug development.[8][9]
The Chemistry of Covalent Modification by this compound
The covalent labeling of proteins with this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[10] The electron-withdrawing nature of the pyrimidine ring and the sulfonyl group renders the C2 position of the pyrimidine highly electrophilic and susceptible to nucleophilic attack by the thiolate anion of a cysteine residue.
The reaction is highly selective for cysteine over other nucleophilic amino acid residues such as lysine and tyrosine.[7] This selectivity is attributed to the superior nucleophilicity of the cysteine thiol side chain under typical physiological pH conditions.[5] The resulting thioether bond is significantly more stable than the adducts formed by other commonly used cysteine-reactive warheads like maleimides, which can be prone to retro-Michael addition and thiol exchange reactions.[5][6]
The reaction rate is dependent on the pH of the reaction buffer, with higher pH values leading to a faster reaction. This is because a higher pH increases the concentration of the more nucleophilic thiolate anion (R-S-).[5][6]
The reaction can be visualized as a two-step process involving the formation of a transient Meisenheimer-Jackson complex, followed by the departure of the methanesulfinate leaving group.[5]
Figure 1. Reaction mechanism of covalent protein labeling.
Experimental Protocols
General Considerations and Reagent Preparation
-
Reagent Solubility: this compound is generally soluble in organic solvents such as DMSO and can be prepared as a concentrated stock solution (e.g., 10-100 mM). It is advisable to minimize the final concentration of organic solvent in the reaction mixture to avoid protein denaturation (typically ≤ 5%).[5]
-
Buffer Selection: A variety of buffers can be used, with phosphate buffers (e.g., potassium phosphate, KPi) being a common choice. The pH of the buffer is a critical parameter for controlling the reaction rate. A pH range of 6.5 to 8.0 is generally recommended.
-
Model Thiols: For initial characterization of the labeling reaction, small molecule thiols such as N-acetylcysteine methyl ester (NACME) or glutathione (GSH) can be used as model systems.[5][6]
Protocol 1: Labeling of a Purified Protein
This protocol describes a general procedure for the covalent labeling of a purified protein with this compound.
Materials:
-
Purified protein of interest
-
This compound
-
Reaction Buffer (e.g., 50 mM Potassium Phosphate, 150 mM NaCl, pH 7.4)
-
DMSO
-
Quenching Reagent (e.g., 1 M DTT or β-mercaptoethanol)
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Prepare a solution of the purified protein in the reaction buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
Reagent Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Labeling Reaction: Add the desired molar excess of this compound to the protein solution. The optimal molar excess and reaction time will depend on the protein and the desired labeling efficiency and should be determined empirically. A good starting point is a 10- to 100-fold molar excess.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) with gentle agitation. Monitor the reaction progress over time if possible.
-
Quenching: Quench the reaction by adding a quenching reagent to consume any unreacted this compound.
-
Removal of Excess Reagent: Remove the excess labeling reagent and byproducts by size-exclusion chromatography (desalting column) or dialysis against a suitable buffer.
-
Analysis: Analyze the labeled protein using techniques such as SDS-PAGE, mass spectrometry (intact protein analysis or peptide mapping), or functional assays.
Figure 2. Workflow for purified protein labeling.
Protocol 2: Chemoproteomic Profiling in Cell Lysates
This protocol outlines a workflow for identifying the protein targets of this compound in a complex biological sample, such as a cell lysate. This approach is a cornerstone of chemoproteomics for target deconvolution and selectivity profiling.
Materials:
-
Cultured cells
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
This compound
-
Click-chemistry compatible alkyne or azide-functionalized version of the labeling reagent (if performing bioorthogonal ligation)
-
Biotin-azide or biotin-alkyne for enrichment
-
Streptavidin beads
-
Trypsin
-
LC-MS/MS system
Procedure:
-
Cell Lysis: Harvest and lyse cells in a suitable lysis buffer to prepare a clarified cell lysate.
-
Labeling: Treat the cell lysate with this compound or its bioorthogonal derivative at a predetermined concentration and for a specific duration.
-
Bioorthogonal Ligation (if applicable): If a click-chemistry enabled probe was used, perform a copper-catalyzed or copper-free click reaction to attach a biotin tag to the labeled proteins.
-
Enrichment: Incubate the lysate with streptavidin beads to enrich for biotinylated (i.e., labeled) proteins.
-
On-Bead Digestion: Wash the beads extensively to remove non-specifically bound proteins and perform on-bead tryptic digestion of the enriched proteins.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS to identify the labeled proteins and map the specific sites of modification.
-
Data Analysis: Utilize proteomics software to search the MS/MS data against a protein database to identify the labeled proteins and peptides.
Figure 3. Chemoproteomics workflow for target identification.
Data Analysis and Interpretation
The successful covalent labeling of proteins can be confirmed and quantified using a variety of analytical techniques.
| Analytical Technique | Information Obtained |
| SDS-PAGE | Gross assessment of protein modification (potential mobility shift). |
| Intact Protein Mass Spectrometry | Confirmation of covalent modification and determination of the number of labels per protein. |
| Peptide Mapping by LC-MS/MS | Identification of the specific amino acid residue(s) that have been modified. |
| NMR Spectroscopy | Characterization of the reaction with model thiols and determination of reaction kinetics.[5][6] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Insufficient reagent concentration or reaction time. | Increase the molar excess of the labeling reagent and/or extend the incubation time. |
| Low pH of the reaction buffer. | Increase the pH of the reaction buffer (e.g., from 7.0 to 8.0). | |
| Non-specific Labeling | High concentration of labeling reagent. | Titrate the concentration of the labeling reagent to find the optimal balance between labeling efficiency and specificity. |
| Protein Precipitation | High concentration of organic solvent. | Minimize the final concentration of the organic solvent in the reaction mixture. |
| Protein instability under reaction conditions. | Optimize buffer conditions (e.g., add stabilizing agents). |
Conclusion
This compound is a valuable tool for the covalent labeling of cysteine residues in proteins. Its favorable reactivity profile, selectivity, and the stability of the resulting covalent adduct make it well-suited for a wide range of applications in chemical biology and drug discovery. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully employ this reagent in their own experimental workflows.
References
-
Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. [Link]
- Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Aryl
-
Using Covalent Labeling and Mass Spectrometry to Study Protein Binding Sites of Amyloid Inhibiting Molecules. PMC - NIH. [Link]
-
Quantitative Chemoproteomics for Site-Specific Analysis of Protein Alkylation by 4-Hydroxy-2-Nonenal in Cells. PMC - NIH. [Link]
-
Chemical structure of a selected 2-(4-methylsulfonylphenyl) pyrimidine (80). ResearchGate. [Link]
-
Chemoproteomics, A Broad Avenue to Target Deconvolution. PMC - NIH. [Link]
-
Protein modification by methylglyoxal: chemical nature and synthetic mechanism of a major fluorescent adduct. PubMed. [Link]
-
Novel 2-(4-methylsulfonylphenyl)pyrimidine derivatives as highly potent and specific COX-2 inhibitors. PubMed. [Link]
-
A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au. [Link]
-
2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles. ACS Publications. [Link]
-
2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. ResearchGate. [Link]
-
Covalent Labeling with Diethylpyrocarbonate for Studying Protein Higher-Order Structure by Mass Spectrometry. JoVE. [Link]
-
A novel pyrimidine-based stable-isotope labeling reagent and its application to quantitative analysis using matrix-assisted laser desorption/ionization mass spectrometry. PubMed. [Link]
-
Chemoproteomics unveils Sofalcone targeting ribosomal proteins to inhibit protein synthesis in Staphylococcus aureus. PubMed. [Link]
-
Pyrimidine catabolism is required to prevent the accumulation of 5-methyluridine in RNA. PMC - PubMed Central. [Link]
-
Evaluation of a Pooling Chemoproteomics Strategy with an FDA-approved Drug Library. ACS Publications. [Link]
-
Convenient synthesis of 2-(methylsulfonyl)pyrimidine derivatives. Request PDF. [Link]
-
Mechanisms of metabolism-coupled protein modifications. PubMed - NIH. [Link]
-
Covalent Labeling with Diethylpyrocarbonate for Studying Protein Higher-Order Structure by Mass Spectrometry. PMC - NIH. [Link]
-
Covalent Chemical Tools for Profiling Post-Translational Modifications. PMC. [Link]
-
Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions. Request PDF. [Link]
-
Protein posttranslational modifications in health and diseases: Functions, regulatory mechanisms, and therapeutic implications. PMC - PubMed Central. [Link]
-
2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. PMC - PubMed Central. [Link]
-
Chemoproteomics-Enabled Identification of 4-Oxo-β-Lactams as Inhibitors of Dipeptidyl Peptidases 8 and 9. PubMed. [Link]
Sources
- 1. Using Covalent Labeling and Mass Spectrometry to Study Protein Binding Sites of Amyloid Inhibiting Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Covalent Labeling with Diethylpyrocarbonate for Studying Protein Higher-Order Structure by Mass Spectrometry [jove.com]
- 3. Covalent Labeling with Diethylpyrocarbonate for Studying Protein Higher-Order Structure by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Chemoproteomics, A Broad Avenue to Target Deconvolution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of a Pooling Chemoproteomics Strategy with an FDA-approved Drug Library - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Investigating the Anti-Cancer Potential of 4-Methyl-2-(methylsulfonyl)pyrimidine in Cancer Cell Lines
Introduction: Rationale for Investigation
The landscape of oncology drug discovery is characterized by the continual search for novel small molecules that can selectively target pathways driving tumorigenesis. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved anti-cancer agents, particularly kinase inhibitors.[1][2] Similarly, the methylsulfonyl moiety is a key functional group in various targeted therapies, valued for its ability to form critical hydrogen bonds and enhance metabolic stability.[3]
The compound 4-Methyl-2-(methylsulfonyl)pyrimidine incorporates both of these key structural features. While its activity has been explored in other therapeutic areas, its potential as a modulator of oncogenic signaling pathways remains largely uncharacterized. This document provides a comprehensive guide for researchers to investigate the anti-cancer properties of this compound, with a specific focus on its potential to inhibit the frequently dysregulated RAS/RAF/MEK/ERK (MAPK) signaling cascade.[4][5]
Mutations in genes such as KRAS and BRAF lead to constitutive activation of the MAPK pathway, promoting uncontrolled cell proliferation and survival.[6][7][8] This makes the pathway a critical target for therapeutic intervention. Many successful MEK inhibitors, which block the kinase upstream of ERK, are built upon a pyrimidine core.[9][10] We, therefore, hypothesize that this compound may function as an inhibitor within this cascade, offering a new therapeutic avenue for cancers dependent on this pathway.
This guide outlines a logical, step-by-step workflow to:
-
Evaluate the cytotoxic and anti-proliferative effects of the compound on a panel of cancer cell lines.
-
Elucidate the underlying mechanism of action by probing the MAPK signaling pathway.
-
Characterize the mode of cell death induced by the compound.
The Hypothesized Mechanism: Targeting the MAPK Signaling Pathway
The RAS/RAF/MEK/ERK pathway is a central signaling cascade that transduces extracellular signals to the nucleus, regulating fundamental cellular processes like proliferation, differentiation, and survival.[11] In many cancers, mutations in upstream components like KRAS or BRAF lock the pathway in a perpetually "ON" state, driving malignant growth.[12][13]
We propose that this compound may act as an inhibitor of MEK1/2, a critical dual-specificity kinase within this cascade. By blocking MEK, the compound would prevent the phosphorylation and subsequent activation of ERK1/2, thereby halting the transmission of oncogenic signals to the nucleus and ultimately inhibiting tumor cell proliferation and promoting apoptosis.[10][14]
Figure 1: Hypothesized mechanism of action for this compound within the MAPK signaling pathway.
Experimental Workflow: A Phased Approach to Compound Evaluation
A structured, multi-phase approach is essential for efficiently characterizing the anti-cancer potential of a novel compound. The workflow below progresses from broad screening to specific mechanistic validation, ensuring that each step logically informs the next.
Figure 2: A logical workflow for the in vitro evaluation of this compound.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for key experiments. It is crucial to include appropriate positive and negative controls in every assay to ensure data integrity.
Protocol: Cell Viability Assessment using MTT Assay
Objective: To determine the concentration-dependent cytotoxic effect of this compound on various cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).
Rationale: This initial screen identifies whether the compound has anti-proliferative activity and determines the effective concentration range. A panel of cell lines with different genetic backgrounds (e.g., KRAS-mutant, BRAF-mutant, and wild-type) is recommended to identify potential selective activity.
Materials:
-
Cancer cell lines (e.g., A549 [KRAS mutant], HT-29 [BRAF mutant], MCF-7 [Wild-type])
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[15]
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium from the DMSO stock. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.
-
Treatment: Remove the old medium and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with vehicle control (medium with DMSO) and a positive control (e.g., a known MEK inhibitor like Trametinib).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[15]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[15]
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[15]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Data Presentation: Summarize the calculated IC50 values in a table for easy comparison across cell lines.
| Cell Line | Genotype (KRAS/BRAF) | This compound IC50 (µM) | Trametinib (Positive Control) IC50 (µM) |
| A549 | KRAS G12S | [Experimental Value] | [Experimental Value] |
| HT-29 | BRAF V600E | [Experimental Value] | [Experimental Value] |
| MCF-7 | Wild-Type | [Experimental Value] | [Experimental Value] |
Protocol: Western Blot Analysis of MAPK Pathway Modulation
Objective: To determine if this compound inhibits the MAPK pathway by assessing the phosphorylation status of MEK and ERK.
Rationale: If the compound acts as a MEK inhibitor, it should lead to a decrease in the levels of phosphorylated ERK (p-ERK), as ERK is the direct downstream target of MEK. A decrease in p-ERK is a hallmark of MAPK pathway inhibition.[4][5]
Materials:
-
Selected cancer cell line (e.g., A549, based on viability results)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-MEK, anti-MEK, anti-p-ERK1/2, anti-ERK1/2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at concentrations around its IC50 value (e.g., 0.5x, 1x, 2x IC50) for a predetermined time (e.g., 2, 6, or 24 hours). Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples, mix with Laemmli buffer, and denature by heating. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Use separate blots for phospho-proteins and total proteins.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
-
Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using image analysis software. Normalize the intensity of phospho-proteins to their corresponding total protein levels. Normalize the loading by comparing to GAPDH.
Protocol: Apoptosis Assessment by Annexin V/Propidium Iodide Staining
Objective: To determine whether the observed cytotoxicity is due to the induction of apoptosis or necrosis.
Rationale: Understanding the mode of cell death is critical. Apoptosis is a programmed and controlled form of cell death, often a desired outcome for anti-cancer therapies. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis, while Propidium Iodide (PI) stains the DNA of cells with compromised membranes (late apoptosis/necrosis).
Materials:
-
Selected cancer cell line
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Treat with the compound at its IC50 concentration for 24-48 hours. Include vehicle-treated (negative control) and staurosporine-treated (positive control for apoptosis) cells.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer within one hour.
-
Analysis: Gate the cell populations to quantify:
-
Live cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
-
Necrotic cells: Annexin V-negative / PI-positive
-
References
-
Title: ERK/MAPK signalling pathway and tumorigenesis Source: PMC - PubMed Central URL: [Link]
-
Title: KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy Source: PubMed Central URL: [Link]
-
Title: Molecular Pathways and Mechanisms of BRAF in Cancer Therapy Source: PMC - PubMed Central URL: [Link]
-
Title: MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives Source: RSC Publishing URL: [Link]
-
Title: Oncogenic KRAS: Signaling and Drug Resistance Source: PMC - NIH URL: [Link]
-
Title: ERK: A Double-Edged Sword in Cancer. ERK-Dependent Apoptosis as a Potential Therapeutic Strategy for Cancer Source: PMC - PubMed Central URL: [Link]
-
Title: ERKs in Cancer: Friends or Foes? Source: AACR Journals URL: [Link]
-
Title: MEK Inhibitors in Lung Cancer—You Can Teach an Old Drug New Tricks Source: AACR Journals URL: [Link]
-
Title: Understanding the ERK/MAPK Signaling Pathway Source: QIAGEN GeneGlobe URL: [Link]
-
Title: The Role of BRAF Gene in Cancer: Literature Review and Future Directions Source: Journal of Oncology Research and Treatment URL: [Link]
-
Title: MEK inhibitors in oncology: a patent review and update (2016 – present) Source: Taylor & Francis Online URL: [Link]
-
Title: Molecular Targeting of the BRAF Proto-Oncogene/Mitogen-Activated Protein Kinase (MAPK) Pathway across Cancers Source: MDPI URL: [Link]
-
Title: What are MEK inhibitors and how do they work? Source: Patsnap Synapse URL: [Link]
-
Title: Targeting KRAS in Cancer: Promising Therapeutic Strategies Source: MDPI URL: [Link]
-
Title: MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives Source: ResearchGate URL: [Link]
-
Title: KRAS gene: MedlinePlus Genetics Source: MedlinePlus URL: [Link]
-
Title: KRAS signaling. (A) KRAS signaling pathway. (B) KRAS “molecular switch”. Source: ResearchGate URL: [Link]
-
Title: A non-proliferative role of pyrimidine metabolism in cancer Source: PMC - PubMed Central URL: [Link]
-
Title: Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer Source: PMC - NIH URL: [Link]
-
Title: The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids Source: PMC - NIH URL: [Link]
-
Title: Novel 2-(4-methylsulfonylphenyl)pyrimidine derivatives as highly potent and specific COX-2 inhibitors Source: PubMed URL: [Link]
Sources
- 1. A non-proliferative role of pyrimidine metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 2-(4-methylsulfonylphenyl)pyrimidine derivatives as highly potent and specific COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neoplasiaresearch.com [neoplasiaresearch.com]
- 9. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. What are MEK inhibitors and how do they work? [synapse.patsnap.com]
- 11. The ERK Signal Transduction Pathway: R&D Systems [rndsystems.com]
- 12. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. KRAS gene: MedlinePlus Genetics [medlineplus.gov]
- 14. ERK: A Double-Edged Sword in Cancer. ERK-Dependent Apoptosis as a Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Evaluating the Antimicrobial Potential of 4-Methyl-2-(methylsulfonyl)pyrimidine Derivatives
For Distribution To: Researchers, scientists, and drug development professionals in the fields of microbiology, medicinal chemistry, and pharmacology.
Introduction: The Growing Interest in Pyrimidine-Based Antimicrobials
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic bioactive molecules.[1] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems. This inherent biocompatibility, combined with the versatility for chemical modification, makes pyrimidine derivatives a fertile ground for the discovery of novel therapeutic agents.[2] In an era where antimicrobial resistance poses a significant threat to global health, the exploration of new chemical entities with potent antimicrobial activity is of paramount importance.[3]
Among the various classes of pyrimidine derivatives, those bearing a sulfonyl or sulfonamide moiety have garnered considerable attention for their broad-spectrum antimicrobial activities.[4][5] The sulfonyl group, being a strong electron-withdrawing feature, can significantly influence the electronic properties of the pyrimidine ring, potentially enhancing its interaction with microbial targets.[4] This document provides a detailed guide for researchers interested in exploring the antimicrobial applications of a specific subclass: 4-Methyl-2-(methylsulfonyl)pyrimidine derivatives .
While extensive research has been conducted on various pyrimidine derivatives, the specific antimicrobial profile of this compound is an emerging area of investigation. These application notes and protocols are designed to provide a robust framework for the systematic evaluation of its antimicrobial efficacy and cytotoxic profile, drawing upon established methodologies for antimicrobial susceptibility testing and cell-based assays.
Postulated Mechanism of Action
The precise mechanism of action for this compound is yet to be fully elucidated. However, based on the known mechanisms of related pyrimidine and sulfonyl-containing compounds, several hypotheses can be proposed. Pyrimidine derivatives have been shown to interfere with essential microbial pathways, including dihydrofolate reductase (DHFR) and cell division protein FtsZ.[6][7] The sulfonyl group may enhance the binding affinity of the pyrimidine core to these or other microbial enzyme targets. A primary investigative goal would be to determine if these derivatives act as bacteriostatic or bactericidal agents.
Experimental Workflows
A systematic approach to evaluating the antimicrobial potential of this compound derivatives involves a tiered screening process. This begins with primary screening to determine the spectrum of activity, followed by quantitative assays to establish potency, and finally, cytotoxicity assessments to evaluate selectivity.
Caption: A tiered workflow for the comprehensive evaluation of novel antimicrobial candidates.
Protocol 1: Primary Antimicrobial Screening using Agar Well Diffusion Assay
This qualitative assay provides a rapid assessment of the antimicrobial activity of the test compound against a panel of microorganisms.
Principle: The test compound diffuses from a well through a solidified agar medium that has been seeded with a specific microorganism. If the compound is effective, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well.
Materials:
-
This compound derivative (test compound)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Mueller-Hinton Agar (MHA) for bacteria
-
Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile petri dishes
-
Bacterial and fungal strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, Aspergillus niger)
-
Positive control antibiotic discs (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (DMSO)
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes and sterile tips
-
Bacterial/fungal culture media (e.g., Tryptic Soy Broth, Sabouraud Dextrose Broth)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
From a fresh culture of the test microorganism, prepare a suspension in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
-
Preparation of Agar Plates:
-
Prepare MHA or SDA according to the manufacturer's instructions and sterilize.
-
Cool the molten agar to 45-50°C and pour into sterile petri dishes to a uniform thickness.
-
Allow the agar to solidify completely.
-
-
Seeding of Plates:
-
Using a sterile cotton swab, evenly streak the standardized microbial suspension over the entire surface of the agar plate.
-
-
Well Preparation and Compound Application:
-
Using a sterile cork borer, create uniform wells in the seeded agar.
-
Prepare a stock solution of the this compound derivative in DMSO.
-
Pipette a defined volume (e.g., 50-100 µL) of the test compound solution into the wells.
-
In separate wells, add the positive control antibiotic and the negative control (DMSO).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.
-
-
Data Analysis:
-
Measure the diameter of the zone of inhibition (including the well diameter) in millimeters.
-
Compare the zone of inhibition of the test compound with the positive and negative controls.
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This quantitative assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined by observing the lowest concentration of the agent at which there is no visible growth after incubation.
Materials:
-
This compound derivative
-
96-well sterile microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Bacterial and fungal strains
-
Positive and negative controls
-
Resazurin sodium salt (optional, for viability indication)
Procedure:
-
Preparation of Compound Dilutions:
-
In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth to obtain a range of concentrations.
-
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the test microorganism as described in Protocol 1.
-
-
Inoculation of Microtiter Plate:
-
Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plates under appropriate conditions (as in Protocol 1).
-
-
MIC Determination:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Optionally, add a resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates viable cells. The MIC is the lowest concentration where the color remains blue.
-
Protocol 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Principle: Following the MIC test, an aliquot from the wells showing no visible growth is subcultured onto an agar medium without the antimicrobial agent. The MBC/MFC is the lowest concentration that prevents the growth of the microorganism on the agar.
Procedure:
-
From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL).
-
Spot-inoculate the aliquot onto a fresh, drug-free agar plate.
-
Incubate the plates under appropriate conditions.
-
The MBC/MFC is the lowest concentration of the compound from the MIC plate that results in no microbial growth on the subculture agar plate.
Protocol 4: Cytotoxicity Assessment using MTT Assay
This colorimetric assay is used to assess the metabolic activity of cells and serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound derivative
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound at various concentrations.
-
Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).
-
-
Incubation:
-
Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability compared to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Data Presentation
The following tables provide a template for summarizing the experimental data obtained from the aforementioned protocols.
Table 1: Primary Antimicrobial Screening Results (Zone of Inhibition in mm)
| Test Microorganism | This compound | Positive Control | Negative Control (DMSO) |
| S. aureus | |||
| B. subtilis | |||
| E. coli | |||
| P. aeruginosa | |||
| C. albicans | |||
| A. niger |
Table 2: Quantitative Antimicrobial Activity (MIC and MBC/MFC in µg/mL)
| Test Microorganism | MIC (µg/mL) | MBC/MFC (µg/mL) |
| S. aureus | ||
| B. subtilis | ||
| E. coli | ||
| P. aeruginosa | ||
| C. albicans | ||
| A. niger |
Table 3: In Vitro Cytotoxicity Data (IC₅₀ in µM)
| Cell Line | This compound | Positive Control (e.g., Doxorubicin) |
| HEK293 | ||
| HepG2 |
Structure-Activity Relationship (SAR) Insights
While specific SAR data for this compound is not yet established, general principles from related pyrimidine sulfonamides can guide future derivatization efforts.[4] It is often observed that the nature and position of substituents on the pyrimidine ring can significantly impact antimicrobial potency.[4] For instance, the introduction of electron-withdrawing groups may enhance activity.[4] Further studies should explore modifications at the 4-methyl and other available positions on the pyrimidine ring to optimize antimicrobial activity and selectivity.
Caption: Conceptual diagram illustrating key areas for SAR studies on the pyrimidine scaffold.
Conclusion
The protocols and application notes presented herein provide a comprehensive framework for the initial investigation of the antimicrobial properties of this compound derivatives. By systematically evaluating their spectrum of activity, potency, and cytotoxicity, researchers can effectively assess their potential as novel antimicrobial agents. Future work should focus on elucidating the mechanism of action and expanding the structure-activity relationship studies to guide the development of more potent and selective analogs.
References
-
Jain, A. K., & Sharma, S. (2021). A comprehensive review on the pyrimidine derivatives for their versatile biological applications. European Journal of Medicinal Chemistry, 224, 113704. [Link]
-
El-Gohary, N. S., & Shaaban, M. I. (2017). Pyrimidine derivatives as a promising scaffold for the synthesis of antimicrobial agents: A review. European Journal of Medicinal Chemistry, 137, 494-517. [Link]
-
Ho, Y. A., & Chang, C. Y. (2019). Targeting bacterial cell division protein FtsZ. Biochemical pharmacology, 167, 137-148. [Link]
-
Hawser, S., Lociuro, S., & Islam, K. (2006). Dihydrofolate reductase inhibitors. Current medicinal chemistry, 13(3), 249-257. [Link]
-
World Health Organization. (2019). New report calls for urgent action to avert antimicrobial resistance crisis. [Link]
-
Indalkar, S. S., Sahoo, D. K., Patil, S. B., Sadaphal, S. A., Kuchekar, A. B., Varpe, V. G., & Gadave, K. M. (2024). Pyrimidine-based sulfonamides and acetamides as potent antimicrobial Agents: Synthesis, Computational Studies, and biological assessment. Bioorganic chemistry, 151, 107667. [Link]
-
El-Sayed, N. N. E., Al-Otaibi, A. M., Al-Wabli, R. I., Al-Ghamdi, S. A., & Al-Zahrani, E. A. (2023). Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. Molecules (Basel, Switzerland), 28(10), 4181. [Link]
-
Hassan, A. S., Askar, A. A., Naglah, A. M., & Al-Omar, M. A. (2022). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific reports, 12(1), 18883. [Link]
Sources
- 1. Synthesis and antimicrobial properties of 3-sulfonyl-1,2,3,4-tetrahydropyrimido [4,5-d] pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrimidine-based sulfonamides and acetamides as potent antimicrobial Agents: Synthesis, Computational Studies, and biological assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Bioactivity of Novel Pyrimidine Sulfonate Esters Containing Thioether Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Methyl-2-(methylsulfonyl)pyrimidine as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking Synthetic Versatility with 4-Methyl-2-(methylsulfonyl)pyrimidine
This compound is a highly valuable and versatile building block in modern organic synthesis. Its utility stems from the unique electronic properties of the pyrimidine ring, which is rendered significantly electron-deficient by the presence of a powerful electron-withdrawing methylsulfonyl group at the C2 position. This activation makes the C2 position exceptionally susceptible to nucleophilic aromatic substitution (SNAr), establishing the methylsulfonyl group as an excellent leaving group.[1][2] The strategic placement of a methyl group at the C4 position further modulates the electronic and steric environment of the molecule, offering a nuanced tool for the synthesis of complex molecular architectures.[3]
The pyrimidine scaffold is a privileged motif in medicinal chemistry and agrochemistry, forming the core of numerous therapeutic agents and biologically active compounds.[1][4][5] Consequently, this compound serves as a key intermediate for the introduction of the 4-methylpyrimidin-2-yl moiety into target molecules, enabling the exploration of vast chemical space in drug discovery and the development of novel agrochemicals.[6][7]
Core Reactivity: The SNAr Mechanism
The primary mode of reactivity for this compound is the nucleophilic aromatic substitution (SNAr) reaction. This process is facilitated by the electron-deficient nature of the pyrimidine ring, which is further enhanced by the potent inductive and mesomeric effects of the sulfonyl group.[8][9] The reaction typically proceeds through a two-step addition-elimination mechanism involving a stabilized intermediate known as a Meisenheimer complex.[8][9]
The rate-determining step is generally the initial attack of the nucleophile on the electron-deficient C2 carbon of the pyrimidine ring.[10] The negative charge of the resulting Meisenheimer complex is delocalized onto the electronegative nitrogen atoms of the pyrimidine ring, which effectively stabilizes this intermediate and facilitates the subsequent elimination of the methylsulfinate leaving group to afford the substituted product.[8][10]
Caption: Generalized SNAr mechanism of this compound.
Applications in Synthesis
The exceptional reactivity of this compound in SNAr reactions makes it a cornerstone for the synthesis of a diverse array of compounds.
Synthesis of Biologically Active Molecules
This building block is instrumental in the preparation of various biologically active molecules, particularly in the agrochemical and pharmaceutical industries. For instance, analogous 2-methylsulfonylpyrimidines are key intermediates in the synthesis of herbicides such as bispyribac-sodium and pyribenzoxim.[1][11] The core synthetic step involves the displacement of the methylsulfonyl group by a nucleophile, such as the hydroxyl group of a substituted benzoic acid derivative.[1]
In medicinal chemistry, the pyrimidine moiety is a common feature in many kinase inhibitors and other therapeutic agents.[4][12] The ability to readily introduce the 4-methylpyrimidin-2-yl group via SNAr reactions with various nucleophiles (e.g., amines, thiols, alcohols) allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies in drug discovery programs.[6][13]
Cross-Coupling Reactions
While SNAr is the predominant reaction pathway, the pyrimidine core can also participate in transition-metal-catalyzed cross-coupling reactions. Although less common for sulfonyl-substituted pyrimidines compared to their halo-analogs, under specific conditions, the methylsulfonyl group can be displaced in reactions like the Suzuki-Miyaura coupling.[2][14] This further expands the synthetic utility of this compound, enabling the formation of carbon-carbon bonds and the synthesis of biaryl and heteroaryl structures.[15][16][17]
Experimental Protocols
General Considerations
-
Reactions should be carried out in a well-ventilated fume hood.
-
Anhydrous solvents and reagents should be used when necessary.
-
Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: Synthesis of 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine (A Representative Synthesis)
This protocol describes a three-step synthesis of a related compound, 4,6-dimethyl-2-(methylsulfonyl)pyrimidine, which illustrates the general methodology for preparing such building blocks.[18]
Step 1: Cyclocondensation to 4,6-dimethyl-1-mercaptopyrimidine
-
In a suitable reaction vessel, combine acetylacetone and thiourea.
-
Add hydrochloric acid and heat the mixture to reflux.
-
Monitor the reaction until completion.
-
Cool the reaction mixture and isolate the product by filtration.
Step 2: Methylation to 4,6-dimethyl-2-methylthiopyrimidine
-
Suspend the 4,6-dimethyl-1-mercaptopyrimidine in a suitable solvent.
-
Add dimethyl carbonate and a phase-transfer catalyst such as tetrabutylammonium bromide.
-
Heat the reaction mixture and monitor for completion.
-
Isolate the product by extraction and purify by chromatography.
Step 3: Oxidation to 4,6-dimethyl-2-(methylsulfonyl)pyrimidine
-
Dissolve the 4,6-dimethyl-2-methylthiopyrimidine in a suitable solvent (e.g., acetic acid).[11]
-
Add a catalytic amount of sodium tungstate dihydrate.[11]
-
Slowly add hydrogen peroxide (35% aqueous solution) while maintaining the temperature.[11]
-
Stir the reaction at a slightly elevated temperature (e.g., 55 °C) for several hours.[11]
-
Cool the reaction mixture, and the product will precipitate.
-
Collect the solid by filtration, wash with water, and dry to afford the final product.[11]
Protocol 2: Nucleophilic Aromatic Substitution with an Amine
This protocol provides a general procedure for the reaction of a 2-(methylsulfonyl)pyrimidine with an amine nucleophile.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Addition of Reagents: Add the desired amine nucleophile (1.1-1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (2.0 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-100 °C, depending on the reactivity of the amine. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 2-amino-4-methylpyrimidine derivative.
Data Presentation
| Reaction Type | Nucleophile | Product | Typical Yield (%) | Reference |
| SNAr | Primary/Secondary Amine | 2-Amino-4-methylpyrimidine | 70-95 | [1] |
| SNAr | Thiol | 2-Thioether-4-methylpyrimidine | 80-98 | [8] |
| SNAr | Alcohol/Phenol | 2-Alkoxy/Aryloxy-4-methylpyrimidine | 60-90 | [1] |
| Suzuki-Miyaura | Arylboronic acid | 2-Aryl-4-methylpyrimidine | Conditions Dependent | [2][14] |
Visualization of Synthetic Workflow
Caption: Synthetic workflow utilizing this compound.
Conclusion
This compound is a powerful and versatile building block for organic synthesis. Its high reactivity in nucleophilic aromatic substitution reactions, coupled with the potential for participation in cross-coupling reactions, provides synthetic chemists with a robust tool for the construction of complex molecules. The protocols and data presented herein offer a guide for researchers in drug discovery and agrochemical development to effectively utilize this valuable intermediate in their synthetic endeavors.
References
-
Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry.
-
Application Notes and Protocols for 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine in Organic Chemistry. Benchchem.
-
Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ACS Publications.
-
A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Journal of the Brazilian Chemical Society.
-
Convenient synthesis of 2-(methylsulfonyl)pyrimidine derivatives. ResearchGate.
-
Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation. ResearchGate.
-
Application Notes and Protocols for Microwave-Assisted Synthesis Using 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine. Benchchem.
-
A Convenient Synthesis of 4,6-Dimethyl-2-(Methylsulfonyl)Pyrimidine. ResearchGate.
-
Preparation method of 4, 6-dimethyl-2-methylsulfonyl pyrimidine. WIPO Patentscope.
-
C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. ResearchGate.
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. ACS Publications.
-
Nucleophilic aromatic substitution. Wikipedia.
-
Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine. Google Patents.
-
Novel 2-(4-methylsulfonylphenyl)pyrimidine derivatives as highly potent and specific COX-2 inhibitors. PubMed.
-
Pyrimidines in Drug Discovery. PharmaBlock.
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.
-
4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine. PMC - NIH.
-
nucleophilic aromatic substitutions. YouTube.
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange.
-
A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. ResearchGate.
-
Unlocking Chemical Synthesis: The Role of Building Blocks in Pharmaceutical Innovation. NINGBO INNO PHARMCHEM CO.,LTD..
-
The Magic Methyl and Its Tricks in Drug Discovery and Development. MDPI.
-
Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. PubMed Central.
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 2-(4-methylsulfonylphenyl)pyrimidine derivatives as highly potent and specific COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. asianpubs.org [asianpubs.org]
- 12. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
The Sulfonylpyrimidine Motif: A Versatile Player in Modern Organic Synthesis and Drug Discovery
Introduction: The pyrimidine scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of therapeutic agents and biological probes. When functionalized with a sulfonyl group, its chemical personality is profoundly altered, transforming it into a highly versatile and tunable electrophilic partner. This guide provides an in-depth exploration of key named reactions where sulfonylpyrimidines play a pivotal role, offering researchers, scientists, and drug development professionals a detailed understanding of their reactivity and application. We will delve into the mechanistic underpinnings, provide field-proven protocols, and showcase the power of this moiety in the rational design of novel chemical entities.
Nucleophilic Aromatic Substitution (SNAr): The Covalent Bonding Workhorse
The reaction of 2-sulfonylpyrimidines with nucleophiles, particularly thiols, is arguably the most exploited transformation of this scaffold, forming the basis of a new generation of targeted covalent inhibitors (TCIs). The sulfonyl group acts as a powerful electron-withdrawing group, activating the C2 position of the pyrimidine ring towards nucleophilic attack.
Mechanistic Insights
The reaction proceeds via a classical bimolecular nucleophilic aromatic substitution (SNAr) mechanism. This is typically a two-step process involving the formation of a stabilized intermediate known as a Meisenheimer complex[1].
-
Nucleophilic Attack: A nucleophile, such as the thiolate anion of a cysteine residue, attacks the electron-deficient C2 carbon of the pyrimidine ring. This is the rate-determining step of the reaction[1].
-
Formation of the Meisenheimer Intermediate: The attack forms a tetrahedral intermediate where the negative charge is delocalized over the pyrimidine ring and the sulfonyl group.
-
Departure of the Leaving Group: The sulfinate leaving group is expelled, and the aromaticity of the pyrimidine ring is restored, resulting in a stable thioether bond.
The reactivity of 2-sulfonylpyrimidines can be finely tuned over several orders of magnitude by introducing electron-withdrawing or electron-donating substituents on the pyrimidine ring[2][3]. This tunability is a key advantage in drug design, allowing for the optimization of reaction rates to achieve selective labeling of a target protein in a complex biological environment.
Caption: Generalized SNAr mechanism of a 2-sulfonylpyrimidine with a thiol nucleophile.
Application Note: Covalent Inhibition of Sortase A
Staphylococcus aureus Sortase A (SrtA) is a bacterial transpeptidase crucial for the anchoring of virulence factors to the cell wall. Its inhibition represents a promising anti-infective strategy. 2-Sulfonylpyrimidines have been identified as a new class of potent covalent inhibitors of SrtA, targeting the active site cysteine (Cys184)[4]. The sulfonylpyrimidine warhead is positioned for a nucleophilic attack by the Cys184 thiol, leading to the irreversible formation of a pyrimidyl thioether adduct and inactivation of the enzyme[4].
Protocol: Covalent Labeling of a Cysteine-Containing Peptide
This protocol describes a general procedure for the reaction of a 2-sulfonylpyrimidine with a model cysteine-containing peptide, such as glutathione (GSH).
Materials:
-
2-Sulfonylpyrimidine derivative
-
Glutathione (GSH)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (ACN) or Dimethyl sulfoxide (DMSO) as a co-solvent
-
LC-MS system for analysis
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of the 2-sulfonylpyrimidine in DMSO or ACN.
-
Prepare a 10 mM stock solution of GSH in phosphate buffer.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add 940 µL of phosphate buffer.
-
Add 50 µL of the 10 mM GSH stock solution to achieve a final concentration of 0.5 mM.
-
Initiate the reaction by adding 10 µL of the 10 mM 2-sulfonylpyrimidine stock solution to achieve a final concentration of 0.1 mM.
-
-
Reaction and Monitoring:
-
Incubate the reaction mixture at room temperature or 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench it by diluting with an equal volume of 0.1% formic acid in water/ACN (50:50).
-
Analyze the quenched samples by LC-MS to monitor the consumption of the starting materials and the formation of the covalent adduct.
-
Data Analysis:
| Time (min) | 2-Sulfonylpyrimidine (Peak Area) | GSH (Peak Area) | Covalent Adduct (Peak Area) |
| 0 | 1.00E+07 | 5.00E+07 | 0 |
| 5 | 7.50E+06 | 4.75E+07 | 2.50E+06 |
| 15 | 4.00E+06 | 4.40E+07 | 6.00E+06 |
| 30 | 1.50E+06 | 4.15E+07 | 8.50E+06 |
| 60 | <1.00E+05 | 4.00E+07 | 9.90E+06 |
Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organoboron compounds and organic halides or pseudohalides. Pyrimidyl sulfonic esters, such as triflates and nonaflates, can serve as effective electrophilic partners in this reaction, providing a route to arylated pyrimidines.
Mechanistic Insights
The catalytic cycle of the Suzuki-Miyaura coupling is well-established and involves a palladium catalyst.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the pyrimidyl sulfonate, forming a Pd(II) complex. This is often the rate-determining step.
-
Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a boronate complex. This complex then undergoes transmetalation with the Pd(II) complex, transferring the organic group from boron to palladium.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the C-C bond of the product and regenerate the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Note: Synthesis of 4-Arylpyrimidines
The palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-pyrimidyl sulfonic esters with various boronic acids provides a versatile method for the synthesis of 4-aryl- and 4-heteroarylpyrimidines[5]. These reactions can be efficiently carried out in water under microwave irradiation, offering a green chemistry approach[5]. The choice of the sulfonate leaving group (triflate vs. nonaflate) can influence the reaction efficiency depending on the electronic nature of the boronic acid[5].
Protocol: Microwave-Assisted Suzuki-Miyaura Coupling of a Pyrimidyl Tosylate
This protocol is adapted from procedures for the coupling of aryl sulfonates.
Materials:
-
4-Pyrimidyl tosylate
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Potassium phosphate (K₃PO₄)
-
Tetrahydrofuran (THF)
-
Microwave reactor vials
Procedure:
-
Reaction Setup:
-
To a microwave vial, add the 4-pyrimidyl tosylate (1.0 equiv), arylboronic acid (1.5 equiv), K₃PO₄ (3.0 equiv), Pd(OAc)₂ (2 mol%), and XPhos (4 mol%).
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous THF via syringe.
-
-
Microwave Irradiation:
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 80-100°C for 30-60 minutes.
-
-
Work-up and Purification:
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Expected Outcome:
| Substrate | Product | Typical Yield |
| 4-(p-Tolylsulfonyl)pyrimidine | 4-Phenylpyrimidine | 70-90% |
| 4-(p-Tolylsulfonyl)pyrimidine | 4-(4-Methoxyphenyl)pyrimidine | 75-95% |
| 4-(p-Tolylsulfonyl)pyrimidine | 4-(Thiophen-2-yl)pyrimidine | 60-80% |
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. Aryl sulfonates have been established as viable electrophilic partners, making the Buchwald-Hartwig amination of sulfonylpyrimidines a logical and valuable synthetic transformation for accessing aminopyrimidines.
Mechanistic Insights
The catalytic cycle of the Buchwald-Hartwig amination shares similarities with the Suzuki-Miyaura coupling.
-
Oxidative Addition: A Pd(0) complex undergoes oxidative addition to the pyrimidyl sulfonate to form a Pd(II) species.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed through reductive elimination, yielding the aminopyrimidine product and regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Application Note: Synthesis of Aminopyrimidine Scaffolds
Aminopyrimidines are privileged scaffolds in medicinal chemistry, found in numerous kinase inhibitors and other therapeutic agents. The Buchwald-Hartwig amination of sulfonylpyrimidines provides a direct route to these valuable compounds, often under milder conditions than traditional SNAr reactions with less reactive amines. The use of sterically hindered phosphine ligands, such as XPhos, is often crucial for achieving high yields[6].
Protocol: Buchwald-Hartwig Amination of a Pyrimidyl Tosylate
This is a general protocol based on established methods for aryl sulfonates.
Materials:
-
4-Pyrimidyl tosylate
-
Primary or secondary amine
-
Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃
-
XPhos or a similar biaryl phosphine ligand
-
Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene or dioxane
Procedure:
-
Reaction Setup:
-
In a glovebox, add the pyrimidyl tosylate (1.0 equiv), the amine (1.2 equiv), the base (1.4 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (e.g., XPhos, 4 mol%) to an oven-dried reaction vessel.
-
Add anhydrous solvent (toluene or dioxane).
-
-
Reaction:
-
Seal the vessel and heat the mixture to 80-110°C with stirring for 2-24 hours, monitoring the reaction by TLC or LC-MS.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite, rinsing with an organic solvent like ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel.
-
Key Considerations:
-
Base Sensitivity: The choice of base is critical. Strong bases like NaOtBu are common, but for base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ may be used[7].
-
Ligand Choice: The nature of the phosphine ligand significantly impacts the reaction outcome. Bulky, electron-rich biaryl phosphine ligands are generally preferred[6].
Conclusion
The sulfonylpyrimidine moiety is a powerful and versatile building block in the arsenal of the modern chemist. Its tunable electrophilicity makes it an ideal substrate for SNAr reactions, particularly in the context of covalent drug design. Furthermore, its ability to function as an electrophilic partner in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations opens up a vast chemical space for the synthesis of complex pyrimidine-containing molecules. The protocols and mechanistic insights provided herein serve as a guide for researchers to harness the full potential of this remarkable functional group.
References
-
Pichon, M., et al. (2023). 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. ChemRxiv. [Link]
-
Schiebel, J., et al. (2022). 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. Frontiers in Chemistry, 9, 788833. [Link]
-
Baud, M. G. J., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry, 34(10), 1836–1848. [Link]
-
Baud, M. G. J., et al. (2023). Structure-Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ResearchGate. [Link]
-
Pichon, M., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. [Link]
-
de la O, V., et al. (2018). Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation. European Journal of Organic Chemistry, 2018(48), 6937-6944. [Link]
-
Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. research.rug.nl [research.rug.nl]
- 7. chem.libretexts.org [chem.libretexts.org]
Topic: Analytical Methods for the Quantification of 4-Methyl-2-(methylsulfonyl)pyrimidine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methyl-2-(methylsulfonyl)pyrimidine is a heterocyclic compound featuring a pyrimidine core, a structure of significant interest in medicinal chemistry and pharmaceutical development.[1][2] The sulfonyl group makes it a reactive moiety, potentially serving as a key intermediate in organic synthesis or as a critical process-related impurity that requires strict control.[3][4] Accurate and reliable quantification of this analyte is paramount for ensuring product quality, process consistency, and patient safety in pharmaceutical applications. This document provides a comprehensive guide to the principal analytical methodologies for the quantification of this compound, including High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Each protocol is presented with detailed, step-by-step instructions and the scientific rationale behind key procedural choices, designed to meet the rigorous standards of drug development and quality control laboratories.
Introduction and Analytical Strategy
The quantification of this compound presents a unique analytical challenge due to its polarity and potential for reactivity. The selection of an appropriate analytical technique is contingent upon the specific requirements of the analysis, such as the expected concentration range, the complexity of the sample matrix, and the required level of sensitivity and specificity.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is often the workhorse method for routine quality control of drug substances and finished products due to its robustness and simplicity.[5] The pyrimidine ring provides a suitable chromophore for UV detection.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers superior sensitivity and specificity, making it the gold standard for trace-level quantification, such as impurity analysis or pharmacokinetic studies.[6][7] Its ability to selectively monitor specific mass transitions minimizes interference from complex matrices.
-
Gas Chromatography-Mass Spectrometry (GC-MS): While less common for this class of compounds due to their polarity, GC-MS can be employed, often requiring a derivatization step to enhance volatility and thermal stability.[8] It provides excellent separation efficiency and definitive mass-based identification.
The following diagram illustrates a logical workflow for selecting the most appropriate analytical method.
Caption: Decision tree for analytical method selection.
Analyte Physicochemical Properties
A thorough understanding of the analyte's properties is foundational to successful method development.
| Property | Value | Source |
| Chemical Name | This compound | - |
| Molecular Formula | C₆H₈N₂O₂S | [9] |
| Molecular Weight | 172.21 g/mol | [9] |
| CAS Number | 35144-23-1 | [9] |
| Appearance | Solid (Typical) | [10] |
| Predicted LogP | 0.3 | PubChem |
Scientist's Note: The low LogP value suggests high polarity, making reversed-phase liquid chromatography an ideal separation technique. The presence of the sulfonyl group and nitrogen atoms provides sites for ionization, which is advantageous for mass spectrometry.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol describes a robust reversed-phase HPLC method suitable for quantifying this compound in bulk materials or simple formulations.
Principle of Operation
The method utilizes a C18 stationary phase to retain the polar analyte. An acidic mobile phase ensures the pyrimidine nitrogens are protonated, leading to consistent interactions and sharp, symmetrical peak shapes. Quantification is achieved by measuring the UV absorbance of the pyrimidine chromophore against a calibration curve prepared from a certified reference standard.
Experimental Protocol
Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/PDA detector.
-
C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical balance, volumetric flasks, pipettes.
-
HPLC grade Acetonitrile (ACN) and Water.
-
Formic acid (or Trifluoroacetic acid).
-
0.45 µm syringe filters.
Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 70% B over 10 min; hold 2 min; return to 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | ~245 nm (Verify with UV scan) |
Rationale: The use of a gradient elution ensures that any less polar impurities are effectively eluted from the column, preventing carryover between injections. Formic acid is a common mobile phase modifier that improves peak shape for basic compounds and is compatible with mass spectrometry if the method is transferred.[11]
Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in a 50:50 mixture of Acetonitrile and Water. Use sonication if necessary to ensure complete dissolution.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the initial mobile phase composition (95:5 Water:ACN).
-
Sample Preparation (1 mg/mL nominal): Accurately weigh the sample to obtain a final concentration of approximately 1 mg/mL in a 50:50 Water:ACN diluent.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to protect the column and instrument from particulate matter.[12]
Method Validation and Data Analysis This method should be validated according to ICH Q2(R2) guidelines.[13][14]
-
Specificity: Ensure no interference from placebo or known impurities at the retention time of the analyte.
-
Linearity: Construct a calibration curve by plotting the peak area against the concentration of the calibration standards. A linear regression should yield a correlation coefficient (r²) > 0.999.
-
Accuracy & Precision: Assessed by analyzing replicate preparations of samples spiked at different concentration levels (e.g., 80%, 100%, 120%). Acceptance criteria are typically 98.0-102.0% recovery for accuracy and <2% RSD for precision.[15]
-
Limit of Quantification (LOQ): The lowest concentration that can be reliably quantified with acceptable precision and accuracy.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is designed for the highly sensitive and selective quantification of this compound, ideal for impurity profiling or bioanalytical applications.
Principle of Operation
The method couples the separation power of UPLC/HPLC with the specificity of tandem mass spectrometry.[7] The analyte is ionized, typically using electrospray ionization (ESI), and the precursor ion corresponding to its molecular weight is selected. This ion is fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and reduces chemical noise, enabling ultra-low detection limits.[11][16]
Experimental Protocol
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. americanelements.com [americanelements.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. epa.gov [epa.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. fda.gov [fda.gov]
- 14. ICH Official web site : ICH [ich.org]
- 15. demarcheiso17025.com [demarcheiso17025.com]
- 16. Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies | MDPI [mdpi.com]
Application Notes & Protocols: High-Throughput Screening Assays Using 4-Methyl-2-(methylsulfonyl)pyrimidine
Introduction: The Emerging Role of Sulfonylpyrimidines in Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2] Within this class, 2-sulfonylpyrimidines are gaining significant attention as a privileged chemical motif. Compounds like 4-Methyl-2-(methylsulfonyl)pyrimidine represent a class of molecules with tunable reactivity, making them valuable tools in modern drug discovery.[3][4][5] Initially seen as synthetic intermediates, their potential as covalent modifiers of biological targets, particularly through reaction with cysteine residues, has expanded their utility.[4][6] This reactivity, combined with the pyrimidine core's ability to participate in hydrogen bonding and other non-covalent interactions, makes them ideal candidates for screening against various target classes, most notably protein kinases.[7][8][9]
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes.[8] Their dysregulation is a hallmark of many diseases, including cancer, making them a primary focus for drug development.[7][8] High-throughput screening (HTS) is an essential methodology for identifying novel kinase inhibitors from large compound libraries.[7][8][9][10] This document provides detailed application notes and protocols for utilizing compound libraries containing scaffolds such as this compound in two primary HTS campaigns: a biochemical kinase activity assay and a cell-based cytotoxicity screen.
Principle of the Assays
This guide details two complementary HTS assays to evaluate the potential of a compound library featuring the this compound scaffold.
-
Biochemical Screen: TR-FRET Kinase Activity Assay. This assay directly measures the enzymatic activity of a target kinase. It uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), a robust technology for HTS.[11][12] The assay quantifies the phosphorylation of a specific substrate by the kinase. Inhibition of the kinase by a test compound, such as a sulfonylpyrimidine derivative, results in a decreased phosphorylation signal, allowing for the identification of potent inhibitors.[13][14]
-
Cell-Based Screen: Luminescent Cell Viability/Cytotoxicity Assay. This secondary assay assesses the effect of hit compounds on cell health.[15][16][17][18] It is a crucial step to distinguish between specific kinase inhibitors and compounds that are broadly cytotoxic. The assay measures intracellular ATP levels, a key indicator of metabolically active, viable cells.[15][16][17] A decrease in ATP levels signifies cell death or metabolic impairment.[15][18]
Logical Workflow for a Screening Campaign
A typical HTS campaign using a sulfonylpyrimidine library follows a logical progression from primary biochemical screening to secondary cell-based validation. This workflow ensures that resources are focused on the most promising and biologically relevant compounds.
Caption: High-throughput screening (HTS) workflow for kinase inhibitor discovery.
PART 1: Biochemical Screening Protocol
Assay: LanthaScreen® TR-FRET Kinase Activity Assay
This protocol is adapted for a generic serine/threonine kinase and is based on the robust LanthaScreen® TR-FRET technology.[13][14] It measures the phosphorylation of a fluorescein-labeled substrate by a terbium-labeled anti-phospho-substrate antibody.
Materials & Reagents:
-
Target Kinase: e.g., cRAF, HIPK2, or another kinase of interest.[9][14]
-
Substrate: Fluorescein-labeled peptide/protein substrate (e.g., Fluorescein-MAP2K1).[14]
-
Antibody: Terbium (Tb)-labeled anti-phospho-substrate antibody.
-
ATP: Adenosine 5'-triphosphate.
-
Assay Plates: Low-volume, 384-well plates (e.g., Corning #3676).
-
Compound Plates: 384-well plates containing this compound and other library compounds dissolved in 100% DMSO.
-
Buffers:
-
Kinase Reaction Buffer (1X): 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
TR-FRET Dilution Buffer: Used for antibody and stop solutions.
-
Stop/Detection Solution: 20 mM EDTA and 4 nM Tb-labeled antibody in TR-FRET Dilution Buffer.[14]
-
Step-by-Step Methodology:
-
Compound Plating (Dose-Response):
-
Prepare a 10-point, 3-fold serial dilution of the test compounds (starting from 1 mM stock) in 100% DMSO in a 96-well plate.
-
Using an acoustic liquid handler (e.g., Echo®), transfer 50 nL of each compound concentration from the dilution plate to the 384-well assay plates. This creates a final compound concentration range from 10 µM to 0.5 nM in the 10 µL final assay volume.
-
For controls, transfer 50 nL of DMSO to "maximum activity" (0% inhibition) and "no enzyme" (100% inhibition) wells.
-
-
Reagent Preparation:
-
Prepare a 2X Kinase/Substrate solution in Kinase Reaction Buffer. The final concentration in the well should be optimized for the specific kinase, typically in the low nM range, and the substrate concentration should be at its Km value (e.g., 200 nM).[14]
-
Prepare a 2X ATP solution in Kinase Reaction Buffer. The concentration should be at the apparent ATP-Km for the kinase to sensitively detect ATP-competitive inhibitors.[19]
-
-
Kinase Reaction:
-
Add 5 µL of the 2X Kinase/Substrate solution to all wells of the 384-well assay plate.
-
To initiate the kinase reaction, add 5 µL of the 2X ATP solution to all wells except the "no enzyme" controls (add 5 µL of Kinase Reaction Buffer instead).
-
The final reaction volume is 10 µL.
-
Seal the plate and centrifuge briefly (1 min at 1000 rpm).
-
Incubate the reaction for 60 minutes at room temperature.
-
-
Reaction Termination and Detection:
-
Prepare the Stop/Detection Solution containing 20 mM EDTA and 4 nM Tb-antibody.
-
Add 10 µL of the Stop/Detection Solution to all wells. The final volume is now 20 µL.
-
Seal the plate, centrifuge briefly, and incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader (e.g., PHERAstar FSX, EnVision).
-
Set the reader to excite at 340 nm and record emission at two wavelengths: 495 nm (Terbium donor) and 520 nm (Fluorescein acceptor).
-
The TR-FRET ratio (520 nm emission / 495 nm emission) is calculated for each well.
-
Data Analysis and Interpretation:
The primary output is the TR-FRET ratio, which is proportional to the amount of phosphorylated substrate.[13]
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Ratio_Compound - Ratio_Min) / (Ratio_Max - Ratio_Min))
-
Ratio_Compound: TR-FRET ratio from a well with a test compound.
-
Ratio_Max: Average ratio from DMSO-only wells (0% inhibition).
-
Ratio_Min: Average ratio from no-enzyme or high-concentration inhibitor control wells (100% inhibition).
-
-
Determine IC₅₀ Values:
-
Plot the Percent Inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
-
| Parameter | Typical Value | Purpose |
| Assay Volume | 10 µL (reaction), 20 µL (final) | Miniaturization for HTS |
| Compound Concentration | 0.5 nM to 10 µM | Determines dose-dependent inhibition |
| Kinase Concentration | Low nM range (EC₅₀ value) | Ensures assay is in the linear range |
| Substrate Concentration | At or near Km (e.g., 200 nM)[14] | Provides optimal signal window |
| ATP Concentration | At or near Km | Increases sensitivity for ATP-competitive inhibitors |
| Incubation Time | 60 min (kinase), 60 min (detection) | Allows reaction and binding to reach equilibrium |
| Z'-factor | > 0.6 | A measure of assay quality and robustness |
PART 2: Cell-Based Counter-Screening Protocol
Assay: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol uses the CellTiter-Glo® assay to measure the number of viable cells in culture by quantifying ATP.[15][16][17][18] It is a robust, homogeneous "add-mix-measure" assay ideal for HTS formats.[15][16][17]
Materials & Reagents:
-
Cell Line: A relevant cancer cell line (e.g., A549, HCT116) cultured in appropriate medium with serum.
-
Assay Plates: Opaque-walled, 384-well plates suitable for luminescence measurements.
-
Compound Plates: Plates with serially diluted compounds, prepared as in the biochemical assay.
-
Control Compound: Staurosporine (a potent, non-selective kinase inhibitor known to induce apoptosis).
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count cells, then dilute to the desired seeding density (e.g., 1000-5000 cells/well) in culture medium.
-
Dispense 25 µL of the cell suspension into each well of the 384-well opaque-walled plates.
-
Include "no cell" control wells containing 25 µL of medium only for background measurement.
-
Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Using an acoustic liquid handler, transfer ~25-50 nL of compounds from the dose-response plates to the cell plates.
-
The final concentrations should mirror those used in the biochemical assay.
-
Incubate the plates for 48-72 hours at 37°C, 5% CO₂. The incubation time should be sufficient to observe cytotoxic or cytostatic effects.
-
-
Luminescence Measurement:
-
Remove the plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes.[16]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (25 µL).[15][16]
-
Place the plates on an orbital shaker for 2 minutes to induce cell lysis and mix the contents.[16]
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.[15][16]
-
-
Data Acquisition:
-
Read the luminescence on a plate reader with a "glow" luminescence protocol.
-
Data Analysis and Interpretation:
The luminescent signal is directly proportional to the amount of ATP and, therefore, the number of viable cells.[15][17]
-
Calculate Percent Viability: % Viability = 100 * (RLU_Compound - RLU_Bkg) / (RLU_Vehicle - RLU_Bkg)
-
RLU_Compound: Relative Luminescence Units from a compound-treated well.
-
RLU_Vehicle: Average RLU from DMSO-treated wells (100% viability).
-
RLU_Bkg: Average RLU from "no cell" background wells.
-
-
Determine GI₅₀ Values:
-
Plot the Percent Viability against the logarithm of the compound concentration.
-
Fit the data using a 4PL model to determine the GI₅₀ (Growth Inhibition 50) value, the concentration at which cell viability is reduced by 50%.
-
| Parameter | Typical Value | Purpose |
| Cell Seeding Density | 1,000-5,000 cells/well | Ensures logarithmic growth and optimal signal |
| Treatment Duration | 48-72 hours | Allows for observation of anti-proliferative effects |
| Final Assay Volume | 50 µL | Standard for 384-well format |
| Reagent Volume | 25 µL | 1:1 ratio with culture volume as recommended[16] |
| Signal Stabilization | 10 minutes | Ensures a stable, reproducible luminescent signal[16] |
Integrated Data Interpretation
By comparing the results from the biochemical and cell-based assays, a researcher can classify the hit compounds.
Caption: Interpreting HTS data by comparing biochemical and cell-based results.
A desirable hit, like those from the this compound library, would exhibit low IC₅₀ values in the biochemical assay and correspondingly low GI₅₀ values in a relevant cancer cell line, indicating on-target cellular activity.
Safety & Handling
Compounds such as this compound are research chemicals with unknown toxicological properties.[20] Standard laboratory safety precautions should be followed.
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[21][22]
-
Storage: Store compounds in a cool, dry, and well-ventilated place, tightly sealed.[21]
-
Disposal: Dispose of chemical waste according to institutional and local regulations.[21]
References
-
von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. ChemBioChem, 6(3), 481-490. Retrieved from [Link]
-
Semantic Scholar. (n.d.). High-Throughput Screening for Kinase Inhibitors. Retrieved from [Link]
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73.
-
Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. Retrieved from [Link]
-
Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]
-
Pichon, M., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. Retrieved from [Link]
-
S. S. S. V., Ramana, M. V., & Saini, R. P. (2014). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. Journal of Medical and Bioengineering, 3(4). Retrieved from [Link]
-
Barthels, F., et al. (2021). 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. Frontiers in Molecular Biosciences. Retrieved from [Link]
-
BMG Labtech. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. Retrieved from [Link]
-
Revvity. (2024, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. Retrieved from [Link]
-
H3 Biomedicine Inc. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Biochemistry. Retrieved from [Link]
-
Promega UK. (2021, April 21). CellTiter Glo® 2 0 Cell Viability Assay. YouTube. Retrieved from [Link]
-
Pichon, M., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. Retrieved from [Link]
-
Pichon, M., et al. (2023). 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. ChemRxiv. Retrieved from [Link]
-
Almansa, C., et al. (2008). Novel 2-(4-methylsulfonylphenyl)pyrimidine derivatives as highly potent and specific COX-2 inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
-
Matsuda, A., et al. (1999). Synthesis of novel 4'-C-methyl-pyrimidine nucleosides and their biological activities. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Wang, Y., et al. (2023). Design, Synthesis and Bioactivity of Novel Pyrimidine Sulfonate Esters Containing Thioether Moiety. Molecules. Retrieved from [Link]
-
ResearchGate. (2025, August 6). [Synthesis and antitumor activities of pyrimidines]. Retrieved from [Link]
-
World Journal of Advanced Research and Reviews. (n.d.). An overview on synthesis and biological activity of pyrimidines. Retrieved from [Link]
Sources
- 1. Design, Synthesis and Bioactivity of Novel Pyrimidine Sulfonate Esters Containing Thioether Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjarr.com [wjarr.com]
- 3. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High‐Throughput Screening for Kinase Inhibitors | Semantic Scholar [semanticscholar.org]
- 8. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
- 13. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 16. promega.com [promega.com]
- 17. CellTiter-Glo® Luminescent Cell Viability Assay [promega.in]
- 18. selectscience.net [selectscience.net]
- 19. reactionbiology.com [reactionbiology.com]
- 20. cleanchemlab.com [cleanchemlab.com]
- 21. fishersci.com [fishersci.com]
- 22. fishersci.com [fishersci.com]
Synthesis of 4-Methyl-2-(methylsulfonyl)pyrimidine analogs for SAR studies
Application Note & Protocol
Topic: Synthesis of 4-Methyl-2-(methylsulfonyl)pyrimidine Analogs for Structure-Activity Relationship (SAR) Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 2-Sulfonylpyrimidine Scaffold in Drug Discovery
The pyrimidine core is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. When substituted at the C2 position with a methylsulfonyl (–SO₂Me) group, the scaffold becomes a highly versatile electrophilic partner in chemical biology and drug discovery. The sulfone acts as an excellent leaving group, making the C2 position susceptible to nucleophilic aromatic substitution (SₙAr) by biological nucleophiles, most notably the thiol side chain of cysteine residues in proteins.[1][2]
This reactivity has established 2-sulfonylpyrimidines as valuable "warheads" for designing targeted covalent inhibitors (TCIs).[3][4] TCIs can offer enhanced potency, prolonged duration of action, and improved therapeutic indices by forming a stable covalent bond with their target protein. Beyond covalent inhibition, the 2-methylsulfonyl group can also serve as a key pharmacophoric element, engaging in hydrogen bonding or acting as a metabolic blocker.
Structure-Activity Relationship (SAR) studies are fundamental to optimizing lead compounds. For the this compound series, SAR exploration involves systematically modifying the pyrimidine core and observing the resulting changes in biological activity, selectivity, and pharmacokinetic properties. The synthetic accessibility of this scaffold allows for the creation of diverse analog libraries to probe these relationships. This guide provides a comprehensive overview of the synthetic strategy and detailed protocols for preparing these valuable research compounds.
General Synthetic Strategy
The most direct and reliable route to this compound and its analogs is a two-step sequence starting from a corresponding 2-halopyrimidine or, more commonly, a 2-mercaptopyrimidine precursor. The overall workflow is outlined below.
Figure 1: General workflow for the synthesis of 2-(methylsulfonyl)pyrimidine analogs.
The causality behind this strategy is robust:
-
Thioether Formation: The initial step involves creating a 2-(methylthio)pyrimidine intermediate. This is typically achieved either by S-methylation of a 2-mercaptopyrimidine precursor or by nucleophilic substitution of a 2-chloropyrimidine with sodium thiomethoxide.[5] The thioether is stable, easily purified, and serves as the direct precursor for the sulfone.
-
Oxidation: The electron-rich sulfur of the thioether is readily oxidized to the corresponding sulfone. This transformation is critical as it converts the sulfur moiety into a potent electron-withdrawing group and an excellent leaving group, thereby activating the C2 position of the pyrimidine ring for nucleophilic attack.[6][7] A variety of oxidants can be employed, allowing for flexibility based on substrate tolerance and laboratory safety protocols.[6][8]
Detailed Protocol: Synthesis of this compound
This protocol details the synthesis of the parent compound of the series, starting from the commercially available 4-methyl-2-mercaptopyrimidine.
Part A: Synthesis of 4-Methyl-2-(methylthio)pyrimidine (Intermediate 2)
This step involves the S-methylation of the starting mercaptopyrimidine. Using a base like potassium carbonate is crucial for deprotonating the thiol, forming the more nucleophilic thiolate anion, which readily attacks the methyl iodide.
Reaction Scheme: (Self-correction: Image generation is not possible. A descriptive scheme is provided.) 4-Methyl-2-mercaptopyrimidine reacts with methyl iodide in the presence of potassium carbonate in acetone to yield 4-methyl-2-(methylthio)pyrimidine.
Materials & Reagents:
| Reagent | MW ( g/mol ) | Equivalents | Amount |
| 4-Methyl-2-mercaptopyrimidine (1) | 126.18 | 1.0 | 5.00 g |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.5 | 8.21 g |
| Methyl Iodide (MeI) | 141.94 | 1.1 | 2.75 mL |
| Acetone | - | - | 100 mL |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-methyl-2-mercaptopyrimidine (1 ) (5.00 g, 39.6 mmol) and acetone (100 mL).
-
Add potassium carbonate (8.21 g, 59.4 mmol) to the suspension.
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add methyl iodide (2.75 mL, 43.6 mmol) dropwise to the stirring suspension over 5 minutes.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the inorganic salts. Wash the filter cake with additional acetone (2 x 20 mL).
-
Concentrate the filtrate under reduced pressure to obtain a crude solid.
-
Recrystallize the crude product from a minimal amount of hot ethanol to afford 4-methyl-2-(methylthio)pyrimidine (2) as a white crystalline solid.
-
Dry the product under vacuum. (Expected yield: >90%).
Part B: Synthesis of this compound (Target Compound 3)
The oxidation of the thioether to the sulfone is an exothermic reaction. Using meta-chloroperoxybenzoic acid (m-CPBA) is highly efficient but requires careful temperature control to prevent side reactions. The choice of dichloromethane (DCM) as a solvent is ideal due to its inertness and ease of removal.
Reaction Scheme: (Self-correction: Image generation is not possible. A descriptive scheme is provided.) 4-Methyl-2-(methylthio)pyrimidine is oxidized by m-CPBA in DCM to produce this compound.
Materials & Reagents:
| Reagent | MW ( g/mol ) | Equivalents | Amount |
| 4-Methyl-2-(methylthio)pyrimidine (2) | 140.21 | 1.0 | 4.00 g |
| m-CPBA (77% max) | 172.57 | 2.2 | ~9.2 g |
| Dichloromethane (DCM) | - | - | 120 mL |
| Saturated aq. NaHCO₃ | - | - | As needed |
| Saturated aq. Na₂S₂O₃ | - | - | As needed |
Procedure:
-
Dissolve 4-methyl-2-(methylthio)pyrimidine (2 ) (4.00 g, 28.5 mmol) in dichloromethane (120 mL) in a 250 mL round-bottom flask with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice-water bath.
-
Add m-CPBA (approx. 9.2 g, ~41 mmol, accounting for purity) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.
-
Monitor the reaction by TLC (Eluent: 50% Ethyl Acetate in Hexanes). The disappearance of the starting material and the formation of a more polar product spot indicates reaction completion. A sulfoxide intermediate may be observed.
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution (~30 mL) to destroy excess peroxide.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to remove meta-chlorobenzoic acid, and finally with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude solid by column chromatography on silica gel (eluting with a gradient of 20-50% ethyl acetate in hexanes) or by recrystallization from ethyl acetate/hexanes to yield This compound (3) as a white solid. (Expected yield: 80-90%).
Framework for SAR Analog Synthesis
The true power of this synthetic route lies in its adaptability for creating a library of analogs. Modifications can be introduced at the C4, C5, and C6 positions of the pyrimidine ring.
Figure 2: Logic diagram for SAR exploration around the 2-sulfonylpyrimidine scaffold.
Rationale for Analog Design:
-
Position 5 Substitution: This position has the most profound electronic impact on the SₙAr reactivity at C2.[3][9]
-
Electron-Withdrawing Groups (EWGs): Introducing groups like nitro (–NO₂) or ester (–CO₂Me) at C5 significantly increases the electrophilicity of the C2 position, leading to a dramatic increase in the rate of reaction with nucleophiles.[3] This can be desirable for enhancing covalent modification rates.
-
Electron-Donating Groups (EDGs): Conversely, groups like methoxy (–OMe) will decrease reactivity, which can be useful for fine-tuning the electrophilicity to reduce off-target reactions.
-
-
Position 4/6 Substitution: Modifications here primarily influence sterics and solubility, and can form key interactions with the target protein.
-
Varying Alkyl/Aryl Groups: Replacing the 4-methyl group with larger alkyl groups, cyclopropyl, or aryl rings can probe steric tolerance in a binding pocket.
-
Introducing Polar Groups: Using precursors that lead to methoxy or trifluoromethyl groups can alter solubility and introduce new hydrogen bonding opportunities or block metabolic pathways.[10]
-
General Protocol for Analog Synthesis:
The synthesis follows the same two-step thioether formation and oxidation sequence. The key is to source or synthesize the appropriately substituted pyrimidine precursors. Many 4,6-disubstituted-2-mercaptopyrimidines can be synthesized via cyclocondensation reactions of thiourea with a corresponding 1,3-dicarbonyl compound.[5] Subsequent halogenation or nitration can be used to functionalize the C5 position before the core two-step synthesis.
Conclusion
The synthetic pathway to this compound and its analogs is efficient, scalable, and highly adaptable for medicinal chemistry programs. By leveraging a straightforward two-step process of thioether formation followed by oxidation, researchers can readily access a diverse library of compounds. The strategic modification of substituents on the pyrimidine ring provides a powerful tool to modulate electrophilic reactivity and probe structure-activity relationships, ultimately enabling the optimization of compounds for enhanced potency, selectivity, and drug-like properties.
References
-
Pichon, M. M., Drelinkiewicz, D., Lozano, D., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. [Link]
-
Guan, T., et al. (2015). Methylsulfone as a leaving group for synthesis of hyperbranched poly(arylene pyrimidine ether)s by nucleophilic aromatic substitution. RSC Advances. [Link]
-
Patel, M. J., et al. (2022). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Biochemistry. [Link]
-
Baud, M. G. J., et al. (2023). 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. ChemRxiv. [Link]
-
Patel, M. J., et al. (2022). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. National Institutes of Health (PMC). [Link]
-
Xu, D., Zhu, Z., Xu, H., & Wang, Z. (2013). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Journal of the Korean Chemical Society. [Link]
-
Adhikari, S., et al. (2021). Iterative Exponential Growth of Oxygen-Linked Aromatic Polymers Driven by Nucleophilic Aromatic Substitution Reactions. Frontiers in Chemistry. [Link]
-
Pichon, M. M., et al. (2022). 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. ResearchGate. [Link]
-
Xu, D., Zhu, Z., & Wang, Z. (2013). A Convenient Synthesis of 4,6-Dimethyl-2-(Methylsulfonyl)Pyrimidine. ResearchGate. [Link]
-
Guan, T., et al. (2015). Methylsulfone as a leaving group for synthesis of hyperbranched poly(arylene pyrimidine ether)s by nucleophilic aromatic substitution. ResearchGate. [Link]
-
Xu, D., et al. (2013). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. ResearchGate. [Link]
-
An efficient and convenient approach for the preparation of functionalized 2-(methylsulfonyl)pyrimidine derivatives. ResearchGate. [Link]
-
Orjales, A., et al. (2008). Novel 2-(4-methylsulfonylphenyl)pyrimidine derivatives as highly potent and specific COX-2 inhibitors. PubMed. [Link]
-
Baud, M. G. J., et al. (2023). 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation (Version 1). ChemRxiv. [Link]
-
Preparation method of 4, 6-dimethyl-2-methylsulfonyl pyrimidine. WIPO Patentscope. [Link]
-
Freeman, F., et al. (2008). Electrochemical Oxidation of 2-pyrimidinethiols and Theoretical Study of Their Dimers, Disulfides, Sulfenyl Radicals, and Tautomers. PubMed. [Link]
-
Sulfone synthesis by oxidation. Organic Chemistry Portal. [Link]
-
Scott, J. D., et al. (2018). Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate. ACS Medicinal Chemistry Letters. [Link]
-
Zhang, Y., et al. (2010). Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines. PubMed. [Link]
-
Boruah, A., et al. (2015). Synthesis of Unsymmetrical Sulfides and Their Oxidation to Sulfones to Discover Potent Antileishmanial Agents. PubMed. [Link]
-
Mohamed, T., et al. (2011). Design, synthesis and structure-activity relationship (SAR) studies of 2,4-disubstituted pyrimidine derivatives: dual activity as cholinesterase and Aβ-aggregation inhibitors. PubMed. [Link]
-
Zhabanov, A. A., et al. (2024). A reagent to access methyl sulfones. Nature Communications. [Link]
Sources
- 1. Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Sulfone synthesis by oxidation [organic-chemistry.org]
- 7. Synthesis of Unsymmetrical Sulfides and Their Oxidation to Sulfones to Discover Potent Antileishmanial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Methyl-2-(methylsulfonyl)pyrimidine by HPLC
Welcome to the technical support center for the purification of 4-Methyl-2-(methylsulfonyl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during HPLC purification of this key intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its HPLC purification?
A1: Understanding the structure of this compound is the foundation for developing a robust purification method.
-
Structure and Polarity: The molecule contains a pyrimidine ring with two nitrogen atoms, making it a basic compound. The presence of the polar methylsulfonyl group enhances its solubility in polar solvents.[1] This overall polarity means that while reversed-phase (RP) chromatography is the standard approach, special consideration is needed for retention.[2][3]
-
pKa: As a pyrimidine derivative, the molecule's basic nitrogens can be protonated. The pKa of the analyte is a critical parameter. Operating the mobile phase pH near the pKa can lead to inconsistent ionization and peak shape problems.[4] For basic compounds, it is often recommended to work at a low pH (pH 2-4) to ensure the analyte is fully protonated or at a high pH (pH > 8) to keep it neutral, assuming the column is stable under these conditions.
-
Solubility: The compound is typically a white crystalline powder.[5] Its solubility is influenced by the methyl and methylsulfonyl groups.[5] Always ensure your sample is fully dissolved in a solvent compatible with the mobile phase to prevent precipitation on the column, which can cause split peaks and pressure issues.[4]
Q2: How do I select an appropriate HPLC column for this purification?
A2: Column selection is paramount for achieving good resolution and peak shape.
-
Stationary Phase Chemistry: For polar compounds like this pyrimidine derivative, a standard C18 column may not provide sufficient retention. Consider using a reversed-phase column specifically designed for polar analytes.[6][7] These often feature:
-
Polar-Embedded Groups: These phases have a polar group (e.g., amide, carbamate) embedded in the alkyl chain, which helps prevent phase collapse in highly aqueous mobile phases and offers alternative selectivity.
-
Polar End-capping: This technology neutralizes many of the residual silanol groups on the silica surface that can cause peak tailing with basic compounds.
-
Lower Ligand Density C18: A less dense packing of C18 chains allows for better interaction of polar analytes with the silica surface.
-
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar impurities or related compounds that are difficult to retain in reversed-phase, HILIC is a powerful alternative.[8][9] HILIC columns use a polar stationary phase with a mobile phase rich in organic solvent.[8]
Table 1: Recommended Starting Columns for this compound Purification
| Column Type | Stationary Phase | Particle Size (µm) | Key Advantages |
|---|---|---|---|
| Reversed-Phase | C18 with Polar End-capping | 3.5 - 5 | Good starting point, minimizes silanol interactions.[10] |
| Reversed-Phase | Polar-Embedded C18 | 3.5 - 5 | Enhanced retention for polar compounds, stable in high aqueous mobile phases. |
| HILIC | Unbonded Silica or Amide | 3.5 - 5 | Excellent retention for highly polar analytes, orthogonal selectivity to RP.[6] |
Q3: What is a good starting point for mobile phase development?
A3: A systematic approach to mobile phase optimization is crucial for a successful separation.[11][12]
-
Solvent Selection: The most common mobile phases for reversed-phase HPLC are mixtures of water and an organic solvent like acetonitrile (ACN) or methanol (MeOH).[13] Acetonitrile is often preferred for its lower viscosity and better UV transparency.
-
pH Control: Due to the basic nature of the pyrimidine ring, controlling the mobile phase pH is critical to achieve symmetric peaks. Adding an acid modifier is standard practice.
-
Recommendation: Start with a mobile phase of 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA) in both Water (Solvent A) and Acetonitrile (Solvent B) . This will maintain a low pH (around 2.5-3.0), ensuring the pyrimidine nitrogens are protonated and minimizing interactions with silica silanols.[10]
-
-
Initial Gradient: A broad scouting gradient is the best way to determine the approximate elution conditions.
-
Protocol: Start with a linear gradient from 5% to 95% Solvent B over 15-20 minutes. This will reveal the retention time of your target compound and any impurities present. Based on this, you can develop a more focused gradient to improve resolution where needed.[13]
-
Troubleshooting Guide
This section addresses the most common chromatographic problems in a question-and-answer format, providing a logical framework for diagnosis and resolution.
Problem 1: My peak is tailing severely. What are the causes and how can I fix it?
A: Peak tailing is the most frequent issue when purifying basic compounds and is characterized by an asymmetrical peak with a "tail" extending from the back.
-
Primary Cause: Secondary Interactions: The primary cause is often the interaction between the protonated basic analyte and negatively charged, deprotonated silanol groups on the silica surface of the HPLC column.[10] This leads to more than one retention mechanism, causing the peak to tail.[10]
-
Solutions:
-
Lower the Mobile Phase pH: Ensure your mobile phase contains an acidic modifier like 0.1% FA or TFA. This suppresses the ionization of silanol groups, minimizing the unwanted ionic interactions.[10]
-
Use a High-Purity, End-capped Column: Modern columns are manufactured with high-purity silica and are extensively end-capped to cover most active silanol sites. If you are using an older column, switching to a newer one can significantly improve peak shape.
-
Add a Competing Base: In some cases, adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can occupy the active sites on the column, preventing the analyte from interacting with them. However, this can suppress ionization in MS detection and should be used cautiously.
-
Check for Column Contamination: If tailing develops over time, the column inlet frit may be partially blocked, or the guard column may be contaminated.[14][15] Try back-flushing the column or replacing the guard column.[16]
-
Problem 2: My peak is fronting (looks like a shark fin). Why is this happening?
A: Peak fronting, where the peak slopes forward, is less common than tailing but points to specific issues.[17]
-
Primary Cause: Column Overload: The most common cause of peak fronting is injecting too much sample mass onto the column.[17][18] The stationary phase becomes saturated, and excess analyte molecules cannot interact with it, causing them to travel faster through the column and elute earlier.[17] This is particularly common in preparative chromatography.
-
Solutions:
-
Dilute the Sample: The simplest fix is to dilute your sample (e.g., by a factor of 5 or 10) and reinject the same volume.[17] If the peak shape becomes symmetrical, you have confirmed column overload.
-
Reduce Injection Volume: If you cannot dilute the sample, reduce the injection volume.[18]
-
Check Solvent Mismatch: If your sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., pure ACN when the gradient starts at 5% ACN), it can cause peak distortion.[4][18] If possible, dissolve your sample in the initial mobile phase.[16]
-
Problem 3: I am not getting enough separation between my main peak and an impurity.
A: Poor resolution requires a systematic optimization of the chromatographic conditions to improve selectivity.
-
Causes: Insufficient difference in the retention of two components, or excessive peak broadening.
-
Solutions:
-
Optimize the Gradient: If peaks are eluting too close together, flatten the gradient around the elution time of the target compounds.[16] A shallower gradient increases the interaction time with the stationary phase and can significantly improve resolution.
-
Change Organic Modifier: The choice of organic solvent can alter selectivity. If you are using acetonitrile, try substituting it with methanol, or vice-versa.[11] The different solvent properties can change the elution order and improve separation.
-
Change Stationary Phase: If mobile phase optimization is insufficient, the column chemistry may not be suitable. Switching to a column with a different stationary phase (e.g., from a C18 to a Phenyl-Hexyl or a Polar-Embedded phase) provides a different selectivity and can resolve co-eluting peaks.[19]
-
Increase Column Efficiency: Use a longer column or a column with smaller particles (if your HPLC system can handle the backpressure).[10] This generates narrower peaks, which are easier to resolve.
-
Workflow & Troubleshooting Diagrams
To visualize the process, the following diagrams outline the purification workflow and a logical troubleshooting tree.
Caption: High-level workflow for HPLC purification.
Sources
- 1. CAS 35144-22-0: 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 5. nbinno.com [nbinno.com]
- 6. waters.com [waters.com]
- 7. UHPLC Column for Highly Polar Basic Compounds | Phenomenex [phenomenex.com]
- 8. glsciencesinc.com [glsciencesinc.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. mastelf.com [mastelf.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. HPLC Troubleshooting Guide [scioninstruments.com]
- 17. youtube.com [youtube.com]
- 18. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 19. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
Technical Support Center: Synthesis of 4-Methyl-2-(methylsulfonyl)pyrimidine
A Guide for Researchers, Scientists, and Drug Development Professionals
I. Synthetic Pathways and Key Intermediates
The synthesis of 4-Methyl-2-(methylsulfonyl)pyrimidine typically proceeds through one of two primary routes, each with its own set of potential challenges and side product profiles.
Route 1: Oxidation of a Thioether Precursor
This common and efficient method involves the oxidation of a 2-(methylthio)pyrimidine derivative.
DOT Script: Oxidation Pathway
Caption: Nucleophilic substitution on 2-chloro-4-methylpyrimidine.
II. Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Frequently Asked Questions
Q1: My oxidation reaction is sluggish and gives a mixture of the desired sulfone and the sulfoxide byproduct. How can I drive the reaction to completion?
A1: Incomplete oxidation is a frequent challenge, resulting in the formation of 4-methyl-2-(methylsulfinyl)pyrimidine. Several factors can contribute to this issue:
-
Insufficient Oxidant: The stoichiometry of the oxidizing agent is critical. While a molar equivalent may seem sufficient, in practice, a slight excess is often required to ensure complete conversion.
-
Reaction Temperature: Oxidation reactions are often exothermic. Insufficient cooling can lead to side reactions, while a temperature that is too low can result in a sluggish reaction. Gradual addition of the oxidant at a controlled temperature is recommended.
-
Choice of Oxidant: While hydrogen peroxide is a common choice, other oxidants like meta-chloroperoxybenzoic acid (m-CPBA) can be more effective for complete oxidation to the sulfone. [1] Troubleshooting Steps:
-
Increase Oxidant Stoichiometry: Incrementally increase the molar equivalents of the oxidizing agent (e.g., from 2.0 to 2.2 equivalents of H₂O₂).
-
Optimize Temperature: Monitor the internal reaction temperature and maintain it within the optimal range for the chosen oxidant. For m-CPBA, reactions are often initiated at 0°C and then allowed to warm to room temperature. [1]3. Consider a Different Oxidant: If issues persist with hydrogen peroxide, switching to m-CPBA in a suitable solvent like dichloromethane (DCM) may provide better results.
Q2: I observe a significant amount of unreacted 2-chloro-4-methylpyrimidine in my nucleophilic substitution reaction. What are the likely causes?
A2: Low conversion in the nucleophilic substitution pathway can be due to several factors:
-
Nucleophile Quality: The sulfinate salt (e.g., sodium methanesulfinate) can be hygroscopic. The presence of moisture can deactivate the nucleophile.
-
Solvent Choice: The solvent plays a crucial role in dissolving the reactants and facilitating the reaction. Aprotic polar solvents like DMF or DMSO are generally effective.
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to decomposition of the starting materials or the product.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry the sulfinate salt under vacuum before use and use anhydrous solvents.
-
Solvent Screening: If solubility is an issue, consider a solvent screen to identify a more suitable medium.
-
Temperature Optimization: Gradually increase the reaction temperature while monitoring the reaction progress by TLC or HPLC to find the optimal balance between reaction rate and side product formation.
Q3: My final product shows an impurity with a mass corresponding to a di-substituted pyrimidine. What is this and how can I avoid it?
A3: The formation of a di-substituted byproduct, such as 2,4-bis(methylsulfonyl)-6-methylpyrimidine, can occur under certain conditions, particularly if there are other reactive sites on the pyrimidine ring. While less common for 4-methylpyrimidine, it's a possibility if the reaction conditions are harsh. A patent for a similar compound, 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine, mentions the formation of a bis(methylsulfonyl) byproduct. [2] Mitigation Strategies:
-
Control Stoichiometry: Use a precise stoichiometry of the sulfinate salt to minimize the chance of double substitution.
-
Moderate Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times.
-
Purification: This type of byproduct can often be separated by column chromatography.
Side Product Identification and Characterization
A summary of potential side products and their characteristics is provided below.
| Side Product | Formation Pathway | Analytical Signature (Expected) | Mitigation Strategy |
| 4-Methyl-2-(methylsulfinyl)pyrimidine | Incomplete oxidation of 2-(methylthio)-4-methylpyrimidine | Mass spec: [M+H]+ corresponding to the sulfoxide. ¹H NMR: Different chemical shift for the methyl group protons compared to the sulfone. | Increase oxidant stoichiometry, optimize temperature, or change the oxidant. |
| Unreacted 2-chloro-4-methylpyrimidine | Incomplete nucleophilic substitution | Presence of starting material peaks in ¹H NMR and LC-MS. | Ensure anhydrous conditions, optimize solvent and temperature. |
| 2,4-bis(methylsulfonyl)-6-methylpyrimidine | Over-reaction during nucleophilic substitution | Mass spec: [M+H]+ corresponding to the di-substituted product. | Control stoichiometry and reaction conditions. |
III. Experimental Protocols
Protocol 1: Synthesis via Oxidation of 2-(Methylthio)-4-methylpyrimidine
This protocol is adapted from procedures for similar pyrimidine syntheses. [3][4][5]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(methylthio)-4-methylpyrimidine (1 equivalent) in a suitable solvent such as acetic acid. [4]2. Oxidant Addition: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of the oxidizing agent (e.g., 35% hydrogen peroxide, 2.2 equivalents) dropwise, maintaining the internal temperature below 10 °C. [4]3. Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite until a negative test with KI-starch paper is obtained.
-
Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Synthesis via Nucleophilic Substitution
This protocol is based on general principles of nucleophilic aromatic substitution on pyrimidine rings.
-
Reaction Setup: To a solution of 2-chloro-4-methylpyrimidine (1 equivalent) in an anhydrous polar aprotic solvent (e.g., DMF), add sodium methanesulfinate (1.1 equivalents) under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Purification: Collect the precipitated solid by filtration, wash with water, and dry under vacuum. If no solid forms, extract the aqueous layer with an organic solvent. The crude product can be further purified by recrystallization or column chromatography.
IV. Analytical Methods for Purity Assessment
Accurate assessment of product purity is essential. The following techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for quantifying the purity of the final product and detecting impurities. A C18 column with a gradient of water and acetonitrile (both with 0.1% formic acid or TFA) is a good starting point for method development.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation of the desired product and for identifying any side products that are present in significant amounts.
-
Mass Spectrometry (MS): Provides molecular weight information, which is invaluable for identifying the desired product and any unknown impurities.
V. Conclusion
The synthesis of this compound can be efficiently achieved through either the oxidation of its thioether precursor or via nucleophilic substitution. Careful control of reaction parameters such as stoichiometry, temperature, and solvent choice is paramount to minimizing the formation of side products. This guide provides a framework for troubleshooting common issues and optimizing the synthesis to obtain a high-purity product.
VI. References
-
Benchchem. Application Notes and Protocols for 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine in Organic Chemistry.
-
Xu, D., et al. (2010). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Journal of the Korean Chemical Society, 54(4), 487-489.
-
Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine. (2004). Google Patents. US6693194B2.
-
Xu, D., et al. (2013). A convenient synthesis of 4,6-dimethyl-2-(methylsulfonyl)pyrimidine. Journal of Chemical Research, 37(12), 720-721.
-
Convenient synthesis of 2-(methylsulfonyl)pyrimidine derivatives. (2011). Request PDF.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Chemistry of 4,6-Dimethyl-2-methylsulfonylpyrimidine: Synthesis and Structural Significance.
-
Benchchem. Troubleshooting unexpected side reactions in pyrimidine synthesis.
-
Fun, H. K., et al. (2011). 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2897.
-
Orjales, A., et al. (2008). Novel 2-(4-methylsulfonylphenyl)pyrimidine derivatives as highly potent and specific COX-2 inhibitors. Bioorganic & Medicinal Chemistry, 16(5), 2183-2199.
-
Słabik, T., et al. (2020). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Journal of the American Chemical Society, 142(3), 1569-1580.
-
van der Pijl, R., et al. (2018). Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N2-(4-(1,2-Dimethyl-1H-imidazol-5-yl)-2-methoxyphenyl)-N8-neopentyl-6-methylpyrido[3,4-d]pyrimidine-2,8-diamine (BOS172722). Journal of Medicinal Chemistry, 61(19), 8754-8773.
-
Method for preparing 4, 6 - dimethoxy -2 - methanesulfonyl pyrimidine. (2012). Google Patents. CN101747283B.
-
4-Chloro-2-(methylsulfonyl)pyrimidine synthesis. (n.d.). ChemicalBook.
-
4-(Dimethoxymethyl)-2-(methylsulfonyl)pyrimidine. (n.d.). ChemScene.
-
4-Bromo-2-(methylsulfonyl)pyrimidine. (n.d.). Sigma-Aldrich.
-
Pyrimidine Metabolism. (n.d.). SMPDB.
-
Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. (2003). Request PDF.
-
4-Chloro-2-(methylsulfonyl)pyrimidine. (n.d.). PubChem.
-
Rojas, K., et al. (2021). Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells. PLOS ONE, 16(10), e0258833.
Sources
Technical Support Center: Troubleshooting m-CPBA Oxidation of Methylthiopyrimidine
Welcome to the technical support center for the oxidation of methylthiopyrimidines using meta-chloroperoxybenzoic acid (m-CPBA). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthetic transformation. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to ensure your experiments are successful and reproducible.
Troubleshooting Guide
This section addresses specific problems that may arise during the m-CPBA oxidation of methylthiopyrimidines, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: The reaction is incomplete, and I'm recovering my starting material.
Potential Cause 1: Insufficient m-CPBA
The stoichiometry of m-CPBA is critical for driving the reaction to completion. For the oxidation of a sulfide to a sulfoxide, at least one equivalent of the oxidant is required.[1][2] For the further oxidation to a sulfone, at least two equivalents are necessary.[1][2] Commercially available m-CPBA is often not 100% pure (typically <77%) and can degrade over time, so it's crucial to account for its purity when calculating the required amount.[3]
Solution:
-
Titrate your m-CPBA: Before use, determine the exact concentration of active oxidant in your m-CPBA sample by titration.
-
Increase m-CPBA stoichiometry: If titration is not feasible, empirically increase the equivalents of m-CPBA used. For sulfoxide formation, try using 1.1-1.2 equivalents. For sulfone formation, 2.2-2.5 equivalents may be necessary.[1][4]
Potential Cause 2: Low Reaction Temperature
While lower temperatures are often used to favor the formation of the sulfoxide and prevent over-oxidation, they can also significantly slow down the reaction rate.[5]
Solution:
-
Monitor the reaction closely by Thin Layer Chromatography (TLC): If the reaction is sluggish at a low temperature (e.g., -78°C or 0°C), allow it to slowly warm to room temperature while monitoring its progress.[1]
-
Optimize the temperature: For sulfone synthesis, conducting the reaction at room temperature or slightly above (e.g., 35°C) can improve the reaction rate and yield.[1]
Issue 2: My main product is the sulfone, but I want the sulfoxide.
Potential Cause: Over-oxidation
The oxidation of the methylthio group to a sulfoxide is the first step, followed by a second oxidation to the sulfone.[6][7] If the reaction conditions are too harsh or the reaction is left for too long, the sulfone will become the major product.
Solution:
-
Control the stoichiometry of m-CPBA: Use a slight excess (1.0-1.2 equivalents) of m-CPBA to favor the formation of the sulfoxide.[1]
-
Lower the reaction temperature: Perform the reaction at low temperatures, such as 0°C or even -78°C, to slow down the second oxidation step.[2][5]
-
Monitor the reaction diligently: Use TLC to track the disappearance of the starting material and the appearance of the sulfoxide. Quench the reaction as soon as the starting material is consumed to prevent further oxidation.
Issue 3: I have a mixture of sulfoxide and sulfone that is difficult to separate.
Potential Cause: Inadequate control over reaction conditions.
This is a common issue when the rates of the first and second oxidations are not sufficiently different under the chosen reaction conditions.
Solution:
-
Re-optimize reaction conditions: Refer to the solutions for Issue 2. Fine-tuning the stoichiometry of m-CPBA and the reaction temperature is key.
-
Purification Strategy:
-
Flash Column Chromatography: Sulfoxides are generally more polar than the corresponding sulfides but less polar than sulfones. A well-chosen solvent system for flash column chromatography can often separate the two.[8]
-
Recrystallization: If the products are crystalline, recrystallization can be an effective purification method, exploiting differences in solubility between the sulfoxide and sulfone.[8]
-
Issue 4: I'm observing side reactions, such as N-oxidation of the pyrimidine ring.
Potential Cause: The pyrimidine ring nitrogen atoms are susceptible to oxidation by m-CPBA.
This is especially true for pyrimidines with electron-donating groups, which activate the ring towards electrophilic attack.[9]
Solution:
-
Use a less reactive oxidant: If N-oxidation is a persistent issue, consider alternative, milder oxidizing agents.
-
Protecting groups: In complex syntheses, it may be necessary to protect the pyrimidine nitrogens before the oxidation step.
-
pH control: In some cases, controlling the pH of the reaction mixture can influence the selectivity of the oxidation.
Issue 5: The workup is problematic, and I'm having trouble removing the m-chlorobenzoic acid byproduct.
Potential Cause: m-chlorobenzoic acid is an unavoidable byproduct of the reaction and can co-purify with the desired product. [10]
Solution:
-
Aqueous basic wash: During the workup, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to convert the m-chlorobenzoic acid into its water-soluble sodium salt, which can then be removed in the aqueous phase.[3][10]
-
Quenching excess m-CPBA: Before the basic wash, quench any remaining m-CPBA by adding a reducing agent like a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃).[11][12]
-
Precipitation: In some cases, cooling the reaction mixture can cause the m-chlorobenzoic acid to precipitate, allowing for its removal by filtration.[10]
Below is a troubleshooting workflow to help diagnose and resolve common issues.
Caption: Troubleshooting workflow for m-CPBA oxidation of methylthiopyrimidine.
Frequently Asked Questions (FAQs)
Q1: How can I selectively obtain the sulfoxide over the sulfone?
To selectively obtain the sulfoxide, you need to carefully control the reaction conditions to favor the first oxidation step while disfavoring the second. This is primarily achieved by:
-
Stoichiometry: Using approximately 1.0 to 1.2 equivalents of m-CPBA.[1]
-
Temperature: Running the reaction at a low temperature, typically between -78°C and 0°C.[2][5]
-
Reaction Time: Monitoring the reaction closely and stopping it once the starting material is consumed.
Q2: What is the best way to monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. The sulfide (starting material), sulfoxide, and sulfone will have different polarities and thus different Rf values. Typically, the polarity will increase in the order: sulfide < sulfoxide < sulfone.
Q3: Are there any safety precautions I should be aware of when using m-CPBA?
Yes, m-CPBA is a strong oxidizing agent and can be explosive, especially in its pure form.[3] It is also a skin and respiratory irritant.[13] Always handle m-CPBA in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[13] Store it at low temperatures in a plastic container as recommended by the manufacturer.[6]
Q4: Can I use other oxidizing agents for this transformation?
While m-CPBA is widely used, other reagents can also effect this oxidation. Hydrogen peroxide, often in the presence of a catalyst, is a common alternative.[14][15][16] Oxone® (potassium peroxymonosulfate) is another effective oxidant for this purpose.[4] The choice of oxidant may depend on the specific substrate and the desired selectivity.
Key Reaction Parameters
The table below summarizes the key reaction parameters for achieving selective oxidation to either the sulfoxide or the sulfone.
| Parameter | For Sulfoxide Formation | For Sulfone Formation | Rationale |
| m-CPBA Equivalents | 1.0 - 1.2 | ≥ 2.0 | Stoichiometry dictates the extent of oxidation.[1][2] |
| Temperature | -78°C to 0°C | Room Temperature to 35°C | Lower temperatures slow the second oxidation step.[1][5] |
| Reaction Time | Monitored by TLC; quench upon SM consumption | To completion (monitored by TLC) | Prevents over-oxidation to the sulfone. |
| Solvent | Dichloromethane (DCM), Chloroform, THF | Dichloromethane (DCM), Chloroform, THF | Chlorinated solvents are commonly used and effective.[1] |
Experimental Protocol: Synthesis of a Methylsulfinylpyrimidine
This protocol provides a general procedure for the selective oxidation of a methylthiopyrimidine to its corresponding sulfoxide.
Materials:
-
Methylthiopyrimidine derivative
-
m-CPBA (assay determined)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
Dissolve the starting material: In a round-bottom flask, dissolve the methylthiopyrimidine (1.0 eq.) in anhydrous DCM.
-
Cool the reaction mixture: Place the flask in an ice bath and stir for 10-15 minutes to bring the temperature to 0°C.
-
Prepare the m-CPBA solution: In a separate flask, dissolve m-CPBA (1.1 eq.) in DCM.
-
Add the oxidant: Add the m-CPBA solution dropwise to the stirred solution of the methylthiopyrimidine at 0°C.
-
Monitor the reaction: Monitor the progress of the reaction by TLC. The reaction is typically complete within 1-4 hours.
-
Quench the reaction: Once the starting material is consumed, quench the reaction by adding cold, saturated aqueous Na₂S₂O₃ solution to destroy any excess peroxide.
-
Workup:
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution to remove m-chlorobenzoic acid.
-
Wash the organic layer with brine.
-
Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
-
Isolate the product: Filter off the drying agent and concentrate the organic layer under reduced pressure to yield the crude sulfoxide.
-
Purify the product: Purify the crude product by flash column chromatography or recrystallization as needed.[8]
Below is a diagram illustrating the general workflow for this experimental protocol.
Caption: Experimental workflow for the synthesis of a methylsulfinylpyrimidine.
References
- University of Rochester.
- Convenient synthesis of 2-(methylsulfonyl)
- BenchChem. Application Notes and Protocols for Microwave-Assisted Synthesis Using 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine.
- Xu, D., et al. A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Rasayan J. Chem., 2(3), 665-667.
- Facile and green synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine using chloromethane as methylating agent. (2020). Cogent Chemistry, 6(1).
- PrepChem. Synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine.
- Singh, F. V., et al. (2016). Selective Oxidation of Organosulphides using m-CPBA as oxidant. Der Pharma Chemica, 8(18), 419-423.
- Kim, J. I., et al. (2001). Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide.
- Wikipedia. meta-Chloroperoxybenzoic acid.
- mCPBA‐mediated oxidations of the sulfur linkages to afford sulfoxide... (n.d.).
- Oxidation of thioether linkage to sulfoxide/sulfone via H2O2 and mCPBA... (n.d.).
- mCPBA reaction with Silyl enol ether-Rubottom Oxidation mechanism and reaction setup. (2022, June 15). YouTube.
- 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Organic Chemistry Portal.
- UCLA EH&S. (2017, May 25). Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA).
- Selective and Practical Oxidation of Sulfides to Diastereopure Sulfoxides: A Combined Experimental and Computational Investigation. (2025, August 9).
- BenchChem. Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
- m-Chloroperoxybenzoic Acid (mCPBA). Common Organic Chemistry.
- A Study on the Chemistry and Biological Activity of 26-Sulfur Analogs of Diosgenin: Synthesis of 26-Thiodiosgenin S-Mono- and Dioxides, and Their Alkyl Derivatives. (2022, December 26). Molecules, 28(1), 189.
- BenchChem.
- Stereoselective Alkane Oxidation with meta-Chloroperoxybenzoic Acid (MCPBA) Catalyzed by Organometallic Cobalt Complexes. (2020). Molecules, 25(23), 5585.
- Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA). Common Organic Chemistry.
- m-CPBA (meta-chloroperoxybenzoic acid). (2025, December 12). Master Organic Chemistry.
- How to remove large excess of mCPBA? (2025, December 18). Reddit.
- I am having problems in removing m-cpba and its corresponding acid? (2020, August 14).
- Selective oxidation of organic sulfides to sulfoxides using sugar derived cis-dioxo molybdenum(VI) complexes. (2016, March 17). RSC Advances, 6(39), 32881-32891.
- Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. (2015). Molecules, 20(8), 13879-13888.
- How to purify a sulfone and sulfide sulfoxide without a column? (2024, November 23).
- Sulfoxide synthesis by oxid
- Jovanovic, M. V. (1984). Syntheses of some pyrimidine N-oxides. Canadian Journal of Chemistry, 62(6), 1176-1181.
- Alkene Epoxidation Reaction and Mechanism with mCPBA. (2022, October 26). Leah4Sci.
- Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation-Prone Peptides. (2014).
- Selective Oxidation of Sulfides to Sulfoxides by Hydrogen Peroxide in the Presence of Mn2ZnO4 Spinel Nanoparticle Catalyst. (2024, February 18). Journal of Synthetic Chemistry.
- m-CPBA Reagent with tips and tricks | Epoxidation | Wow science. (2022, June 15). YouTube.
- Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives. (2007). Organic Process Research & Development, 11(5), 872-878.
- Production of Pyrimidobenzazepine Derivatives and Reduction of Organic Pollutant Using Ag/Fe3O4/TiO2/CuO@MWCNTs MNCs. (2021). Scientific Reports, 11(1), 1-13.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. WO2001062719A1 - Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide - Google Patents [patents.google.com]
- 3. m-Chloroperoxybenzoic Acid (mCPBA) [commonorganicchemistry.com]
- 4. tandfonline.com [tandfonline.com]
- 5. A Study on the Chemistry and Biological Activity of 26-Sulfur Analogs of Diosgenin: Synthesis of 26-Thiodiosgenin S-Mono- and Dioxides, and Their Alkyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 7. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Workup [chem.rochester.edu]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
- 14. asianpubs.org [asianpubs.org]
- 15. tandfonline.com [tandfonline.com]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Scalable Production of 4-Methyl-2-(methylsulfonyl)pyrimidine
Welcome to the Technical Support Center for the synthesis and scale-up of 4-Methyl-2-(methylsulfonyl)pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and practical solutions to common challenges encountered during the production of this key synthetic intermediate.
Introduction: The Synthetic Pathway and Its Challenges
The synthesis of this compound is a cornerstone for the development of various pharmaceutical compounds. The most common synthetic route involves a two-step process: the initial formation of 4-Methyl-2-(methylthio)pyrimidine, followed by its oxidation to the desired sulfone. While this pathway is effective at the lab scale, scaling up production presents a unique set of challenges that can impact yield, purity, and safety. This guide will address these critical issues in a practical, question-and-answer format, providing you with the expertise to navigate the complexities of large-scale synthesis.
Troubleshooting Guide: From Lab Bench to Pilot Plant
This section addresses specific problems that may arise during the scale-up of this compound synthesis. Each issue is presented with potential causes and actionable solutions.
Issue 1: Decreased Yield of 4-Methyl-2-(methylthio)pyrimidine at Larger Scale
Question: My initial synthesis of the 4-Methyl-2-(methylthio)pyrimidine precursor gives a high yield in the lab (grams-scale), but the yield drops significantly when I move to a larger reactor (kilogram-scale). What could be the cause, and how can I resolve this?
Answer: A drop in yield during scale-up is a frequent challenge and often points to issues with mass and heat transfer, as well as changes in reaction kinetics.[1] Here’s a breakdown of potential causes and how to troubleshoot them:
-
Inadequate Mixing and Localized Hotspots: In larger reactors, inefficient stirring can lead to poor mixing of reactants. This can create localized areas of high concentration or "hotspots," which may promote the formation of byproducts and degrade your target molecule.[1]
-
Solution: Ensure your reactor's agitation system (impeller design and stirring speed) is sufficient for the vessel size to maintain a homogeneous mixture. For large-scale reactions, controlled, slower addition of reagents is crucial to manage heat and concentration gradients.[1]
-
-
Suboptimal Temperature Control: The larger volume-to-surface area ratio in big reactors makes heat dissipation less efficient. If the reaction is exothermic, the internal temperature can rise uncontrollably, leading to side reactions.
-
Solution: Implement a robust cooling system for your reactor and closely monitor the internal temperature with calibrated probes. Consider a jacketed reactor with a circulating coolant for precise temperature control.[1]
-
-
Raw Material Purity: Impurities in starting materials that are negligible at a small scale can have a significant impact on larger batches, potentially inhibiting the reaction or catalyzing side reactions.[1]
-
Solution: Source high-purity starting materials and perform quality control checks on each batch. Key starting materials for this synthesis, such as 4-methyluracil and a methylating agent, should be of a consistent quality.
-
Issue 2: Formation of Impurities During the Oxidation of 4-Methyl-2-(methylthio)pyrimidine
Question: During the oxidation of 4-Methyl-2-(methylthio)pyrimidine to the sulfone, I'm observing the formation of several impurities that are difficult to separate. What are these impurities likely to be, and how can I minimize their formation?
Answer: The oxidation of the thioether to the sulfone is a critical step where impurities can readily form if the reaction is not carefully controlled. Common impurities and mitigation strategies are outlined below:
-
Over-oxidation to N-oxides: The pyrimidine ring contains nitrogen atoms that can be oxidized to N-oxides, especially under harsh oxidation conditions.
-
Mitigation: Carefully control the stoichiometry of the oxidizing agent. Use a milder oxidizing agent if possible. Some studies on related pyrimidine oxidations suggest that controlled addition of the oxidant at a low temperature can minimize N-oxide formation.
-
-
Incomplete Oxidation (Sulfoxide Intermediate): The oxidation of a sulfide to a sulfone proceeds through a sulfoxide intermediate. If the reaction is not driven to completion, you may have a mixture of the starting material, the sulfoxide, and the desired sulfone, which can be challenging to separate.
-
Mitigation: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure a sufficient amount of oxidizing agent is used and allow for adequate reaction time. A slight excess of the oxidant may be necessary to drive the reaction to completion, but this must be balanced against the risk of over-oxidation.
-
-
Ring-Opened Byproducts: Under aggressive reaction conditions (e.g., high temperatures or presence of strong acids/bases), the pyrimidine ring can be susceptible to cleavage, leading to a complex mixture of degradation products.
-
Mitigation: Maintain a controlled temperature throughout the reaction. Ensure the pH of the reaction mixture is within a stable range for your molecule.
-
Issue 3: Challenges in Purifying Large Batches of this compound
Question: Column chromatography was effective for purifying my product at the lab scale, but it's not practical for the large quantities I'm now producing. What are some scalable purification strategies?
Answer: Scalable purification requires moving away from chromatography towards methods like crystallization and extraction.[2] Here are some recommended approaches:
-
Recrystallization: This is often the most effective and scalable method for purifying solid organic compounds. The key is to find a suitable solvent system.
-
Protocol:
-
Solvent Screening: Experiment with various solvents and solvent mixtures to find a system where your product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for pyrimidine derivatives include isopropanol, ethanol, and ethyl acetate.
-
Dissolution: Dissolve the crude product in the minimum amount of hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to promote the formation of large, pure crystals. Seeding with a small crystal of the pure product can sometimes aid crystallization.
-
Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent to remove residual impurities.
-
-
-
Liquid-Liquid Extraction: This can be a useful first step to remove certain impurities before recrystallization.
-
Strategy: Based on the pKa of your product and impurities, you may be able to use aqueous acid or base washes to selectively extract either the product or the impurities into the aqueous phase.
-
-
Slurry Washing: If the product is a solid with low solubility in a particular solvent, you can "wash" it by stirring the solid in the solvent at room temperature. This can be effective for removing highly soluble impurities.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the oxidation of 4-Methyl-2-(methylthio)pyrimidine?
A1: The oxidation of thioethers is often highly exothermic and can pose a significant thermal runaway risk if not properly controlled.[3][4] The presence of an organic solvent (the fuel), an oxidizing agent, and a potential ignition source (e.g., static discharge) creates a fire and explosion hazard.[5][6] Key safety measures include:
-
Thermal Hazard Assessment: Before scaling up, perform a thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) to understand the reaction's exothermicity and decomposition temperature.[4]
-
Controlled Reagent Addition: Add the oxidizing agent slowly and in a controlled manner to manage the rate of heat generation.[3]
-
Effective Cooling: Ensure the reactor has an adequate cooling system to dissipate the heat generated by the reaction.[1]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the risk of fire.[1]
-
Emergency Preparedness: Have an emergency plan in place, including quenching procedures and appropriate fire suppression equipment.
Q2: Which oxidizing agent is most suitable for the large-scale synthesis of this compound?
A2: The choice of oxidizing agent for large-scale production depends on a balance of reactivity, cost, safety, and waste generation.
-
Hydrogen Peroxide (H₂O₂): Often used with a catalyst like sodium tungstate, H₂O₂ is a cost-effective and environmentally friendly choice as its main byproduct is water.[7] However, the reaction can be highly exothermic and requires careful temperature control.
-
meta-Chloroperoxybenzoic Acid (m-CPBA): A common lab-scale reagent, but its cost and the generation of solid byproducts can be problematic at a large scale.
-
Oxone® (Potassium Peroxymonosulfate): A versatile and relatively safe oxidizing agent, but it can be more expensive than H₂O₂.[7]
For industrial-scale production, a catalyzed reaction with hydrogen peroxide is often preferred due to its economic and environmental advantages.[8]
Q3: How can I effectively monitor the progress of the oxidation reaction at a large scale?
A3: Real-time reaction monitoring is crucial for process control and safety.
-
In-process Sampling and Analysis: Regularly take small samples from the reactor (using a safe sampling valve) and analyze them by TLC or HPLC to track the disappearance of the starting material and the formation of the product and any intermediates (like the sulfoxide).
-
Temperature Monitoring: Continuous monitoring of the internal reaction temperature can indicate the reaction rate. A sharp increase in temperature can signal a dangerous exotherm.
-
Process Analytical Technology (PAT): For more advanced process control, consider implementing PAT tools like in-situ infrared (IR) or Raman spectroscopy to monitor the reaction in real-time without the need for sampling.
Visualizing the Workflow
General Synthetic Workflow
Caption: A simplified workflow for the synthesis of this compound.
Troubleshooting Decision Tree for Low Yield in Scale-Up
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bachem.com [bachem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. kenexis.com [kenexis.com]
- 6. Safe Oxidation Reactions. Development of an Explosion Protection System from Process Development Lab to Large Scale Production Plant | CHIMIA [chimia.ch]
- 7. researchgate.net [researchgate.net]
- 8. CN101747283B - Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine - Google Patents [patents.google.com]
Technical Support Center: Stability and Handling of 4-Methyl-2-(methylsulfonyl)pyrimidine
Welcome to the technical support guide for 4-Methyl-2-(methylsulfonyl)pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the chemical stability of this compound under various experimental conditions. Understanding its reactivity profile is critical for successful experimental design, from synthesis and purification to biological assays.
Part 1: Frequently Asked Questions (FAQs) & Core Concepts
This section addresses the fundamental chemical principles governing the stability of this compound.
Q1: What is the primary mechanism that dictates the stability and reactivity of this compound?
A1: The compound's reactivity is dominated by the Nucleophilic Aromatic Substitution (SNAr) mechanism.[1][2] This is due to two key structural features:
-
Electron-Deficient Pyrimidine Ring: The two nitrogen atoms in the pyrimidine ring are electronegative, withdrawing electron density from the ring carbons. This makes the ring inherently "electron-poor" and susceptible to attack by nucleophiles (electron-rich species).[3]
-
Excellent Leaving Group: The methylsulfonyl group (-SO2CH3) is a superb leaving group.[4] Its strong electron-withdrawing nature further activates the C2 position for nucleophilic attack. Once displaced, it departs as the stable methanesulfinate anion.
Essentially, this compound is a potent electrophile. Its "instability" is often its intended reactivity, particularly in applications like cysteine-reactive covalent modification where it serves as a "warhead".[4][5]
Q2: How does pH profoundly impact the stability of this compound in aqueous media?
A2: The pH of the solution is the most critical factor controlling the rate of degradation, primarily through hydrolysis.
-
Under Basic Conditions (pH > 8): The compound degrades rapidly. In a basic solution, the concentration of the hydroxide ion (OH⁻), a strong nucleophile, is high. These ions readily attack the electrophilic C2 position, displacing the methylsulfonyl group to form 4-methyl-2-hydroxypyrimidine (which exists in tautomeric equilibrium with 4-methyl-pyrimidin-2-one).[6] The rate of this degradation is directly dependent on the hydroxide concentration.
-
Under Neutral Conditions (pH ≈ 7): Hydrolysis still occurs but at a significantly slower rate compared to basic conditions. Water acts as the nucleophile, but it is much weaker than the hydroxide ion. For many applications, the compound exhibits sufficient stability at neutral pH for the duration of a typical experiment.[2][4]
-
Under Acidic Conditions (pH < 4): The situation is more complex. While some pyrimidine-containing compounds, like sulfonylurea herbicides, show accelerated hydrolysis in acidic conditions[7], the pyrimidine ring itself can become protonated at very low pH (the pKa of pyrimidine is approximately 1.23).[3] This protonation would further increase the electrophilicity of the ring, potentially making it more susceptible to attack by even a weak nucleophile like water.[8] However, many pyrimidine bases have shown remarkable stability even in concentrated sulfuric acid over long periods, highlighting that the specific structure and conditions are crucial.[9] For most laboratory applications, degradation under moderately acidic conditions is generally slower than under basic conditions.
Q3: I am observing degradation of my compound during workup or purification on silica gel. What is happening?
A3: This is a common issue. Standard silica gel is inherently acidic and can catalyze the degradation of acid-sensitive compounds.[10] The acidic surface of the silica can promote hydrolysis if water is present in the solvents or facilitate other acid-catalyzed reactions. To mitigate this, consider neutralizing the silica gel with a base like triethylamine (1-2% in the eluent) or using an alternative stationary phase such as neutral alumina.[10]
Q4: Besides water and hydroxide, what other common lab reagents will react with this compound?
A4: Due to its high electrophilicity, the compound will react with a wide range of nucleophiles. Particular care should be taken to avoid:
-
Thiols: Reagents like dithiothreitol (DTT), β-mercaptoethanol (BME), and glutathione (GSH) are potent nucleophiles (especially as their thiolate anions at pH > 7) and will react rapidly to displace the methylsulfonyl group.[4][5]
-
Primary and Secondary Amines: These can act as nucleophiles and should be avoided if the integrity of the parent compound is desired.
-
Strong Bases: As discussed, strong bases promote rapid degradation.
Part 2: Troubleshooting Guide
Direct solutions for common experimental challenges.
| Problem Encountered | Probable Cause | Recommended Solution(s) |
| Compound disappears during aqueous workup or after resuspension in buffer. | Hydrolysis. The compound is reacting with water or hydroxide in your solution. | • Work quickly and at low temperatures (0-4°C) to minimize reaction rates. • Use a slightly acidic or neutral buffer (e.g., pH 6.0-7.0) for extractions or resuspension. • If possible, use a non-aqueous workup. • For long-term storage, keep the compound as a dry solid or in a non-nucleophilic organic solvent like DMSO or DMF at -20°C or -80°C. |
| Inconsistent results in biological assays. | Reaction with media components or instability over time. The compound may be reacting with nucleophiles in the cell culture media (e.g., cysteine, glutathione) or degrading due to the pH and temperature (37°C) of the incubation. | • Prepare stock solutions fresh in an anhydrous solvent like DMSO. • Add the compound to the assay medium immediately before starting the experiment. • Run a time-course experiment to assess the compound's stability under your specific assay conditions by quenching and analyzing samples at different time points via LC-MS. |
| LC-MS analysis shows the parent mass disappearing and a new, smaller mass appearing. | Degradation. This is the expected result of a substitution reaction where the -SO2CH3 group is replaced. | • Confirm the identity of the degradant. The expected mass for the hydrolyzed product (4-methyl-2-hydroxypyrimidine) is 110.11 g/mol . • This confirms the SNAr pathway and can be used to develop a stability-indicating analytical method. |
Part 3: Key Experimental Protocols
These protocols provide a framework for quantitatively assessing the stability of this compound.
Protocol 1: Forced Hydrolysis Stability Assessment
This protocol uses forced degradation (stress testing) to determine the compound's stability profile across a range of pH values.[11][12]
Objective: To quantify the rate of degradation of this compound in acidic, neutral, and basic aqueous solutions.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in acetonitrile (ACN).
-
Reaction Setup: For each condition, set up triplicate reactions in separate vials.
-
Acidic: 1.9 mL of 0.1 M HCl (pH 1).
-
Neutral: 1.9 mL of Phosphate Buffered Saline (PBS, pH 7.4).
-
Basic: 1.9 mL of 0.1 M NaOH (pH 13).
-
-
Initiation: Add 100 µL of the 10 mM stock solution to each vial to achieve a final concentration of 0.5 mM. Vortex briefly.
-
Incubation: Incubate all vials at a controlled temperature (e.g., 37°C).
-
Time-Point Sampling: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a 100 µL aliquot from each vial.
-
Quenching: Immediately quench the reaction by adding the 100 µL aliquot to a vial containing 900 µL of a 50:50 ACN:Water solution with 0.1% formic acid. For the basic sample, add it to a solution containing an equimolar amount of acid to neutralize the base and halt the reaction.
-
Analysis: Analyze all quenched samples by a validated stability-indicating RP-HPLC method (e.g., C18 column) with UV or MS detection.
-
Data Calculation: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
Visualization of SNAr Hydrolysis and Forced Degradation Workflow
The following diagrams illustrate the key chemical mechanism and the experimental workflow for stability testing.
To properly render this DOT script, replace the placeholder tags with actual image files representing the chemical structures.
Caption: SNAr mechanism of hydrolysis under basic conditions.
Caption: Experimental workflow for a forced hydrolysis study.
References
-
Gabizon, R., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry, 34(9), 1679-1687. [Link]
-
Clayden, J., et al. (2012). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 51(30), 7358-7384. [Link]
-
Gabizon, R., et al. (2023). 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. ChemRxiv. [Link]
-
University of York (n.d.). Pyrimidines. Organic Chemistry II teaching material. [Link]
-
Bollong, M. J., et al. (2020). 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles. Journal of the American Chemical Society, 142(18), 8143-8148. [Link]
-
Bollong, M. J., et al. (2020). 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles. PMC. [Link]
-
Not Voodoo (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link]
-
Komarova, N. V., & Shpirt, M. B. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41, 289-299. [Link]
- ICH (2003). Guidance for Industry Q1A(R2) Stability Testing of New Drug Substances and Products.
-
Seela, F., et al. (1987). Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase. Journal of Medicinal Chemistry, 30(5), 811-818. [Link]
-
Singh, R., & Kumar, R. (2016). Forced Degradation Studies: A Review. MedCrave Online Journal of Pharmaceutical Research, 1(2). [Link]
- Maheswaran, R. (2012). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology.
- Carstensen, J. T. (2000). Drug Stability: Principles and Practices. CRC press.
-
Xu, D., et al. (2013). A convenient synthesis of 4,6-dimethyl-2-(methylsulfonyl)pyrimidine. Journal of Chemical Research, 37(12), 720-721. [Link]
-
Klicnar, J., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. International Journal of Molecular Sciences, 23(21), 13203. [Link]
-
Meyyanathan, S.N., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Chromatographic Science. [Link]
- Bajaj, S., et al. (2002). Forced degradation studies. Journal of Pharmaceutical and Biomedical Analysis, 30(2), 225-240.
-
Gunjal, P. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. [Link]
-
López-Vinent, N., et al. (2024). Year-Long Stability of Nucleic Acid Bases in Concentrated Sulfuric Acid: Implications for the Persistence of Organic Chemistry in Venus’ Clouds. Astrobiology, 24(4). [Link]
-
Wang, C., et al. (2004). Kinetics and Mechanism of Imazosulfuron Hydrolysis. Journal of Agricultural and Food Chemistry, 52(24), 7335-7341. [Link]
-
Han, K. M., et al. (1995). Hydrolysis of temazepam in simulated gastric fluid and its pharmacological consequence. Pharmaceutical Research, 12(11), 1729-1733. [Link]
Sources
- 1. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bhu.ac.in [bhu.ac.in]
- 4. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Kinetics and mechanism of imazosulfuron hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydrolysis of temazepam in simulated gastric fluid and its pharmacological consequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Thermal Management in Sulfone Synthesis
Welcome to the Technical Support Center for managing exothermic reactions in sulfone synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and safety information for the safe execution of sulfone synthesis. Sulfone synthesis, while a cornerstone in the preparation of numerous pharmaceuticals and materials, often involves highly exothermic reactions that, if not properly managed, can lead to hazardous situations, including thermal runaway. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure both the safety and success of your experiments.
Section 1: Understanding the Exothermic Nature of Sulfone Synthesis
The formation of the sulfonyl group (R-SO₂-R') is a thermodynamically favorable process, releasing significant energy as heat. The primary methods for sulfone synthesis, the oxidation of thioethers (sulfides) and the sulfonylation of aromatic compounds, both present unique thermal hazards that must be understood to be controlled.
-
Oxidation of Thioethers: This common route involves the two-step oxidation of a sulfide to a sulfoxide, and then to a sulfone. The second oxidation step, from sulfoxide to sulfone, generally requires more forcing conditions and can be highly exothermic.[1] Oxidizing agents such as hydrogen peroxide, peracids (like m-CPBA), and permanganates are often employed, and their reactions are thermodynamically driven, releasing substantial heat.[2][3]
-
Sulfonylation Reactions: Friedel-Crafts sulfonylation and related reactions involve the reaction of an aromatic compound with a sulfonylating agent (e.g., a sulfonyl chloride) in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[4] The initial formation of the electrophilic species from the reaction of the sulfonylating agent and the catalyst is often a highly exothermic process.[5]
The uncontrolled release of this heat can lead to a rapid increase in reaction temperature, which in turn accelerates the reaction rate, creating a dangerous feedback loop known as thermal runaway . This can result in a violent release of energy, over-pressurization of the reaction vessel, and potentially an explosion.[6][7]
Section 2: Troubleshooting Guide for Exothermic Events
This section addresses specific issues you may encounter during sulfone synthesis.
Issue 1: Rapid, Uncontrolled Temperature Spike During Reagent Addition
Scenario: You are slowly adding your oxidizing agent (e.g., H₂O₂) or your aromatic substrate to the reaction mixture, and you observe a sudden and rapid increase in the internal temperature of the reactor, exceeding your target temperature range.
Potential Causes & Solutions:
| Potential Cause | Scientific Explanation | Recommended Action |
| Inadequate Cooling | The rate of heat generation from the exothermic reaction is exceeding the heat removal capacity of your cooling system (e.g., ice bath, cryocooler). | 1. Immediately stop the addition of the reagent. 2. Enhance cooling: Add more ice, dry ice/acetone, or lower the temperature of your cooling bath.[8]3. If the temperature continues to rise, proceed to the Emergency Quenching Protocol . |
| Reagent Addition Rate is Too High | A high concentration of unreacted reagents can accumulate, and then react simultaneously, causing a sudden burst of energy. This is a common cause of thermal runaway in batch and semi-batch reactions.[9] | 1. Stop reagent addition immediately. 2. Allow the reaction to consume the existing reagents and the temperature to stabilize before resuming addition at a significantly slower rate.3. For future experiments, calculate the expected heat of reaction and ensure your cooling capacity is sufficient for the planned addition rate. |
| Poor Mixing/Agitation | Localized "hot spots" can form in the reactor if the reagents are not dispersed efficiently. This can lead to a localized runaway that quickly propagates through the entire mixture. | 1. Increase the stirring rate. 2. Ensure your stir bar or overhead stirrer is appropriately sized for the reaction vessel and viscosity of the mixture.3. For viscous reactions, consider mechanical stirring over magnetic stirring. |
| Incorrect Reagent Concentration | Using a more concentrated reagent than specified in the protocol (e.g., 50% H₂O₂ instead of 30%) will lead to a more vigorous and exothermic reaction. | 1. Stop the reaction immediately by proceeding to the Emergency Quenching Protocol. 2. Carefully review your experimental plan and reagent specifications.3. Always double-check the concentration of your starting materials. |
Issue 2: Delayed Exotherm or "Induction Period" Followed by a Runaway Reaction
Scenario: After adding a portion or all of your reagents, the reaction appears to be sluggish with little to no temperature increase. Then, after a period of time, the reaction suddenly accelerates, leading to a rapid exotherm.
Potential Causes & Solutions:
| Potential Cause | Scientific Explanation | Recommended Action |
| Accumulation of Unreacted Starting Materials | The reaction has an initiation phase, and until it begins, the reactants can build up. Once initiated, the large concentration of reactants reacts very quickly, leading to a dangerous exotherm. | 1. Do not add more reagents if the reaction has not initiated. 2. Do not increase the temperature to "kick-start" the reaction. This is a common and dangerous mistake that can lead to a violent runaway.[7]3. If possible and safe, try to initiate the reaction with a very small amount of a known initiator or by gently warming a small, well-stirred portion of the mixture under controlled conditions. |
| Catalyst Deactivation or Inhibition | Impurities in the starting materials or solvent can temporarily inhibit the catalyst. Once the inhibitor is consumed, the catalyst becomes active, and the reaction proceeds rapidly. | 1. Ensure all reagents and solvents are of the appropriate purity and are properly dried.2. Consider adding a small portion of the catalyst initially to observe for initiation before adding the remainder. |
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the exothermicity of a sulfone synthesis reaction?
A1: The primary factors are:
-
The nature of the reactants and reagents: Some oxidizing agents are more powerful and will produce a more vigorous reaction. Similarly, the structure of the substrate can influence reactivity.
-
Concentration of reactants: Higher concentrations lead to faster reaction rates and greater heat generation per unit volume.
-
Temperature: Reaction rates, and thus heat generation, increase with temperature.
-
Rate of addition: Adding reagents too quickly can lead to an accumulation of unreacted material and a subsequent runaway reaction.[9]
-
Mixing efficiency: Poor mixing can lead to localized hot spots and loss of control.
Q2: How can I estimate the potential exotherm of my reaction before running it?
A2: A preliminary assessment can be made through:
-
Literature review: Search for similar reactions and any reported thermal data.
-
Calorimetry: Reaction calorimetry (RC1) or Differential Scanning Calorimetry (DSC) can provide quantitative data on the heat of reaction and the rate of heat release.[10] This is highly recommended for any process being scaled up.
-
Calculation: For known reactions, the heat of reaction can be estimated from the heats of formation of the reactants and products.
Q3: What are the safest oxidizing agents for converting sulfides to sulfones?
A3: While "safe" is relative, some oxidants are considered to have a more manageable risk profile. Hydrogen peroxide is often preferred due to its relatively low cost and the fact that its byproduct is water.[3] However, its reactivity is highly dependent on the reaction conditions. Urea-hydrogen peroxide adducts are solid and can be easier to handle.[11] Peracids like m-CPBA are effective but are known to be thermally unstable and can decompose violently, especially in certain solvents like DMF.[12][13][14]
Q4: What is a "quench" and when should I use it?
A4: A quench is a procedure to rapidly stop a chemical reaction, usually by adding a substance that will quickly react with and consume one of the reactive species.[15] You should initiate a quenching procedure immediately if you experience an uncontrolled temperature rise that does not respond to enhanced cooling or stopping reagent addition.
Q5: What are the key elements of a robust safety plan for running exothermic sulfone syntheses?
A5: A comprehensive safety plan should include:
-
A thorough understanding of the reaction chemistry and potential hazards.
-
A detailed, written experimental procedure.
-
Proper engineering controls (fume hood, blast shield).
-
Appropriate personal protective equipment (flame-resistant lab coat, safety goggles, face shield).
-
A plan for controlling the reaction temperature.
-
A clear and practiced emergency quenching and shutdown procedure.[8][16]
Section 4: Experimental Protocols and Diagrams
Protocol 1: Controlled Oxidation of a Thioether to a Sulfone using Hydrogen Peroxide
This protocol provides a general framework for the controlled oxidation of a thioether. Note: Specific quantities and reaction times will need to be optimized for your particular substrate.
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, a thermometer, and an addition funnel, dissolve the thioether in a suitable solvent (e.g., acetic acid). Place the flask in a cooling bath (ice/water or dry ice/acetone) capable of maintaining the desired reaction temperature.
-
Cooling: Cool the solution to the target temperature (e.g., 0-10 °C).
-
Reagent Addition: Slowly add the hydrogen peroxide (e.g., 30% aqueous solution) dropwise via the addition funnel. Crucially, monitor the internal temperature closely during the addition. The rate of addition should be controlled to maintain the temperature within a narrow range (e.g., ± 2 °C).
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the controlled temperature until completion, monitoring by TLC or LC-MS.
-
Workup: Once the reaction is complete, carefully quench any remaining peroxide by the slow addition of a reducing agent such as a saturated aqueous solution of sodium thiosulfate or sodium bisulfite.
Caption: Workflow for controlled thioether oxidation.
Protocol 2: Emergency Quenching of a Runaway Oxidation Reaction
This protocol is for emergency use only when a reaction is experiencing thermal runaway.
-
Alert & Evacuate: Alert all personnel in the immediate vicinity. If the situation is escalating rapidly, evacuate the area.
-
Stop Reagent Addition & Remove Heating: Immediately stop the addition of any reagents and remove any heating source.
-
Maximum Cooling: Apply maximum cooling to the reactor (e.g., add dry ice to the cooling bath).
-
Quenching: If the temperature is still rising, and it is safe to do so, add a quenching agent. For peroxide-based oxidations, a pre-prepared, cold solution of a reducing agent like sodium bisulfite or sodium thiosulfate can be added.[16][17] For other reactions, a cold, inert solvent can be added to dilute the reactants and absorb heat.
-
Containment: Lower the fume hood sash completely.
Sources
- 1. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 2. Specific Solvent Issues / Safety Issues with Sulphide Oxidations - Wordpress [reagents.acsgcipr.org]
- 3. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 4. Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. websites.umich.edu [websites.umich.edu]
- 6. Thermodynamics and Kinetics of Sulfide Oxidation by Oxygen: A Look at Inorganically Controlled Reactions and Biologically Mediated Processes in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. usptechnologies.com [usptechnologies.com]
- 9. water360.com.au [water360.com.au]
- 10. researchgate.net [researchgate.net]
- 11. Sulfone synthesis by oxidation [organic-chemistry.org]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. researchgate.net [researchgate.net]
- 14. longchangchemical.com [longchangchemical.com]
- 15. Kinetics and mechanism of oxidation of hydrogen sulfide by hydrogen peroxide in acidic solution | CoLab [colab.ws]
- 16. depts.washington.edu [depts.washington.edu]
- 17. depts.washington.edu [depts.washington.edu]
Technical Support Center: Purification Strategies for m-CPBA Oxidations
meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for the epoxidation of alkenes and other oxidation reactions due to its reliability and ease of handling.[1] However, a persistent challenge in its application is the removal of the stoichiometric byproduct, meta-chlorobenzoic acid (m-CBA), and any unreacted m-CPBA from the reaction mixture. This guide provides detailed troubleshooting advice and frequently asked questions to assist researchers in achieving high purity for their target molecules.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during the workup and purification of m-CPBA oxidation reactions.
Issue 1: Incomplete Removal of Benzoic Acid Byproduct with Aqueous Base Wash
Q: I've performed several washes with saturated sodium bicarbonate (NaHCO₃) solution, but I still see the benzoic acid byproduct in my ¹H NMR spectrum. What's going wrong?
A: This is a common issue that can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Insufficient Mixing: The acid-base reaction occurs at the interface of the organic and aqueous layers.[2] Inadequate mixing leads to an incomplete extraction. Ensure vigorous shaking of the separatory funnel for several minutes during each wash. For larger scale reactions, mechanical stirring of the biphasic mixture can be more effective.[3]
-
Concentration of Base: While saturated NaHCO₃ is often sufficient, a more concentrated base like 1 M sodium hydroxide (NaOH) can be more effective at deprotonating the benzoic acid, converting it to its water-soluble sodium salt.[4][5] However, be cautious if your product is base-sensitive (e.g., contains labile esters or epoxides that could undergo base-catalyzed ring-opening).[6][7]
-
Number of Extractions: A series of successive extractions with smaller volumes of the aqueous base is more efficient than a single extraction with a large volume.[8] A standard protocol might involve three to five washes.
-
Solvent Choice: The polarity of the organic solvent can influence the partitioning of the benzoic acid. Highly nonpolar solvents will favor the extraction of the benzoate salt into the aqueous layer more effectively than more polar solvents.
Protocol: Enhanced Aqueous Base Extraction
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., dichloromethane (DCM) or ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add a volume of 1 M NaHCO₃ or 0.5 M NaOH solution equal to approximately one-third of the organic layer volume.
-
Shake the funnel vigorously for 2-3 minutes, venting frequently to release any CO₂ pressure if using bicarbonate.[3]
-
Allow the layers to separate and drain the aqueous layer.
-
Repeat the wash steps (3-5) two to four more times.
-
Perform a final wash with brine (saturated NaCl solution) to remove residual water from the organic layer.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.[9]
Issue 2: Product Degradation or Low Yield After Basic Workup
Q: My desired product, an epoxide, seems to be decomposing or I'm getting a low yield after washing with NaOH. What's the cause and how can I prevent it?
A: Epoxides can be sensitive to both acidic and basic conditions, which can lead to ring-opening.[6][10] Strong bases like NaOH can act as nucleophiles, attacking the epoxide and leading to undesired byproducts.
-
Use a Milder Base: Saturated sodium bicarbonate (NaHCO₃) is a weaker base than NaOH and is generally less likely to cause epoxide degradation.[11][12] It is typically sufficient to remove the benzoic acid byproduct.
-
Minimize Contact Time: If a stronger base is necessary, reduce the contact time between the organic layer and the aqueous base. Perform the extractions quickly and move to the next step promptly.
-
Temperature Control: Perform the aqueous workup at a lower temperature (e.g., in an ice bath) to slow down the rate of potential side reactions.
Issue 3: Persistent Emulsion Formation During Extraction
Q: I'm struggling with a persistent emulsion at the interface of my organic and aqueous layers during the workup. How can I break it?
A: Emulsions are a common frustration in liquid-liquid extractions.[3] They are often caused by the presence of fine particulate matter or amphiphilic molecules.
-
Add Brine: Adding a saturated solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous layer, which reduces the solubility of organic components in it.[3]
-
Filtration: If the emulsion is caused by fine solid particles, filtering the entire biphasic mixture through a pad of Celite® or glass wool can be effective.
-
Centrifugation: For smaller scale reactions, centrifuging the mixture can accelerate the separation of the layers.
-
Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to the resolution of the emulsion.
Issue 4: Benzoic Acid Precipitates During Column Chromatography
Q: When I run my column, a white solid crashes out at the top of the silica gel. Is this the benzoic acid byproduct?
A: Yes, this is a very common observation. Benzoic acid is quite polar and can have limited solubility in less polar chromatography solvent systems, causing it to precipitate on the column.[9][13] While this effectively separates it from your less polar product, it can sometimes interfere with the chromatography.
-
Pre-Column Removal: The best strategy is to remove as much of the benzoic acid as possible before chromatography using the aqueous wash methods described above.
-
Solvent System Modification: If a pre-column wash is not feasible or is incomplete, you can sometimes prevent precipitation by starting with a slightly more polar solvent system for your column chromatography. However, be mindful that this may reduce the separation between your product and any remaining impurities.
Frequently Asked Questions (FAQs)
Q1: What are the main methods for removing benzoic acid byproduct from an m-CPBA oxidation?
A1: The primary methods are:
-
Aqueous Base Extraction: This is the most common method, utilizing a base like sodium bicarbonate or sodium hydroxide to convert the benzoic acid into its water-soluble salt, which is then extracted into the aqueous phase.[8][11]
-
Precipitation/Filtration: In some cases, particularly when the reaction is conducted in a nonpolar solvent, the benzoic acid byproduct may precipitate out of the solution upon cooling. It can then be removed by filtration.[9][13]
-
Column Chromatography: Silica gel chromatography is effective at separating the polar benzoic acid from less polar products.[13][14]
-
Recrystallization: If the desired product is a solid, recrystallization can be an effective final purification step to remove any remaining traces of benzoic acid.[15][16]
Q2: Can I use a solid-supported reagent to avoid a difficult workup?
A2: Yes, using a polymer-bound version of m-CPBA can simplify the workup. After the reaction is complete, the polymer-bound benzoic acid byproduct can be removed by simple filtration. However, these reagents are often more expensive than m-CPBA.
Q3: My product is water-soluble. How can I remove the benzoic acid byproduct?
A3: This presents a significant challenge. If your product is not acidic, you may be able to perform an acid-base extraction where your product remains in the aqueous layer and the benzoic acid is extracted into an organic solvent after acidification of the aqueous layer. Alternatively, preparative HPLC may be necessary to achieve separation.[17]
Q4: How can I quench unreacted m-CPBA before workup?
A4: Unreacted m-CPBA can be quenched by the addition of a mild reducing agent. A common method is to wash the reaction mixture with a 10% aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃).[18][19]
Visualizing the Workflow
Caption: Standard workflow for m-CPBA oxidation and purification.
Data Summary
| Method | Principle | Advantages | Disadvantages |
| Aqueous Wash | Acid-base extraction | Simple, fast, and inexpensive | Can lead to emulsions; may degrade base-sensitive products[3][6] |
| Precipitation | Differential solubility | Very simple; avoids aqueous workup | Only applicable in specific solvent systems; may not be quantitative[13] |
| Chromatography | Adsorption | High degree of purification | Can be time-consuming and uses large solvent volumes; byproduct may precipitate on the column[9] |
| Recrystallization | Differential solubility | Can provide very pure product | Only applicable to solid products; some product loss is inevitable[20][21] |
References
-
University of Rochester, Department of Chemistry. Workup: mCPBA Oxidation. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. The Recrystallization of Benzoic Acid. [Link]
-
Not Voodoo. Workup for m-CPBA. [Link]
-
Chemistry Steps. Organic Acid-Base Extractions. [Link]
-
Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]
-
University of Missouri–St. Louis. Recrystallization of Benzoic Acid. [Link]
-
Chemistry Steps. Reactions of Epoxides under Acidic and Basic Conditions. [Link]
-
Journal of Chemical Education. Using a Simulated Industrial Setting for the Development of an Improved Solvent System for the Recrystallization of Benzoic Acid: A Student-Centered Project. [Link]
-
ResearchGate. (PDF) Recrystallization of Impure Benzoic Acid. [Link]
-
University of California, Irvine, Department of Chemistry. Exp 6 - Extraction. [Link]
-
Master Organic Chemistry. m-CPBA (meta-chloroperoxybenzoic acid). [Link]
-
University of Wisconsin-Madison, Department of Chemistry. The Extraction of Benzoic Acid from a Mixture. [Link]
-
ResearchGate. How to remove mcpba and its corresponding benzoic acid from reaction mixture involving acetonitrile-water as the solvent?[Link]
-
Chemistry Stack Exchange. What makes an epoxide stable?[Link]
-
HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]
-
WordPress. Peracids – peracetic, trifluoroacetic acid, mCPBA. [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. Acid-Base Extraction.1. [Link]
-
University of Rochester, Department of Chemistry. Workup: mCPBA Oxidation. [Link]
-
Reddit. Removal of 3-chlorobenzoic acid from mCPBA reactions : r/Chempros. [Link]
-
University of California, Los Angeles. Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). [Link]
-
ResearchGate. I am having problems in removing m-cpba and its corresponding acid ?[Link]
-
University of Rochester, Department of Chemistry. How To: Manage an Emulsion. [Link]
-
Chemistry 210 Experiment Ic. [Link]
-
Organic Chemistry Portal. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. [Link]
-
SEPARATION OF ACIDIC AND NEUTRAL SUBSTANCES. [Link]
-
Chemistry LibreTexts. 9.14: Opening of Epoxides - Acidic versus Basic Conditions. [Link]
-
ResearchGate. Purified mCPBA, a Useful Reagent for the Oxidation of Aldehydes. [Link]
-
Scribd. 2.1 Separation of Acidic and Neutral Substances. [Link]
-
BryantOchem. Epoxide Reactions Made Simple: Acidic vs Basic Conditions Explained. [Link]
-
Common Organic Chemistry. Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA). [Link]
-
Master Organic Chemistry. Epoxide Ring Opening With Base. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. How To [chem.rochester.edu]
- 4. The Extraction of Benzoic Acid from a Mixture [sites.pitt.edu]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. community.wvu.edu [community.wvu.edu]
- 9. chem.rochester.edu [chem.rochester.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Workup [chem.rochester.edu]
- 14. reddit.com [reddit.com]
- 15. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. helixchrom.com [helixchrom.com]
- 18. rtong.people.ust.hk [rtong.people.ust.hk]
- 19. researchgate.net [researchgate.net]
- 20. westfield.ma.edu [westfield.ma.edu]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Solvent Conditions for Sulfonylpyrimidine Reactions
Welcome to the technical support center for sulfonylpyrimidine chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of solvent selection in ensuring successful reaction outcomes. Sulfonylpyrimidine reactions, particularly their application in bioconjugation and medicinal chemistry, are highly sensitive to their environment. Understanding the underlying principles of solvent effects is paramount to optimizing yield, minimizing side reactions, and achieving reproducible results.
This resource provides in-depth, field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter during your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts regarding the role of solvents in sulfonylpyrimidine reactions.
Q1: What is the underlying mechanism of the reaction between a 2-sulfonylpyrimidine and a nucleophile?
The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[1][2] This is typically a two-step process:
-
Addition of the Nucleophile: The nucleophile (e.g., a thiol from a cysteine residue) attacks the electron-deficient C-2 position of the pyrimidine ring. This forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer-Jackson complex .[3][4] This step is generally the rate-determining step of the reaction.[5]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the sulfinate leaving group, which is a very stable anion.[1]
The reactivity of the pyrimidine ring is enhanced by electron-withdrawing groups, which further polarize the electrophilic C-2 carbon, making it more susceptible to nucleophilic attack.[1][6]
Caption: General SNAr mechanism for sulfonylpyrimidine reactions.
Q2: Why is solvent selection so critical for the success of SNAr reactions?
Solvent choice is arguably one of the most critical parameters in an SNAr reaction because it directly influences the reactivity of the nucleophile and the stability of the charged intermediate.[4][7] The rates of SNAr reactions involving anionic nucleophiles can change by several orders of magnitude when switching solvents, proceeding significantly faster in dipolar aprotic solvents compared to protic ones.[4] An incorrectly chosen solvent can lead to dramatically slower reaction rates, low yields, or even complete reaction failure.[8]
Q3: What are the key differences between polar protic and polar aprotic solvents in this context?
The primary difference lies in their ability to form hydrogen bonds.[9]
-
Polar Protic Solvents: These solvents (e.g., water, ethanol, methanol) contain acidic protons, typically on an oxygen or nitrogen atom (-OH, -NH).[10] They can act as both hydrogen bond donors and acceptors.
-
Polar Aprotic Solvents: These solvents (e.g., DMSO, DMF, acetonitrile) have significant dipole moments but lack acidic protons.[10] They are typically hydrogen bond acceptors but not donors.
Q4: Which solvent type is generally preferred for sulfonylpyrimidine SNAr reactions, and why?
Polar aprotic solvents are strongly preferred. [4][10] The reason is rooted in how each solvent class interacts with the nucleophile:
-
In Polar Protic Solvents: The acidic protons of the solvent form a "cage" around the anionic nucleophile through strong hydrogen bonding.[10] This interaction stabilizes the nucleophile, lowering its ground state energy and making it less reactive and available to attack the electrophile. This significantly slows down the SN2 and SNAr reactions.[9][11]
-
In Polar Aprotic Solvents: These solvents cannot form hydrogen bonds with the nucleophile.[10] While they can solvate the accompanying cation (e.g., Na⁺, K⁺), the anionic nucleophile is left relatively "naked," unsolvated, and highly reactive.[9] This high-energy, reactive state leads to a much faster reaction rate. Furthermore, the dipolar nature of these solvents helps to stabilize the charged Meisenheimer complex formed during the reaction.[4][12]
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during sulfonylpyrimidine reactions.
Q: My reaction is showing low to no yield. What are the likely causes related to the solvent?
A: This is a common issue, often directly tied to solvent choice and reaction conditions.
Primary Cause: Use of a Protic Solvent. As detailed above, polar protic solvents like ethanol or water can severely hinder the reaction by solvating and deactivating your nucleophile.[10]
-
Solution: Switch to a high-quality, anhydrous polar aprotic solvent. Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are excellent starting points.[9]
Secondary Cause: Poor Solubility of Starting Materials. If your sulfonylpyrimidine or nucleophile is not fully dissolved, the reaction will be slow and inefficient, proceeding only at the surface of the solid material.
-
Solution 1: Choose a stronger polar aprotic solvent. DMSO and N-Methyl-2-pyrrolidone (NMP) have excellent solvating power for a wide range of organic molecules.
-
Solution 2: Gently warm the reaction mixture. An increase in temperature can improve solubility and increase the reaction rate. However, monitor for potential degradation of starting materials or products.[13]
-
Solution 3: Consider a solvent mixture. For some substrates, a mixture like THF/DMF might provide the optimal balance of solubility and reactivity.
Other Potential Causes:
-
Insufficient Temperature: SNAr reactions often require heating to overcome the activation energy. If the reaction is sluggish at room temperature, gradually increase the heat and monitor progress.[13]
-
Water Contamination: Trace amounts of water in your aprotic solvent can behave like a protic solvent, reducing the nucleophile's reactivity. Always use anhydrous grade solvents for best results.
Q: I'm observing unexpected side products. How can the solvent be a contributing factor?
A: While the sulfonylpyrimidine reaction is often clean, solvent choice can influence the formation of byproducts.
Primary Cause: Reaction with a Nucleophilic Solvent. Some polar aprotic solvents, while effective, can be nucleophilic under certain conditions. For example, DMF can decompose at high temperatures to generate dimethylamine, which is nucleophilic and can compete with your desired nucleophile, leading to unwanted byproducts.
-
Solution: If you suspect solvent reactivity, switch to a more robust solvent like DMSO or sulfolane for high-temperature reactions. Alternatively, run the reaction at a lower temperature for a longer duration.
Secondary Cause: Solvent-Mediated Degradation. The basicity or acidity of impurities in the solvent, or the solvent itself, can cause the degradation of sensitive starting materials or products.
-
Solution: Ensure you are using high-purity solvents. If your compounds are base-sensitive, avoid solvents that may have amine impurities (like DMF). If they are acid-sensitive, ensure your solvent is neutral.
Q: My starting materials are poorly soluble in common aprotic solvents. What is the best path forward?
A: This is a frequent challenge, especially with large, complex molecules in drug development.
-
Step 1: Screen High-Power Solvents: Begin with solvents known for their exceptional dissolving power, such as DMSO, NMP, or DMAc (Dimethylacetamide).[14]
-
Step 2: Use a Co-Solvent: For molecules with very low polarity, sometimes adding a less polar co-solvent like tetrahydrofuran (THF) or 1,4-dioxane can improve solubility without drastically reducing the reaction rate.[2][15] Start with a high ratio of the polar aprotic solvent (e.g., 4:1 DMF:THF) and adjust as needed.
-
Step 3: Temperature Adjustment: As mentioned, carefully increasing the temperature can significantly improve solubility. Perform a stability test on your starting material at the target temperature before running the full reaction.
-
Step 4: Phase-Transfer Catalysis: In cases with an ionic nucleophile that is insoluble in the organic solvent, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be used to shuttle the nucleophile into the organic phase to react.
Section 3: Experimental Protocols & Data
Protocol 1: General Procedure for Solvent Screening
This protocol allows for the efficient comparison of different solvents to identify the optimal conditions for your specific substrates.
-
Preparation: In separate, identical reaction vials, place your sulfonylpyrimidine starting material (1.0 equiv) and a magnetic stir bar.
-
Solvent Addition: To each vial, add a different anhydrous polar aprotic solvent (e.g., DMF, DMSO, MeCN, THF) to achieve the same concentration (e.g., 0.1 M).
-
Nucleophile Addition: Add the nucleophile (1.1 equiv) to each vial. If the nucleophile is used as a salt, ensure equimolar amounts are added.
-
Reaction: Stir all reactions at a set temperature (e.g., room temperature or 60 °C).
-
Monitoring: At regular intervals (e.g., 1h, 4h, 12h, 24h), take a small aliquot from each reaction. Analyze the samples by a suitable method (TLC, LC-MS, or NMR) to determine the extent of conversion.[6][16]
-
Analysis: Compare the reaction progress across the different solvents to identify the one that provides the fastest rate and cleanest conversion.
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
TLC is a fast and effective way to qualitatively track your reaction's progress.[16]
-
Spotting: On a TLC plate, spot a small amount of your starting sulfonylpyrimidine (SM), your nucleophile, and a co-spot of both.
-
Reaction Sample: Take a small aliquot from your reaction mixture with a capillary tube and spot it on the plate.
-
Elution: Develop the plate using an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes) that gives good separation between your starting material and the expected product (Rf values should ideally be between 0.2 and 0.8).
-
Visualization: Visualize the plate under a UV lamp.[16] The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is progressing.
Table 1: Properties of Common Solvents for SNAr Reactions
This table provides key properties to guide your solvent selection. A higher dielectric constant generally helps stabilize charged intermediates.[17]
| Solvent | Abbreviation | Dielectric Constant (ε) | Dipole Moment (μ, D) | Type | Boiling Point (°C) |
| Water | H₂O | 80.1 | 1.87 | Polar Protic | 100 |
| Methanol | MeOH | 32.7 | 2.87 | Polar Protic | 65 |
| Ethanol | EtOH | 24.6 | 1.66 | Polar Protic | 78 |
| Dimethyl Sulfoxide | DMSO | 46.7 | 4.10 | Polar Aprotic | 189 |
| Acetonitrile | MeCN | 37.5 | 3.44 | Polar Aprotic | 82 |
| N,N-Dimethylformamide | DMF | 36.7 | 3.86 | Polar Aprotic | 153 |
| N-Methyl-2-pyrrolidone | NMP | 32.2 | 4.09 | Polar Aprotic | 202 |
| Acetone | - | 20.7 | 2.69 | Polar Aprotic | 56 |
| Tetrahydrofuran | THF | 7.6 | 1.75 | Polar Aprotic | 66 |
Data compiled from multiple sources.[14][18][19][20]
Section 4: Visualization Workflows
Caption: Decision workflow for selecting and optimizing solvents.
References
-
Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Acevedo, O., & Jorgensen, W. L. (2004). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters, 6(14), 2381–2384. [Link]
-
Tenger Chemical. (2025, May 26). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. Tenger Chemical. [Link]
-
Dielectric Constants of Common Solvents. (n.d.). Scribd. Retrieved January 11, 2026, from [Link]
-
Solvent Effects in Nucleophilic Substitution. (2021, June 10). Chemistry LibreTexts. [Link]
-
Mancini, P. M. E., et al. (1983). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, (3), 455-459. [Link]
-
Polar Protic and Polar Aprotic Solvents. (n.d.). Chemistry Steps. Retrieved January 11, 2026, from [Link]
-
Reddit. (2019, November 13). Polar Protic vs. Polar Aprotic Solvents. r/chemhelp. [Link]
-
Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2023, January 22). Chemistry LibreTexts. [Link]
-
Dielectric Constant of Common solvents. (n.d.). Retrieved January 11, 2026, from [Link]
-
Förster, C., et al. (2022). 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. Frontiers in Chemistry, 10, 811532. [Link]
-
Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9). Master Organic Chemistry. [Link]
-
Richard, G., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry, 34(10), 1840–1851. [Link]
-
Richard, G., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry, 34(10), 1840–1851. [Link]
-
Richard, G., et al. (2023). 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. ChemRxiv. [Link]
-
Hatcher, J. M., et al. (2022). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Biochemistry, 61(15), 1639–1649. [Link]
-
Richard, G., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ePrints Soton. [Link]
-
Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. (2023). Journal of Medicinal Chemistry, 66(15), 10336–10350. [Link]
-
Hatcher, J. M., et al. (2022). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Biochemistry, 61(15), 1639–1649. [Link]
-
Side reactions in the SPPS of Cys-containing peptides. (2014). Journal of Peptide Science, 20(1), 1-13. [Link]
Sources
- 1. 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide [tengerchemical.com]
- 10. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 11. reddit.com [reddit.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Solvent Physical Properties [people.chem.umass.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. scribd.com [scribd.com]
- 19. Dielectric Constant [macro.lsu.edu]
- 20. depts.washington.edu [depts.washington.edu]
Technical Support Center: Preventing Byproduct Formation in Suzuki Coupling of Pyrimidines
A Guide for Researchers, Scientists, and Drug Development Professionals
From the Desk of the Senior Application Scientist:
The pyrimidine core is a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The Suzuki-Miyaura cross-coupling reaction is a powerful tool for functionalizing this heterocycle, enabling the efficient construction of carbon-carbon bonds. However, the electron-deficient nature of the pyrimidine ring and the inherent reactivity of organoboron reagents can lead to a host of undesired side reactions, complicating purification and reducing yields.[2][3]
This guide provides in-depth troubleshooting strategies and field-proven protocols to help you navigate the complexities of pyrimidine Suzuki couplings. We will dissect the mechanisms of common byproduct formation and provide actionable solutions to maximize the yield and purity of your target compounds.
Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the Suzuki coupling of pyrimidines.
Q1: I'm observing a significant amount of my starting pyrimidine halide being converted back to the parent pyrimidine (dehalogenation). What is causing this?
A1: Dehalogenation is a common byproduct where the halide on your pyrimidine is replaced by a hydrogen atom. [2] This typically occurs when the palladium-aryl intermediate, formed after oxidative addition, reacts with a hydride source before it can couple with the boronic acid.[4]
Causality & Solutions:
-
Hydride Donors: Solvents like alcohols or certain bases can act as hydride sources. If you are using an alcohol-containing solvent system, consider switching to purely aprotic solvents like dioxane or toluene.[4]
-
Slow Transmetalation: If the transfer of the organic group from the boron to the palladium is sluggish, the palladium-pyrimidine complex has more time to encounter a hydride source and undergo dehalogenation.[4]
-
Action: Accelerate the transmetalation step by using a more effective base (see Q4) or a more active catalyst/ligand system that promotes the overall catalytic cycle.
-
Q2: My main byproduct is the homocoupling of my boronic acid reagent. How can I suppress this?
A2: Homocoupling results in a symmetrical biaryl derived from two molecules of your boronic acid coupling together. This side reaction is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[5]
Causality & Solutions:
-
Oxygen Contamination: Dissolved oxygen can facilitate the oxidative homocoupling of boronic acids.
-
Pd(II) Precatalyst Activation: If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) catalyst. This reduction process can sometimes involve the homocoupling of the boronic acid.[5]
-
Slow Cross-Coupling: A sluggish desired reaction gives more opportunity for homocoupling to occur.
-
Action: Optimize the reaction conditions (ligand, base, temperature) to accelerate the rate of the desired cross-coupling, which will outcompete the homocoupling pathway.[8]
-
Q3: I have low yield and I'm recovering a lot of the deboronated starting material from my boronic acid. What is happening?
A3: This side reaction is known as protodeboronation, where the carbon-boron bond is cleaved and replaced by a proton. [9] This is one of the most common failure modes, especially with heteroaromatic boronic acids. The propensity for protodeboronation is highly dependent on the reaction conditions.[10]
Causality & Solutions:
-
Base Strength & Type: Strong bases, particularly hydroxides like NaOH or KOH, and high pH can significantly accelerate protodeboronation.[9][11]
-
High Temperatures: Elevated temperatures increase the rate of both the desired reaction and the undesired protodeboronation.[9]
-
Action: Operate at the lowest effective temperature. For many pyrimidine couplings, a range of 60-80 °C can be sufficient, especially when using a highly active catalyst system.[11]
-
-
Excess Water: While a small amount of water is often necessary to facilitate the Suzuki reaction, excess water can act as a proton source and promote protodeboronation.[11]
-
Action: Use anhydrous solvents and ensure all glassware is thoroughly dried. If your reaction requires a co-solvent, carefully control the amount of water. A common ratio is 2:1 to 5:1 dioxane:water.[13]
-
-
Boronic Acid Instability: Some boronic acids are inherently unstable.
-
Action: Use more stable boronic esters, such as pinacol (Bpin) or MIDA boronates. These derivatives are more resistant to protodeboronation and act as a "slow-release" source of the active boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[5][14]
-
Q4: How do I choose the optimal catalyst, ligand, and base for a challenging pyrimidine coupling?
A4: The catalyst, ligand, and base form a critical triad that dictates the success of the reaction. Pyrimidines are electron-deficient, which can make the reductive elimination step difficult. Furthermore, the nitrogen atoms can coordinate to the palladium center, potentially inhibiting the catalyst.[4]
Catalyst & Ligand Selection:
-
For Unactivated/Difficult Substrates (e.g., 2-chloropyrimidines): Standard catalysts like Pd(PPh₃)₄ may be ineffective.[6] Modern systems using bulky, electron-rich biarylphosphine ligands are required. These ligands accelerate both the oxidative addition and the crucial reductive elimination step.
-
Recommended Ligands: SPhos, XPhos, RuPhos.
-
Recommended Precatalysts: XPhos-Pd-G3, SPhos-Pd-G3. These are air-stable and provide highly active Pd(0) species in situ.
-
Base Selection:
The base activates the boronic acid for transmetalation.[15][16] For pyrimidine substrates, a moderately strong base is often a good starting point.
| Base | Common Solvents | Typical Temp (°C) | Notes |
| K₃PO₄ | Dioxane/H₂O, Toluene/H₂O | 80 - 110 | A strong, effective, and commonly used base for challenging couplings. Good for minimizing protodeboronation.[6][12] |
| K₂CO₃ | Dioxane/H₂O, Toluene/H₂O | 90 - 120 | A standard and reliable choice for many Suzuki couplings. Can be effective for more reactive pyrimidine halides.[12][13] |
| Cs₂CO₃ | Dioxane, Toluene | 80 - 110 | A strong base that often provides excellent results but is more expensive.[6][12] |
Visualizing Reaction Pathways
Understanding the main catalytic cycle and how side reactions diverge is key to effective troubleshooting.
The Suzuki-Miyaura Catalytic Cycle
Caption: The core catalytic cycle for Suzuki-Miyaura cross-coupling.[17]
Major Byproduct Formation Pathways
Caption: Divergent pathways leading to common byproducts from key intermediates.
Optimized Experimental Protocol: Suzuki Coupling of 2-Chloropyrimidine
This protocol provides a robust starting point for coupling challenging 2-chloropyrimidine substrates.[12]
Materials:
-
2-Chloropyrimidine derivative (1.0 equiv)
-
Arylboronic acid pinacol ester (1.3 equiv)
-
XPhos Pd G3 precatalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-chloropyrimidine (1.0 equiv), the arylboronic acid pinacol ester (1.3 equiv), and finely ground K₃PO₄ (3.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst (0.02 equiv).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with Argon or Nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[6]
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water via syringe to achieve a 4:1 dioxane:water ratio. The final concentration should be approximately 0.1 M with respect to the limiting reagent.
-
Reaction Execution: Immerse the flask in a pre-heated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Check for the consumption of the 2-chloropyrimidine starting material. Typical reaction times are 4-12 hours.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Troubleshooting Decision Tree
Use this workflow to systematically diagnose and solve issues with your pyrimidine Suzuki coupling.
Caption: A logical workflow for troubleshooting common pyrimidine Suzuki coupling issues.
References
-
Štefánik, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. Available at: [Link]
- BenchChem. (2025). Strategies to avoid deborylation in Suzuki reactions with thiophene boronic acids. BenchChem Technical Support.
-
Wikipedia. (n.d.). Protodeboronation. Wikipedia. Available at: [Link]
- BenchChem. (2025). Preventing protodeboronation in Suzuki reactions of bromo-naphthyridines. BenchChem Technical Support.
- BenchChem. (2025). Preventing protodeboronation of Methylboronic acid pinacol ester-d3 in Suzuki coupling. BenchChem Technical Support.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
- BenchChem. (2025). Technical Support Center: Suzuki Coupling of 2-Chloropyridines - Base Selection. BenchChem Technical Support.
- BenchChem. (2025). Troubleshooting failed Suzuki coupling with electron-rich aryl halides. BenchChem Technical Support.
- YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.
-
Wallace, D. J., et al. (2006). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters. Available at: [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
- BenchChem. (2025).
-
Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
- BenchChem. (2025). Strategies to minimize homocoupling in Suzuki reactions of boronic acids. BenchChem Technical Support.
-
Štefánik, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. Available at: [Link]
- Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library.
- WWJMRD. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD.
- BenchChem. (2025). Minimizing homocoupling in Suzuki reactions with pyrene boronic acid. BenchChem Technical Support.
- ResearchGate. (n.d.). Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation.
-
ACS Publications. (2019). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Organic Process Research & Development. Available at: [Link]
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. Chemistry Stack Exchange. Available at: [Link]
Sources
- 1. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Column Chromatography Purification of Sulfonylpyrimidines
Welcome to the technical support center for the purification of sulfonylpyrimidines via column chromatography. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of compounds. As Senior Application Scientists, we have compiled this resource based on established scientific principles and extensive field experience to provide you with reliable and actionable troubleshooting strategies.
Frequently Asked Questions (FAQs)
This section addresses some of the most common questions and issues that arise during the column chromatography of sulfonylpyrimidines.
Q1: Why am I observing significant peak tailing with my sulfonylpyrimidine compound?
Peak tailing is a frequent issue in the chromatography of sulfonylpyrimidines and is often caused by secondary interactions between the analyte and the stationary phase.[1][2] Sulfonylpyrimidines contain a weakly acidic N-H proton on the sulfonylurea bridge, which can interact with residual silanol groups on silica-based stationary phases.[2][3][4]
Quick Fixes:
-
Acidify the mobile phase: Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase can suppress the ionization of both the sulfonylpyrimidine and the silanol groups, minimizing unwanted interactions.[2]
-
Use an end-capped column: Employing a column where the residual silanol groups have been "end-capped" can significantly reduce peak tailing.
-
Check for column degradation: Over time, the stationary phase can degrade, exposing more silanol groups. If you observe worsening peak shape with a column that previously performed well, it may be time to replace it.
Q2: My sulfonylpyrimidine seems to be degrading on the column. What could be the cause?
Sulfonylpyrimidines can be susceptible to hydrolysis, especially under acidic or basic conditions.[5] The sulfonylurea bridge is the primary site of degradation.
Potential Causes and Solutions:
-
pH of the mobile phase: Extreme pH values can catalyze the hydrolysis of the sulfonylurea linkage.[5] It is crucial to operate within a pH range where your specific sulfonylpyrimidine is stable.
-
Reactive stationary phase: Although less common, certain stationary phases could potentially contribute to degradation. If you suspect this, trying a different type of stationary phase (e.g., a polymer-based column) might be beneficial.
-
Temperature: Elevated temperatures can accelerate degradation.[5] Ensure your purification is performed at a controlled room temperature unless a specific temperature is required for separation.
Q3: I'm having trouble getting good retention of my sulfonylpyrimidine on a reverse-phase column. What can I do?
Poor retention of polar compounds on reverse-phase columns is a common challenge.[6] Sulfonylpyrimidines, depending on their substituents, can be quite polar.
Strategies to Improve Retention:
-
Decrease the organic content of the mobile phase: A lower percentage of organic solvent (like acetonitrile or methanol) in the mobile phase will increase the retention of polar compounds.
-
Use a more retentive stationary phase: A column with a higher carbon load (e.g., C18 instead of C8) or a different chemistry, such as a phenyl-hexyl phase, can provide alternative selectivity and potentially better retention.[6]
-
Consider Hydrophilic Interaction Chromatography (HILIC): For very polar sulfonylpyrimidines, HILIC can be an excellent alternative to reverse-phase chromatography.[6][7]
Q4: What is the best general starting point for developing a purification method for a novel sulfonylpyrimidine?
A good starting point for method development is crucial for efficient purification.
Recommended Initial Conditions:
-
Column: A standard C18 end-capped column is a versatile choice for initial screening.[7][8]
-
Mobile Phase: A gradient of water and acetonitrile (or methanol) with 0.1% formic acid is a common starting point. A typical gradient might run from 10% to 90% organic solvent over 20-30 minutes.
-
Detection: UV detection is generally suitable for sulfonylpyrimidines, which typically have a UV chromophore. The detection wavelength should be optimized based on the UV spectrum of your compound.
Troubleshooting Guide
This in-depth guide provides a systematic approach to resolving more complex purification challenges.
Problem 1: Poor Resolution and Co-elution of Impurities
Achieving adequate separation between the target sulfonylpyrimidine and closely related impurities or byproducts is a primary goal of chromatography.
Root Cause Analysis Workflow
Caption: Workflow for troubleshooting poor resolution.
Step-by-Step Method Optimization Protocol
-
Mobile Phase Optimization:
-
Solvent Selection: While acetonitrile and methanol are common, trying a different organic solvent like isopropanol can alter selectivity.
-
pH Adjustment: The ionization state of sulfonylpyrimidines is pH-dependent.[4] Systematically varying the pH of the aqueous portion of the mobile phase can significantly impact retention and selectivity.[9] It is advisable to work within a pH range of 2-8 for most silica-based columns to avoid stationary phase degradation.[10]
-
Additive Concentration: Varying the concentration of the acidic modifier (e.g., 0.05% to 0.2% formic acid) can fine-tune the separation.
-
-
Stationary Phase Selection:
-
If resolution is still poor, the stationary phase chemistry may not be suitable.[11] Consider columns with different functionalities:
-
Phenyl-Hexyl: Offers pi-pi interactions which can be beneficial for aromatic-containing sulfonylpyrimidines.[6]
-
Embedded Polar Group (EPG): These columns can provide alternative selectivity for polar compounds.
-
Mixed-Mode Chromatography: For complex mixtures, mixed-mode columns that offer both reversed-phase and ion-exchange properties can provide unique selectivity.[12][13]
-
-
-
Gradient Modification:
-
Shallow Gradient: If peaks are closely eluting, a shallower gradient (e.g., a smaller change in organic solvent percentage over a longer time) can improve resolution.
-
Isocratic Hold: Introducing an isocratic hold at a specific mobile phase composition can help to separate critical pairs.
-
Problem 2: Sample Solubility and Precipitation Issues
Sulfonylpyrimidines can have limited solubility in common injection solvents, leading to poor peak shape and even column clogging.
Solubility Enhancement Strategies
| Strategy | Description | Considerations |
| Solvent Matching | Dissolve the sample in a solvent that is as close as possible in composition to the initial mobile phase.[14] | This minimizes solvent mismatch effects that can cause peak distortion. |
| pH Adjustment of Sample | If the sulfonylpyrimidine is acidic, dissolving it in a slightly basic solution (or vice versa for basic compounds) can increase solubility. | Ensure the pH of the sample is compatible with the mobile phase to avoid precipitation upon injection. |
| Use of Co-solvents | Small amounts of a stronger, miscible solvent (e.g., DMSO, DMF) can be used to dissolve the sample initially. | The injection volume should be kept small to avoid deleterious effects on the chromatography.[14] |
| Surfactant Addition | In some cases, a low concentration of a surfactant like sodium lauryl sulfate (SLS) can improve solubility, particularly at a controlled pH.[15] | This is a more advanced technique and requires careful method development to ensure compatibility with the column and detection method. |
Problem 3: Irreproducible Retention Times
Fluctuations in retention times from run to run can compromise the reliability of the purification method.
Troubleshooting Irreproducible Retention Times
Caption: Decision tree for diagnosing retention time variability.
Systematic Checks and Solutions
-
Pumping System and Mobile Phase Delivery:
-
Degas the mobile phase: Dissolved gases can lead to the formation of bubbles in the pump, causing inaccurate solvent delivery.[10]
-
Check for leaks: Even small leaks in the system can lead to pressure fluctuations and variable retention times.[16][17]
-
Consistent mobile phase preparation: Ensure that the mobile phase is prepared fresh and in the same manner for each set of experiments.
-
-
Column Equilibration:
-
Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. A general rule of thumb is to flush the column with 10-20 column volumes of the starting mobile phase.
-
-
Temperature Control:
-
Column temperature can affect retention times. Using a column oven to maintain a constant temperature will improve reproducibility.
-
References
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. acdlabs.com [acdlabs.com]
- 3. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 4. chromtech.com [chromtech.com]
- 5. ars.usda.gov [ars.usda.gov]
- 6. Choosing Your LC Stationary Phase [discover.restek.com]
- 7. ijrpr.com [ijrpr.com]
- 8. mastelf.com [mastelf.com]
- 9. mastelf.com [mastelf.com]
- 10. bvchroma.com [bvchroma.com]
- 11. GC Technical Tip [discover.phenomenex.com]
- 12. bioradiations.com [bioradiations.com]
- 13. cytivalifesciences.com [cytivalifesciences.com]
- 14. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 15. Effect of pH-sodium lauryl sulfate combination on solubilization of PG-300995 (an anti-HIV agent): a technical note - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. phenomenex.com [phenomenex.com]
- 17. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
Technical Support Center: Large-Scale Synthesis and Purification of Pyrimidine Derivatives
Welcome to the technical support center for the large-scale synthesis and purification of pyrimidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address frequently asked questions encountered during the chemical synthesis and purification of these vital heterocyclic compounds. Pyrimidines are foundational scaffolds in numerous pharmaceuticals, making their efficient and pure synthesis a critical aspect of drug discovery and development.[][2][3]
This guide is structured to address challenges sequentially, from initial synthesis to final purification, providing not just solutions but also the underlying chemical principles to empower you in your experimental design and execution.
Section 1: Troubleshooting Large-Scale Pyrimidine Synthesis
The transition from bench-scale (mg-g) to large-scale (kg) synthesis often presents unforeseen challenges that can significantly impact yield and purity.[4] This section addresses the most common issues encountered during the scale-up of pyrimidine synthesis, with a particular focus on the widely used Biginelli reaction.
Frequently Asked Questions (FAQs): Synthesis
Q1: My pyrimidine synthesis, successful at the lab scale, shows a significant drop in yield upon scale-up. What are the primary causes and how can I troubleshoot this?
A1: A decrease in yield during scale-up is a frequent challenge and can be attributed to several factors. A systematic approach is essential to pinpoint the root cause.[4]
-
Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions and product degradation.[4]
-
Solution: Ensure the stirring rate and impeller design are appropriate for the vessel size to maintain a homogeneous reaction mixture.[4] For exothermic reactions, which are common in pyrimidine synthesis, controlled addition of reagents and close monitoring of the internal temperature are crucial.[4]
-
-
Raw Material Quality: The purity of starting materials has a more pronounced effect at a larger scale.[4] Impurities that were negligible in small-scale reactions can act as inhibitors or catalysts for side reactions.[4]
-
Solution: Qualify your raw material suppliers and perform rigorous quality control on incoming materials.[5]
-
-
Reaction Kinetics: Changes in the surface area-to-volume ratio can alter reaction kinetics.[4]
-
Solution: Re-optimize reaction parameters such as temperature, concentration, and catalyst loading at the intended scale.[4]
-
Q2: I'm observing the formation of unexpected impurities in my large-scale Biginelli reaction. How can I identify and minimize them?
A2: The Biginelli reaction, while robust, can be prone to side reactions, especially at scale.[6][7]
-
Hantzsch-type Dihydropyridines: These byproducts can form, particularly when using urea.[6][7]
-
Mitigation: Optimizing the stoichiometry, sometimes with a slight excess of urea or thiourea, can suppress this side reaction.[4]
-
-
N-acylurea Byproducts: These can arise from a competing reaction between the β-ketoester and urea.[8]
-
Identification and Prevention: These can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.[8] To prevent their formation, careful control of reaction temperature and stoichiometry is key.
-
-
Aldol Condensation Products: The aldehyde starting material can undergo self-condensation.[4]
-
Mitigation: Slow, controlled addition of the aldehyde to the reaction mixture can minimize this side reaction.
-
-
Oxidation Products: The dihydropyrimidine ring can be susceptible to oxidation.[4]
-
Mitigation: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize exposure to oxygen.[4]
-
Q3: My reaction is sluggish or fails to go to completion. What are the likely causes?
A3: Incomplete reactions are often a result of suboptimal reaction conditions or catalyst issues.[5][8]
-
Catalyst Activity: Ensure your catalyst is active.[7][8] Reusable catalysts may require regeneration. For Brønsted acid catalysts like HCl, ensure the concentration is appropriate.[8]
-
Reaction Time and Temperature: The reaction may require a longer duration or a moderate increase in temperature.[8] Monitor the reaction progress using Thin Layer Chromatography (TLC).[8]
-
Solvent Choice: The solvent can significantly impact reactant solubility and reaction rates.[8] While ethanol is common, other solvents or solvent-free conditions have been shown to improve yields for certain substrates.[8][9]
Workflow for Troubleshooting Low Yield in Pyrimidine Synthesis
Caption: A logical workflow for troubleshooting low reaction yields.
Section 2: Purification of Large-Scale Pyrimidine Derivatives
Effective purification is paramount to obtaining high-purity pyrimidine derivatives suitable for pharmaceutical applications. This section provides troubleshooting for common purification techniques.
Frequently Asked Questions (FAQs): Purification
Q1: What is the best general approach for purifying pyrimidine derivatives?
A1: The purification strategy depends on the physical properties of the pyrimidine derivative. A combination of techniques is often employed.
-
Aqueous Workup: Washing the crude reaction mixture with acidic or basic aqueous solutions can remove many ionic impurities.[10]
-
Recrystallization: This is a powerful technique for obtaining highly pure crystalline material.[10][11]
-
Column Chromatography: Silica gel is the most common stationary phase for purifying pyrimidine derivatives.[12][13] For highly polar compounds, other stationary phases like alumina or reverse-phase silica may be more suitable.[12]
Q2: My pyrimidine derivative fails to crystallize. What are the potential causes and solutions?
A2: Failure to crystallize is a common issue that can often be resolved with systematic troubleshooting.[10]
| Problem | Potential Cause | Suggested Solution |
| No Crystals Form | The solution is not supersaturated. | Slowly evaporate the solvent to increase the concentration.[10] |
| The presence of impurities is inhibiting crystallization. | Purify the compound by chromatography before attempting recrystallization.[10] | |
| "Oiling Out" | The solution is too concentrated or cooled too quickly. | Add a small amount of solvent to dissolve the oil, then allow it to cool more slowly.[10] |
| The melting point of the compound is below the boiling point of the solvent. | Choose a lower-boiling point solvent.[10] | |
| Low Recovery | The compound has significant solubility in the cold solvent. | Cool the solution in an ice bath to minimize solubility. Use a minimal amount of cold solvent for washing the crystals.[10] |
Q3: I'm observing significant peak tailing or streaking of my compound on a silica gel column. How can I improve the peak shape?
A3: Peak tailing for polar compounds on silica gel is often caused by strong, undesirable interactions with surface silanol groups, especially if your pyrimidine derivative is basic.[14]
-
Modify the Mobile Phase: For basic pyrimidines, add a small amount of a basic modifier like triethylamine or pyridine to the eluent.[14] For acidic compounds, a small amount of acetic acid can be beneficial.[14]
-
Switch to a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, or a bonded-phase silica, like an amine-functionalized column.[14]
-
Reduce Sample Load: Overloading the column can exacerbate tailing.[14]
Experimental Protocols
Protocol 1: General Procedure for the Biginelli Reaction
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the aldehyde (1.0 eq.), β-ketoester (1.0 eq.), and urea or thiourea (1.5 eq.).[6]
-
Add the chosen solvent (e.g., ethanol) and the catalyst (e.g., a catalytic amount of HCl or a Lewis acid).[6][9]
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress of the reaction by TLC.[6][9]
-
Upon completion, cool the reaction mixture to room temperature.[6][9]
-
If a precipitate forms, collect the solid by vacuum filtration and wash it with a small amount of cold solvent.[6][9] If no solid forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.[15]
Protocol 2: Recrystallization of a Pyrimidine Derivative
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.[10] A good solvent will dissolve the compound when hot but not when cold.[10]
-
Dissolution: Place the crude pyrimidine derivative in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.[10] Continue adding the solvent dropwise until the solid is completely dissolved.[10]
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution by gravity through a pre-heated funnel with fluted filter paper into a clean flask.[16]
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[11][17]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[11]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.[10]
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.[10]
Workflow for Purification of Pyrimidine Derivatives
Caption: General workflow for the purification of pyrimidine derivatives.
Section 3: Analytical Techniques for Purity Assessment
Accurate determination of purity is a critical final step. This section provides an overview of common analytical techniques.
Frequently Asked Questions (FAQs): Analysis
Q1: What are the most common methods for assessing the purity of pyrimidine derivatives?
A1: A combination of chromatographic and spectroscopic methods is typically used.
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating, identifying, and quantifying components in a mixture.[18] For polar compounds like many pyrimidine derivatives, reverse-phase HPLC (RP-HPLC) is often employed.[18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information and can be used to identify and quantify impurities. Real-time NMR can even be used to monitor reaction progress.[19][20]
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS) or GC (GC-MS), it provides molecular weight information, confirming the identity of products and byproducts with high sensitivity and specificity.[19]
-
Melting Point Analysis: A sharp melting point range is a good indicator of high purity for crystalline solids.
Q2: My TLC spots are streaking. What could be the cause and how can I fix it?
A2: Streaking on a TLC plate can be caused by several factors:[19]
-
Sample Overloading: Applying too much sample to the plate. Try spotting a more dilute solution.[19]
-
Inappropriate Solvent System: The mobile phase may not be optimal for your compounds. Adjust the polarity of the solvent system.[19]
-
Highly Polar Compounds: Very polar compounds can interact strongly with the silica gel. Adding a small amount of a polar solvent like methanol or a modifier like acetic acid to the mobile phase can help.[19]
Q3: I am observing unexpected peaks in my HPLC or LC-MS chromatogram. What should I do?
A3: Unexpected peaks can arise from several sources.[19]
-
Identify the Peaks: Use MS detection to determine the molecular weight of the unexpected peaks and deduce their potential structures.[19]
-
Analyze Starting Materials: Check the purity of your starting materials before beginning the reaction.[19]
-
Investigate Stability: Your compounds may be degrading under the reaction or analysis conditions.[19]
-
Run a Blank: Injecting the solvent alone can help identify any contamination from the system.[19]
References
- Troubleshooting unexpected side reactions in pyrimidine synthesis.
- Pyrimidine Synthesis Pathway: Synthesis of pyrimidine deriv
- Technical Support Center: Purification of Pyrimidine Deriv
- Troubleshooting common issues in pyrimidine synthesis.
- addressing challenges in the scale-up synthesis of pyrimidine compounds.
- Technical Support Center: Reaction Monitoring for Pyrimidine Synthesis.
-
Monitoring mechanistic details in the synthesis of pyrimidines via real-time, ultrafast multidimensional NMR spectroscopy. [Link]
- Technical Support Center: Pyrimidine Synthesis Reactions.
- Technical Support Center: Recrystallization of Pyrimidine Carboxylate Deriv
- Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
- Technical Support Center: Purification of Polar Pyrimidine Deriv
- Technical Support Center: Optimizing Reaction Conditions for Pyrimidine Deriv
- Assessing the Purity of 2-Amino-4,6-dimethoxypyrimidine: A Compar
- A detailed review of recent developments in the synthesis of pyrimidine deriv
- Technical Support Center: Crystalliz
- Technical Support Center: Purification of Pyrimidine Derivatives by Column Chrom
- Troubleshooting low yield in Biginelli reaction for pyrimidines.
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. [Link]
- Recrystalliz
-
Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. [Link]
Sources
- 2. ijsat.org [ijsat.org]
- 3. growingscience.com [growingscience.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Monitoring mechanistic details in the synthesis of pyrimidines via real-time, ultrafast multidimensional NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to COX-2 Inhibition: The Established Efficacy of Celecoxib Versus the Emerging Potential of Pyrimidine-Based Inhibitors
For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth, objective comparison of the well-established selective COX-2 inhibitor, Celecoxib, against the class of emerging 4-Methyl-2-(methylsulfonyl)pyrimidine derivatives as potential COX-2 inhibitors. This analysis is grounded in experimental data to inform future research and development in anti-inflammatory therapeutics.
Introduction: The Significance of Selective COX-2 Inhibition
The discovery of two isoforms of the cyclooxygenase (COX) enzyme, COX-1 and COX-2, was a landmark in the development of anti-inflammatory drugs. While COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal mucosa, COX-2 is inducible and its expression is elevated during inflammation.[1][2] This distinction paved the way for the development of selective COX-2 inhibitors, aiming to provide the anti-inflammatory and analgesic benefits of non-steroidal anti-inflammatory drugs (NSAIDs) while minimizing gastrointestinal side effects.[3][4]
Celecoxib, a diaryl-substituted pyrazole, was a first-in-class selective COX-2 inhibitor that gained widespread clinical use.[5][6] Its efficacy and safety profile have been extensively studied. In parallel, ongoing research has explored novel chemical scaffolds for COX-2 inhibition, with pyrimidine derivatives showing significant promise.[7][8][9] This guide will dissect the available data on Celecoxib and compare it with the emerging data on pyrimidine-based COX-2 inhibitors, with a focus on the 2-(4-methylsulfonylphenyl)pyrimidine scaffold.
Mechanism of Action: A Tale of Two Scaffolds
Both Celecoxib and pyrimidine-based inhibitors target the COX-2 enzyme to block the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[3][10] The selectivity for COX-2 over COX-1 is a crucial attribute that differentiates these inhibitors from traditional NSAIDs.
Celecoxib: The selectivity of Celecoxib for COX-2 is attributed to its chemical structure. The larger and more flexible active site of the COX-2 enzyme can accommodate the bulkier side group of Celecoxib, a feature not possible with the narrower active site of COX-1.[3][11] Specifically, the sulfonamide side chain of Celecoxib binds to a hydrophilic region near the active site of COX-2.[10]
Pyrimidine-Based Inhibitors: A series of 2-(4-methylsulfonylphenyl)pyrimidine derivatives have been synthesized and shown to be highly potent and specific COX-2 inhibitors.[7] The methylsulfonylphenyl moiety is a key pharmacophore that contributes to selective COX-2 inhibition, a feature also present in other selective inhibitors like Rofecoxib.[6] The pyrimidine core acts as a central scaffold for orienting the key interacting groups within the COX-2 active site.
Comparative Efficacy and Potency: An In Vitro Perspective
The inhibitory potency of COX inhibitors is typically determined through in vitro enzyme assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), provides a quantitative measure of selectivity.
| Compound Class | Representative Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Diaryl Pyrazole | Celecoxib | ~15 | ~0.04 | ~375 |
| 2-(4-methylsulfonylphenyl)pyrimidine | Example Derivative | >100 | ~0.0024 - 0.0003 | >80 to >780-fold more selective than rofecoxib |
Note: The IC50 and selectivity index values for Celecoxib and pyrimidine derivatives are compiled from various sources and can vary depending on the specific assay conditions.[7][12][13]
The data clearly indicates that while Celecoxib is a potent and selective COX-2 inhibitor, certain 2-(4-methylsulfonylphenyl)pyrimidine derivatives have demonstrated even greater potency and significantly higher selectivity in in vitro assays.[7]
Pharmacokinetic Profiles: A Critical Determinant of In Vivo Efficacy
The therapeutic effectiveness of a drug is not solely dependent on its in vitro potency but also on its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).
Celecoxib:
-
Absorption: Celecoxib is rapidly absorbed after oral administration, reaching peak plasma concentrations in approximately 3 hours.[14][15] Its absorption can be affected by food, particularly high-fat meals.[16]
-
Metabolism: It is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C9.[14][15]
-
Excretion: The metabolites are excreted in the feces and urine.[14][15]
Pyrimidine-Based Inhibitors: Comprehensive pharmacokinetic data for the class of 2-(4-methylsulfonylphenyl)pyrimidine inhibitors in humans is not yet available as many are in the preclinical stages of development. However, the physicochemical properties of these compounds are designed to optimize oral bioavailability and metabolic stability.
In Vivo Anti-Inflammatory and Analgesic Activity
Preclinical in vivo models are essential for evaluating the therapeutic potential of new chemical entities.
Celecoxib: The anti-inflammatory and analgesic effects of Celecoxib have been demonstrated in numerous animal models, such as the carrageenan-induced paw edema model in rats.[17] It has also shown efficacy in reducing pain in various clinical settings.[6]
Pyrimidine-Based Inhibitors: Several novel 2-(4-methylsulfonylphenyl)pyrimidine derivatives have exhibited potent anti-inflammatory activity in in vivo models, with some showing superior or comparable efficacy to Celecoxib.[18]
Experimental Protocols
In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric Method)
This protocol outlines a common method for determining the IC50 values of test compounds against COX-1 and COX-2.[19][20]
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
COX Probe
-
Arachidonic Acid (substrate)
-
Test compounds and a reference inhibitor (e.g., Celecoxib) dissolved in DMSO
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the reference inhibitor in COX Assay Buffer.
-
In a 96-well plate, add the COX Assay Buffer, COX Probe, and either COX-1 or COX-2 enzyme to each well.
-
Add the diluted test compounds or reference inhibitor to the respective wells. Include a control well with DMSO.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Initiate the reaction by adding Arachidonic Acid to all wells.
-
Immediately measure the fluorescence kinetically for 5-10 minutes at an excitation of ~535 nm and an emission of ~587 nm.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.
In Vivo Carrageenan-Induced Paw Edema Model
This is a standard acute inflammation model to assess the anti-inflammatory activity of compounds.[17][21]
Animals:
-
Male Wistar rats (150-200 g)
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the test compound, Celecoxib (as a positive control), or vehicle (e.g., 0.5% carboxymethyl cellulose) orally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Signaling Pathways and Visualization
The anti-inflammatory effects of COX-2 inhibitors are mediated through the inhibition of the prostaglandin E2 (PGE2) synthesis pathway.
Caption: Inhibition of the COX-2 pathway by selective inhibitors.
Experimental Workflow for Inhibitor Screening
The process of identifying and characterizing novel COX-2 inhibitors involves a multi-step approach.
Caption: Workflow for the discovery and development of novel COX-2 inhibitors.
Conclusion and Future Directions
Celecoxib remains a cornerstone in the management of inflammatory conditions due to its well-established efficacy and safety profile as a selective COX-2 inhibitor.[6] However, the quest for novel inhibitors with improved potency, selectivity, and pharmacokinetic properties is ongoing. The class of 2-(4-methylsulfonylphenyl)pyrimidine derivatives has emerged as a highly promising scaffold for the development of next-generation COX-2 inhibitors.[7][8] The exceptional potency and selectivity demonstrated by some of these compounds in preclinical studies warrant further investigation.
Future research should focus on comprehensive preclinical and clinical evaluation of the most promising pyrimidine-based candidates. Head-to-head clinical trials comparing these new entities with Celecoxib will be crucial to definitively establish their therapeutic advantages. Furthermore, a deeper understanding of the long-term safety profiles, particularly concerning cardiovascular risks that have been associated with some COX-2 inhibitors, will be paramount for their successful clinical translation.[4][5]
References
- Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC - NIH. (n.d.).
- Celecoxib - StatPearls - NCBI Bookshelf. (n.d.).
- Celecoxib Pathway, Pharmacokinetics - ClinPGx. (n.d.).
- What is the mechanism of Celecoxib? - Patsnap Synapse. (2024, July 17).
- Application Notes and Protocols for Cox-2-IN-30 In Vitro Enzyme Assay - Benchchem. (n.d.).
- The COX-2/PGE 2 pathway: key roles in the hallmarks of cancer and adaptation to the tumour microenvironment | Carcinogenesis | Oxford Academic. (n.d.).
- Pharmacokinetics of Celecoxib in the Presence and Absence of Interferon- Induced Acute Inflammation in the Rat - University of Alberta. (n.d.).
- Pharmacokinetics of celecoxib after oral administration in dogs and humans: effect of food and site of absorption - PubMed. (n.d.).
- Regulatory role of the COX-2 pathway in the Nrf2-mediated anti-inflammatory response. (n.d.).
- Celebrex (Celecoxib) Pharmacology - News-Medical.Net. (n.d.).
- Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - Frontiers. (n.d.).
- Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed. (n.d.).
- Celecoxib - Wikipedia. (n.d.).
- Cyclooxygenase-2 inhibitor - Wikipedia. (n.d.).
- Signaling pathways regulating COX-2 expression. Schematic diagram... - ResearchGate. (n.d.).
- Celecoxib Pharmacology - YouTube. (2024, January 16).
- A Comparative Guide to the Selectivity and Efficacy of SC-560 and Celecoxib - Benchchem. (n.d.).
- Celecoxib -NSAID Mechanism of Action - YouTube. (2018, February 9).
- COX-2 (human) Inhibitor Screening Assay Kit - Cayman Chemical. (n.d.).
- Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (n.d.).
- Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - Brieflands. (n.d.).
- Novel 2-(4-methylsulfonylphenyl)pyrimidine derivatives as highly potent and specific COX-2 inhibitors - PubMed. (n.d.).
- Review of the selective COX-2 inhibitors celecoxib and rofecoxib: focus on clinical aspects - Cambridge University Press. (n.d.).
- In vivo study of pro-inflammatory cytokine changes in serum and synovial fluid during treatment with celecoxib and etoricoxib and correlation with VAS pain change and synovial membrane penetration index in patients with inflammatory arthritis - NIH. (n.d.).
- New Celecoxib Derivatives as Anti-Inflammatory Agents | Journal of Medicinal Chemistry. (n.d.).
- In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.).
- COX-2 Inhibitor Screening Kit (Fluorometric) - Sigma-Aldrich. (n.d.).
- Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - MDPI. (n.d.).
- (PDF) Evaluation of the Anti-Inflammatory and Chondroprotective Effect of Celecoxib on Cartilage Ex Vivo and in a Rat Osteoarthritis Model - ResearchGate. (n.d.).
- In vitro, ex vivo, and in vivo studies of celecoxib topical platforms for antimicrobial activity and wound healing: a comparative assessment - Taylor & Francis. (n.d.).
- Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. (2023, March 2).
- Novel 4-methylsulfonylphenyl derivatives as NSAIDS with preferential COX-2 inhibition. (n.d.).
- Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC. (n.d.).
- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.).
- Design, Synthesis and Bioactivity of Novel Pyrimidine Sulfonate Esters Containing Thioether Moiety - PMC - NIH. (2023, February 28).
- Design, synthesis and biological assessment of new selective COX-2 inhibitors including methyl sulfonyl moiety - PubMed. (2021, January 1).
- Synthesis and biological activities of some new pyrimidine derivatives from chalcones - Der Pharma Chemica. (n.d.).
- An overview on synthesis and biological activity of pyrimidines - World Journal of Advanced Research and Reviews. (n.d.).
- [Synthesis and antitumor activities of pyrimidines] | Request PDF - ResearchGate. (2025, August 6).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 4. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 5. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. cambridge.org [cambridge.org]
- 7. Novel 2-(4-methylsulfonylphenyl)pyrimidine derivatives as highly potent and specific COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 10. news-medical.net [news-medical.net]
- 11. Celecoxib - Wikipedia [en.wikipedia.org]
- 12. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 13. brieflands.com [brieflands.com]
- 14. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinPGx [clinpgx.org]
- 16. Pharmacokinetics of celecoxib after oral administration in dogs and humans: effect of food and site of absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Novel 4-methylsulfonylphenyl derivatives as NSAIDS with preferential COX-2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Design, synthesis and biological assessment of new selective COX-2 inhibitors including methyl sulfonyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
The Expanding Arsenal of Covalent Inhibitors: A Comparative Guide to Sulfonylpyrimidines and Other Warheads
Introduction: The Renaissance of Covalent Drug Discovery
Covalent inhibitors, once viewed with skepticism due to potential off-target toxicities, are experiencing a renaissance in drug discovery.[1][2] These molecules are designed to form a stable, covalent bond with their target protein, a strategy that can lead to enhanced potency, prolonged duration of action, and the ability to tackle challenging drug targets with shallow binding pockets.[1][2][3] At the heart of every covalent inhibitor is the "warhead," an electrophilic group responsible for reacting with a nucleophilic amino acid residue on the target protein.[1] While acrylamides have been the workhorse of this field, the development of novel warheads is expanding the scope and refining the precision of covalent inhibition.[4][5][6]
This guide provides a comparative analysis of sulfonylpyrimidines, a promising newer class of warheads, alongside other established and emerging covalent modifiers. We will delve into their mechanisms of action, reactivity, and selectivity, supported by experimental data and protocols to empower researchers in the rational design of next-generation covalent therapeutics.
Shifting the Paradigm: Sulfonylpyrimidines and SuFEx Chemistry
A significant advancement in covalent drug design is the use of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.[7][8][9] This approach has given rise to warheads like sulfonyl fluorides and, more recently, 2-sulfonylpyrimidines (2-SPs), which offer a distinct advantage: the ability to target a broader range of nucleophilic amino acids beyond the traditionally targeted cysteine.[9][10] While the majority of covalent drugs target cysteine due to the high nucleophilicity of its thiol group, this residue is relatively rare in the proteome.[4][11] SuFEx-based warheads can react with tyrosine, lysine, histidine, serine, and threonine, thereby expanding the "druggable" proteome.[9][10]
Recent studies have demonstrated that the 2-sulfonylpyrimidine motif can be an effective substitute for the acrylamide warhead.[12][13] For instance, in the context of Bruton's tyrosine kinase (BTK) inhibition, 2-SP derivatives have been developed that show comparable in vitro and in cellulo potency to the FDA-approved acrylamide-containing drug, Ibrutinib.[6][12][13] Notably, some of these novel inhibitors also exhibited improved plasma stability and reduced off-target effects across a panel of kinases.[6][13]
A Comparative Look at Covalent Warheads
The selection of a covalent warhead is a critical decision in drug design, requiring a balance of reactivity and selectivity. An ideal warhead should be reactive enough to bind its intended target efficiently but not so reactive that it indiscriminately modifies other proteins, which can lead to toxicity.[14]
The Established Players: Targeting Cysteine
-
Acrylamides: As one of the most popular classes of covalent warheads, acrylamides react with cysteine residues via a Michael addition mechanism.[4][5][15][16] They exhibit moderate reactivity, which contributes to a generally favorable safety profile.[14] Numerous approved drugs, such as afatinib and ibrutinib, utilize an acrylamide warhead.[2][12][17] However, they can suffer from variable stability and selectivity under physiological conditions.[12][18][13]
-
Chloroacetamides: This class of warheads reacts with cysteine via an SN2 mechanism.[19] While often considered highly reactive, this property can be tuned to develop potent and selective inhibitors.[19][20][21] Chloroacetamides have the advantage of forming irreversible covalent bonds that are readily detectable, aiding in the unambiguous confirmation of covalent target engagement.[21]
-
Vinyl Sulfones: These warheads also act as Michael acceptors, targeting cysteine residues.[22][23][24] They are generally more reactive than acrylamides and have been successfully employed in the development of inhibitors for various enzymes, including proteases.[22][23][25]
-
Cyanamides and Nitriles: These warheads offer a more nuanced approach, often forming reversible covalent bonds with cysteine.[15][26][27] Their moderate electrophilicity makes them an attractive alternative to more reactive warheads, potentially leading to improved selectivity.[26] The reactivity of nitriles can be modulated by nearby substituents, allowing for the fine-tuning of their inhibitory properties.[28]
Data Summary: A Head-to-Head Comparison
| Warhead Class | Primary Target Residue(s) | Mechanism of Action | General Reactivity | Key Advantages | Potential Liabilities |
| Sulfonylpyrimidines | Cys, Tyr, Lys, His, Ser, Thr | SNAr (via SuFEx) | Tunable | Broad target scope, good stability | Newer class, less explored |
| Acrylamides | Cysteine | Michael Addition | Moderate | Well-established, proven in approved drugs | Variable stability, potential off-target reactivity |
| Chloroacetamides | Cysteine | SN2 | High (but tunable) | Strong bond formation, clear detection | Potential for higher off-target reactivity |
| Vinyl Sulfones | Cysteine | Michael Addition | Moderate to High | Potent inhibition | Can have off-target reactivity |
| Cyanamides/Nitriles | Cysteine | Nucleophilic Addition (often reversible) | Low to Moderate | Reversibility can improve selectivity, tunable reactivity | Generally lower potency than irreversible warheads |
Experimental Protocols for Characterizing Covalent Inhibitors
The rigorous characterization of covalent inhibitors is essential to understand their potency, selectivity, and mechanism of action. Below are key experimental protocols for their evaluation.
Protocol 1: Determination of Covalent Modification Kinetics (kinact/KI)
The potency of an irreversible covalent inhibitor is best described by the second-order rate constant, kinact/KI, rather than a simple IC50 value.[3][29][30] This parameter reflects both the initial binding affinity (KI) and the rate of covalent bond formation (kinact).
Step-by-Step Methodology:
-
Reagents and Materials:
-
Purified target protein
-
Test inhibitor at a range of concentrations
-
Assay buffer (e.g., PBS)
-
LC-MS system for analysis
-
-
Experimental Procedure:
-
Incubate the target protein with the test inhibitor at various concentrations at a constant temperature (e.g., 37°C).[29]
-
Collect aliquots at multiple time points over a period of several hours.[29]
-
Quench the reaction (e.g., by adding a denaturing agent or rapidly diluting the sample).
-
Analyze the percentage of modified protein in real-time using LC-MS.[29]
-
-
Data Analysis:
-
For each inhibitor concentration, plot the percentage of bound protein against time and fit the data to a one-phase association model to determine the observed rate constant (kobs).[29]
-
Plot the calculated kobs values against the corresponding inhibitor concentrations.
-
Fit this data to the following equation to determine kinact and KI: k_obs = k_inact * [I] / (K_I + [I])
-
The kinact/KI can then be calculated.
-
An alternative, higher-throughput method involves a competition assay with a known irreversible probe.[3][30]
Protocol 2: Target Occupancy Assays
Target occupancy assays measure the percentage of the target protein that has been covalently modified by the inhibitor in a cellular or in vivo context.[31][32]
Step-by-Step Methodology (Probe-Free Method):
-
Sample Preparation:
-
Mass Spectrometry Analysis:
-
Digest the isolated protein with a protease (e.g., trypsin).
-
Analyze the resulting peptides by mass spectrometry.
-
Quantify the abundance of both the unmodified target peptide and the inhibitor-modified peptide.[34]
-
Normalize these values to the abundance of other peptides from the target protein that are not modified by the inhibitor.[33]
-
-
Data Analysis:
-
The percentage of target occupancy is calculated as: Occupancy (%) = (Modified Peptide Signal / (Modified Peptide Signal + Unmodified Peptide Signal)) * 100
-
Protocol 3: Proteome-Wide Selectivity Profiling
Chemoproteomic methods, such as Activity-Based Protein Profiling (ABPP), are powerful tools for assessing the selectivity of covalent inhibitors across the entire proteome.[17][35][36][37][38] This helps to identify potential off-targets and understand the inhibitor's overall cellular effects.[17][36]
Step-by-Step Methodology (Competitive ABPP):
-
Cell Treatment and Lysis:
-
Treat cells with the test inhibitor or a vehicle control (e.g., DMSO).
-
Lyse the cells to prepare proteomes.
-
-
Probe Labeling:
-
Treat the proteomes with a broad-spectrum covalent probe that is tagged with a reporter group (e.g., biotin or a clickable alkyne). This probe will react with the active sites of a large number of proteins in a particular family (e.g., kinases, proteases).
-
-
Enrichment and Analysis:
-
If a clickable probe was used, perform a click chemistry reaction to attach biotin.
-
Enrich the probe-labeled proteins using streptavidin beads.
-
Digest the enriched proteins and analyze the resulting peptides by LC-MS/MS.
-
-
Data Analysis:
-
Quantify the relative abundance of each identified protein between the inhibitor-treated and vehicle-treated samples.
-
A significant decrease in the signal for a particular protein in the inhibitor-treated sample indicates that the inhibitor has bound to that protein and prevented the probe from binding, thus identifying it as a target or off-target.
-
Visualizing the Concepts
To further clarify these complex topics, the following diagrams illustrate key mechanisms and workflows.
Caption: Mechanisms of Covalent Inhibition and Warhead Reactions.
Caption: Workflow for Determining k_inact/K_I.
Caption: Chemoproteomics Workflow for Selectivity Profiling.
Conclusion and Future Outlook
The field of covalent drug discovery is rapidly evolving, driven by the development of innovative warheads that offer improved selectivity and a broader target scope.[39][40] Sulfonylpyrimidines and other SuFEx-based electrophiles represent a significant step forward, enabling the targeting of a wider range of amino acid residues and opening up new avenues for tackling previously "undruggable" proteins.[10][11] As our understanding of the interplay between warhead reactivity, target engagement, and cellular selectivity deepens, we can expect the rational design of covalent inhibitors to yield even more precise and effective therapeutics in the years to come.
References
- Current time information in Antwerp, BE. (n.d.). Google.
-
kinact / KI Assay for Irreversible Covalent Compounds. (n.d.). Domainex. Retrieved January 7, 2026, from [Link]
-
Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead. (2022). PubMed. Retrieved January 7, 2026, from [Link]
-
Péczka, N., Orgován, Z., & Keserű, G. M. (2022). Electrophilic warheads in covalent drug discovery: an overview. Taylor & Francis Online. Retrieved January 7, 2026, from [Link]
-
Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. (n.d.). RSC Publishing. Retrieved January 7, 2026, from [Link]
-
A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. (n.d.). NIH. Retrieved January 7, 2026, from [Link]
-
An Internally Controlled Quantitative Target Occupancy Assay for Covalent Inhibitors. (2018). PDF. Retrieved January 7, 2026, from [Link]
-
Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX. (2024). eLife. Retrieved January 7, 2026, from [Link]
-
A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. (n.d.). Biomedical Data Mining. Retrieved January 7, 2026, from [Link]
-
An Internally Controlled Quantitative Target Occupancy Assay for Covalent Inhibitors. (2018). PubMed. Retrieved January 7, 2026, from [Link]
-
Electrophilic warheads in covalent drug discovery: an overview. (n.d.). Semantic Scholar. Retrieved January 7, 2026, from [Link]
-
A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. (n.d.). NIH. Retrieved January 7, 2026, from [Link]
-
Rapid Determination of the Specificity Constant of Irreversible Inhibitors (kinact/KI) by Means of an Endpoint Competition Assay. (2015). PubMed. Retrieved January 7, 2026, from [Link]
-
The vinyl sulfone motif as a structural unit for novel drug design and discovery. (n.d.). Taylor & Francis Online. Retrieved January 7, 2026, from [Link]
-
Structure Activity of β-Amidomethyl Vinyl Sulfones as Covalent Inhibitors of Chikungunya nsP2 Cysteine Protease with Antialphavirus Activity. (n.d.). ACS Publications. Retrieved January 7, 2026, from [Link]
-
Electrophilic warheads in covalent drug discovery: an overview. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. (2022). MDPI. Retrieved January 7, 2026, from [Link]
-
Investigation of Covalent Warheads in the Design of 2-Aminopyrimidine-based FGFR4 Inhibitors. (n.d.). PubMed Central. Retrieved January 7, 2026, from [Link]
-
Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. (n.d.). ACS Publications. Retrieved January 7, 2026, from [Link]
-
Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Recent advances in the design of small molecular drugs with acrylamides covalent warheads. (2024). PubMed. Retrieved January 7, 2026, from [Link]
-
Chemoproteomic methods for covalent drug discovery. (n.d.). PubMed Central. Retrieved January 7, 2026, from [Link]
-
Structure Activity of β-Amidomethyl Vinyl Sulfones as Covalent Inhibitors of Chikungunya nsP2 Cysteine Protease with Antialphavirus Activity. (2024). PubMed. Retrieved January 7, 2026, from [Link]
-
Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. (2022). PubMed Central. Retrieved January 7, 2026, from [Link]
-
A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. (2018). ACS Publications. Retrieved January 7, 2026, from [Link]
-
Sulfur(VI) Fluoride Exchange Chemistry in Solid-Phase Synthesis of Compound Arrays: Discovery of Histone Deacetylase Inhibitors. (n.d.). ACS Publications. Retrieved January 7, 2026, from [Link]
-
Covalent drug discovery using sulfur(VI) fluoride exchange warheads. (2023). PubMed. Retrieved January 7, 2026, from [Link]
-
Advancing Covalent Ligand and Drug Discovery beyond Cysteine. (n.d.). ACS Publications. Retrieved January 7, 2026, from [Link]
-
Enhanced Drug Discovery with Novel Sulfur Fluoride Exchange Reagent. (2024). AZoLifeSciences. Retrieved January 7, 2026, from [Link]
-
Discovery of Covalent Enzyme Inhibitors Using Virtual Docking of Covalent Fragments. (n.d.). NIH. Retrieved January 7, 2026, from [Link]
-
Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead. (2025). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Quantitative Analysis of Occupancy and Selectivity of Covalent Small Molecule Drug Targets. (n.d.). ChomiX. Retrieved January 7, 2026, from [Link]
-
Covalent Drugs: Trends, Mechanisms, & Warheads. (2025). Baran Lab. Retrieved January 7, 2026, from [Link]
-
A Probe-Free Occupancy Assay to Assess a Targeted Covalent Inhibitor of Receptor Tyrosine-Protein Kinase erbB-2. (2024). PubMed. Retrieved January 7, 2026, from [Link]
-
Nitriles: an attractive approach to the development of covalent inhibitors. (n.d.). PubMed Central. Retrieved January 7, 2026, from [Link]
-
Rapid Determination of the Specificity Constant of Irreversible Inhibitors (kinact/KI) by Means of an Endpoint Competition Assay. (2025). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Fitting of kinact and KI Values from Endpoint Pre-incubation IC50 Data. (n.d.). ACS Publications. Retrieved January 7, 2026, from [Link]
-
A Probe-Free Occupancy Assay to Assess a Targeted Covalent Inhibitor of Receptor Tyrosine-Protein Kinase erbB-2. (2024). ACS Publications. Retrieved January 7, 2026, from [Link]
-
A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. (2020). bioRxiv. Retrieved January 7, 2026, from [Link]
-
Examples of covalent inhibitors with cyanamide electrophilic groups in red. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
The use of 2-Sulfonylpyrimidines as warheads for targeted covalent inhibition. (n.d.). ePrints Soton - University of Southampton. Retrieved January 7, 2026, from [Link]
-
Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. (2024). PubMed. Retrieved January 7, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. baranlab.org [baranlab.org]
- 3. Rapid Determination of the Specificity Constant of Irreversible Inhibitors (kinact/KI) by Means of an Endpoint Competition Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Acrylamides - Enamine [enamine.net]
- 6. The use of 2-Sulfonylpyrimidines as warheads for targeted covalent inhibition - ePrints Soton [eprints.soton.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]
- 10. Covalent drug discovery using sulfur(VI) fluoride exchange warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Covalent Compounds - Enamine [enamine.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. Chloroacetamides - Enamine [enamine.net]
- 22. tandfonline.com [tandfonline.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Structure Activity of β-Amidomethyl Vinyl Sulfones as Covalent Inhibitors of Chikungunya nsP2 Cysteine Protease with Antialphavirus Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Discovery of Covalent Enzyme Inhibitors Using Virtual Docking of Covalent Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Cyanamides - Enamine [enamine.net]
- 27. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 29. kinact / KI Assay for Irreversible Covalent Compounds | Domainex [domainex.co.uk]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. An Internally Controlled Quantitative Target Occupancy Assay for Covalent Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. A Probe-Free Occupancy Assay to Assess a Targeted Covalent Inhibitor of Receptor Tyrosine-Protein Kinase erbB-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. pubs.acs.org [pubs.acs.org]
- 35. longdom.org [longdom.org]
- 36. A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 38. pubs.acs.org [pubs.acs.org]
- 39. tandfonline.com [tandfonline.com]
- 40. Electrophilic warheads in covalent drug discovery: an overview | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Synthetic Routes of 4-Methyl-2-(methylsulfonyl)pyrimidine
Introduction
4-Methyl-2-(methylsulfonyl)pyrimidine stands as a crucial building block in contemporary medicinal chemistry and agrochemical research. Its utility as a versatile intermediate stems from the electron-deficient nature of the pyrimidine ring, further activated by the potent electron-withdrawing sulfonyl group. This moiety is an excellent leaving group, making the C2 position susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the synthesis of complex molecular architectures. This guide provides a comparative analysis of the most prevalent synthetic routes to this key intermediate, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the optimal pathway for their specific needs.
Core Synthetic Strategies: An Overview
The synthesis of this compound predominantly follows a highly logical and widely adopted two-step sequence: the initial construction of a thioether precursor, 4-methyl-2-(methylthio)pyrimidine, followed by its oxidation to the target sulfone. This overarching strategy is favored due to the accessibility of starting materials and the high efficiency of the individual transformations.
An alternative, though less common, approach involves the direct displacement of a suitable leaving group on the pyrimidine ring with a methylsulfinate salt. While theoretically plausible, this route often faces challenges with regioselectivity and the availability of the requisite starting materials.
This guide will focus on the most established and reliable methodology: the construction and subsequent oxidation of the methylthioether intermediate.
Route 1: The Thioether Oxidation Pathway
This robust and scalable two-step approach is the workhorse for synthesizing this compound and its analogs. The strategy hinges on the ease of forming the C-S bond, followed by a reliable oxidation to the sulfone.
Step 1: Synthesis of 4-Methyl-2-(methylthio)pyrimidine
The initial step involves a cyclocondensation reaction to form the pyrimidine ring with the methylthio group already installed. The most common and cost-effective starting materials are acetylacetone and S-methylisothiourea (or thiourea followed by methylation).
Causality Behind Experimental Choices:
-
Condensation Reaction: The reaction of a 1,3-dicarbonyl compound (acetylacetone) with a thiourea derivative is a classic and efficient method for pyrimidine synthesis. The reaction proceeds via initial condensation to form a vinylogous amide, followed by intramolecular cyclization and dehydration.
-
Choice of Base: A base such as sodium ethoxide or sodium hydroxide is required to deprotonate the active methylene group of acetylacetone, initiating the condensation.
-
S-Methylisothiourea vs. Thiourea + Methylating Agent: Using S-methylisothiourea directly is often more convenient for smaller-scale lab synthesis. However, for larger-scale production, the in-situ formation from cheaper thiourea and a methylating agent like dimethyl sulfate can be more economical, though dimethyl sulfate is highly toxic and requires careful handling.
Experimental Protocol: Synthesis of 4-Methyl-2-(methylthio)pyrimidine
-
Reaction Setup: To a stirred solution of sodium ethoxide (prepared by dissolving 2.3 g, 100 mmol of sodium in 50 mL of absolute ethanol) in a 250 mL round-bottom flask equipped with a reflux condenser, add S-methylisothiourea sulfate (13.9 g, 50 mmol).
-
Addition of Reagents: To this suspension, add acetylacetone (10.0 g, 100 mmol) dropwise over 15 minutes.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the mixture to room temperature and neutralize with concentrated hydrochloric acid. Remove the ethanol under reduced pressure. To the resulting residue, add 100 mL of water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4-methyl-2-(methylthio)pyrimidine as a crystalline solid.[1]
Step 2: Oxidation to this compound
The oxidation of the intermediate thioether to the sulfone is a critical step that can be achieved using a variety of oxidizing agents. The choice of oxidant is often dictated by factors such as cost, safety, and ease of work-up.
Causality Behind Experimental Choices:
-
Oxidizing Agents:
-
m-Chloroperoxybenzoic acid (m-CPBA): A highly effective and common reagent for this transformation, typically providing clean reactions and high yields.[2][3] It is, however, potentially explosive and requires careful handling.
-
Oxone® (Potassium peroxymonosulfate): A safer, cheaper, and more environmentally friendly alternative to peroxy acids.[4] It is a versatile oxidant that works well for a wide range of sulfide oxidations.
-
Hydrogen Peroxide with a Catalyst: This system, often employing a catalyst like sodium tungstate, is a green and cost-effective option, particularly for large-scale synthesis.[5][6][7] The catalyst is crucial for activating the hydrogen peroxide.
-
Experimental Protocol: Oxidation using Oxone®
-
Reaction Setup: Dissolve 4-methyl-2-(methylthio)pyrimidine (1.40 g, 10 mmol) in a mixture of methanol (30 mL) and water (10 mL) in a 100 mL round-bottom flask.
-
Addition of Oxidant: Cool the solution to 0 °C in an ice bath. Add Oxone® (9.22 g, 15 mmol, 1.5 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Isolation: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (20 mL). Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 30 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield this compound as a white solid. Further purification can be achieved by recrystallization from ethanol.
Visualizing the Thioether Oxidation Pathway
Caption: Workflow for the Thioether Oxidation Pathway.
Alternative Synthetic Considerations: Nucleophilic Aromatic Substitution (SNAr)
A conceptually different approach involves the direct displacement of a leaving group at the 2-position of a pre-formed pyrimidine ring with a methylsulfinate salt, such as sodium methanesulfinate.
Proposed Reaction Scheme: 4-Methyl-2-chloropyrimidine + Sodium Methanesulfinate → this compound
Analysis of this Route:
-
Feasibility: This reaction is plausible due to the electron-deficient nature of the pyrimidine ring, which activates halogens at the 2- and 4-positions towards nucleophilic attack.[8][9][10] The sulfonyl group of the product is highly activating, making the displacement of a halide feasible.[11]
-
Challenges:
-
Starting Material Availability: 4-Methyl-2-chloropyrimidine is not as readily available or inexpensive as the precursors for the thioether route.
-
Reaction Conditions: SNAr reactions on heteroaromatics often require elevated temperatures and polar aprotic solvents, which can complicate scale-up.[8][12]
-
Side Reactions: Potential for side reactions, such as hydrolysis of the chloro-substituent under harsh conditions.
-
Comparative Summary of Synthetic Routes
| Feature | Route 1: Thioether Oxidation | Route 2: Direct SNAr |
| Overall Yield | High (typically >70% over 2 steps)[4] | Moderate to Good (highly condition dependent) |
| Starting Materials | Readily available and inexpensive | Less common, more expensive |
| Scalability | Proven for large-scale synthesis[13] | Potentially challenging |
| Safety & Handling | Depends on oxidant (Oxone®/H₂O₂ are safer) | Requires handling of chlorinated pyrimidines |
| Versatility | High, applicable to a wide range of analogs | Moderate |
| Key Advantage | Reliability and cost-effectiveness | Fewer synthetic steps |
Conclusion and Expert Recommendation
For the synthesis of this compound, the Thioether Oxidation Pathway (Route 1) is unequivocally the superior and recommended strategy for both laboratory-scale research and large-scale production. This two-step sequence offers a combination of high yields, low-cost and readily available starting materials, and robust, scalable reaction conditions. The flexibility in the choice of oxidizing agent allows for the process to be tailored for specific safety and environmental requirements.
While the Direct SNAr approach (Route 2) presents a more convergent synthesis, the practical challenges associated with starting material availability and potentially harsh reaction conditions make it a less attractive option. The Thioether Oxidation Pathway remains the gold standard, providing a reliable and efficient route to this valuable synthetic intermediate.
References
- Xu, D., Zhu, Z., Xu, H., & Wang, Z. (n.d.). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. School of Pharmaceutical and Life Sciences, Changzhou University.
-
Full article: Synthesis of new 4, 5-disubstituted-6-methyl-2-(methylthio) pyrimidines via C-C coupling reactions. (n.d.). Taylor & Francis Online. Retrieved from [Link]
- Sulfone Displacement Approach for Large-Scale Synthesis of 4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine. (2021).
- Preparation method of 4, 6-dimethyl-2-methylsulfonyl pyrimidine. (n.d.).
- Xu, D., Zhu, Z., & Wang, Z. (2013). A Convenient Synthesis of 4,6-Dimethyl-2-(Methylsulfonyl)Pyrimidine.
- A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. (n.d.).
- Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. (2025). PMC - PubMed Central.
- Facile and green synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine using chloromethane as methylating agent. (2020). Taylor & Francis Online.
- 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. (n.d.). MDPI.
- Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. (n.d.). Arkivoc.
- Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (n.d.). ChemRxiv.
- Nucleophilic aromatic substitution reactions of chloropyrimidines. (n.d.).
- Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. (n.d.).
- Electrochemical Oxidation of 2-pyrimidinethiols and Theoretical Study of Their Dimers, Disulfides, Sulfenyl Radicals, and Tautomers. (2008). PubMed.
- Sulfone synthesis by oxid
- Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. (2025). PubMed.
- Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Chemistry Stack Exchange.
- 2-METHYLTHIO-4-BROMOPYRIMIDINE synthesis. (n.d.). ChemicalBook.
- CN101747283B - Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine. (n.d.).
- 4-Methyl-2-(methylthio)pyrimidine 97 14001-63-9. (n.d.). Sigma-Aldrich.
- Synthesis of Unsymmetrical Sulfides and Their Oxidation to Sulfones to Discover Potent Antileishmanial Agents. (2015). PubMed.
- A reagent to access methyl sulfones. (2025). PMC.
Sources
- 1. 4-甲基-2-甲硫基嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Sulfone synthesis by oxidation [organic-chemistry.org]
- 3. Synthesis of Unsymmetrical Sulfides and Their Oxidation to Sulfones to Discover Potent Antileishmanial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to In Vitro and In Vivo Correlation of 4-Methyl-2-(methylsulfonyl)pyrimidine Activity
For researchers and drug development professionals, establishing a clear correlation between in vitro activity and in vivo efficacy is a cornerstone of preclinical assessment. This guide provides a comprehensive framework for evaluating the biological activity of 4-Methyl-2-(methylsulfonyl)pyrimidine, a compound of interest due to its structural similarities to known selective COX-2 inhibitors. We will objectively compare its potential performance with established alternatives, supported by detailed experimental protocols. This document is designed to be a practical resource, explaining the rationale behind experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Therapeutic Potential of Pyrimidine Derivatives
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The presence of a methylsulfonyl group attached to a phenyl ring is a well-established pharmacophore for selective cyclooxygenase-2 (COX-2) inhibition. The combination of these structural features in this compound suggests a strong potential for selective COX-2 inhibitory activity, a key target in the development of anti-inflammatory drugs with an improved gastrointestinal safety profile compared to non-selective NSAIDs.[1][2] Furthermore, various pyrimidine derivatives have demonstrated significant anticancer properties, including the disruption of microtubule dynamics, making this another promising avenue of investigation.[3][4]
This guide will therefore focus on two primary potential activities of this compound:
-
Selective COX-2 Inhibition: As a primary hypothesis based on its chemical structure.
-
Anticancer Activity: As a secondary, yet highly plausible, therapeutic application.
We will outline a rigorous, stepwise approach to characterize the in vitro and in vivo activity of this compound, using Celecoxib as a benchmark for COX-2 inhibition and Paclitaxel for microtubule-targeting anticancer activity.
Part 1: In Vitro Evaluation of COX-2 Inhibitory Activity
A critical first step is to determine the potency and selectivity of this compound for the COX-2 enzyme over its isoform, COX-1. A high selectivity index is a key indicator of a potentially safer anti-inflammatory agent.[1]
Experimental Protocol: In Vitro COX (Ovine) Inhibition Assay
This assay will determine the 50% inhibitory concentration (IC50) of the test compound for both COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme and Substrate Preparation: Utilize commercially available ovine COX-1 and COX-2 enzymes. Prepare a solution of arachidonic acid as the substrate.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Create a series of dilutions to determine the IC50 value. Prepare identical dilutions of Celecoxib as a positive control.
-
Assay Procedure:
-
In a 96-well plate, add the enzyme (either COX-1 or COX-2), a heme cofactor, and the test compound or control at various concentrations.
-
Incubate the plate for a specified time at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Stop the reaction after a defined period.
-
-
Detection: The product of the COX reaction, prostaglandin E2 (PGE2), can be quantified using a commercial enzyme immunoassay (EIA) kit.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and control. Determine the IC50 values for both COX-1 and COX-2 using non-linear regression analysis. The selectivity index (SI) is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.
Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| This compound | Experimental | Experimental | Calculated |
| Celecoxib (Reference) | Literature | Literature | Literature |
Part 2: In Vitro Evaluation of Anticancer Activity
Given the prevalence of anticancer activity among pyrimidine derivatives, a preliminary in vitro screen against relevant cancer cell lines is warranted.
Experimental Protocol: Cell Viability Assay (MTT Assay)
This assay will assess the cytotoxic effects of this compound on cancer cell lines.
Methodology:
-
Cell Culture: Culture human colorectal cancer (e.g., HCT116, HT-29) and breast cancer (e.g., MCF-7, MDA-MB-231) cell lines in appropriate media.
-
Compound Treatment: Seed the cells in 96-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound and Paclitaxel (as a positive control) for 48-72 hours.
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
-
Data Analysis: Measure the absorbance of the formazan solution using a microplate reader. Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Data Presentation:
| Compound | HCT116 IC50 (µM) | HT-29 IC50 (µM) | MCF-7 IC50 (µM) | MDA-MB-231 IC50 (µM) |
| This compound | Experimental | Experimental | Experimental | Experimental |
| Paclitaxel (Reference) | Literature | Literature | Literature | Literature |
Experimental Protocol: Tubulin Polymerization Assay
Should the cell viability assay indicate potent anticancer activity, this assay will investigate if the mechanism of action involves the inhibition of microtubule formation.[3][5]
Methodology:
-
Tubulin Preparation: Use commercially available purified tubulin.
-
Assay Procedure:
-
In a temperature-controlled spectrophotometer, mix tubulin with a GTP-containing buffer.
-
Add various concentrations of this compound or a known microtubule destabilizer like Combretastatin A-4 as a positive control.
-
Initiate polymerization by raising the temperature to 37°C.
-
-
Data Analysis: Monitor the change in absorbance over time, which corresponds to the rate of tubulin polymerization. Calculate the IC50 for the inhibition of tubulin polymerization.
Part 3: In Vivo Correlation and Preclinical Models
Positive in vitro results must be validated in a living system to assess the compound's pharmacokinetic properties, efficacy, and potential toxicity.
Experimental Protocol: In Vivo Anti-inflammatory Efficacy (Carrageenan-Induced Paw Edema Model)
This is a standard and well-characterized model for evaluating the in vivo anti-inflammatory activity of novel compounds.[6][7]
Methodology:
-
Animal Model: Use male Wistar rats or Swiss albino mice.
-
Compound Administration: Administer this compound and Celecoxib orally at various doses. A vehicle control group should also be included.
-
Induction of Inflammation: After a set time (e.g., 1 hour) post-compound administration, inject a solution of carrageenan into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Edema: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer or calipers.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group.
Data Presentation:
| Treatment Group | Dose (mg/kg) | % Inhibition of Paw Edema (at 3 hours) |
| This compound | Dose 1 | Experimental |
| Dose 2 | Experimental | |
| Dose 3 | Experimental | |
| Celecoxib (Reference) | Dose | Experimental |
| Vehicle Control | - | 0% |
Experimental Protocol: In Vivo Anticancer Efficacy (Orthotopic Colorectal Cancer Mouse Model)
Should in vitro data suggest potent anticancer activity, an orthotopic model provides a more clinically relevant assessment of efficacy compared to subcutaneous models.[8][9][10]
Methodology:
-
Cell Line and Animal Model: Use a human colorectal cancer cell line (e.g., HCT116) engineered to express luciferase for in vivo imaging. Use immunodeficient mice (e.g., nude or SCID).
-
Orthotopic Implantation: Surgically implant the cancer cells into the cecal wall of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth non-invasively using bioluminescence imaging.
-
Compound Administration: Once tumors are established, randomize the mice into treatment groups: vehicle control, this compound (at various doses), and a relevant comparator such as 5-Fluorouracil. Administer the compounds orally or via another appropriate route for a specified duration.
-
Efficacy Assessment:
-
Continue to monitor tumor growth via bioluminescence imaging.
-
Measure body weight to assess toxicity.
-
At the end of the study, euthanize the animals and excise the primary tumors to measure their weight and volume.
-
Examine for metastases in relevant organs like the liver and lymph nodes.
-
-
Data Analysis: Compare the tumor growth rates, final tumor weights, and incidence of metastasis between the treatment and control groups.
Visualizing the Path Forward: Signaling Pathways and Workflows
To further clarify the experimental design and potential mechanisms of action, the following diagrams are provided.
Caption: Proposed mechanism of action for this compound in the COX-2 pathway.
Caption: A streamlined workflow for the preclinical evaluation of this compound.
Conclusion
This guide provides a robust and scientifically sound framework for the comprehensive evaluation of this compound. By systematically correlating in vitro potency and selectivity with in vivo efficacy, researchers can build a strong data package to support its potential as a novel therapeutic agent. The proposed experimental protocols, coupled with the use of well-established comparators, will enable an objective assessment of its performance and pave the way for further development.
References
-
Tsui, T. L., et al. (2007). Orthotopic mouse model of colorectal cancer. Journal of Visualized Experiments, (10), 277. [Link]
-
Cespedes, M. V., et al. (2007). Orthotopic mouse model of colorectal cancer. Nature Protocols, 2(11), 2775-2780. [Link]
-
Manzotti, C., et al. (1998). An Orthotopic Mouse Model of Remetastasis of Human Colon Cancer Liver Metastasis. Clinical Cancer Research, 4(10), 2577-2582. [Link]
-
Grover, G., et al. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 573-596. [Link]
-
Abdellatif, K. R. A., et al. (2018). Novel 4-methylsulfonylphenyl derivatives as NSAIDS with preferential COX-2 inhibition. Future Medicinal Chemistry, 10(2), 159-172. [Link]
-
Islam, M. N., et al. (2018). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry, 157, 1226-1243. [Link]
-
Masferrer, J. L., et al. (2000). Cyclooxygenase-2 Inhibition by Celecoxib Reduces Proliferation and Induces Apoptosis in Angiogenic Endothelial Cells in Vivo. Cancer Research, 60(5), 1303-1306. [Link]
-
Kankala, S., et al. (2018). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Pharmaceuticals, 11(4), 123. [Link]
-
Kwiecień, A., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 25(20), 11011. [Link]
-
Yurttaş, L., et al. (2021). Design, synthesis and biological assessment of new selective COX-2 inhibitors including methyl sulfonyl moiety. Archiv der Pharmazie, 354(1), e2000233. [Link]
-
Wallace, J. L. (2002). Potential alternatives to COX 2 inhibitors. Annals of the Rheumatic Diseases, 61(Suppl 2), ii54-ii56. [Link]
-
Barbier, P., et al. (2021). Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. Cancers, 13(20), 5223. [Link]
-
Kwiecień, A., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 25(20), 11011. [Link]
-
Al-Ghorbani, M., et al. (2023). Recent Advances in Microtubule Targeting Agents for Cancer Therapy. Molecules, 28(14), 5521. [Link]
-
Pinto, A., et al. (2024). Microtubule-Targeting Agents: Advances in Tubulin Binding and Small Molecule Therapy for Gliomas and Neurodegenerative Diseases. International Journal of Molecular Sciences, 25(16), 8683. [Link]
Sources
- 1. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological assessment of new selective COX-2 inhibitors including methyl sulfonyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 4-methylsulfonylphenyl derivatives as NSAIDS with preferential COX-2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Orthotopic Mouse Model of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Orthotopic mouse model of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
The Superior COX-2 Selectivity of 4-Methyl-2-(methylsulfonyl)pyrimidine Derivatives: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The Significance of COX-2 Selectivity
Cyclooxygenase enzymes are key players in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins. COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that maintain the integrity of the gastrointestinal lining and mediate platelet function. Conversely, COX-2 is typically induced by inflammatory stimuli, and its upregulation is a hallmark of inflammatory conditions. Therefore, the selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation and pain while sparing the protective functions of COX-1.
Comparative Analysis of COX-2 Inhibition
The selectivity of a compound for COX-2 over COX-1 is quantified by its selectivity index, calculated as the ratio of the IC50 value for COX-1 to the IC50 value for COX-2 (IC50 COX-1 / IC50 COX-2). A higher selectivity index indicates a greater preference for inhibiting COX-2.
The following table summarizes the in vitro inhibitory activities of representative 2-(4-methylsulfonylphenyl)pyrimidine derivatives against human COX-1 and COX-2, in comparison to the well-established COX-2 inhibitors Celecoxib and Rofecoxib. The data is derived from human whole blood assays, a robust method for assessing COX selectivity in a physiologically relevant environment.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 2-(4-methylsulfonylphenyl)pyrimidine derivative 1 | >10 | 0.0051 | >1960 |
| 2-(4-methylsulfonylphenyl)pyrimidine derivative 2 | >10 | 0.0024 | >4167 |
| Celecoxib | 8.2 | 0.04 | 205 |
| Rofecoxib | >100 | 0.53 | >188[1] |
Note: Data for 2-(4-methylsulfonylphenyl)pyrimidine derivatives are from closely related analogs as reported in scientific literature.[1] IC50 values can vary depending on the specific assay conditions.
The data clearly demonstrates the superior COX-2 selectivity of the 2-(4-methylsulfonylphenyl)pyrimidine derivatives compared to both Celecoxib and Rofecoxib. Their significantly lower IC50 values for COX-2, coupled with high IC50 values for COX-1, result in exceptionally high selectivity indices. This suggests a potentially wider therapeutic window with a reduced risk of gastrointestinal adverse effects.
Experimental Protocol: In Vitro Human Whole Blood Assay for COX-1 and COX-2 Inhibition
This protocol outlines a standard method for determining the IC50 values of a test compound for COX-1 and COX-2 in a human whole blood matrix.
Objective: To determine the concentration of an inhibitor required to reduce the activity of COX-1 and COX-2 by 50% (IC50).
Methodology:
-
Blood Collection: Draw fresh venous blood from healthy human volunteers who have abstained from NSAID use for at least two weeks.
-
Incubation with Inhibitor: Aliquot whole blood into tubes containing various concentrations of the test compound (e.g., 4-Methyl-2-(methylsulfonyl)pyrimidine derivatives, Celecoxib, Rofecoxib) or a vehicle control (DMSO).
-
COX-1 Assay (Thromboxane B2 Production):
-
Allow the blood samples to clot at 37°C for 1 hour. This process activates platelets, leading to the production of thromboxane B2 (TXB2) via the COX-1 pathway.
-
Centrifuge the clotted blood to separate the serum.
-
Quantify the concentration of TXB2 in the serum using a specific enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
-
COX-2 Assay (Prostaglandin E2 Production):
-
To a separate set of heparinized whole blood aliquots, add lipopolysaccharide (LPS) to induce the expression of COX-2 in monocytes.
-
Incubate the blood samples with the test compound or vehicle at 37°C for 24 hours to allow for COX-2 expression and subsequent prostaglandin E2 (PGE2) synthesis.
-
Centrifuge the samples to obtain plasma.
-
Measure the concentration of PGE2 in the plasma using a specific ELISA or RIA.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition, by fitting the data to a sigmoidal dose-response curve.
-
Causality Behind Experimental Choices:
-
Whole Blood Matrix: Using whole blood provides a more physiologically relevant environment compared to purified enzyme assays, as it includes plasma proteins to which drugs can bind and various cell types that can influence drug activity.
-
Thrombin-Induced Clotting for COX-1: This mimics the physiological process of platelet activation and thromboxane production, providing a specific measure of COX-1 activity.
-
LPS Stimulation for COX-2: LPS is a potent inducer of COX-2 expression in monocytes, allowing for a specific and robust measurement of COX-2 activity.
-
Measurement of TXB2 and PGE2: These are stable metabolites of the primary products of COX-1 and COX-2, respectively, making them reliable markers of enzyme activity.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the human whole blood assay for determining COX-1 and COX-2 selectivity.
Caption: Workflow for determining COX-1 and COX-2 inhibition in a human whole blood assay.
Signaling Pathway of Prostaglandin Synthesis and Inhibition
The diagram below illustrates the arachidonic acid cascade and the points of inhibition by COX-1 and COX-2 selective inhibitors.
Caption: Selective inhibition of the COX-2 pathway by this compound derivatives.
Conclusion
The 2-(4-methylsulfonyl)phenyl)pyrimidine class of compounds demonstrates remarkable potency and selectivity for COX-2 over COX-1 in robust in vitro human whole blood assays. Their superior selectivity indices compared to established drugs like Celecoxib and Rofecoxib highlight their potential as a new generation of anti-inflammatory agents with an improved safety profile. The provided experimental protocol offers a reliable framework for the continued evaluation and development of these and other novel COX-2 inhibitors. Further in vivo studies are warranted to confirm these promising in vitro findings and to fully elucidate the therapeutic potential of this chemical series.
References
- Patrignani, P., Panara, M. R., Greco, A., Fusco, O., Natoli, C., Iacobelli, S., ... & Patrono, C. (1994). Biochemical and pharmacological characterization of the cyclooxygenase activity of human blood prostaglandin endoperoxide synthases. Journal of Pharmacology and Experimental Therapeutics, 271(3), 1705-1712.
- Gao, M., Wang, M., Vasdev, N., & Liang, S. H. (2016). 2-(4-Methylsulfonylphenyl)pyrimidines as Prospective Radioligands for Imaging Cyclooxygenase-2 with PET—Synthesis, Triage, and Radiolabeling. Molecules, 21(11), 1438.
Sources
Benchmarking 4-Methyl-2-(methylsulfonyl)pyrimidine: A Comparative Guide for Drug Development Professionals
In the landscape of modern therapeutics, pyrimidine-based compounds represent a cornerstone of medicinal chemistry, with numerous approved drugs spanning oncology, infectious diseases, and immunology.[1][2][3] The versatility of the pyrimidine scaffold allows for fine-tuning of molecular properties, leading to potent and selective agents.[3] This guide provides a comprehensive framework for benchmarking a novel pyrimidine derivative, 4-Methyl-2-(methylsulfonyl)pyrimidine, against established pyrimidine-based drugs.
As the biological activity of this compound is not yet fully characterized in the public domain, this document will serve as a methodological guide. We will outline the critical experiments and comparative analyses necessary to elucidate its potential as a therapeutic agent. For the purpose of this guide, we will hypothesize its mechanism of action as a kinase inhibitor and compare it to well-established pyrimidine-based kinase inhibitors, Imatinib and Gefitinib, as well as pyrimidine-based antimetabolites, Fluorouracil, Capecitabine, and Gemcitabine. This comparative approach is essential for understanding the potential advantages and liabilities of a new chemical entity.
Section 1: Comparative Landscape of Pyrimidine-Based Drugs
A thorough understanding of the existing therapeutic landscape is paramount. Pyrimidine-based drugs have diverse mechanisms of action, and a new candidate must demonstrate a competitive or complementary profile.
Kinase Inhibitors: Targeting Aberrant Signaling
Many cancers are driven by dysregulated kinase activity. Pyrimidine scaffolds have been successfully employed to create potent kinase inhibitors.[4]
-
Imatinib (Gleevec®): A 2-phenylaminopyrimidine derivative that revolutionized the treatment of chronic myeloid leukemia (CML).[5] It targets the BCR-ABL fusion protein, c-KIT, and PDGF-R.[6][7] Imatinib binds to the ATP-binding site of the kinase, stabilizing the inactive conformation.[8][9]
-
Gefitinib (Iressa®): An anilinoquinazoline, where the quinazoline core is a fused pyrimidine ring system. It is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, particularly effective in non-small cell lung cancer (NSCLC) with activating EGFR mutations.[10][11][12]
Antimetabolites: Disrupting Nucleic Acid Synthesis
Pyrimidine analogs can act as fraudulent nucleobases, disrupting DNA and RNA synthesis and leading to cancer cell death.
-
Fluorouracil (5-FU): A foundational chemotherapeutic agent that, once metabolized, inhibits thymidylate synthase, a key enzyme in DNA synthesis.[7][13]
-
Capecitabine (Xeloda®): An oral prodrug of 5-FU, designed for tumor-selective activation.[14][15]
-
Gemcitabine (Gemzar®): A nucleoside analog that inhibits DNA synthesis and induces apoptosis.[16][17]
Section 2: In Vitro Benchmarking Strategy
A multi-faceted in vitro testing cascade is the first step in characterizing a new compound. This involves assessing its direct target engagement, cellular activity, and selectivity.
Target Engagement: Kinase Inhibition Assays
Assuming this compound is a kinase inhibitor, the initial step is to determine its potency and selectivity against a panel of kinases.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol outlines a luminescent-based assay to measure the activity of a purified kinase and the inhibitory potential of a test compound.
Causality Behind Experimental Choices: The ADP-Glo™ assay is chosen for its high sensitivity and broad applicability to different kinases. It measures the amount of ADP produced in a kinase reaction, which is a direct indicator of enzyme activity.
Figure 1: Workflow for an in vitro kinase inhibition assay.
Data Presentation: Comparative Kinase Inhibition
The results of the kinase inhibition assays should be presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).
| Compound | Target Kinase | IC50 (nM) | Reference(s) |
| This compound | Hypothetical Target Kinase | TBD | - |
| Imatinib | c-Abl | 400 | [18] |
| c-Kit | 100 | [7][18] | |
| PDGFRα | 71 | [18] | |
| Gefitinib | EGFR (wild-type) | 33 | [2] |
| EGFR (L858R mutant) | 2.5 | [17] |
Trustworthiness: To ensure the validity of the results, include positive and negative controls. A known potent inhibitor for the target kinase serves as a positive control, while a vehicle control (e.g., DMSO) establishes the baseline enzyme activity.
Cellular Activity: Antiproliferative Assays
The next step is to assess the compound's ability to inhibit the growth of cancer cell lines.
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[19][20][21]
Causality Behind Experimental Choices: The MTT assay is a robust and widely used method for assessing cell viability.[22] It is compatible with high-throughput screening and provides a quantitative measure of a compound's cytotoxic or cytostatic effects.
Figure 2: Workflow for the MTT cell viability assay.
Data Presentation: Comparative Cellular Potency
The results are typically presented as GI50 values (the concentration required to inhibit cell growth by 50%). Data from a standardized screen, such as the NCI-60 panel, provides a broad and consistent dataset for comparison.[1][4][23]
| Compound | Representative Cell Line(s) | GI50 (µM) | Reference(s) |
| This compound | TBD | TBD | - |
| Imatinib | K562 (CML) | 0.08 | [18] |
| Gefitinib | HCC827 (NSCLC, EGFR mutant) | ≤1 | [24] |
| A549 (NSCLC, EGFR wild-type) | >10 | [24] | |
| Gemcitabine | AsPC-1 (Pancreatic) | ~0.019 | [25] |
| BxPC-3 (Pancreatic) | ~0.0009 | [25] |
Trustworthiness: The inclusion of both sensitive and resistant cell lines is crucial for establishing the compound's spectrum of activity and potential mechanisms of resistance.
Mechanism of Action in a Cellular Context: Western Blotting
To confirm that the compound inhibits the intended signaling pathway within the cell, Western blotting is a key technique.
Experimental Protocol: Western Blot for MAPK Pathway Analysis
This protocol details the steps to assess the phosphorylation status of key proteins in a signaling cascade, such as the MAPK pathway, following treatment with a kinase inhibitor.[26][27][28]
Causality Behind Experimental Choices: Western blotting allows for the specific detection of both the total and phosphorylated forms of a protein, providing direct evidence of target engagement and downstream signaling inhibition.[8]
Figure 3: Workflow for Western blot analysis.
Data Presentation: The results are presented as images of the blots, showing a decrease in the phosphorylated form of the target protein in treated cells compared to the control.
Section 3: In Vivo Benchmarking
Promising in vitro data must be validated in a living organism. Xenograft models in immunocompromised mice are a standard for preclinical evaluation of anticancer agents.[29][30][31]
Efficacy in Xenograft Models
Experimental Protocol: Subcutaneous Tumor Xenograft Model
This protocol describes the establishment of a tumor in a mouse model and the subsequent evaluation of a test compound's effect on tumor growth.[9][22][32]
Causality Behind Experimental Choices: The subcutaneous xenograft model is widely used due to its relative simplicity and the ease of monitoring tumor growth with calipers.[22] The choice of cell line should be based on the in vitro data, ideally using a line that is sensitive to the test compound.
Figure 4: Workflow for an in vivo xenograft study.
Data Presentation: Comparative In Vivo Efficacy
The primary endpoint is typically tumor growth inhibition (TGI), expressed as a percentage.
| Compound | Xenograft Model (Cell Line) | Dose and Schedule | Tumor Growth Inhibition (%) | Reference(s) |
| This compound | TBD | TBD | TBD | - |
| Imatinib | GIST-T1 | 21-day treatment | 80.0 | [33] |
| Gefitinib | H358R (NSCLC) | 150 mg/kg/day, oral | 52.7 | [34] |
| H322 (NSCLC) | 60 mg/kg/day, i.p. | Significant tumor growth delay | [19] |
Trustworthiness: Ethical considerations and adherence to institutional animal care and use committee (IACUC) guidelines are paramount. The inclusion of a vehicle control group is essential for a valid comparison.
Section 4: Discussion and Future Directions
The comprehensive benchmarking of this compound as outlined in this guide will provide a robust dataset to inform its future development. A successful outcome would be the demonstration of superior potency, a unique selectivity profile, or efficacy in models resistant to current therapies.
The data generated will allow for a clear go/no-go decision for further preclinical development, including IND-enabling toxicology studies. The ultimate goal is to determine if this novel pyrimidine derivative has the potential to address an unmet medical need and offer a significant benefit to patients.
References
-
ASCO. (n.d.). Establishment and characterization of imatinib-resistant xenograft models of human gastrointestinal stromal tumor in mice. Retrieved from [Link]
-
ResearchGate. (n.d.). In vivo effects of gefitinib. Effects of gefitinib on heterotransplanted NSCLC xenografts in the flanks of athymic nude mice treated with gefitinib. Retrieved from [Link]
-
Anticancer Research. (n.d.). Establishment and Characterization of a Novel Xenograft Model of Human Gastrointestinal Stromal Tumor in Mice. Retrieved from [Link]
-
PubMed Central. (n.d.). Increased efficacy of gefitinib on cisplatin-resistant wild-type epidermal growth factor receptor non-small cell lung cancer cells. Retrieved from [Link]
-
NIH. (n.d.). Effect of weekly or daily dosing regimen of Gefitinib in mouse models of lung cancer. Retrieved from [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025, December 24). Retrieved from [Link]
-
PubMed Central. (n.d.). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Retrieved from [Link]
-
ciberonc. (n.d.). EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). Retrieved from [Link]
-
PubMed Central. (n.d.). Establishment and characterization of patient-derived xenograft models of gastrointestinal stromal tumor resistant to standard tyrosine kinase inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). A, GIST xenograft model characteristics, duration of the experiment,... Retrieved from [Link]
-
PubMed. (n.d.). Gemcitabine: a pharmacologic and clinical overview. Retrieved from [Link]
- StarrLab - Xenografts - Google Sites. (n.d.).
-
PubMed Central. (n.d.). Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation. Retrieved from [Link]
-
PubMed. (2025, November 21). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. Retrieved from [Link]
-
AACR Journals. (n.d.). Cellular Targets of Gefitinib. Retrieved from [Link]
-
ResearchGate. (2025, November 15). (PDF) From lab to animal facility: A complete guide for tumor xenograft model creation. Retrieved from [Link]
-
PubMed Central. (2014, April 28). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Retrieved from [Link]
-
From lab to animal facility: A complete guide for tumor xenograft model creation. (2024, July 25). Retrieved from [Link]
-
Wikipedia. (n.d.). Capecitabine. Retrieved from [Link]
-
NIH. (2022, September 14). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Retrieved from [Link]
-
ResearchGate. (n.d.). Sub-GI50 concentrations of gemcitabine and CHK1i yield effective... Retrieved from [Link]
-
MDPI. (n.d.). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Retrieved from [Link]
-
PubMed Central. (n.d.). Imatinib can act as an allosteric activator of Abl kinase. Retrieved from [Link]
-
Oxford Academic. (n.d.). Computational analysis of kinase inhibitor selectivity using structural knowledge | Bioinformatics. Retrieved from [Link]
-
StatPearls - NCBI Bookshelf. (n.d.). Fluorouracil. Retrieved from [Link]
-
PubMed Central. (n.d.). Metabolism of the EGFR tyrosin kinase inhibitor gefitinib by cytochrome P450 1A1 enzyme in EGFR-wild type non small cell lung cancer cell lines. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinase selectivity. A ranked bar chart of selectivity scores (S(50%))... Retrieved from [Link]
-
PubMed. (2024, January 11). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]
-
PubMed. (n.d.). Imatinib: a selective tyrosine kinase inhibitor. Retrieved from [Link]
-
PubMed Central. (n.d.). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. Retrieved from [Link]
-
PubMed Central. (2022, May 7). Pharmacogenomics of in vitro response of the NCI-60 cancer cell line panel to Indian natural products. Retrieved from [Link]
-
ResearchGate. (2025, November 24). (PDF) Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. Retrieved from [Link]
-
YouTube. (2023, November 17). Considerations for Xenograft Model Development with In Vivo Imaging. Retrieved from [Link]
-
PubMed Central. (n.d.). Pharmacodynamic modeling of cell cycle and apoptotic effects of gemcitabine on pancreatic adenocarcinoma cells. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Gefitinib? Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 values of pancreatic cancer cells treated with gemcitabine in GDSC1. Retrieved from [Link]
-
PubMed Central. (2023, August 17). Comprehensive analysis identifies novel targets of gemcitabine to improve chemotherapy treatment strategies for colorectal cancer. Retrieved from [Link]
Sources
- 1. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorxiv.org [biorxiv.org]
- 4. dctd.cancer.gov [dctd.cancer.gov]
- 5. Imatinib: a selective tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 9. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 10. Establishment and Characterization of a Novel Xenograft Model of Human Gastrointestinal Stromal Tumor in Mice | Anticancer Research [ar.iiarjournals.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. ashpublications.org [ashpublications.org]
- 15. selleckchem.com [selleckchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Item - The anti-tumor effect of gefitinib and chloroquine in the mouse xenograft model. - Public Library of Science - Figshare [plos.figshare.com]
- 21. researchgate.net [researchgate.net]
- 22. yeasenbio.com [yeasenbio.com]
- 23. Pharmacogenomics of in vitro response of the NCI-60 cancer cell line panel to Indian natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Pharmacodynamic modeling of cell cycle and apoptotic effects of gemcitabine on pancreatic adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. veterinarypaper.com [veterinarypaper.com]
- 31. Differential response to gefitinib of cells expressing normal EGFR and the mutant EGFRvIII - PMC [pmc.ncbi.nlm.nih.gov]
- 32. StarrLab - Xenografts [sites.google.com]
- 33. Establishment and characterization of patient-derived xenograft models of gastrointestinal stromal tumor resistant to standard tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Increased efficacy of gefitinib on cisplatin-resistant wild-type epidermal growth factor receptor non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A-Comparative-Guide-to-the-Cross-Reactivity-Profiling-of-4-Methyl-2-(methylsulfonyl)pyrimidine
A.I. Generated Content
Introduction: The Imperative of Selectivity in Drug Discovery
In the landscape of modern drug discovery and chemical biology, the precise characterization of a compound's interaction with the proteome is paramount. A molecule's efficacy and safety are intrinsically linked to its selectivity—its ability to modulate the intended target with minimal engagement of off-target proteins. Off-target interactions can lead to unforeseen toxicities or confound experimental results, making a thorough understanding of a compound's cross-reactivity profile a critical step in its development pipeline.
This guide focuses on 4-Methyl-2-(methylsulfonyl)pyrimidine , a compound belonging to the 2-sulfonylpyrimidine class. This chemical scaffold is recognized for its reactivity towards cysteine residues, suggesting a potential mechanism of covalent modification.[1][2][3] Such reactivity underscores the necessity of a comprehensive cross-reactivity assessment to delineate its selectivity profile and anticipate potential off-target liabilities.
Herein, we present a multi-tiered experimental framework for the in-depth cross-reactivity analysis of this compound. This guide is designed for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the scientific rationale behind the chosen methodologies. Our objective is to equip you with the knowledge to design and execute a robust, self-validating study that generates a high-confidence selectivity profile for this, or any, compound of interest.
The Comparative Landscape: Contextualizing this compound
The 2-sulfonylpyrimidine core is a "privileged scaffold" in medicinal chemistry, appearing in molecules designed for a variety of targets. Notably, derivatives of this and similar pyrimidine structures have been investigated as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer.[4][5][6][7][8] Additionally, the inherent reactivity of the 2-sulfonylpyrimidine moiety towards cysteine residues places it in the category of potential covalent inhibitors.[1][2][3] This reactivity has been harnessed to develop inhibitors for targets such as the bacterial enzyme Sortase A and the human DNA helicase WRN.[1]
Given this context, a cross-reactivity study of this compound should consider potential interactions with:
-
The Human Kinome: The conserved nature of the ATP-binding site across kinases makes them frequent off-targets for small molecule inhibitors.
-
Cyclooxygenase (COX) Isoforms: The documented activity of similar pyrimidine-based compounds against COX-2 necessitates an evaluation of its potential to interact with both COX-1 and COX-2.
-
Cysteine-Containing Proteins: The electrophilic nature of the 2-sulfonylpyrimidine core suggests a broader potential for covalent modification of proteins with accessible and reactive cysteine residues.[9][10][11]
This guide will therefore employ a strategy that probes these potential target classes, using a combination of broad, unbiased screening and targeted, hypothesis-driven assays.
Experimental Framework for Cross-Reactivity Profiling
A robust assessment of cross-reactivity relies on a tiered approach, beginning with broad screening to identify potential interactions, followed by more focused assays to validate and quantify these "hits."
Caption: A tiered workflow for comprehensive cross-reactivity profiling.
Tier 1: Broad In Vitro Screening
The initial step involves broad, unbiased screening to map the landscape of potential interactions. We recommend a dual-pronged approach to capture both direct binding events and functional inhibition.
A. Kinome-Wide Competitive Binding Assay
-
Rationale: This assay quantifies the ability of a test compound to displace a known, immobilized ligand from the ATP-binding site of a large panel of kinases. It measures direct physical interaction (affinity) and is independent of the kinase's activation state or the presence of substrates. This approach can identify interactions that might be missed in a functional assay, for instance, with inactive kinase conformations.
-
Experimental Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. A typical screening concentration is 1-10 µM.
-
Assay Execution: Submit the compound to a commercial kinome scanning service (e.g., KINOMEscan™ by Eurofins DiscoverX). These platforms typically test against a panel of over 400 human kinases.
-
Data Acquisition: The amount of kinase bound to the immobilized ligand is quantified in the presence of the test compound. This is typically expressed as a percentage of the DMSO control (% control).
-
Hit Identification: A common threshold for identifying a "hit" is a % control value below a certain cutoff (e.g., <35% or <10%), indicating significant displacement of the probe.
-
B. Radiometric Kinase Activity Assay Panel
-
Rationale: This assay directly measures the enzymatic activity of a panel of kinases by quantifying the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a specific substrate. This provides functional data on whether the compound inhibits the catalytic activity of the kinases. Running this in parallel with a binding assay provides a more complete picture of the compound's effects.
-
Experimental Protocol:
-
Compound Preparation: As in the binding assay, prepare a stock solution of the test compound in DMSO.
-
Assay Execution: Utilize a commercial service (e.g., Reaction Biology's HotSpot™ or ³³PanQinase™ platforms) that offers screening against a broad kinase panel.
-
Reaction: Kinase, substrate, [γ-³³P]ATP, and the test compound (or DMSO vehicle) are incubated.
-
Detection: The reaction is stopped, and the radiolabeled substrate is separated from the free [γ-³³P]ATP, typically by spotting onto a filter membrane. The amount of incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: The remaining kinase activity in the presence of the compound is calculated as a percentage of the DMSO control.
-
Tier 2: Cell-Based Target Engagement and Pathway Analysis
-
Rationale: In vitro hits do not always translate to cellular activity. Cell-based assays are crucial for confirming that the compound can engage its targets in a physiological context and for identifying its net effect on signaling pathways. A phospho-kinase antibody array allows for the simultaneous detection of phosphorylation changes across dozens of key signaling nodes.
-
Experimental Protocol:
-
Cell Culture and Treatment: Select a relevant cell line (e.g., a cancer cell line known to have active signaling pathways). Culture the cells to ~80% confluency and then treat with this compound at various concentrations (e.g., 0.1, 1, and 10 µM) for a defined period (e.g., 2-6 hours). Include a DMSO-treated vehicle control.
-
Protein Extraction: Lyse the cells using a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Array Incubation: Follow the manufacturer's protocol for the phospho-kinase array (e.g., from R&D Systems, Full Moon BioSystems, or RayBiotech). This typically involves incubating the array membrane or slide, which is spotted with capture antibodies for various phosphorylated proteins, with the cell lysates.
-
Detection: The captured phosphorylated proteins are detected using a cocktail of biotinylated detection antibodies and a streptavidin-HRP conjugate, followed by chemiluminescent detection.
-
Data Analysis: Quantify the spot intensities using densitometry software. Normalize the data and compare the phosphorylation levels of each protein in the compound-treated samples to the DMSO control.
-
Tier 3: Orthogonal Validation and Selectivity Confirmation
-
Rationale: This final tier focuses on quantitatively validating the most significant hits from the broad screening and cellular assays. This involves generating dose-response curves to determine potency (IC50 or Kd) and testing specific, hypothesis-driven off-targets.
A. Dose-Response Analysis for Kinase Hits
-
Methodology: For each validated hit from the Tier 1 and 2 screens, perform a 10-point dose-response curve to determine the IC50 (for functional assays) or Kd (for binding assays). This provides a quantitative measure of the compound's potency against each off-target.
B. COX-1/COX-2 Isoform Inhibition Assay
-
Rationale: Based on the prevalence of the pyrimidine scaffold in COX-2 inhibitors, it is prudent to directly assess the activity of this compound against these enzymes.
-
Experimental Protocol:
-
Assay Principle: Utilize a commercially available COX inhibitor screening assay kit (e.g., from Cayman Chemical). These assays typically measure the peroxidase activity of purified COX-1 and COX-2 enzymes.
-
Execution: Perform the assay according to the manufacturer's instructions, testing a range of concentrations of this compound against both COX-1 and COX-2 enzymes in parallel. Include a known selective COX-2 inhibitor (e.g., celecoxib) and a non-selective inhibitor (e.g., ibuprofen) as controls.
-
Data Analysis: Calculate the IC50 value for each isoform and determine the selectivity index (SI = IC50 for COX-1 / IC50 for COX-2).
-
Data Presentation and Interpretation
Clear and concise data presentation is essential for interpreting cross-reactivity profiles.
Table 1: Representative Data from Kinome-Wide Binding Assay (10 µM Screen)
| Kinase | Gene Symbol | % Control | Hit ( <35%) |
| Cyclin-dependent kinase 2 | CDK2 | 85 | No |
| Mitogen-activated protein kinase 1 | MAPK1 | 42 | No |
| Werner syndrome ATP-dependent helicase | WRN | 12 | Yes |
| Bruton tyrosine kinase | BTK | 28 | Yes |
| Vascular endothelial growth factor receptor 2 | KDR | 91 | No |
Table 2: Representative Data from Cellular Phospho-Kinase Array (1 µM Treatment)
| Target Protein | Phosphorylation Site | Fold Change vs. Control |
| Akt | Ser473 | 0.95 |
| ERK1/2 | Thr202/Tyr204 | 1.10 |
| BTK | Tyr223 | 0.35 |
| STAT3 | Tyr705 | 1.05 |
Table 3: Summary of IC50/Kd Values for Validated Hits
| Target | Assay Type | IC50 / Kd (nM) |
| WRN | Radiometric (Helicase) | 250 |
| BTK | TR-FRET (Binding) | 850 |
| COX-1 | Peroxidase Activity | >10,000 |
| COX-2 | Peroxidase Activity | >10,000 |
Interpretation: The hypothetical data above would suggest that this compound is a potent inhibitor of WRN helicase and a moderate inhibitor of BTK. The cellular data corroborates the BTK activity by showing a reduction in its autophosphorylation. Importantly, the compound shows no significant activity against COX-1 or COX-2 at the tested concentrations. This profile allows researchers to design future experiments with a clear understanding of the compound's potential on- and off-target effects.
Conclusion
The characterization of a compound's selectivity is not a single experiment but a systematic investigation. The multi-tiered approach detailed in this guide provides a robust framework for profiling the cross-reactivity of this compound. By integrating broad in vitro screening, cell-based pathway analysis, and quantitative validation, researchers can build a comprehensive and reliable selectivity profile. This knowledge is indispensable for the confident interpretation of experimental data and for making informed decisions in the progression of a compound through the drug discovery and development process.
References
-
Al-Warhi, T., et al. (2023). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Pharmaceuticals (Basel). Available from: [Link]
-
Sharma, D., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules. Available from: [Link]
-
Kumar, V., et al. (2016). Pyrimidine-based fluorescent COX-2 inhibitors: synthesis and biological evaluation. Organic & Biomolecular Chemistry. Available from: [Link]
-
Xu, Y., et al. (2017). Determining cysteines available for covalent inhibition across the human kinome. Oncotarget. Available from: [Link]
-
Wuest, M., et al. (2014). Synthesis of three 18F-labelled cyclooxygenase-2 (COX-2) inhibitors based on a pyrimidine scaffold. Journal of Labelled Compounds and Radiopharmaceuticals. Available from: [Link]
- Bresalier, R. S. (2007).
-
Zhang, T., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. International Journal of Molecular Sciences. Available from: [Link]
-
Lin, T. E., et al. (2021). Reactive chemistry for covalent probe and therapeutic development. Current Opinion in Chemical Biology. Available from: [Link]
-
Seaman, J. E., et al. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Biochemistry. Available from: [Link]
-
Keeley, A., et al. (2020). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Molecules. Available from: [Link]
-
Schmohl, L., et al. (2022). 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. Frontiers in Chemistry. Available from: [Link]
-
Moraru, R., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. Available from: [Link]
- Baud, M. G. J., et al. (2018).
-
Moraru, R., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. Available from: [Link]
-
Orjales, A., et al. (2008). Novel 2-(4-methylsulfonylphenyl)pyrimidine derivatives as highly potent and specific COX-2 inhibitors. Bioorganic & Medicinal Chemistry. Available from: [Link]
-
Lim, H., et al. (2016). Discovery of 2-((R)-4-(2-Fluoro-4-(methylsulfonyl)phenyl)-2-methylpiperazin-1-yl)-N-((1R,2s,3S,5S,7S)-5-hydroxyadamantan-2-yl)pyrimidine-4-carboxamide (SKI2852): A Highly Potent, Selective, and Orally Bioavailable Inhibitor of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1). Journal of Medicinal Chemistry. Available from: [Link]
-
Fun, H. K., et al. (2011). 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine. Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]
-
de Lange, M. F. M., et al. (2016). 2-Sulfonylpyrimidines: Mild alkylating agents with anticancer activity toward p53-compromised cells. Proceedings of the National Academy of Sciences. Available from: [Link]
Sources
- 1. 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pyrimidine-based fluorescent COX-2 inhibitors: synthesis and biological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of three 18F-labelled cyclooxygenase-2 (COX-2) inhibitors based on a pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determining cysteines available for covalent inhibition across the human kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reactive chemistry for covalent probe and therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 4-Methyl-2-(methylsulfonyl)pyrimidine
Introduction: The Analytical Imperative for 4-Methyl-2-(methylsulfonyl)pyrimidine
This compound is a heterocyclic organic compound featuring a pyrimidine core, a structure of significant interest in pharmaceutical and agrochemical research. The methylsulfonyl group acts as a strong electron-withdrawing group, making the pyrimidine ring susceptible to nucleophilic substitution, a key reaction in the synthesis of more complex molecules. Whether this compound is a final active pharmaceutical ingredient (API), a critical intermediate, or a potential process impurity, the ability to accurately and reliably quantify it is paramount.
This guide provides an in-depth comparison and a detailed procedural framework for the validation of an analytical method for this compound. The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose[1][2]. This is not merely a regulatory formality but the foundation of product quality, ensuring safety and efficacy.[3][4] We will proceed by selecting the most appropriate analytical technique based on the molecule's physicochemical properties and then construct a validation protocol grounded in the globally recognized International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][5][6]
Part 1: Rationale for Method Selection - Why Reverse-Phase HPLC?
The selection of an analytical method is dictated by the chemical nature of the analyte. While no specific public monograph exists for this compound, we can infer its properties from its structure and from related compounds like 4-Methyl-2-(methylsulfanyl)pyrimidine[7] and other sulfonylpyrimidines.[8][9]
-
Presence of Chromophores: The pyrimidine ring is an aromatic heterocycle that absorbs ultraviolet (UV) light. The methylsulfonyl group (-SO₂CH₃) further influences this absorption. This inherent property makes UV-Visible Spectroscopy a viable detection method.
-
Solubility & Polarity: The molecule possesses moderate polarity, making it an ideal candidate for Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). It is expected to be soluble in common HPLC mobile phase constituents like methanol and acetonitrile.
-
Specificity Requirement: In a drug development context, it is crucial to separate the main analyte from starting materials, by-products, and degradation products.[10][11] Chromatography, particularly HPLC, provides the necessary resolving power to achieve this specificity.[12]
Therefore, RP-HPLC with a Photodiode Array (PDA) or UV detector is the method of choice. It offers a powerful combination of separation (HPLC) and sensitive, specific detection (UV). This guide will focus on validating such a method.
Part 2: The Validation Workflow - A Framework for Trustworthiness
Analytical method validation is a documented process that proves an analytical method is suitable for its intended use.[3][13] The process ensures that the method consistently produces reliable, accurate, and reproducible results.[13][14] Our validation strategy will be built upon the pillars defined in the ICH Q2(R2) guideline.
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 4. particle.dk [particle.dk]
- 5. database.ich.org [database.ich.org]
- 6. qbdgroup.com [qbdgroup.com]
- 7. 4-Methyl-2-(methylsulfanyl)pyrimidine | C6H8N2S | CID 821261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine | C7H10N2O4S | CID 838363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Chloro-2-(methylsulfonyl)pyrimidine | C5H5ClN2O2S | CID 11148232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. synthinkchemicals.com [synthinkchemicals.com]
- 12. pharmtech.com [pharmtech.com]
- 13. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 14. qbdgroup.com [qbdgroup.com]
The 2-Sulfonylpyrimidine Scaffold: A Tunable Warhead for Covalent Kinase Inhibition
A Comparative Guide to the Structure-Activity Relationship of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors
In the landscape of targeted covalent inhibitors (TCIs), medicinal chemists have historically relied on a relatively small arsenal of electrophilic "warheads," with Michael acceptors like acrylamides being a prominent choice.[1][2] However, these traditional warheads can exhibit variable stability and off-target reactivity. This guide explores the structure-activity relationship (SAR) of an emerging class of TCIs centered on the 2-sulfonylpyrimidine (2-SP) scaffold. We present the 2-SP motif as a highly tunable and effective replacement for the acrylamide warhead, using the clinically significant Bruton's Tyrosine Kinase (BTK) as a model system.[1][2]
BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway.[3] Its dysregulation is a key driver in various B-cell malignancies, making it a validated therapeutic target. The pioneering BTK inhibitor, Ibrutinib, utilizes an acrylamide to form an irreversible covalent bond with a non-catalytic cysteine residue (Cys481) in the ATP-binding pocket of BTK.[4] This guide will dissect the SAR of a series of Ibrutinib analogs where the acrylamide has been replaced with a 2-sulfonylpyrimidine warhead, providing quantitative data to inform future TCI design.
Core Scaffold and Mechanism of Action
The foundational structure of the analogs discussed herein consists of a recognition element (the Ibrutinib scaffold) responsible for guiding the molecule to the BTK active site, and the 2-sulfonylpyrimidine electrophile, which acts as the covalent warhead. The inhibition proceeds via a nucleophilic aromatic substitution (SNAr) reaction, where the thiol of Cys481 attacks the C2 position of the pyrimidine ring, displacing the sulfone leaving group.[1][3] This mechanism offers a distinct reactivity profile compared to the conjugate addition of Michael acceptors.
The core scaffold allows for systematic modification at several key positions to probe the SAR. These positions, labeled R¹, R², and R³, are critical for modulating potency, selectivity, and pharmacokinetic properties.
Caption: General scaffold of 2-sulfonylpyrimidine BTK inhibitors.
Structure-Activity Relationship (SAR) Analysis
The development of potent 2-SP-based BTK inhibitors involved several iterative modifications around the core scaffold. The biological activity was primarily assessed by measuring the inhibition of BTK-driven signaling in intact cells, specifically the calcium mobilization (Ca²⁺ flux) that occurs downstream of BCR activation.[3] A lower IC₅₀ value in this assay indicates higher potency.
Part 1: Modification of the Pyrimidine Ring (R¹)
Initial efforts focused on substituting the 5-position of the pyrimidine ring. The goal was to explore how electronics and sterics in this region influence target engagement and cellular activity. Analogs were synthesized with linkers connecting to various aryl groups.
The data clearly indicates that N-arylated derivatives at the 5-position of the pyrimidine ring are the most potent, achieving activity on par with the parent acrylamide-based inhibitor, Ibrutinib.[1][3]
| Compound ID | R¹ Substituent (at C5 of Pyrimidine) | Linker | Cellular BTK Inhibition (Ca²⁺ flux IC₅₀, nM) |
| Ibrutinib | (Acrylamide Warhead) | - | 8.0 |
| 8a | 4-fluoro-N-phenyl | Amine | 8.8 |
| 8b | 4-methoxy-N-phenyl | Amine | 10.1 |
| 8c | 4-(dimethylamino)-N-phenyl | Amine | 11.2 |
| 8d | N-phenyl | Amine | 23.4 |
| 5a | 4-fluorobenzyl | Amide | 93.8 |
| 5d | Benzyl | Amide | 101.4 |
| 5e | Phenyl | Amide | 128.5 |
| Data synthesized from Moraru, R., et al. (2024). Journal of Medicinal Chemistry.[2] |
The superior activity of the N-arylated series (8a-d) over the amide-linked series (5a, 5d, 5e) suggests that the specific geometry and electronic nature of the amine linker are crucial for optimal orientation within the BTK active site.[3]
Part 2: Impact of the Sulfone Group (R³)
To confirm the necessity of the covalent mechanism, control compounds were synthesized. One key control involved replacing the reactive sulfonyl group (SO₂) with a non-reactive thioether (S). This modification renders the compound incapable of undergoing the SNAr reaction with Cys481.
| Compound ID | Warhead Group | Cellular BTK Inhibition (% at 1 µM) |
| 8b | 2-Sulfonylpyrimidine | >95% |
| 8b-S | 2-(thioether)pyrimidine | <20% |
| Data synthesized from Moraru, R., et al. (2024). Journal of Medicinal Chemistry.[2] |
The dramatic loss of activity upon switching from a sulfone to a thioether provides strong evidence for a covalent mechanism of action.[3] The thioether analog (8b-S) is unable to effectively inhibit BTK, confirming that the reversible, non-covalent binding of the scaffold alone is insufficient for high potency.
Experimental Protocols for Inhibitor Characterization
The characterization of novel kinase inhibitors requires a multi-faceted approach, combining biochemical assays to measure direct enzyme inhibition, cell-based assays to confirm target engagement in a physiological context, and functional assays to measure the effect on downstream signaling pathways.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Protocol)
This biochemical assay quantifies the enzymatic activity of purified BTK by measuring the amount of ADP produced during the kinase reaction. It is a fundamental tool for determining an inhibitor's direct potency against its target enzyme.
Causality: The principle is straightforward: a potent inhibitor will reduce the rate of ATP-to-ADP conversion by the kinase. The ADP-Glo™ system provides a highly sensitive, luminescence-based readout of this activity. The protocol involves two steps: first, terminating the kinase reaction and depleting the remaining ATP; second, converting the generated ADP back into ATP, which is then used by a luciferase to produce light. The amount of light is directly proportional to the kinase activity.
Caption: Workflow for the ADP-Glo™ in vitro kinase assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT), BTK enzyme, substrate (e.g., a poly-GT peptide), and ATP solutions. Serially dilute the sulfonylpyrimidine inhibitor in DMSO, then further dilute in Kinase Buffer.
-
Kinase Reaction: In a 384-well plate, add 1 µL of inhibitor solution (or DMSO for control). Add 2 µL of BTK enzyme solution. Initiate the reaction by adding 2 µL of a substrate/ATP mixture.[5]
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.[5]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by BTK into ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader. Calculate the percentage of inhibition relative to the DMSO control and plot the results against inhibitor concentration to determine the IC₅₀ value.
Cellular Target Engagement Assay (NanoBRET™ Protocol)
While an in vitro assay confirms direct enzyme inhibition, it is crucial to verify that the compound can enter a cell and bind to its intended target. The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a gold-standard method for quantifying compound binding in live cells.[6]
Causality: This assay relies on energy transfer between a NanoLuc® luciferase, genetically fused to the target protein (BTK), and a fluorescent tracer that reversibly binds to the BTK active site. When the tracer is bound, its proximity to the luciferase results in a high BRET signal. A test compound that enters the cell and binds to BTK will displace the tracer, leading to a dose-dependent decrease in the BRET signal. This allows for the quantitative measurement of the compound's apparent cellular affinity.[6]
Caption: Workflow for the NanoBRET™ cellular target engagement assay.
Step-by-Step Methodology:
-
Cell Transfection: Transfect HEK293 cells with a plasmid encoding a BTK-NanoLuc® fusion protein. Allow the cells to express the fusion protein for 18-24 hours.
-
Compound Plating: Prepare serial dilutions of the sulfonylpyrimidine inhibitor compounds in DMSO and dispense them into a 384-well white assay plate.
-
Cell Plating: Harvest the transfected cells and resuspend them in Opti-MEM® medium. Add the NanoBRET™ Tracer K-5 (for BTK) to the cell suspension. Dispense the cell/tracer mixture into the assay plate containing the test compounds.[7]
-
Equilibration: Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator to allow the compound to enter the cells and reach binding equilibrium with the target.[8]
-
Signal Detection: Add NanoBRET™ Nano-Glo® Substrate solution, which also contains an extracellular NanoLuc® inhibitor to reduce background signal.
-
Data Acquisition: Immediately read the plate on a luminometer equipped with two filters to measure donor emission (450 nm) and acceptor emission (610 nm). Calculate the BRET ratio (Acceptor/Donor) and plot against inhibitor concentration to determine the cellular IC₅₀.[8]
Conclusion and Future Directions
The replacement of the traditional acrylamide warhead in Ibrutinib with a 2-sulfonylpyrimidine scaffold has proven to be a highly successful strategy. The resulting analogs demonstrate potent, covalent-dependent inhibition of BTK in cellular assays, with potencies in the low nanomolar range, comparable to the parent drug.[1][3] The SAR analysis reveals a clear preference for N-arylated substituents at the C5 position of the pyrimidine ring, highlighting the importance of this vector for optimizing interactions within the kinase active site.
This work establishes the 2-sulfonylpyrimidine group as a viable and tunable electrophile for TCI design.[2] Its distinct SNAr mechanism may offer different selectivity and reactivity profiles compared to Michael acceptors, potentially leading to improved safety profiles. Future work should focus on exploring a wider range of substituents on both the pyrimidine and aryl rings to further refine potency and kinome-wide selectivity. The robust biochemical and cellular protocols detailed here provide a clear roadmap for the continued evaluation and optimization of this promising class of covalent inhibitors.
References
-
Moraru, R., Valle-Argos, B., Minton, A., Buermann, L., Pan, S., Wales, T. E., Joseph, R. E., Andreotti, A. H., Strefford, J. C., Packham, G., & Baud, M. G. J. (2024). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. Journal of Medicinal Chemistry, 67(16), 13572–13593. [Link]
-
Reaction Biology. (n.d.). BTK NanoBRET Kinase Assay. Reaction Biology. [Link]
-
Moraru, R., Valle-Argos, B., Minton, A., Buermann, L., Pan, S., Wales, T. E., Joseph, R. E., Andreotti, A. H., Strefford, J. C., Packham, G., & Baud, M. G. J. (2024). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. ACS Publications. [Link]
-
Moraru, R., et al. (2024). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. PubMed. [Link]
-
EubOpen. (n.d.). NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. [Link]
-
Singh, A., et al. (2022). An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK) Inhibitors. ACS Pharmacology & Translational Science. [Link]
-
Andreotti, A. H., et al. (2022). Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. Frontiers in Immunology. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. promega.com [promega.com]
- 6. Kinase Target Engagement | Kinase Affinity Assay [at.promega.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. eubopen.org [eubopen.org]
A Researcher's Guide to Comparative Molecular Docking: Evaluating 4-Methyl-2-(methylsulfonyl)pyrimidine Against Key Enzymatic Targets
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting comparative in silico molecular docking studies of 4-Methyl-2-(methylsulfonyl)pyrimidine. We will explore its potential interactions with two clinically relevant enzymes, Cyclooxygenase-2 (COX-2) and Epidermal Growth Factor Receptor (EGFR), providing a detailed, replicable protocol and a rationale for key experimental decisions. The objective is to equip researchers with the methodology to predict binding affinities, understand potential mechanisms of action, and generate hypotheses for further experimental validation.
Introduction: The Scientific Rationale
Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the structural basis for a wide range of therapeutic agents due to their ability to engage in various biological interactions.[1][2] The subject of our study, this compound, features a pyrimidine core, a known pharmacophore, functionalized with a methylsulfonyl group. This sulfone moiety is of particular interest as it can act as a hydrogen bond acceptor and participate in other non-covalent interactions, potentially enhancing binding affinity and selectivity for target enzymes.[3]
Our investigation will focus on two distinct enzyme classes where pyrimidine scaffolds have shown significant activity:
-
Cyclooxygenase-2 (COX-2): An inducible enzyme involved in inflammatory pathways. Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects.[3] The sulfonyl group is a classic feature of several selective COX-2 inhibitors.
-
Epidermal Growth Factor Receptor (EGFR): A tyrosine kinase whose overactivation is a hallmark of many cancers. Inhibiting its kinase activity is a validated approach in oncology.[4][5]
By comparing the docking performance of this compound against these targets with known inhibitors, we can contextualize its potential efficacy and selectivity.
Experimental Design: A Self-Validating Docking Workflow
A robust computational study requires a workflow that is not only logical but also includes steps for self-validation. The protocol outlined below is designed to ensure the reliability of the generated docking poses and scores.
Below is a diagrammatic representation of the complete molecular docking workflow.
Caption: Molecular Docking Experimental Workflow.
Required Software and Resources
-
Molecular Graphics Laboratory (MGL) Tools with AutoDockTools (ADT): Essential for preparing protein and ligand files for docking.[4]
-
AutoDock Vina: A widely used and validated open-source program for performing the molecular docking simulation.[4][6]
-
Protein Data Bank (PDB): An online repository for the 3D structural data of large biological molecules.[4]
-
PubChem or ZINC Database: Public databases to obtain 3D structures of small molecules (ligands).[4]
-
PyMOL or UCSF Chimera: Molecular visualization systems used for analyzing docking results and creating high-quality images.[4]
Step-by-Step Docking Protocol
Part A: Target Protein Preparation
-
Obtain Crystal Structure: Download the 3D crystal structures of your target enzymes from the PDB. For this study, we will use:
-
COX-2: PDB ID: 5IKR (Human COX-2 complexed with Celecoxib)
-
EGFR: PDB ID: 1M17 (Human EGFR kinase domain complexed with Erlotinib)
-
-
Clean the Protein: Open the PDB file in AutoDockTools. The primary goal is to prepare a clean, static receptor model.
-
Rationale: The crystal structure contains non-essential molecules (water, ions, crystallization agents) that can interfere with the docking process.
-
Action: Remove all water molecules and any co-crystallized ligands or ions not integral to the protein's structure or catalytic activity.[4]
-
-
Add Hydrogens: Add polar hydrogens to the protein structure.
-
Rationale: Hydrogen atoms are crucial for defining the correct ionization and tautomeric states of amino acid residues and for forming hydrogen bonds, which are critical for ligand binding.[4]
-
-
Generate PDBQT File: Save the prepared protein structure as a .pdbqt file. This format includes atomic charges and atom types required by AutoDock Vina.
Part B: Ligand Preparation
-
Obtain Ligand Structures: Download the 3D structures (SDF format) of the following compounds from PubChem:
-
Test Compound: this compound
-
Comparative Compound: 2-(Methylsulfonyl)pyrimidine
-
Positive Control (COX-2): Celecoxib
-
Positive Control (EGFR): Erlotinib
-
-
Load Ligand in ADT: Open each ligand file in AutoDockTools.
-
Define Torsion Tree: Detect the root and define the rotatable (torsion) bonds.
-
Rationale: This step allows the ligand to be flexible during the docking simulation, enabling it to explore various conformations within the enzyme's binding site to find the most favorable pose.[4]
-
-
Generate PDBQT File: Save each prepared ligand as a .pdbqt file.
Part C: Docking Simulation and Validation
-
Grid Box Generation: Define the search space for the docking algorithm. The grid box should encompass the entire binding site of the enzyme.
-
Rationale: The grid box focuses the computational search on the active site, saving computational time and increasing the accuracy of the prediction.
-
Best Practice (Validation): For PDB structures with a co-crystallized ligand (like 5IKR and 1M17), center the grid box on this ligand. This ensures you are targeting the known binding pocket.
-
-
Configuration File: Create a configuration text file (conf.txt) that specifies the path to the receptor and ligand .pdbqt files, the center and dimensions of the grid box, and the output file name.
-
Run AutoDock Vina: Execute the docking simulation from the command line using the prepared PDBQT files and the configuration file.
-
Protocol Validation (Crucial Step): Before docking your test compounds, perform a re-docking experiment. Dock the co-crystallized ligand (e.g., Celecoxib) back into its own receptor (COX-2 from 5IKR).
-
Rationale: A successful re-docking, where the predicted pose is very close to the crystallographic pose (Root Mean Square Deviation [RMSD] < 2.0 Å), validates that your docking parameters and protocol are accurate and reliable.[6]
-
-
Analyze Results: The primary output is a log file containing the binding affinities (in kcal/mol) for the top binding modes and a .pdbqt file with the 3D coordinates of these poses.
-
Binding Affinity: More negative values indicate a stronger predicted binding affinity.[4]
-
Comparative Analysis of Docking Results
The data generated from the docking simulations should be organized for clear comparison. The binding affinity score provides a quantitative estimate of the binding strength.
Table 1: Comparative Docking Scores (Binding Affinity in kcal/mol)
| Compound | Target Enzyme | Predicted Binding Affinity (kcal/mol) | Role |
| This compound | COX-2 (PDB: 5IKR) | -7.8 | Test Compound |
| This compound | EGFR (PDB: 1M17) | -6.5 | Test Compound |
| 2-(Methylsulfonyl)pyrimidine | COX-2 (PDB: 5IKR) | -7.1 | Comparative Analog |
| Celecoxib | COX-2 (PDB: 5IKR) | -10.2 | Positive Control |
| Erlotinib | EGFR (PDB: 1M17) | -9.5 | Positive Control |
Note: The values presented in this table are hypothetical and for illustrative purposes. Actual values must be generated by running the described protocol.
Interpretation of Results
-
Against COX-2: The hypothetical score of -7.8 kcal/mol for our test compound suggests favorable binding, though weaker than the established inhibitor Celecoxib (-10.2 kcal/mol). The improved score over the 2-(methylsulfonyl)pyrimidine analog (-7.1 kcal/mol) suggests that the 4-methyl group may be contributing positively to the binding interaction, perhaps by engaging in hydrophobic interactions within the active site.
-
Against EGFR: A score of -6.5 kcal/mol indicates a potential for binding but is significantly weaker than the potent inhibitor Erlotinib (-9.5 kcal/mol). This preliminary result might suggest a degree of selectivity for COX-2 over EGFR.
Visualization of Binding Interactions
A binding score alone is insufficient. The most critical analysis involves visualizing the top-ranked docking pose in a molecular viewer like PyMOL. This allows for the detailed examination of intermolecular interactions.
Key Interactions to Investigate:
-
Hydrogen Bonds: Identify any hydrogen bonds between the ligand and backbone or side-chain atoms of the enzyme's amino acid residues.
-
Hydrophobic Interactions: Look for interactions between nonpolar regions of the ligand and hydrophobic residues in the binding pocket (e.g., Valine, Leucine, Isoleucine).
-
Pi-Pi Stacking: If both the ligand and protein contain aromatic rings, check for favorable stacking interactions.
Biological Context: Target Signaling Pathways
Understanding the role of the target enzyme is vital for interpreting the potential biological impact of its inhibition.
Caption: Inhibition of the COX-2 Inflammatory Pathway.
By inhibiting COX-2, compounds like this compound could potentially block the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation and pain. This provides a clear, testable hypothesis for subsequent cell-based or in vivo assays.
Conclusion and Future Directions
This guide outlines a rigorous and validated protocol for the comparative molecular docking of this compound. The in silico data generated through this workflow serves as a powerful starting point, suggesting that the compound may exhibit preferential binding to COX-2 over EGFR. The key takeaway is not the absolute value of the binding energy, but the relative comparison against known inhibitors and structural analogs.
These computational predictions are hypotheses that must be confirmed experimentally. Future work should involve:
-
In Vitro Enzyme Assays: Quantitatively measure the IC₅₀ values of the compound against purified COX-2 and EGFR enzymes.[3]
-
Cell-Based Assays: Evaluate the compound's effect on downstream signaling pathways in relevant cancer or inflammatory cell lines.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test additional analogs to further probe the role of the methyl and methylsulfonyl groups in binding and selectivity.
By integrating computational predictions with experimental validation, researchers can accelerate the discovery and optimization of novel therapeutic agents.
References
- BenchChem. (2025). Application Notes and Protocols for Molecular Docking Studies of Pyrimidine Derivatives.
- Remedy Publications LLC. (2024). Molecular Docking, Synthesis and Anti-diabetic Studies of Pyrimidine Derivatives.
- MDPI. (2023). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. Molecules, 28(2), 735.
- BenchChem. (2025). Application Notes and Protocols: Computational Docking Studies of Pyrimidin-4-yl-methanol Derivatives.
- MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(1), 123.
- Almansa, C., et al. (2008). Novel 2-(4-methylsulfonylphenyl)pyrimidine derivatives as highly potent and specific COX-2 inhibitors. Bioorganic & Medicinal Chemistry, 16(5), 2183-99.
- Juniper Publishers. (2017). Biological Activity of Pyrimidine Derivativies: A Review. ARGH, 4(3).
Sources
- 1. mdpi.com [mdpi.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Novel 2-(4-methylsulfonylphenyl)pyrimidine derivatives as highly potent and specific COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to De-risking Drug Discovery: Assessing the Off-Target Effects of 4-Methyl-2-(methylsulfonyl)pyrimidine and Its Analogs
In the landscape of modern drug discovery and agrochemical development, the journey from a promising hit compound to a safe and effective marketed product is fraught with challenges. One of the most significant hurdles is the potential for off-target effects, where a molecule interacts with unintended biological targets, leading to unforeseen toxicity or diminished efficacy.[1] This guide provides a comprehensive framework for assessing the off-target profile of 4-Methyl-2-(methylsulfonyl)pyrimidine, a versatile chemical scaffold, and its derivatives. By leveraging a multi-pronged approach that combines cutting-edge experimental techniques with insightful data analysis, researchers can build a robust safety profile and make more informed decisions in their development pipeline.
This compound serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules, from herbicides to potent kinase inhibitors.[2][3][4] The inherent reactivity of the sulfonylpyrimidine core, while advantageous for on-target activity, also presents a liability for unintended interactions.[5][6] This guide will delve into the core principles and practical methodologies for identifying and characterizing these off-target interactions, using structurally and functionally related compounds as illustrative examples.
The Imperative of Off-Target Profiling
The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, capable of interacting with a multitude of biological targets.[2][3][4] This promiscuity, while a boon for library design, underscores the critical need for early and comprehensive off-target assessment. Undiscovered off-target effects are a leading cause of late-stage clinical trial failures, costing pharmaceutical companies billions and delaying the delivery of life-saving medicines to patients. A proactive approach to off-target profiling not only mitigates these risks but can also unveil novel therapeutic opportunities through drug repurposing.[1]
A Multi-Modal Strategy for Comprehensive Off-Target Assessment
No single method can provide a complete picture of a compound's off-target landscape. Therefore, a judicious combination of orthogonal approaches is essential for building a comprehensive and reliable off-target profile. This guide will focus on three pillars of off-target assessment: broad-panel screening, cellular target engagement, and proteome-wide analysis.
Kinome Scanning: A Wide Net for a Promiscuous Target Family
Given that the pyrimidine core is a frequent hinge-binder in kinase inhibitors, assessing the interaction of this compound derivatives with the human kinome is a logical and crucial first step.[5][6] Kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.
Featured Technology: KINOMEscan™
KINOMEscan™ is a competition binding assay that quantitatively measures the interaction of a test compound against a large panel of kinases (over 480).[6] This technology provides a broad overview of a compound's kinase selectivity profile, enabling researchers to identify potential off-target kinases with high sensitivity.
Table 1: Illustrative KINOMEscan™ Data for a Hypothetical Pyrimidine-Based Kinase Inhibitor
| Kinase Target | % Inhibition at 1 µM | IC50 (nM) | On-Target/Off-Target |
| Target Kinase A | 98% | 10 | On-Target |
| Kinase B | 85% | 150 | Off-Target |
| Kinase C | 72% | 500 | Off-Target |
| Kinase D | 45% | >1000 | Off-Target |
| Kinase E | 12% | >10000 | Off-Target |
Cellular Thermal Shift Assay (CETSA®): Validating Target Engagement in a Physiological Context
While in vitro assays like kinome scanning are powerful for initial screening, they do not fully recapitulate the complex environment within a living cell. The Cellular Thermal Shift Assay (CETSA®) addresses this gap by directly measuring the engagement of a compound with its target protein in intact cells or tissue lysates.[7] The principle of CETSA is based on the ligand-induced stabilization of a protein to thermal denaturation.
Experimental Workflow: CETSA®
Detailed Protocol: High-Throughput CETSA®
-
Cell Culture and Treatment: Plate cells of interest in 96-well or 384-well plates and allow them to adhere overnight. Treat cells with a concentration range of this compound or a comparator compound for a predetermined time.
-
Thermal Challenge: Seal the plates and heat them in a thermal cycler with a temperature gradient for a defined period (e.g., 3 minutes).
-
Lysis and Sample Preparation: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the plates at high speed to pellet the aggregated proteins.
-
Protein Quantification: Carefully transfer the supernatant containing the soluble proteins to a new plate for analysis by methods such as ELISA, Western blotting, or mass spectrometry-based proteomics.
Chemical Proteomics: An Unbiased View of the Interactome
For a truly comprehensive and unbiased assessment of off-target effects, chemical proteomics approaches are unparalleled. These techniques aim to identify all the proteins that a compound interacts with in a complex biological sample on a proteome-wide scale.
Key Techniques in Chemical Proteomics:
-
Activity-Based Protein Profiling (ABPP): This method utilizes chemical probes that mimic the compound of interest but also contain a reporter tag (e.g., biotin or a fluorophore) and a reactive group that covalently binds to the active site of target enzymes.
-
Proteome Integral Solubility Alteration (PISA): Similar to CETSA, PISA measures changes in protein solubility upon compound binding but on a proteome-wide scale using mass spectrometry.
Conceptual Workflow: Activity-Based Protein Profiling (ABPP)
Case Study: Comparing Hypothetical Off-Target Profiles
To illustrate the power of this multi-modal approach, let's consider two hypothetical derivatives of the this compound scaffold:
-
Compound X (A Sulfonylurea Herbicide Analog): Designed to inhibit acetolactate synthase (ALS) in plants.
-
Compound Y (A Kinase Inhibitor): Designed to target a specific human kinase.
Table 2: Comparative Off-Target Assessment of Compound X and Compound Y
| Assessment Method | Compound X (Herbicide Analog) | Compound Y (Kinase Inhibitor) | Rationale and Insights |
| On-Target Assay | ALS Inhibition Assay (IC50 = 50 nM) | Target Kinase Assay (IC50 = 15 nM) | Confirms primary mechanism of action. |
| KINOMEscan™ (1 µM) | No significant hits (<10% inhibition) | Hits on 15 kinases (>50% inhibition) | Compound X shows high selectivity for its non-kinase target. Compound Y demonstrates significant off-target kinase activity, a common trait for pyrimidine-based kinase inhibitors.[8] |
| CETSA® in Human Cells | No significant thermal shift for any tested proteins | Thermal shift observed for the target kinase and two off-target kinases identified in the KINOMEscan™. | Confirms cellular engagement of Compound Y with its on- and off-targets. The lack of shift for Compound X in human cells suggests a lower potential for off-target effects in mammals. |
| Chemical Proteomics (ABPP) | Identification of ALS as the primary target in plant extracts. Minor interaction with a human metabolic enzyme. | Identification of the target kinase and several other kinases and ATP-binding proteins. | Provides an unbiased view of the interactome, confirming the on-target and revealing additional, unexpected off-targets for Compound Y. |
Navigating the Data: From Identification to Validation
The identification of potential off-targets is only the first step. Subsequent validation and characterization are crucial to understand the biological relevance of these interactions. This may involve:
-
Secondary biochemical assays: To confirm the inhibitory activity against the identified off-targets.
-
Cell-based functional assays: To assess the downstream cellular consequences of off-target engagement.
-
In vivo studies: To evaluate the physiological and toxicological effects of off-target interactions in a whole organism.
Conclusion: A Proactive Path to Safer Molecules
The assessment of off-target effects is an indispensable component of modern drug discovery and agrochemical development. For a versatile scaffold like this compound, a proactive and multi-faceted strategy is not just recommended, it is essential. By integrating broad-panel screening, cellular target engagement assays, and unbiased chemical proteomics, researchers can build a comprehensive understanding of a compound's interactome. This knowledge empowers the design of more selective and safer molecules, ultimately accelerating the path to regulatory approval and delivering greater benefit to society.
References
-
Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. Available at: [Link].
-
Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. Available at: [Link].
-
Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. Available at: [Link].
-
Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Molecules. Available at: [Link].
-
Assessment of effects on non-target plants from sulfonylurea herbicides using field approaches. Odesa I. I. Mechnikov National University. Available at: [Link].
-
Design and screening of low target-site and non-target-site resistance sulfonylurea herbicide alternatives: Evaluation of ecological and health risks. ResearchGate. Available at: [Link].
-
A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. Science. Available at: [Link].
-
Novel 2-(4-methylsulfonylphenyl)pyrimidine derivatives as highly potent and specific COX-2 inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link].
-
Risk Assessment of Sulfonylurea Herbicides Based on a Complex Bioindicator. MDPI. Available at: [Link].
-
Cellular Thermal Shift Assay (CETSA®). News-Medical.net. Available at: [Link].
-
Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. MDPI. Available at: [Link].
-
Quantitative structure-activity relationship modeling of the inhibitory activities of sulfonylurea herbicides and proposition of new derivatives. New Journal of Chemistry. Available at: [Link].
-
Penoxsulam--structure-activity relationships of triazolopyrimidine sulfonamides. Pest Management Science. Available at: [Link].
-
Can Sulfonylureas for Agricultural Use Cause Diabetes? A Report of Three Cases. Cureus. Available at: [Link].
-
Chemistry and Fate of Triazolopyrimidine Sulfonamide Herbicides. ResearchGate. Available at: [Link].
-
Herbicide Mode-Of-Action Summary. Purdue Extension. Available at: [Link].
-
Recent Advances in Pyrimidine-Based Drugs. Molecules. Available at: [Link].
-
Marketed drugs containing the pyrimidine scaffold. ResearchGate. Available at: [Link].
-
Advance of structural modification of nucleosides scaffold. Journal of Traditional and Complementary Medicine. Available at: [Link].
-
FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. Medicinal Research Reviews. Available at: [Link].
-
Marketed pyrimidine scaffold containing drugs. ResearchGate. Available at: [Link].
-
Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry. Available at: [Link].
-
Design, synthesis, biological evaluation and in silico studies of 2-anilino- 4-(benzimidazol- 1-yl)pyrimidine scaffold as antitumor agents. ResearchSquare. Available at: [Link].
-
Assembly and Clustering of Natural Antibiotics Guides Target Identification. Nature Chemical Biology. Available at: [Link].
Sources
- 1. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. wssa.net [wssa.net]
- 8. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Methyl-2-(methylsulfonyl)pyrimidine
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of novel chemical entities are paramount to protecting both laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Methyl-2-(methylsulfonyl)pyrimidine, grounded in established safety principles and regulatory frameworks.
Hazard Assessment and Characterization
Due to the lack of specific data for this compound, a conservative approach to hazard assessment is necessary. Based on the analysis of analogous compounds, such as 5-Chloro-2-(methylsulfonyl)pyrimidine, the following potential hazards should be assumed[1]:
-
Acute Oral Toxicity: Harmful if swallowed.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Irritation: Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
Furthermore, during thermal decomposition, pyrimidine derivatives can emit toxic fumes, including oxides of carbon, nitrogen, and sulfur[2].
Table 1: Inferred Hazard Profile of this compound
| Hazard Classification | Category | Precautionary Statement |
| Acute Toxicity, Oral | Category 4 (Assumed) | P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[1] |
| Skin Irritation | Category 2 (Assumed) | P302+P352: IF ON SKIN: Wash with plenty of water and soap.[1] |
| Eye Irritation | Category 2 (Assumed) | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Specific Target Organ Toxicity | Category 3 (Assumed) | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] |
Personal Protective Equipment (PPE)
Given the inferred hazards, stringent adherence to PPE protocols is mandatory when handling this compound for disposal.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected prior to use.
-
Eye/Face Protection: Use chemical safety goggles and a face shield.
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. For larger quantities or in case of a spill, chemical-resistant coveralls may be necessary.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a certified chemical fume hood. If significant dust or aerosol generation is anticipated, a NIOSH-approved respirator with an appropriate cartridge should be used.
Waste Segregation and Storage
Proper segregation and storage of chemical waste are critical to prevent accidental reactions and ensure compliant disposal.[3]
-
Waste Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container material should be compatible with the chemical; high-density polyethylene (HDPE) is generally suitable.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Irritant").[3]
-
Storage Location: Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel. The SAA should be a secondary containment unit to prevent the spread of potential spills.
-
Incompatible Materials: Store this compound waste away from strong oxidizing agents and strong acids to prevent potentially hazardous reactions.[2]
Disposal Procedure
The guiding principle for the disposal of this compound is that it should be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step 1: Waste Collection
-
Carefully transfer the waste this compound into the designated hazardous waste container.
-
If the chemical is in a solution, ensure the solvent is also compatible with the container and other waste streams. Do not mix with incompatible wastes.
Step 2: Decontamination of Empty Containers
-
Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol).
-
The rinsate must be collected and disposed of as hazardous waste in the same container as the original chemical.
-
After triple rinsing, the container can be managed as non-hazardous waste, though it is best practice to deface the label before disposal.
Step 3: Final Disposal
-
Once the waste container is full or is no longer being added to, it must be transferred to a central accumulation area (CAA) for pickup by a licensed hazardous waste disposal company.
-
The disposal method of choice for this type of compound is typically high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion products.[4]
Experimental Protocols
Spill Cleanup Procedure
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Secure the Area: Restrict access to the spill area. If the spill is large or involves a significant release of dust, evacuate the entire laboratory and contact your institution's Environmental Health and Safety (EHS) office.
-
Don Appropriate PPE: Before attempting any cleanup, don the full PPE as described in Section 2.
-
Contain the Spill:
-
For solid spills: Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial spill absorbent. Avoid raising dust.
-
For liquid spills (solutions): Cover the spill with an appropriate absorbent material, working from the outside in to prevent spreading.
-
-
Collect the Waste: Carefully scoop the absorbed material into the designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.
-
Report the Incident: Report the spill to your supervisor and EHS office, even if it is minor.
Visualizations
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Sources
Navigating the Safe Handling of 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine: A Guide for Laboratory Professionals
For researchers and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, actionable information for the safe handling and disposal of 4,6-dimethyl-2-(methylsulfonyl)pyrimidine. While specific data for 4-Methyl-2-(methylsulfonyl)pyrimidine is limited, we will proceed with the safety profile of the closely related and more documented compound, 4,6-dimethyl-2-(methylsulfonyl)pyrimidine, assuming a likely intended subject. This document is structured to deliver immediate, practical guidance that goes beyond mere compliance, embedding a culture of safety within your laboratory's daily operations.
Hazard Profile and Core Risks
-
Skin Irritation: Direct contact can lead to redness, itching, and inflammation.[1][2]
-
Serious Eye Irritation: Contact with eyes may cause significant irritation and potential damage.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[3]
Given the "pharmaceutical related compound of unknown potency" classification for a similar substance, a cautious approach is warranted.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable. The following table outlines the minimum required PPE for handling 4,6-dimethyl-2-(methylsulfonyl)pyrimidine, with explanations rooted in risk mitigation.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use. | To prevent skin contact and subsequent irritation. Thicker gloves generally offer better protection.[5] |
| Eye & Face Protection | Tightly fitting safety goggles with side-shields or a face shield.[4][6] | To protect against splashes and airborne particles that can cause serious eye irritation.[2] |
| Body Protection | A laboratory coat or a disposable, long-sleeved, seamless gown that closes in the back.[7] | To protect the skin on the arms and body from accidental contact.[4] |
| Respiratory Protection | A NIOSH-approved respirator is required when handling the powder outside of a containment primary engineering control (C-PEC) or when there is a risk of generating dust or aerosols.[7][8] | To prevent inhalation of the compound, which may cause respiratory irritation.[3] |
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for minimizing exposure and ensuring safety at every stage of handling.
Caption: Workflow for Safe Handling of 4,6-dimethyl-2-(methylsulfonyl)pyrimidine.
Step-by-Step Handling Protocol:
-
Preparation:
-
Review the Safety Data Sheet (SDS): Before any handling, thoroughly review the SDS for the most current safety information.
-
Don PPE: Put on all required PPE as outlined in the table above. Ensure a proper fit.
-
-
Handling in a Controlled Environment:
-
Use a Chemical Fume Hood: All manipulations of 4,6-dimethyl-2-(methylsulfonyl)pyrimidine should be conducted within a certified chemical fume hood to minimize inhalation exposure.[9]
-
Avoid Dust Generation: When weighing or transferring the solid material, do so carefully to avoid creating dust.
-
Use Designated Equipment: Utilize dedicated spatulas and weighing boats for this compound to prevent cross-contamination.
-
-
Post-Handling Procedures:
-
Decontamination: Thoroughly clean the work area and any equipment used with an appropriate solvent (e.g., ethanol) and then soap and water.
-
Doffing PPE: Remove PPE in the correct order to avoid contaminating yourself. Typically, gloves are removed first, followed by the gown, and then eye protection.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.
-
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is critical.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an absorbent material to contain the substance. Avoid generating dust.
-
Clean-up: Wearing appropriate PPE, carefully sweep or vacuum the spilled material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
First Aid Measures:
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water.[4][10] Remove contaminated clothing.[4] If irritation persists, seek medical attention.[2]
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[11] Seek immediate medical attention.[11]
-
If inhaled: Move the person to fresh air.[4][10] If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[4]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
Disposal Plan: Ensuring Environmental Compliance
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Waste Segregation: All waste contaminated with 4,6-dimethyl-2-(methylsulfonyl)pyrimidine, including unused product, contaminated PPE, and cleaning materials, must be collected in a designated, clearly labeled, and sealed hazardous waste container.[9]
-
Licensed Disposal: The disposal of this chemical waste must be handled by a licensed hazardous material disposal company.[4] Adhere to all federal, state, and local regulations.[4]
-
Contaminated Packaging: Dispose of the original container as hazardous waste.
By adhering to these detailed procedures, you can ensure a safe laboratory environment while handling 4,6-dimethyl-2-(methylsulfonyl)pyrimidine, fostering a culture of safety and scientific excellence.
References
- MATERIAL SAFETY DATA SHEETS 4,6-DIMETHYL-2-(METHYLSULFONYL)PYRIMIDINE. (n.d.).
- PubChem. (n.d.). 4,6-Dimethyl-2-methylsulfonylpyrimidine.
- Sigma-Aldrich. (2024, March 2). SAFETY DATA SHEET.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- PubChem. (n.d.). 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine.
- Echemi. (n.d.). 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine SDS.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Chemical Safety Facts. (n.d.). Personal Protective Equipment and Chemistry.
- Fisher Scientific. (2025, December 26). SAFETY DATA SHEET.
- NIOSH. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- ASHP. (n.d.). PERSONAL PROTECTIVE EQUIPMENT.
- TCI Chemicals. (2025, July 1). SAFETY DATA SHEET.
- MedChemExpress. (2023, April 7). Methyl pyrimidine-4-carboxylate-SDS.
- Benchchem. (n.d.). Navigating the Safe Disposal of 4-Methyl-2-pentyne: A Procedural Guide.
Sources
- 1. 4,6-Dimethyl-2-methylsulfonylpyrimidine | C7H10N2O2S | CID 2772382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine | C7H10N2O4S | CID 838363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. pppmag.com [pppmag.com]
- 6. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
